THP-SS-PEG1-Boc
Description
Propriétés
IUPAC Name |
tert-butyl 3-[2-[2-(oxan-2-yloxy)ethyldisulfanyl]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O5S2/c1-16(2,3)21-14(17)7-9-18-10-12-22-23-13-11-20-15-6-4-5-8-19-15/h15H,4-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTKJXQXCOWSQCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCSSCCOC1CCCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to THP-SS-PEG1-Boc: A Cleavable Linker for Advanced Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of THP-SS-PEG1-Boc, a heterobifunctional linker integral to the development of next-generation antibody-drug conjugates (ADCs). This document details its synthesis, mechanism of action, and protocols for its use in bioconjugation, offering a valuable resource for researchers in oncology, targeted therapeutics, and medicinal chemistry.
Introduction to this compound
This compound is a versatile, cleavable linker designed for the covalent attachment of cytotoxic payloads to monoclonal antibodies. Its structure incorporates several key functional moieties that impart desirable characteristics for the construction of effective and stable ADCs. These include a tetrahydropyranyl (THP) protected hydroxyl group, a disulfide (SS) bond, a short polyethylene (B3416737) glycol (PEG1) spacer, and a tert-butyloxycarbonyl (Boc) protected amine. This combination of features allows for a multi-step, controlled conjugation process and ensures the selective release of the payload within the target cancer cells.
The disulfide bond is the key to the linker's cleavable nature, remaining stable in the bloodstream but undergoing rapid cleavage in the reducing environment of the intracellular space, which has a significantly higher concentration of glutathione (B108866). The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting ADC, while the orthogonal protecting groups (THP and Boc) allow for selective deprotection and conjugation, ensuring a homogenous and well-defined final product.
Chemical Structure and Physicochemical Properties
The unique architecture of this compound is central to its function as an ADC linker.
Chemical Structure:
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1807503-88-3 | [1][2] |
| Molecular Formula | C₁₆H₃₀O₅S₂ | |
| Molecular Weight | 366.54 g/mol | |
| Appearance | White to off-white solid | |
| Purity | Typically >95% | |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and dichloromethane. Limited solubility in aqueous solutions. | |
| Storage | Store at -20°C for long-term stability. |
Synthesis of this compound: A Detailed Experimental Protocol
The following is a plausible multi-step synthesis protocol for this compound, constructed from established chemical principles and analogous syntheses of similar linkers.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Materials and Reagents:
-
2-(2-Aminoethoxy)ethanol
-
Di-tert-butyl dicarbonate (B1257347) (Boc₂O)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (B86663) (MgSO₄)
-
2,2'-Dithiodiethanol
-
3,4-Dihydro-2H-pyran (DHP)
-
p-Toluenesulfonic acid (p-TsOH)
-
Triethylamine (TEA)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Triphenylphosphine (PPh₃)
-
Tetrahydrofuran (THF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
-
Silica (B1680970) gel for column chromatography
Step 1: Synthesis of Boc-NH-(PEG1)-OH
-
Dissolve 2-(2-aminoethoxy)ethanol in DCM in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of Boc₂O in DCM dropwise to the cooled solution while stirring.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield Boc-NH-(PEG1)-OH as a colorless oil.
Step 2: Synthesis of THP-O-(PEG1)-SS-(PEG1)-OH
-
Dissolve 2,2'-dithiodiethanol in DCM in a round-bottom flask.
-
Add a catalytic amount of p-TsOH to the solution.
-
Add DHP dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with triethylamine.
-
Wash the mixture with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the product by flash chromatography on silica gel to afford the mono-protected THP-O-(PEG1)-SS-(PEG1)-OH.
Step 3: Synthesis of this compound
-
Dissolve Boc-NH-(PEG1)-OH and THP-O-(PEG1)-SS-(PEG1)-OH in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add PPh₃ to the solution and cool to 0°C.
-
Add DEAD or DIAD dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain the final product, this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Application in Antibody-Drug Conjugate (ADC) Synthesis
This compound is employed as a linker to connect a cytotoxic drug to a monoclonal antibody. The following is a representative experimental protocol for this process.
Workflow for ADC Synthesis using this compound
Caption: Workflow for ADC synthesis.
Materials and Reagents:
-
This compound
-
Cytotoxic drug with a carboxylic acid group (e.g., a derivative of auristatin or maytansine)
-
Monoclonal antibody (mAb)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Purification system (e.g., size-exclusion chromatography or hydrophobic interaction chromatography)
Step 1: Deprotection of the Boc Group and Drug Conjugation
-
Dissolve this compound in a solution of TFA in DCM (e.g., 20% TFA) and stir at room temperature for 1-2 hours to remove the Boc protecting group.
-
Monitor the deprotection by TLC or LC-MS.
-
Once complete, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the resulting amine-linker intermediate and the cytotoxic drug in anhydrous DMF.
-
Add EDC and NHS to activate the carboxylic acid group of the drug.
-
Stir the reaction mixture at room temperature overnight.
-
Purify the linker-drug conjugate by preparative HPLC.
Step 2: Antibody Reduction
-
Prepare a solution of the monoclonal antibody in PBS.
-
Add a solution of TCEP to the antibody solution to reduce the interchain disulfide bonds, exposing free thiol groups.
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
Remove excess TCEP by buffer exchange using a desalting column.
Step 3: Deprotection of the THP Group and Conjugation to the Antibody
-
Dissolve the purified linker-drug conjugate in a suitable solvent and treat with a mild acidic solution (e.g., dilute HCl in an organic solvent) to remove the THP protecting group, exposing the hydroxyl group which will be converted to a reactive group for thiol conjugation (e.g., a maleimide, if the linker is so functionalized after deprotection and activation, or directly react if the linker has a thiol-reactive moiety). Note: For a disulfide linker, the strategy often involves creating a reactive disulfide on the linker that can then exchange with the antibody's thiols.
-
Alternatively, the linker-drug conjugate can be designed to have a thiol-reactive group at the THP-protected end, which is unmasked upon deprotection.
-
Add the deprotected and activated linker-drug conjugate to the solution of the reduced antibody.
-
Allow the conjugation reaction to proceed at room temperature or 4°C for several hours to overnight.
Step 4: Purification of the ADC
-
Purify the resulting ADC from unconjugated antibody, free drug, and other impurities using a suitable chromatography method, such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
-
Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), purity, and biological activity.
Mechanism of Action of ADCs with Disulfide Linkers
The efficacy of an ADC constructed with a cleavable disulfide linker like this compound is dependent on a series of events that culminate in the targeted delivery and release of the cytotoxic payload.
Signaling Pathway for ADC Action
Caption: General mechanism of action for an ADC.
-
Circulation and Targeting: The ADC circulates in the bloodstream where the disulfide linker remains stable. The monoclonal antibody component of the ADC specifically recognizes and binds to a tumor-associated antigen on the surface of a cancer cell.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through endocytosis, and trafficked into endosomes and then lysosomes.
-
Payload Release: Inside the cell, the high concentration of reducing agents, particularly glutathione (GSH), attacks the disulfide bond in the linker. This leads to the cleavage of the linker and the release of the cytotoxic payload into the cytoplasm.
-
Cytotoxicity: The released payload can then exert its cytotoxic effect, for example, by inhibiting microtubule assembly or damaging DNA, ultimately leading to apoptosis or cell death of the cancer cell.
Conclusion
This compound is a well-designed and versatile cleavable linker that plays a crucial role in the development of advanced antibody-drug conjugates. Its unique combination of a redox-sensitive disulfide bond, a solubilizing PEG spacer, and orthogonal protecting groups enables the controlled synthesis of homogeneous and effective ADCs. The detailed protocols and mechanistic insights provided in this guide are intended to support researchers in the rational design and development of novel targeted cancer therapies. As the field of ADCs continues to evolve, the strategic use of innovative linkers like this compound will be paramount in creating safer and more potent biotherapeutics.
References
The Multifaceted Role of the THP-SS-PEG1-Boc Linker: A Technical Guide for Drug Development Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker molecule plays a pivotal role in determining the efficacy, stability, and safety of the conjugate. The THP-SS-PEG1-Boc linker is a sophisticated, cleavable linker designed with distinct functional moieties that respond to specific physiological cues, ensuring the controlled release of a therapeutic payload. This guide provides a comprehensive technical overview of the this compound linker, its functional components, and its application in the synthesis of advanced bioconjugates.
Core Structure and Functional Components
The this compound linker is a heterobifunctional molecule meticulously designed with four key chemical entities, each serving a unique and critical function in the overall performance of the bioconjugate.[1][2]
-
Tetrahydropyranyl (THP) Group: This moiety serves as a protecting group for a hydroxyl functional group.[3] The THP ether is stable under neutral and basic conditions but is readily cleaved under mildly acidic conditions, such as those found within the endosomal and lysosomal compartments of a cell (pH 4.5-6.5).[4][5] This pH-sensitive cleavage provides a mechanism for payload release upon internalization of the ADC into the target cell.
-
Disulfide (-SS-) Bond: The disulfide bond is a redox-sensitive linkage. It remains stable in the oxidizing environment of the bloodstream.[6] However, upon entering the intracellular environment, which has a significantly higher concentration of reducing agents like glutathione (B108866) (GSH), the disulfide bond is rapidly cleaved.[6][7][8] This redox-potential difference between the extracellular and intracellular environments provides a robust mechanism for targeted drug release.
-
Polyethylene (B3416737) Glycol (PEG) Spacer (PEG1): This linker incorporates a single unit of polyethylene glycol. The PEG moiety is hydrophilic and flexible, which imparts several advantageous properties to the ADC. It can enhance the solubility and stability of the conjugate, reduce aggregation, and potentially minimize immunogenicity.[9]
-
tert-Butyloxycarbonyl (Boc) Group: The Boc group is a widely used protecting group for primary or secondary amines.[10] It is stable under a variety of conditions but can be efficiently removed using moderate to strong acids, such as trifluoroacetic acid (TFA). This allows for the selective deprotection of the amine, enabling its conjugation to a desired molecule, such as a cytotoxic drug, in a controlled manner during the synthesis of the ADC.
Below is a diagram illustrating the functional components of the this compound linker.
Caption: Functional components and cleavage triggers of the this compound linker.
Mechanism of Action in Antibody-Drug Conjugates
The this compound linker is instrumental in the "lock-and-key" mechanism of an ADC, ensuring the cytotoxic payload is delivered specifically to the target cancer cells. The process can be summarized in the following steps:
-
Systemic Circulation: The ADC circulates in the bloodstream, where the linker remains stable, preventing premature release of the drug and minimizing off-target toxicity.
-
Target Recognition and Internalization: The monoclonal antibody component of the ADC recognizes and binds to a specific antigen on the surface of a cancer cell. This binding triggers receptor-mediated endocytosis, internalizing the ADC into the cell.
-
Endosomal/Lysosomal Trafficking: Once inside the cell, the ADC is trafficked through the endosomal and lysosomal pathways.
-
Payload Release: Within the acidic environment of the endosomes and lysosomes, the THP group is cleaved. Concurrently or subsequently, in the reducing environment of the cytoplasm, the disulfide bond is reduced by intracellular glutathione. These two cleavage events release the active cytotoxic drug inside the target cell.
-
Induction of Cell Death: The released drug can then exert its cytotoxic effect, leading to the death of the cancer cell.
The following diagram illustrates the signaling pathway of an ADC utilizing a THP-SS-PEG linker.
Caption: Mechanism of action of an ADC with a cleavable linker.
Quantitative Data
The efficiency of cleavage of the THP and disulfide moieties is critical for the efficacy of the ADC. While specific kinetic data for the this compound linker is proprietary to individual research and development efforts, the following tables summarize representative data for the cleavage of these functional groups under relevant conditions.
Table 1: pH-Dependent Hydrolysis of THP Ethers
| pH | Condition | Half-life (t½) | Reference |
| 4.8 | Aqueous Buffer | ~20-48 hours | [3] |
| 7.4 | Aqueous Buffer (PBS) | Stable | [3] |
| < 4 | Aqueous Acid | Minutes to hours | [11] |
Table 2: Glutathione-Mediated Cleavage of Disulfide Bonds
| Glutathione (GSH) Concentration | Condition | Half-life (t½) | Reference |
| 1-10 mM (Intracellular) | Physiological pH (~7.4) | Minutes to hours | [12][13] |
| 2-20 µM (Extracellular) | Physiological pH (~7.4) | Stable | [6] |
Experimental Protocols
The following sections provide generalized yet detailed methodologies for the key experimental procedures involving the this compound linker in the synthesis of an ADC.
Synthesis of the this compound Linker
The synthesis of a heterobifunctional linker such as this compound involves a multi-step organic synthesis process. A generalized synthetic route is outlined below. The specific reagents and reaction conditions would need to be optimized.
-
Introduction of the Disulfide and PEG moieties: Start with a suitable precursor containing a protected amine (e.g., Boc-amino-PEG1-thiol).
-
Formation of the Disulfide Bond: React the thiol-containing PEG derivative with a THP-protected molecule that also contains a reactive disulfide, such as a pyridyl disulfide derivative. This thiol-disulfide exchange reaction forms the desired disulfide bond.
-
Purification: The resulting this compound linker is purified using chromatographic techniques such as silica (B1680970) gel chromatography or reverse-phase HPLC.[10][14][15]
Antibody-Drug Conjugate (ADC) Synthesis Workflow
The synthesis of an ADC using the this compound linker typically involves a three-stage process: antibody modification, linker-drug conjugation, and final purification and characterization.
Stage 1: Antibody Modification (Partial Reduction)
-
Objective: To generate reactive thiol groups on the antibody by partially reducing its interchain disulfide bonds.
-
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (B142953) (DTT)
-
Chelating agent: Diethylenetriaminepentaacetic acid (DTPA) to prevent re-oxidation
-
Desalting column (e.g., Sephadex G-25)
-
-
Procedure: a. Prepare a solution of the mAb at a concentration of 5-10 mg/mL in PBS containing 1 mM DTPA. b. Add a calculated amount of TCEP (typically 2-4 molar equivalents per mAb) to achieve the desired degree of reduction (targeting a specific number of free thiols). c. Incubate the reaction mixture at 37°C for 30-60 minutes. d. Immediately purify the partially reduced antibody using a desalting column pre-equilibrated with PBS containing 1 mM DTPA to remove excess reducing agent. e. Determine the concentration and the number of free thiols per antibody (e.g., using Ellman's reagent).
Stage 2: Linker-Drug Conjugation
-
Objective: To conjugate the payload (drug) to the linker and then conjugate the linker-drug construct to the modified antibody.
-
Note: This protocol assumes the drug has a reactive amine that has been conjugated to the Boc-deprotected linker. The THP-SS-PEG1-N-Drug construct would then have a reactive group to attach to the antibody's thiol groups. For this example, we will assume a maleimide (B117702) group has been introduced to the THP-end of the linker for reaction with the antibody's thiols.
-
Materials:
-
Partially reduced mAb from Stage 1
-
THP-SS-PEG1-Drug construct with a thiol-reactive group (e.g., maleimide) dissolved in a co-solvent like DMSO.
-
Quenching reagent: N-acetylcysteine
-
-
Procedure: a. Dissolve the THP-SS-PEG1-Drug construct in a minimal amount of DMSO. b. Add the linker-drug solution to the reduced antibody solution with gentle mixing. A molar excess of the linker-drug (e.g., 1.5-fold per thiol) is typically used. c. Allow the conjugation reaction to proceed at room temperature for 1-2 hours. d. Quench the reaction by adding an excess of N-acetylcysteine to react with any unreacted maleimide groups.
Stage 3: ADC Purification and Characterization
-
Objective: To remove unconjugated linker-drug, aggregated protein, and other impurities, and to characterize the final ADC product.
-
Materials:
-
Crude ADC solution from Stage 2
-
Purification systems: Size Exclusion Chromatography (SEC) and/or Hydrophobic Interaction Chromatography (HIC)
-
Characterization instruments: UV-Vis spectrophotometer, Mass Spectrometer (MS), HPLC system.
-
-
Purification Procedure: a. Purify the ADC using SEC to remove small molecule impurities and to exchange the buffer to a formulation buffer. b- HIC can be used to separate ADC species with different drug-to-antibody ratios (DARs).
-
Characterization Procedure: a. Drug-to-Antibody Ratio (DAR): Determine the average DAR using HIC-HPLC or UV-Vis spectroscopy by measuring absorbance at 280 nm (for the antibody) and at the drug's specific wavelength. Mass spectrometry can also be used for precise DAR determination.[16][17][18] b. Purity and Aggregation: Assess the purity and the presence of aggregates using SEC-HPLC.[19][20] c. Confirmation of Conjugation: Confirm the covalent attachment of the linker-drug to the antibody using mass spectrometry (e.g., LC-MS of the intact or reduced ADC).[17][21]
The following diagram provides a visual representation of the experimental workflow for ADC synthesis.
Caption: Experimental workflow for the synthesis of an Antibody-Drug Conjugate.
Conclusion
The this compound linker represents a sophisticated and highly functional tool in the design and synthesis of targeted therapeutics. Its multi-component structure, featuring pH-sensitive, redox-labile, and synthetically versatile moieties, allows for the precise control of drug delivery and release. A thorough understanding of its chemical properties, mechanism of action, and the associated experimental protocols is paramount for researchers and scientists in the field of drug development to harness its full potential in creating the next generation of effective and safe bioconjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of glutathione in disulphide bond formation and endoplasmic-reticulum-generated oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. heterobifunctional pegs [jenkemusa.com]
- 10. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 12. Equilibrium and kinetic constants for the thiol-disulfide interchange reaction between glutathione and dithiothreitol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] Equilibrium and kinetic constants for the thiol-disulfide interchange reaction between glutathione and dithiothreitol. | Semantic Scholar [semanticscholar.org]
- 14. Synthesis and applications of a new poly(ethylene glycol) derivative for the crosslinking of amines with thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. criver.com [criver.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
Unlocking Targeted Therapy: A Technical Guide to the THP-SS-PEG1-Boc Linker in Antibody-Drug Conjugates
For Immediate Release
In the rapidly advancing field of oncology, Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy. The intricate design of these biopharmaceuticals hinges on the linker technology that connects a potent cytotoxic payload to a monoclonal antibody. This guide provides an in-depth technical exploration of the THP-SS-PEG1-Boc linker, a cleavable linker system designed for precise drug release within the tumor microenvironment. Tailored for researchers, scientists, and drug development professionals, this document elucidates the core mechanism of action, presents key quantitative data, and outlines detailed experimental protocols for the validation of ADCs employing this technology.
Introduction to this compound Linker Technology
The this compound linker is a sophisticated, multi-component system engineered to ensure the stability of ADCs in systemic circulation while facilitating selective payload release upon internalization into target cancer cells.[1][2] Its design incorporates several key functional units: a disulfide (SS) bond as the cleavable element, a polyethylene (B3416737) glycol (PEG) spacer to enhance pharmacokinetic properties, and tetrahydropyranyl (THP) and tert-butyloxycarbonyl (Boc) moieties that serve as protecting groups during the synthesis of the linker-payload construct.[3][4][5]
The strategic combination of these elements addresses several critical challenges in ADC development, including premature drug release, aggregation, and immunogenicity.[3][6] The disulfide bond is engineered to be stable in the bloodstream but susceptible to cleavage in the highly reducing intracellular environment of tumor cells, thereby ensuring targeted drug delivery.[7][8] The PEG spacer improves the solubility and stability of the ADC, potentially allowing for higher drug-to-antibody ratios (DAR) without compromising its pharmacokinetic profile.[9][10][11] The THP and Boc groups are instrumental during the chemical synthesis of the linker-payload conjugate, preventing unwanted side reactions and ensuring the precise assembly of the final molecule.[4][11][12] It is critical to note that the THP and Boc protecting groups are removed during the manufacturing process, prior to the administration of the ADC. Their role is confined to the synthetic route, and their absence in the final drug product is a key quality attribute.
Core Mechanism of Action
The therapeutic efficacy of an ADC utilizing the SS-PEG1 linker is predicated on a series of well-orchestrated events, beginning with systemic administration and culminating in the release of the cytotoxic payload within the target cancer cell.
A. Systemic Circulation and Tumor Targeting: Following intravenous administration, the ADC circulates throughout the bloodstream. The monoclonal antibody component of the ADC provides target specificity, binding to a predefined tumor-associated antigen on the surface of cancer cells.[1] During this phase, the disulfide linker remains stable, preventing the premature release of the cytotoxic payload and minimizing off-target toxicity.[13] The hydrophilic PEG1 spacer helps to shield the hydrophobic payload, reducing the likelihood of aggregation and rapid clearance from circulation.[6][9]
B. Internalization and Intracellular Trafficking: Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.[8][14] The complex is then trafficked through the endosomal-lysosomal pathway.
C. Reductive Cleavage of the Disulfide Bond: The intracellular environment, particularly the cytoplasm, is characterized by a significantly higher concentration of reducing agents, most notably glutathione (B108866) (GSH), compared to the extracellular space.[8][15] This high reductive potential facilitates the cleavage of the disulfide bond within the linker.[7][16] This cleavage is a critical step, liberating the payload from the antibody.
D. Payload Activation and Induction of Cytotoxicity: Once released, the cytotoxic payload is free to exert its pharmacological effect, which typically involves inducing apoptosis or cell cycle arrest, leading to the death of the cancer cell.[1] Some payloads are designed to be membrane-permeable, allowing them to diffuse into neighboring cancer cells that may not express the target antigen, a phenomenon known as the "bystander effect."
Diagram of the Intracellular Cleavage Pathway
Caption: Intracellular processing of an ADC with a disulfide linker.
Quantitative Data Summary
The performance of ADCs is evaluated using several key quantitative parameters. The following tables summarize representative data for ADCs employing disulfide-based linkers.
| Parameter | Description | Typical Values | Analytical Method(s) |
| Drug-to-Antibody Ratio (DAR) | The average number of drug molecules conjugated to a single antibody. | 2 - 4 | HIC-HPLC, RP-HPLC, UV-Vis, Mass Spectrometry |
| In Vitro Plasma Stability | The percentage of intact ADC remaining after incubation in plasma over time. | >90% after 7 days | LC-MS/MS, ELISA |
| Intracellular Payload Release | The efficiency of payload release upon incubation with target cells or reducing agents. | >80% release within 24-48 hours | LC-MS/MS, Fluorescence-based assays |
| In Vitro Cytotoxicity (IC50) | The concentration of ADC required to inhibit the growth of 50% of target cells. | ng/mL to low µg/mL range | Cell viability assays (e.g., MTT, CellTiter-Glo) |
| HIC-HPLC: Hydrophobic Interaction Chromatography-High Performance Liquid Chromatography; RP-HPLC: Reversed-Phase High-Performance Liquid Chromatography; UV-Vis: Ultraviolet-Visible Spectroscopy; LC-MS/MS: Liquid Chromatography with tandem mass spectrometry; ELISA: Enzyme-Linked Immunosorbent Assay. |
Experimental Protocols
The validation of an ADC's mechanism of action and the characterization of its key attributes require a suite of well-defined experimental protocols.
Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
Objective: To determine the average number of drug molecules per antibody and assess the distribution of different drug-loaded species.
Methodology:
-
Sample Preparation: The ADC sample is diluted to a final concentration of 1 mg/mL in a low-salt mobile phase (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0).
-
Chromatographic Separation: The sample is injected onto a HIC column (e.g., TSKgel Butyl-NPR). A gradient elution is performed, starting with the high-salt mobile phase and gradually decreasing the salt concentration by mixing with a low-salt mobile phase (e.g., 25 mM sodium phosphate, pH 7.0, with 25% isopropanol).
-
Detection: The elution profile is monitored by UV absorbance at 280 nm (for the antibody) and at a wavelength specific to the payload.
-
Data Analysis: The peaks corresponding to different drug-loaded species (DAR0, DAR2, DAR4, etc.) are integrated. The average DAR is calculated by summing the product of each DAR value and its relative peak area, divided by the total peak area.
Experimental Workflow for DAR Determination
Caption: Workflow for DAR analysis using HIC-HPLC.
In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and the integrity of the linker in human plasma.
Methodology:
-
Incubation: The ADC is incubated in human plasma at 37°C. Aliquots are taken at various time points (e.g., 0, 24, 48, 96, and 168 hours).
-
Sample Processing: To analyze the amount of released payload, plasma proteins are precipitated by adding an excess of cold acetonitrile. The sample is centrifuged, and the supernatant containing the released payload is collected. For analysis of the intact ADC, the plasma sample may be purified using affinity chromatography (e.g., Protein A).
-
Quantification: The concentration of the released payload in the supernatant is quantified using LC-MS/MS. The amount of intact ADC can be quantified by ELISA or by analyzing the average DAR over time using HIC-HPLC.
-
Data Analysis: The percentage of intact ADC or the amount of released payload is plotted against time to determine the stability profile.
Intracellular Payload Release Assay
Objective: To confirm the reductive cleavage of the disulfide linker and the release of the payload within target cells.
Methodology:
-
Cell Treatment: Target cells expressing the antigen of interest are seeded in culture plates and allowed to adhere. The cells are then treated with the ADC at a specific concentration.
-
Cell Lysis: At various time points (e.g., 0, 4, 8, 24, 48 hours), the cells are washed to remove any non-internalized ADC and then lysed using a suitable lysis buffer.
-
Sample Preparation: The cell lysate is clarified by centrifugation. Proteins in the supernatant are precipitated with cold acetonitrile.
-
LC-MS/MS Analysis: The supernatant is analyzed by LC-MS/MS to identify and quantify the released payload and any metabolites.
-
Data Analysis: The concentration of the released payload is measured over time to determine the kinetics of intracellular release.
Conclusion
The this compound linker system exemplifies the sophisticated chemical engineering required for the development of effective and safe Antibody-Drug Conjugates. While the THP and Boc moieties are critical for the controlled synthesis of the linker-payload construct, the core in vivo mechanism of action is driven by the stability of the disulfide bond in circulation and its selective cleavage in the reducing intracellular environment of tumor cells. The inclusion of a PEG spacer further enhances the pharmacokinetic properties of the resulting ADC. A thorough understanding of this mechanism, supported by robust analytical and cell-based assays, is paramount for the successful translation of these promising therapeutic agents from the laboratory to the clinic. The experimental protocols outlined in this guide provide a foundational framework for the comprehensive characterization and validation of ADCs employing this advanced linker technology.
References
- 1. This compound [myskinrecipes.com]
- 2. Protective Groups [organic-chemistry.org]
- 3. This compound [myskinrecipes.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Design of a turn-on fluorescence assay for the identification and application of improved ADC linkers - American Chemical Society [acs.digitellinc.com]
- 7. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 8. lcms.cz [lcms.cz]
- 9. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. US11161869B2 - Thermally-cleavable protecting and linker groups - Google Patents [patents.google.com]
- 15. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
Cleavable Disulfide Linkers for Antibody-Drug Conjugates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of cleavable disulfide linkers used in the development of antibody-drug conjugates (ADCs). It covers the core principles of their mechanism of action, different chemical strategies, and detailed experimental protocols for their synthesis, conjugation, and evaluation. Quantitative data is presented in structured tables for easy comparison, and key processes are visualized through diagrams to facilitate understanding.
Introduction to Antibody-Drug Conjugates and the Role of Linkers
Antibody-drug conjugates are a revolutionary class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker, which connects the antibody to the payload, is a critical component that dictates the overall efficacy and safety of the ADC. An ideal linker must be stable in systemic circulation to prevent premature drug release and off-target toxicity, yet efficiently cleave to release the active drug upon internalization into the target cancer cell.[1][2]
Cleavable linkers are designed to be labile to specific conditions prevalent in the tumor microenvironment or within the cancer cell, such as low pH, high concentrations of certain enzymes, or a reducing environment.[1] Disulfide linkers, the focus of this guide, belong to the category of reduction-sensitive cleavable linkers.
The Core of Disulfide Linkers: Mechanism of Action
The fundamental principle behind the use of disulfide linkers in ADCs lies in the significant difference in the reductive potential between the extracellular environment and the intracellular milieu. The cytoplasm of tumor cells has a significantly higher concentration of glutathione (B108866) (GSH), a tripeptide with a free thiol group, compared to the blood plasma (approximately 1-10 mM intracellularly versus ~5 µM in blood).[3][4] This high intracellular GSH concentration facilitates the rapid reduction and cleavage of the disulfide bond within the linker, leading to the release of the cytotoxic payload inside the target cell.[3][5]
The general mechanism of disulfide bond cleavage by glutathione involves a thiol-disulfide exchange reaction.
Types of Disulfide Linkers
Disulfide linkers can be broadly categorized based on the steric hindrance around the disulfide bond, which significantly influences their stability and cleavage kinetics.
Unhindered Disulfide Linkers
These linkers, such as those derived from N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP), have no bulky substituents near the disulfide bond. While this allows for rapid cleavage in the presence of glutathione, it can also lead to lower stability in plasma, potentially causing premature drug release.
Hindered Disulfide Linkers
To enhance plasma stability, sterically hindered disulfide linkers have been developed. These linkers incorporate alkyl substituents, typically methyl groups, on the carbon atoms adjacent to the disulfide bond.[6] This steric hindrance protects the disulfide bond from premature reduction in the circulation while still allowing for efficient cleavage in the high-glutathione environment of the tumor cell. A common example is the linker derived from N-succinimidyl 4-(2-pyridyldithio)butanoate (SPDB). The degree of hindrance can be tuned to optimize the balance between stability and drug release.[7]
Quantitative Comparison of Disulfide Linkers
The choice of a disulfide linker has a profound impact on the pharmacokinetic and pharmacodynamic properties of an ADC. The following tables summarize key quantitative data for different types of disulfide linkers.
| Linker Type | Representative Linker Moiety | Plasma Half-life of ADC (hours) | Key Findings |
| Unhindered | SPP-DM1 | < 3 (in mouse plasma) | Rapid clearance and drug release, potentially leading to off-target toxicity.[8] |
| Hindered | SPDB-DM4 | > 48 (in mouse plasma) | Increased plasma stability compared to unhindered linkers, leading to improved therapeutic window.[8] |
| Hindered (variable) | Varied steric hindrance | Ranged from less stable to more stable with increasing hindrance | A direct correlation between increased steric hindrance and enhanced plasma stability was observed.[7] |
Table 1: Comparative Plasma Stability of Disulfide Linkers
| Linker Type | Payload | In Vitro IC50 | Bystander Effect | Key Findings |
| Disulfide (cleavable) | Maytansinoid (DM4) | Potent (pM to nM range) | Yes | The released, membrane-permeable payload can kill neighboring antigen-negative tumor cells.[9] |
| Thioether (non-cleavable) | Maytansinoid (DM1) | Potent (pM to nM range) | No | The charged drug-linker-amino acid catabolite is not membrane-permeable. |
Table 2: In Vitro Potency and Bystander Effect
Experimental Protocols
This section provides detailed methodologies for the synthesis of common disulfide linkers, conjugation to antibodies, and key assays for ADC characterization.
Synthesis of Disulfide Linkers
5.1.1. Synthesis of N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP)
This protocol describes the synthesis of a widely used unhindered disulfide linker.[10][11]
Materials:
-
3-Mercaptopropionic acid
-
2,2'-Dipyridyl disulfide
-
N-Hydroxysuccinimide (NHS)
-
Dicyclohexylcarbodiimide (DCC)
-
Glacial acetic acid
-
Ethyl acetate (B1210297)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Synthesis of 3-(2-pyridyldithio)propionic acid:
-
Dissolve 2,2'-dipyridyl disulfide in methanol containing a catalytic amount of glacial acetic acid.
-
Add 3-mercaptopropionic acid dropwise to the solution at room temperature and stir overnight.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.
-
Purify the product by silica gel column chromatography.
-
-
Synthesis of SPDP (NHS ester formation):
-
Dissolve the purified 3-(2-pyridyldithio)propionic acid and N-hydroxysuccinimide in dry DCM.
-
Cool the solution to 0°C and add a solution of DCC in DCM dropwise.
-
Stir the reaction mixture at 0°C for 1 hour and then at room temperature overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea precipitate.
-
Evaporate the solvent from the filtrate and purify the resulting solid by recrystallization from a suitable solvent (e.g., isopropanol) to yield SPDP.
-
5.1.2. Synthesis of N-Succinimidyl 4-(2-pyridyldithio)butanoate (SPDB)
This protocol outlines the synthesis of a common sterically hindered disulfide linker.
Materials:
-
4-Mercaptobutyric acid
-
2,2'-Dipyridyl disulfide
-
N-Hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Methanol
-
Glacial acetic acid
-
Ethyl acetate
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Synthesis of 4-(2-pyridyldithio)butyric acid:
-
Follow a similar procedure as for 3-(2-pyridyldithio)propionic acid, substituting 4-mercaptobutyric acid for 3-mercaptopropionic acid.
-
-
Synthesis of SPDB (NHS ester formation):
-
Dissolve the purified 4-(2-pyridyldithio)butyric acid and N-hydroxysuccinimide in dry DCM.
-
Add EDC to the solution and stir at room temperature overnight.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by silica gel column chromatography to obtain SPDB.
-
Antibody-Drug Conjugation
This protocol describes a general method for conjugating a thiol-containing payload to an antibody via a disulfide linker.
Materials:
-
Monoclonal antibody (mAb)
-
Disulfide linker-payload conjugate (e.g., SPDP-drug)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Phosphate-buffered saline (PBS), pH 7.4
-
EDTA
-
Size-exclusion chromatography (SEC) column
-
Organic co-solvent (e.g., DMSO)
Procedure:
-
Antibody Reduction:
-
Prepare a solution of the mAb in PBS with EDTA.
-
Add a freshly prepared solution of DTT or TCEP to the mAb solution to a final concentration sufficient to reduce the desired number of interchain disulfide bonds. The molar ratio of reducing agent to mAb will determine the average number of free thiols per antibody.
-
Incubate the reaction at 37°C for 30-60 minutes.
-
Remove the excess reducing agent by buffer exchange using an SEC column equilibrated with PBS.
-
-
Conjugation:
-
Dissolve the disulfide linker-payload conjugate in a minimal amount of an organic co-solvent like DMSO.
-
Add the linker-payload solution to the reduced and purified antibody solution. The molar excess of the linker-payload will influence the final drug-to-antibody ratio (DAR).
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
-
Purification:
-
Purify the resulting ADC from unreacted linker-payload and other small molecules by SEC using PBS as the mobile phase.
-
Collect the fractions containing the purified ADC.
-
Characterization of ADCs
5.3.1. Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC. It can be determined by several methods, including Hydrophobic Interaction Chromatography (HIC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Hydrophobic Interaction Chromatography (HIC):
-
Principle: HIC separates proteins based on their hydrophobicity. The conjugation of hydrophobic payloads to the antibody increases its overall hydrophobicity. ADCs with different numbers of conjugated drugs will have different retention times on an HIC column, allowing for the quantification of each species.
-
Procedure:
-
Inject the purified ADC onto an HIC column.
-
Elute the ADC species using a decreasing salt gradient.
-
Monitor the elution profile by UV absorbance at 280 nm.
-
Calculate the area of each peak corresponding to a specific DAR.
-
The average DAR is calculated as the weighted average of the peak areas.[12][13]
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Principle: LC-MS can be used to determine the molecular weight of the intact ADC and its subunits (light chain and heavy chain) after reduction. The mass difference between the unconjugated and conjugated species allows for the determination of the number of drugs attached.
-
Procedure:
-
For intact mass analysis, inject the purified ADC onto a reverse-phase or size-exclusion column coupled to a mass spectrometer.
-
For subunit analysis, first reduce the ADC with a reducing agent like DTT, then inject the sample onto a reverse-phase column coupled to a mass spectrometer.
-
Deconvolute the resulting mass spectra to determine the masses of the different species.
-
Calculate the DAR based on the observed mass shifts.[10]
-
5.3.2. In Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC in plasma, providing an indication of its potential for premature drug release in vivo.[10][14]
Materials:
-
Purified ADC
-
Human plasma
-
Phosphate-buffered saline (PBS)
-
LC-MS system
Procedure:
-
Incubate the ADC in human plasma at 37°C.
-
At various time points (e.g., 0, 24, 48, 72, 96 hours), take an aliquot of the plasma sample.
-
Process the plasma sample to precipitate the proteins and extract the released payload.
-
Analyze the extracted sample by LC-MS to quantify the amount of released payload.
-
The stability of the ADC is often reported as the percentage of intact ADC remaining over time or as a half-life.
5.3.3. In Vitro Glutathione-Mediated Cleavage Assay
This assay assesses the susceptibility of the disulfide linker to cleavage by glutathione, mimicking the intracellular environment.[3][15]
Materials:
-
Purified ADC
-
Glutathione (GSH)
-
Phosphate-buffered saline (PBS), pH 7.4
-
LC-MS system
Procedure:
-
Incubate the ADC in PBS containing a physiological concentration of GSH (e.g., 5 mM) at 37°C.
-
At various time points, take an aliquot of the reaction mixture.
-
Analyze the sample by LC-MS to quantify the amount of released payload.
-
The rate of drug release can be determined from the time-course data.
5.3.4. In Vitro Cytotoxicity and Bystander Effect Assays
These assays are crucial for evaluating the biological activity of the ADC.
Cytotoxicity Assay (MTT or similar viability assays):
-
Principle: This assay measures the ability of the ADC to kill target cancer cells that express the specific antigen.
-
Procedure:
-
Plate the target cancer cells in a 96-well plate.
-
Treat the cells with serial dilutions of the ADC.
-
Incubate for a period of time (e.g., 72-96 hours).
-
Add a viability reagent (e.g., MTT) and measure the absorbance or fluorescence.
-
Calculate the IC50 value, which is the concentration of ADC that inhibits cell growth by 50%.
-
Bystander Effect Assay:
-
Principle: This assay determines if the payload released from the target cells can kill neighboring antigen-negative cells.[2][]
-
Procedure:
-
Co-culture antigen-positive and antigen-negative cancer cells (the latter often engineered to express a fluorescent protein for easy identification).
-
Treat the co-culture with the ADC.
-
After a suitable incubation period, assess the viability of the antigen-negative cell population using flow cytometry or fluorescence microscopy.
-
A decrease in the viability of the antigen-negative cells in the presence of antigen-positive cells and the ADC indicates a bystander effect.[]
-
Conclusion
Cleavable disulfide linkers represent a powerful and versatile tool in the design of antibody-drug conjugates. Their ability to remain stable in circulation and selectively release their cytotoxic payload in the reducing environment of tumor cells offers a significant therapeutic advantage. The choice between unhindered and sterically hindered disulfide linkers allows for the fine-tuning of an ADC's pharmacokinetic profile to achieve an optimal balance between efficacy and safety. The experimental protocols provided in this guide offer a framework for the synthesis, conjugation, and comprehensive characterization of ADCs employing this important class of linkers, facilitating the development of next-generation targeted cancer therapies.
References
- 1. lcms.cz [lcms.cz]
- 2. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 3. Dendrimers-drug conjugates for tailored intracellular drug release based on glutathione levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative clinical pharmacokinetics of antibody-drug conjugates in first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 6. Half‐life extension of single‐domain antibody–drug conjugates by albumin binding moiety enhances antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antibody-Drug Conjugates Workflows | Genedata [genedata.com]
- 9. researchgate.net [researchgate.net]
- 10. SPDP (Succinimidyl 3-[2-pyridyldithio] propionate) [nanocs.net]
- 11. mdpi.com [mdpi.com]
- 12. dspace.mit.edu [dspace.mit.edu]
- 13. Drug Release from Disulfide-Linked Prodrugs: Role of Thiol Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Disulfide-cross-linked PEG-poly(amino acid)s copolymer micelles for glutathione-mediated intracellular drug delivery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. agilent.com [agilent.com]
The Role of the PEG1 Spacer in Bioconjugation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of bioconjugation, the linker connecting a biomolecule to a payload—be it a drug, a fluorophore, or another protein—is a critical determinant of the final conjugate's performance. While polyethylene (B3416737) glycol (PEG) has long been utilized for its ability to improve the physicochemical properties of biotherapeutics, the focus is increasingly shifting towards the use of discrete PEG (dPEG®) linkers. These monodisperse spacers offer precise control over the length and composition of the linker, leading to more homogeneous and well-defined bioconjugates.[1][2] This guide delves into the specific role of the shortest of these discrete PEG units, the single ethylene (B1197577) glycol spacer (PEG1), in bioconjugation. We will explore its impact on the properties of bioconjugates, provide detailed experimental protocols for its use, and present quantitative data to inform the rational design of next-generation biotherapeutics.
Core Concepts: The Function of a PEG1 Spacer
A PEG1 spacer consists of a single ethylene glycol unit, providing a minimal, flexible, and hydrophilic bridge between two molecular entities. While longer PEG chains are known for their ability to significantly increase hydrodynamic volume and prolong circulation half-life, the PEG1 spacer offers more nuanced advantages.[3][4][5]
Key Attributes and Advantages:
-
Hydrophilicity: The primary role of the PEG1 spacer is to impart hydrophilicity to the bioconjugate. This is particularly crucial when conjugating hydrophobic payloads, as it can mitigate aggregation and improve solubility in aqueous environments.[3][6]
-
Controlled Spatial Separation: The defined length of a PEG1 spacer provides a precise and minimal distance between the conjugated molecules. This can be critical for maintaining the biological activity of a protein or antibody by preventing steric hindrance between the biomolecule and the payload.
-
Reduced Immunogenicity: While less pronounced than with longer PEG chains, the hydrophilic nature of the PEG1 spacer can help to shield hydrophobic and potentially immunogenic epitopes of the payload, thereby reducing the risk of an immune response.[3]
-
Homogeneity: The use of a discrete PEG1 linker ensures the production of a homogeneous bioconjugate population, where each molecule has the identical linker length. This is a significant advantage over traditional, polydisperse PEG reagents, which result in a heterogeneous mixture of products that can complicate characterization and regulatory approval.[2][7]
Quantitative Data on the Impact of Short PEG Spacers
The inclusion of even a short PEG spacer can have a measurable impact on the properties of a bioconjugate. The following tables summarize quantitative data from studies on bioconjugates with and without short PEG linkers. While data specifically for PEG1 is limited, the trends observed with short, discrete PEG chains provide valuable insights.
Table 1: Impact of Short PEG Spacers on Biological Activity (IC50)
| Bioconjugate | Linker Type | Target Cell Line | IC50 (nM) | Fold Change in Cytotoxicity vs. No PEG |
| ZHER2-SMCC-MMAE | No PEG | NCI-N87 | ~5 | - |
| ZHER2-PEG4K-MMAE | 4 kDa PEG | NCI-N87 | ~31.9 | 6.4x reduction |
| ZHER2-PEG10K-MMAE | 10 kDa PEG | NCI-N87 | ~111.3 | 22.3x reduction |
Source: Adapted from a study on affibody-drug conjugates.[1] This data illustrates a trade-off where longer PEG chains, while offering other benefits, can reduce in vitro cytotoxicity due to steric hindrance.
Table 2: Impact of Short PEG Spacers on Pharmacokinetics
| Bioconjugate | Linker Type | Half-life (t½) in vivo | Fold Change in Half-life vs. No PEG |
| ZHER2-SMCC-MMAE | No PEG | ~2.5 hours | - |
| ZHER2-PEG4K-MMAE | 4 kDa PEG | ~6.25 hours | 2.5x increase |
| ZHER2-PEG10K-MMAE | 10 kDa PEG | ~28 hours | 11.2x increase |
Source: Adapted from a study on affibody-drug conjugates.[1] This data highlights the significant impact of PEGylation on extending the circulation time of bioconjugates.
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving the synthesis and characterization of bioconjugates containing a PEG1 spacer.
Protocol 1: Synthesis of a Heterobifunctional Linker Containing a Single Ethylene Glycol Unit
This protocol describes a general approach for the synthesis of a heterobifunctional linker with a single ethylene glycol unit, which can then be used in bioconjugation. This example focuses on creating a linker with an alkyne and a reactive ester.
Materials:
-
Ethylene glycol
-
Propargyl bromide
-
Sodium hydride (NaH)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Succinic anhydride (B1165640)
-
4-Dimethylaminopyridine (DMAP)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate (B86663)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Monopropargylation of Ethylene Glycol:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve ethylene glycol (10 equivalents) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1 equivalent) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Slowly add propargyl bromide (1 equivalent) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting mono-propargylated ethylene glycol by silica gel column chromatography.
-
-
Introduction of a Carboxylic Acid Group:
-
Dissolve the purified mono-propargylated ethylene glycol (1 equivalent) in DCM.
-
Add succinic anhydride (1.2 equivalents) and DMAP (0.1 equivalents).
-
Stir the reaction at room temperature for 4-6 hours.
-
Wash the reaction mixture with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the carboxylic acid-terminated linker.
-
-
Activation of the Carboxylic Acid with NHS:
-
Dissolve the carboxylic acid-terminated linker (1 equivalent) and N-Hydroxysuccinimide (1.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Add DCC (1.1 equivalents) and stir the reaction at 0 °C for 1 hour, then at room temperature for 4 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the final alkyne-PEG1-NHS ester linker by silica gel column chromatography.
-
This is a generalized protocol and may require optimization for specific reagents and scales.[8]
Protocol 2: Antibody-Drug Conjugate (ADC) Preparation using a Maleimide-PEG1-NHS Ester Linker
This protocol outlines a two-step process for conjugating a drug to an antibody using a heterobifunctional Maleimide-PEG1-NHS ester linker.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Maleimide-PEG1-NHS ester linker
-
Thiol-containing cytotoxic drug
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for antibody reduction
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Desalting columns (e.g., Sephadex G-25)
-
Reaction buffers (e.g., phosphate (B84403) buffer, pH 7.2-7.5 for maleimide (B117702) reaction; borate (B1201080) buffer, pH 8.0-8.5 for NHS ester reaction)
Procedure:
Step 1: Modification of the Antibody with the Linker
-
Antibody Preparation:
-
Buffer exchange the antibody into an amine-free buffer (e.g., PBS, pH 7.4).
-
Adjust the antibody concentration to 5-10 mg/mL.
-
-
Linker Reaction:
-
Dissolve the Maleimide-PEG1-NHS ester in anhydrous DMSO to prepare a stock solution (e.g., 10 mM).
-
Add a 10- to 20-fold molar excess of the linker stock solution to the antibody solution.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Purification:
-
Remove the excess, unreacted linker by size-exclusion chromatography (e.g., using a desalting column) equilibrated with a suitable buffer (e.g., PBS, pH 7.2).
-
Step 2: Conjugation of the Drug to the Modified Antibody
-
Drug Preparation:
-
Dissolve the thiol-containing drug in DMSO.
-
-
Conjugation Reaction:
-
Add a 1.5- to 5-fold molar excess of the drug solution to the maleimide-activated antibody.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C in a buffer with a pH between 6.5 and 7.5.[9]
-
-
Quenching:
-
Add a quenching reagent such as N-acetylcysteine to cap any unreacted maleimide groups.
-
-
Final Purification:
This protocol is a general guideline and requires optimization for specific antibodies, drugs, and linkers.[12][13][14]
Protocol 3: Characterization of PEG1-Containing Bioconjugates
A. Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
-
Sample Preparation:
-
Dilute the purified ADC to a final concentration of approximately 1 mg/mL in the HIC mobile phase A.[15]
-
-
Chromatographic Conditions:
-
Column: A suitable HIC column (e.g., Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate in 25 mM sodium phosphate, pH 7.0).[11]
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).[11]
-
Gradient: A linear gradient from 100% A to 100% B over a specified time (e.g., 30 minutes).
-
Detection: UV absorbance at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas corresponding to the different drug-loaded species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of Species * Number of Drugs in Species) / 100[16]
-
B. Mass Spectrometry (MS) for Intact Mass Analysis and DAR Confirmation
-
Sample Preparation:
-
LC-MS Analysis:
-
Separate the ADC species using a reversed-phase column with a suitable gradient.
-
Acquire mass spectra using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
-
Data Analysis:
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key workflows in the preparation and characterization of bioconjugates containing a PEG1 spacer.
Conclusion
The PEG1 spacer, representing the smallest discrete PEG unit, offers a subtle yet powerful tool in the bioconjugation toolbox. Its ability to fine-tune the properties of bioconjugates by providing a minimal hydrophilic and flexible bridge can lead to the development of more effective and safer biotherapeutics. While more direct comparative studies are needed to fully elucidate the specific quantitative advantages of a PEG1 spacer over a zero-spacer control, the principles of discrete PEGylation and the data from short PEG linker studies strongly support its utility. By understanding the core concepts and employing the detailed experimental protocols outlined in this guide, researchers can effectively leverage the benefits of the PEG1 spacer in their bioconjugation strategies, paving the way for the next generation of precisely engineered bioconjugates.
References
- 1. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. adcreview.com [adcreview.com]
- 4. researchgate.net [researchgate.net]
- 5. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 7. enovatia.com [enovatia.com]
- 8. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. Purification of ADCs by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. atlantis-press.com [atlantis-press.com]
- 14. Synthesis of catechol and zwitterion-bifunctionalized poly(ethylene glycol) for the construction of antifouling surfaces - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. lcms.cz [lcms.cz]
The Sentinel of Synthesis: An In-depth Technical Guide to the Boc Protecting Group
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, particularly in the realms of peptide synthesis and drug development, the strategic protection and deprotection of reactive functional groups is a cornerstone of success. Among the myriad of protecting groups available to the modern chemist, the tert-butoxycarbonyl (Boc) group has established itself as an indispensable tool for the temporary masking of primary and secondary amines. Its widespread adoption is a testament to its unique combination of stability under a broad range of reaction conditions and its facile, yet selective, removal under acidic or thermal conditions.[1][2]
This technical guide provides a comprehensive exploration of Boc protecting group chemistry, from the fundamental mechanisms of its installation and cleavage to a detailed comparison of deprotection methodologies. It is designed to serve as a practical resource for researchers and professionals, enabling them to make informed decisions in the design and execution of complex synthetic routes.
The Chemistry of the Boc Group: A Tale of Stability and Lability
The Boc group is a carbamate-based protecting group that renders the nitrogen atom of an amine significantly less nucleophilic and basic.[3] This protective shield is robust against a wide array of reagents, including most nucleophiles, bases, and conditions of catalytic hydrogenation, making it orthogonal to other common protecting groups like Fmoc and Cbz.[1][4]
The introduction of the Boc group is most commonly achieved through the reaction of an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). The reaction proceeds via nucleophilic attack of the amine on one of the electrophilic carbonyl carbons of the anhydride. The resulting tetrahedral intermediate collapses, eliminating a tert-butyl carbonate anion, which then decomposes to isobutylene, carbon dioxide, and a proton, or is protonated by the newly formed carbamic acid.[5][6] While the reaction can proceed without a base, bases such as triethylamine (B128534) (TEA), N,N-diisopropylethylamine (DIEA), or sodium hydroxide (B78521) are often employed to accelerate the reaction.[1][7]
The key to the Boc group's utility lies in the stability of the tert-butyl cation that is formed upon its cleavage. This cleavage is typically initiated by protonation of the carbamate (B1207046) oxygen under acidic conditions, which facilitates the heterolytic cleavage of the tert-butyl-oxygen bond. The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide.[2][8]
Deprotection Methodologies: A Comparative Overview
The selection of an appropriate deprotection method is critical and is largely dictated by the substrate's sensitivity to the reaction conditions. The most common strategies involve acidic cleavage, but thermal and other milder methods have also been developed for sensitive substrates.
Acidic Deprotection
Acid-catalyzed removal of the Boc group is the most prevalent method.[2] The choice of acid and solvent allows for a tunable range of reactivity, from very mild to harsh conditions.
Table 1: Comparison of Common Acidic Reagents for Boc Deprotection
| Reagent | Typical Conditions | Reaction Time | Advantages | Disadvantages |
| Trifluoroacetic Acid (TFA) | 20-50% in Dichloromethane (DCM)[2] | 0.5 - 4 hours[2] | Highly effective, volatile (easy removal) | Harsh for some acid-sensitive groups, potential for t-butylation side reactions |
| Hydrochloric Acid (HCl) | 4M in 1,4-Dioxane (B91453) or Methanol | 1 - 4 hours[9] | Cost-effective, product often precipitates as HCl salt | Can be corrosive, less volatile than TFA |
| p-Toluenesulfonic Acid (pTSA) | Stoichiometric in Acetonitrile or Toluene (B28343), RT to 50 °C | 1 - 12 hours | Milder than TFA and HCl, non-volatile | Longer reaction times, requires neutralization |
| Zinc Bromide (ZnBr₂) | 2-3 equivalents in DCM[2] | 1 - 24 hours | Mild Lewis acid, good for sensitive substrates | Stoichiometric amounts required, potential for metal contamination |
| Aluminum Chloride (AlCl₃) | Stoichiometric in Acetonitrile or DCM | 1 - 5 hours | Effective for selective deprotection in the presence of other groups[10] | Stoichiometric amounts required, potential for metal contamination |
Note: Reaction times and yields are substrate-dependent. The provided data is representative.
A potential complication of acidic deprotection is the formation of the reactive tert-butyl cation, which can alkylate nucleophilic residues within the substrate, such as tryptophan or methionine in peptides.[10][11] The use of scavengers, like anisole, thioanisole, or dithiothreitol (B142953) (DTT), is often employed to trap this cation and prevent unwanted side reactions.[10]
Thermal Deprotection
For substrates that are intolerant to acidic conditions, thermal deprotection offers a neutral alternative. This method involves heating the Boc-protected amine, often in a high-boiling solvent or even neat, to induce thermolytic cleavage.[12] The mechanism is believed to involve a concerted fragmentation to the free amine, isobutylene, and carbon dioxide.[12][13]
Continuous-flow reactors operating at high temperatures have shown particular efficacy for thermal Boc deprotection, allowing for precise control over reaction time and temperature.[13][14]
Table 2: Thermal Boc Deprotection Conditions
| Solvent | Temperature (°C) | Reaction Time | Notes |
| Water (reflux) | 100 | 12 - 15 minutes[2] | Green solvent, effective for many substrates |
| Methanol | 240 | 30 minutes (in flow)[14] | Good for a range of polarities |
| Trifluoroethanol (TFE) | 240 | 30 minutes (in flow)[14] | High efficiency |
| Toluene | 240 | 30 minutes (in flow)[14] | For less polar substrates |
Alternative and Mild Deprotection Methods
For exceptionally sensitive substrates, even milder deprotection methods have been developed. These often employ specific Lewis acids or other catalytic systems to effect cleavage under nearly neutral conditions.[2]
Table 3: Alternative Reagents for Boc Deprotection
| Reagent | Typical Conditions | Reaction Time | Selectivity/Advantages |
| Trimethylsilyl Iodide (TMSI) | 1.2-1.5 equivalents in DCM or Acetonitrile[10] | 10 minutes - 2 hours | Very mild, useful when other methods fail |
| Oxalyl Chloride/Methanol | 3 equivalents in Methanol, room temperature | 1 - 4 hours[15] | Mild, tolerates other acid-labile groups |
| Montmorillonite K10 Clay | Dichloromethane or Toluene, room temperature | 1 - 6 hours | Heterogeneous catalyst, easy workup |
| Iodine | Catalytic amount, solvent-free, room temperature | 5 - 30 minutes | Very fast and mild |
Experimental Protocols
The following are representative experimental protocols for the protection and deprotection of amines using the Boc group.
Protocol 1: General Procedure for Boc Protection of an Amine
Materials:
-
Amine (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.5 equiv)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA) (1.2 - 2.0 equiv) (optional, but recommended)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve the amine in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.
-
If using a base, add it to the solution.
-
Add Boc₂O to the stirred solution at room temperature. The reaction may be slightly exothermic.
-
Stir the reaction mixture at room temperature for 1-12 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or DCM).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate in vacuo to obtain the Boc-protected amine. Further purification by column chromatography may be necessary.
Protocol 2: Acidic Deprotection using Trifluoroacetic Acid (TFA)
Materials:
-
Boc-protected amine (1.0 equiv)
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected compound in DCM.[2]
-
Add TFA to the solution to a final concentration of 20-50% (v/v).[2]
-
Stir the reaction mixture at room temperature for 0.5-4 hours, monitoring by TLC or LC-MS.[2]
-
Upon completion, remove the solvent and excess TFA in vacuo. Co-evaporation with a solvent like toluene can help remove residual TFA.
-
The resulting amine salt can be used directly or neutralized by washing with a mild base (e.g., saturated aqueous sodium bicarbonate solution) during an aqueous workup.
Protocol 3: Acidic Deprotection using HCl in 1,4-Dioxane
Materials:
-
Boc-protected amine (1.0 equiv)
-
4M HCl in 1,4-Dioxane
-
Diethyl ether
Procedure:
-
Suspend or dissolve the Boc-protected amine in the 4M HCl in 1,4-dioxane solution.[9]
-
Stir the mixture at room temperature for 1-4 hours or until the reaction is complete as monitored by TLC or LC-MS.[9]
-
Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with diethyl ether.[9]
-
Alternatively, the solvent can be removed under vacuum to yield the amine hydrochloride salt.
Protocol 4: Thermal Deprotection in Water
Materials:
-
Boc-protected amine (1.0 mmol)
-
Deionized water (1 mL)
Procedure:
-
Suspend the Boc-protected amine in deionized water in a round-bottom flask equipped with a reflux condenser.[2]
-
Heat the mixture to reflux (100 °C) with vigorous stirring.[2]
-
Monitor the reaction by TLC; completion is often observed within 15-30 minutes.[2]
-
Cool the reaction to room temperature.
-
If the product is organic-soluble, extract with a suitable solvent (e.g., DCM), dry the organic layer, and evaporate the solvent. If the product is water-soluble, subsequent purification steps will be required.[2]
Visualizing the Chemistry: Mechanisms and Workflows
Visual representations are invaluable for understanding complex chemical processes. The following diagrams, rendered in Graphviz DOT language, illustrate the core mechanisms of Boc chemistry and a decision-making workflow for deprotection.
Caption: Mechanism of amine protection using Boc anhydride.
Caption: Mechanism of acid-catalyzed Boc deprotection.
Caption: Decision workflow for choosing a Boc deprotection method.
Conclusion
The tert-butoxycarbonyl protecting group remains a cornerstone of modern organic synthesis due to its reliability and versatility. A thorough understanding of its underlying chemistry, coupled with a judicious selection of deprotection conditions, is paramount for the successful synthesis of complex molecules. This guide has provided a detailed overview of the core principles of Boc chemistry, a comparative analysis of deprotection methodologies, and practical experimental protocols. By leveraging this information, researchers and drug development professionals can more effectively harness the power of the Boc protecting group to advance their synthetic endeavors.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. benchchem.com [benchchem.com]
- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 11. peptide.com [peptide.com]
- 12. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
The Enduring Utility of the Tetrahydropyranyl (THP) Group in Alcohol Protection: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The tetrahydropyranyl (THP) group stands as a cornerstone in the repertoire of protecting groups for alcohols in organic synthesis. Its enduring popularity stems from a favorable combination of low cost, ease of introduction and removal, and robust stability under a wide range of non-acidic reaction conditions. This technical guide provides an in-depth analysis of the THP protecting group, encompassing its reaction mechanisms, quantitative data on its application, detailed experimental protocols, and its compatibility with various synthetic transformations.
Core Principles of THP Protection
The protection of an alcohol as a THP ether involves the acid-catalyzed addition of the alcohol to the enol ether, 3,4-dihydro-2H-pyran (DHP). This reaction forms a stable acetal (B89532), effectively masking the nucleophilic and acidic nature of the hydroxyl group. The THP ether is generally stable to strongly basic conditions, organometallic reagents (such as Grignard and organolithium reagents), hydrides, and many oxidizing and reducing agents.[1][2][3]
Deprotection is readily achieved under mild acidic conditions, which catalyze the hydrolysis of the acetal to regenerate the alcohol and 5-hydroxypentanal.[1] This orthogonality makes the THP group a valuable tool in multi-step syntheses where other protecting groups might be labile.
Reaction Mechanisms
The mechanisms for the protection and deprotection of alcohols with the THP group are well-established and proceed through carbocationic intermediates.
Protection of an Alcohol with DHP
The acid-catalyzed protection of an alcohol with dihydropyran (DHP) proceeds via protonation of the double bond in DHP to form a resonance-stabilized oxocarbenium ion. The alcohol then acts as a nucleophile, attacking the carbocation, followed by deprotonation to yield the THP ether.
Acid-Catalyzed Deprotection of a THP Ether
The deprotection is essentially the reverse of the protection mechanism. Protonation of the ether oxygen of the THP group is followed by the elimination of the alcohol to form the same resonance-stabilized oxocarbenium ion. This intermediate is then trapped by a nucleophile, typically water or an alcohol solvent, to regenerate the free hydroxyl group.[1]
Quantitative Data on THP Protection and Deprotection
The efficiency of THP protection and deprotection is highly dependent on the substrate, catalyst, solvent, and reaction time. The following tables summarize representative quantitative data from the literature.
Table 1: Tetrahydropyranylation of Various Alcohols
| Entry | Alcohol Substrate | Catalyst (mol%) | Solvent | Time | Yield (%) | Reference |
| 1 | Benzyl alcohol | Pyridinium (B92312) chloride (2) | Solvent-free | 10 min | 95 | [4] |
| 2 | 1-Octanol | NH₄HSO₄@SiO₂ (0.3) | 2-MeTHF | 4 h | 96 | [5] |
| 3 | Cyclohexanol | H₃PW₁₂O₄₀ (0.01) | Acetone | 5 min | >98 (selectivity) | [6][7] |
| 4 | (-)-Menthol | NH₄HSO₄@SiO₂ (0.3) | 2-MeTHF | 4 h | 85 | [5] |
| 5 | Phenol | Wells-Dawson acid (1) | Toluene | 2 h | 92 | [8] |
| 6 | p-Cresol | Wells-Dawson acid (1) | Toluene | 2 h | 95 | [8] |
| 7 | Vanillin | Not specified | Not specified | Not specified | >80 (reported) | [9] |
| 8 | n-Butanol | TFA (20) | CH₂Cl₂ | 45 min | 90 (in mixture with phenol) | [10] |
Table 2: Deprotection of Various THP Ethers
| Entry | THP Ether Substrate | Reagent/Catalyst (mol%) | Solvent | Time | Yield (%) | Reference |
| 1 | Benzyl THP ether | TFA (10) | Methanol (B129727) | 15-30 min | 95 | [10] |
| 2 | Cinnamyl THP ether | LiCl (5 equiv) | DMSO/H₂O | 6 h | 90 | [11] |
| 3 | Cholesteryl THP ether | DDQ (10) | CH₃CN/H₂O (19:1) | 5 h | 90 | [11] |
| 4 | 1-Octyl THP ether | Wells-Dawson acid (1) | THF/1% MeOH | 15 min | >95 | [8] |
| 5 | p-Cresyl THP ether | Wells-Dawson acid (1) | THF/1% MeOH | 10 min | >95 | [8] |
| 6 | Alkene 12 THP ether | p-TsOH·H₂O (2.4 equiv) | 2-Propanol | 17 h | Quant. | [1] |
Table 3: Chemoselective Tetrahydropyranylation
| Entry | Substrate Mixture | Catalyst | Conditions | Outcome | Reference |
| 1 | 1-Propanol and 2-Propanol | H₃PW₁₂O₄₀ | DHP, RT, 5 min | Exclusive protection of 1-propanol | [7] |
| 2 | Primary and Secondary alcohol mixture | p-TsOH | Freezing water pressure | 91% yield of primary THP ether, 8% of secondary | [12] |
| 3 | n-Butanol and Phenol | TFA (20 mol%) | DHP, CH₂Cl₂, RT, 45 min | 90:10 ratio of protected alcohol to protected phenol | [10] |
| 4 | Primary alcohol and Phenol | ChCl/malonic acid | 50 °C, 1 h | Chemoselective protection of the primary alcohol | [13] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful synthesis. Below are representative procedures for the protection and deprotection of alcohols using the THP group.
Protocol 1: PPTS-Catalyzed THP Protection of an Alcohol
This protocol describes a mild and efficient method for the protection of a primary alcohol using pyridinium p-toluenesulfonate (PPTS) as the catalyst.[1]
Reagents and Materials:
-
Alcohol (1.0 equiv)
-
3,4-Dihydro-2H-pyran (DHP, 1.5 equiv)
-
Pyridinium p-toluenesulfonate (PPTS, 0.1 equiv)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Water (H₂O)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon), add the alcohol (1.0 equiv) and dissolve it in anhydrous CH₂Cl₂.
-
Add DHP (1.5 equiv) to the solution.
-
Add PPTS (0.1 equiv) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the pure THP ether.
Protocol 2: Acid-Catalyzed Deprotection of a THP Ether
This protocol outlines a standard procedure for the cleavage of a THP ether using a catalytic amount of a strong acid in an alcoholic solvent.[10]
Reagents and Materials:
-
THP-protected alcohol (1.0 equiv)
-
Trifluoroacetic acid (TFA, 0.1 equiv) or p-toluenesulfonic acid monohydrate (TsOH·H₂O, 0.1 equiv)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Dichloromethane (CH₂Cl₂) or Ethyl acetate (B1210297) (EtOAc)
-
Water (H₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the THP-protected alcohol (1.0 equiv) in methanol in a round-bottomed flask.
-
Add a catalytic amount of the acid (e.g., TFA, 0.1 equiv).
-
Stir the mixture at room temperature for the appropriate time (typically 15-30 minutes), monitoring the reaction by TLC.
-
Once the starting material is consumed, neutralize the acid by the addition of a saturated aqueous NaHCO₃ solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent such as CH₂Cl₂ or EtOAc.
-
Combine the organic extracts, wash with water, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to yield the deprotected alcohol. Further purification can be performed if necessary.
Experimental Workflow
The following diagram illustrates a typical workflow for a synthetic sequence involving THP protection and deprotection.
Stability and Compatibility
A key advantage of the THP group is its stability towards a wide array of reagents, allowing for broad functional group compatibility in subsequent synthetic steps.
Table 4: Stability of THP Ethers
| Reagent/Condition | Stability | Reference |
| Strong Bases (e.g., LDA, t-BuOK, KOH) | Stable | [14] |
| Organometallic Reagents (e.g., Grignard, Organolithiums) | Stable (at or below 0 °C) | [2] |
| Reducing Agents (e.g., LiAlH₄, NaBH₄) | Stable | [2][14] |
| Oxidizing Agents (e.g., PCC, Swern) | Generally Stable | [14] |
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Stable | [14] |
| Acylating and Alkylating Reagents | Stable | [3] |
It is important to note that while THP ethers are robust, the presence of Lewis acids can lead to cleavage, and they are susceptible to strong oxidizing agents under certain conditions.[2]
Conclusion
The tetrahydropyranyl protecting group remains a highly valuable and versatile tool in modern organic synthesis. Its ease of formation and cleavage, coupled with its stability to a broad range of reaction conditions, ensures its continued application in the synthesis of complex molecules, from pharmaceuticals to natural products. The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for researchers to effectively utilize the THP group in their synthetic endeavors. Careful consideration of the substrate and reaction conditions, as outlined, will enable the selective and efficient protection and deprotection of hydroxyl functionalities, facilitating the successful execution of intricate synthetic strategies.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 11. pubs.acs.org [pubs.acs.org]
- 12. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 13. iris.unito.it [iris.unito.it]
- 14. pubs.rsc.org [pubs.rsc.org]
Redox-Sensitive Linkers in Targeted Drug Delivery: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of targeted drug delivery has revolutionized modern therapeutics, particularly in oncology. By directing potent pharmaceutical agents to specific cells or tissues, targeted therapies aim to maximize efficacy while minimizing off-target toxicity. A critical component of many targeted delivery systems is the linker, a chemical bridge that connects the targeting moiety (such as an antibody) to the therapeutic payload. Redox-sensitive linkers have emerged as a particularly promising class of these molecular bridges, designed to remain stable in the oxidizing environment of the bloodstream and release their cargo in response to the reducing conditions prevalent within tumor cells. This technical guide provides a comprehensive overview of the core principles, quantitative performance data, and experimental evaluation of redox-sensitive linkers in targeted drug delivery.
The Rationale for Redox-Sensitive Drug Delivery
The tumor microenvironment exhibits a significantly different redox potential compared to normal tissues and the circulatory system. Intracellularly, tumor cells maintain a high concentration of reducing agents, most notably glutathione (B108866) (GSH), with levels ranging from 2 to 10 mM, which is substantially higher than the extracellular concentration of approximately 2-20 µM.[1] This steep redox gradient provides a powerful and specific trigger for the cleavage of redox-sensitive chemical bonds, making it an ideal mechanism for controlled drug release within cancer cells.
In addition to the high glutathione levels, many cancer cells experience elevated levels of reactive oxygen species (ROS), creating a state of oxidative stress.[2] This unique redox environment, characterized by both high reducing potential intracellularly and oxidative stress, has spurred the development of a variety of linkers that are responsive to these specific biochemical cues.
Core Chemistries of Redox-Sensitive Linkers
A variety of chemical moieties have been explored for their utility as redox-sensitive linkers. The most prominent among these are disulfide bonds, with other notable examples including diselenide bonds and linkers responsive to reactive oxygen species.
Disulfide Linkers
Disulfide bonds (R-S-S-R') are the most widely employed redox-sensitive linkers in targeted drug delivery.[3] They exhibit excellent stability in the bloodstream but are readily cleaved by intracellular glutathione through a thiol-disulfide exchange reaction.[3][4] This process involves the reduction of the disulfide bond to two thiol groups, leading to the release of the conjugated drug. The steric hindrance around the disulfide bond can be modified to tune the stability and release kinetics of the linker.[3] For instance, introducing methyl groups adjacent to the disulfide bond can enhance its stability in circulation.[3]
Diselenide Linkers
Diselenide bonds (R-Se-Se-R') are analogous to disulfide bonds but are more sensitive to reduction due to the lower bond energy of the Se-Se bond (172 kJ/mol) compared to the S-S bond (268 kJ/mol).[5] This heightened sensitivity can lead to more rapid drug release in the intracellular environment.[5] Furthermore, diselenide bonds can also be cleaved by oxidation in the presence of reactive oxygen species, offering a dual-responsive release mechanism.[5]
Reactive Oxygen Species (ROS)-Responsive Linkers
Given the elevated levels of ROS in many tumors, linkers that are cleaved by oxidation have also been developed. These include moieties such as thioethers, thioketals, and boronic esters.[6][7] Upon exposure to ROS like hydrogen peroxide (H₂O₂), these linkers undergo oxidation, leading to their cleavage and the subsequent release of the therapeutic payload.[6][7]
Quantitative Performance of Redox-Sensitive Drug Delivery Systems
The efficacy of a redox-sensitive drug delivery system is contingent on several quantitative parameters, including its drug loading capacity, encapsulation efficiency, drug release profile under various redox conditions, and its cytotoxic effect on target cells. The following tables summarize representative quantitative data for different redox-sensitive systems.
| Linker Type | Delivery System | Payload | Drug Loading Capacity (%) | Encapsulation Efficiency (%) | Reference |
| Disulfide | Dextran-Indomethacin Micelles | Doxorubicin | ~10-20% (drug feeding amount) | Not Specified | [8][9] |
| Disulfide | AIE-Featured Micelles | Paclitaxel | 6.8% | 74.8% | [10] |
| Disulfide | Multifunctional Micelles | Doxorubicin | 6.26% | 83.23% | [4][11] |
Table 1: Drug Loading and Encapsulation Efficiency of Redox-Sensitive Micelles. This table provides a snapshot of the drug loading and encapsulation efficiencies achieved with various disulfide-linker-based micellar drug delivery systems.
| Linker Type | Delivery System | Payload | Stimulus (Concentration) | Time (h) | Cumulative Release (%) | Reference | |---|---|---|---|---|---| | Disulfide | Polyurethane Nanoparticles | Cisplatin (B142131) | 10 mM GSH | 100 | ~40% |[12] | | Disulfide | AIE-Featured Micelles | Paclitaxel | 10 mM GSH | 24 | ~80.9% |[10] | | Disulfide | Multifunctional Micelles | 10 mM GSH | 96 | ~89.4% |[4][11] | | Disulfide | Multifunctional Micelles | 0.1 mM H₂O₂ | 96 | ~79.6% |[4][11] | | Diselenide | Core-Cross-Linked Micelles | Doxorubicin | 10 mM GSH | Not Specified | Higher than disulfide |[5][13] |
Table 2: In Vitro Drug Release from Redox-Sensitive Nanoparticles. This table showcases the cumulative drug release from different redox-sensitive nanoparticle formulations in response to reducing (GSH) or oxidizing (H₂O₂) stimuli over time.
| Linker Type | Delivery System | Cell Line | IC50 (µM) | Reference |
| Disulfide/ROS Dual-Responsive | Block Copolymer Prodrugs | HeLa | 6.3 | [2] |
| GSH-Responsive | Block Copolymer Prodrugs | HeLa | 17.8 | [2] |
| ROS-Responsive | Block Copolymer Prodrugs | HeLa | 28.9 | [2] |
Table 3: In Vitro Cytotoxicity of Redox-Responsive Drug Delivery Systems. This table presents the half-maximal inhibitory concentration (IC50) values, indicating the potency of drug-loaded nanoparticles with different redox-sensitive linkers against a cancer cell line.
Experimental Protocols
The development and validation of redox-sensitive drug delivery systems rely on a suite of well-defined experimental protocols. This section provides detailed methodologies for key experiments.
Synthesis of a Glutathione-Responsive Polyurethane
This protocol describes the synthesis of a biodegradable polyurethane containing disulfide bonds, making it responsive to glutathione.[12]
Materials:
-
Polycaprolactone diol (PCL-diol, MW = 2000)
-
1,6-hexamethylene diisocyanate (HDI)
-
Hydroxyethyl (B10761427) disulfide
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Dichloromethane (DCM)
-
Hexafluoroisopropanol (HFIP)
Procedure:
-
Dissolve PCL-diol, HDI, and hydroxyethyl disulfide in a molar ratio of 0.2:2:1.8 in anhydrous DMSO under a nitrogen atmosphere.
-
Heat the reaction mixture to 70°C and stir for 8 hours.
-
Precipitate the resulting polymer by adding the reaction mixture dropwise to a large volume of cold diethyl ether.
-
Collect the precipitate by filtration and wash it several times with diethyl ether.
-
Dry the polymer under vacuum at room temperature.
-
To prepare nanoparticles, dissolve the synthesized polyurethane in a solvent mixture of 95% DCM and 5% HFIP.
-
The drug (e.g., cisplatin dissolved in DMSO) is then added to the polymer solution.
-
This organic phase is then emulsified in an aqueous solution containing a surfactant (e.g., polyvinyl alcohol) using sonication.
-
The organic solvent is removed by evaporation under reduced pressure to obtain the nanoparticles.
In Vitro Drug Release Assay
This protocol outlines a method to quantify the release of a drug from redox-sensitive nanoparticles in response to a reducing agent.[14]
Materials:
-
Drug-loaded nanoparticles
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glutathione (GSH)
-
Dialysis membrane (with appropriate molecular weight cut-off)
-
Shaking incubator or water bath
-
High-performance liquid chromatography (HPLC) system or UV-Vis spectrophotometer
Procedure:
-
Prepare release media: PBS (pH 7.4) with and without GSH at a concentration representative of the intracellular environment (e.g., 10 mM).
-
Suspend a known amount of drug-loaded nanoparticles in a specific volume of the release medium in a dialysis bag.
-
Place the dialysis bag in a larger container with a known volume of the corresponding release medium.
-
Incubate the setup at 37°C with gentle shaking.
-
At predetermined time points, withdraw a small aliquot of the release medium from the outer container and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the concentration of the released drug in the collected samples using a suitable analytical technique such as HPLC or UV-Vis spectrophotometry.
-
Calculate the cumulative percentage of drug released at each time point.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes the use of the MTT assay to evaluate the cytotoxicity of drug-loaded nanoparticles against cancer cells.[8][9][15][16]
Materials:
-
Cancer cell line (e.g., MCF-7 breast cancer cells)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
Drug-loaded nanoparticles and free drug solutions at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Remove the medium and add fresh medium containing serial dilutions of the free drug, drug-loaded nanoparticles, and empty nanoparticles (as a control). Include untreated cells as a negative control.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and plot it against the drug concentration to determine the IC50 value.
Visualizing the Mechanisms and Workflows
Diagrams are invaluable tools for understanding the complex biological pathways and experimental processes involved in targeted drug delivery. The following sections provide Graphviz (DOT language) scripts to generate such diagrams.
Intracellular Trafficking and Drug Release of an Antibody-Drug Conjugate (ADC)
This diagram illustrates the journey of an ADC from binding to a cancer cell surface receptor to the release of its cytotoxic payload within the cell.
Caption: Intracellular pathway of an ADC with a redox-sensitive linker.
Glutathione-Mediated Disulfide Linker Cleavage
This diagram details the chemical mechanism by which glutathione reduces a disulfide bond to release the drug.
Caption: Mechanism of disulfide linker cleavage by glutathione.
Experimental Workflow for Evaluating Redox-Sensitive Nanoparticles
This diagram outlines the key steps in the preclinical evaluation of a novel redox-sensitive drug delivery system.
Caption: Workflow for the preclinical evaluation of redox-sensitive nanoparticles.
Conclusion and Future Perspectives
Redox-sensitive linkers represent a cornerstone of modern targeted drug delivery, offering a robust and specific mechanism for intracellular drug release. The disulfide bond remains the most prevalent and well-characterized redox-sensitive moiety, though emerging chemistries such as diselenide and ROS-responsive linkers hold significant promise for further refining the spatiotemporal control of drug delivery.
Future research in this field will likely focus on the development of linkers with even greater specificity and tunable release kinetics, potentially through the design of multi-stimuli-responsive systems that can integrate signals from the tumor microenvironment beyond just its redox state. Furthermore, a deeper understanding of the intracellular processing of these linkers and their metabolites will be crucial for optimizing their therapeutic index. As our ability to engineer these molecular triggers becomes more sophisticated, redox-sensitive linkers will undoubtedly play an increasingly vital role in the development of next-generation targeted therapies.
References
- 1. Peptide-Cleavable Self-immolative Maytansinoid Antibody–Drug Conjugates Designed To Provide Improved Bystander Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Redox-Responsive Comparison of Diselenide and Disulfide Core-Cross-Linked Micelles for Drug Delivery Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Doxorubicin-loaded redox-responsive micelles based on dextran and indomethacin for resistant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. mdpi.com [mdpi.com]
- 11. Actively Targeting Redox-Responsive Multifunctional Micelles for Synergistic Chemotherapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glutathione-responsive biodegradable polyurethane nanoparticles for lung cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Redox-Responsive Comparison of Diselenide and Disulfide Core-Cross-Linked Micelles for Drug Delivery Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Navigating the Solubility of THP-SS-PEG1-Boc: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the solubility characteristics of THP-SS-PEG1-Boc, a heterobifunctional linker critical in the development of Antibody-Drug Conjugates (ADCs) and other targeted therapeutics. Designed for researchers, scientists, and drug development professionals, this document outlines the predicted solubility of this linker in common organic solvents, provides a detailed experimental protocol for solubility determination, and presents a logical workflow for assessing its behavior in various solvent systems.
Understanding the Solubility Profile of this compound
This compound is a sophisticated linker molecule incorporating several key functional groups that dictate its solubility. The presence of a short polyethylene (B3416737) glycol (PEG) spacer (PEG1) is intended to enhance hydrophilicity and, by extension, solubility in aqueous and polar organic media. The tert-butyloxycarbonyl (Boc) protecting group introduces a nonpolar, lipophilic character, contributing to solubility in less polar organic solvents. Furthermore, the tetrahydropyranyl (THP) group is generally recognized for conferring good solubility of the molecules it protects.
Table 1: Inferred Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Classification | Predicted Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | The high polarity of DMSO is expected to effectively solvate the polar functionalities of the molecule. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | Similar to DMSO, DMF is a polar aprotic solvent capable of dissolving a wide range of organic molecules. |
| Dichloromethane (DCM) | Chlorinated | Soluble | The lipophilic character of the Boc and THP groups suggests good solubility in chlorinated solvents. |
| Methanol (MeOH) | Polar Protic | Likely Soluble | The PEG linker and other polar groups should facilitate solubility in polar protic solvents like methanol. |
| Acetonitrile (ACN) | Polar Aprotic | Likely Soluble | Acetonitrile's polarity should be sufficient to dissolve the linker, although potentially to a lesser extent than DMSO or DMF. |
| Tetrahydrofuran (THF) | Ether | Likely Soluble | The ether linkage in THF and the overall structure of the linker suggest probable solubility. |
| Ethyl Acetate (EtOAc) | Ester | Moderately Soluble | A balance of polar and nonpolar characteristics may lead to moderate solubility. |
| Hexanes | Nonpolar | Likely Insoluble | The overall polarity of the molecule is likely too high for significant solubility in nonpolar alkane solvents. |
Disclaimer: This table represents an inferred solubility profile based on the chemical structure of this compound and the known properties of similar compounds. Experimental verification is essential for precise applications.
Experimental Protocol for Solubility Determination
To ascertain the precise quantitative solubility of this compound, a systematic experimental approach is required. The following protocol outlines a standard method for determining the solubility of a compound in various organic solvents.
Objective: To determine the solubility (in mg/mL) of this compound in a panel of selected organic solvents at a specified temperature (e.g., 25 °C).
Materials:
-
This compound
-
Selected organic solvents (e.g., DMSO, DMF, DCM, Methanol, Acetonitrile)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of Stock Solutions: Prepare a concentrated stock solution of this compound in a solvent in which it is freely soluble (e.g., DMSO) for the preparation of calibration standards.
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 1 mL) of the respective organic solvents to be tested. The amount of solid should be sufficient to ensure that a saturated solution is formed, with undissolved solid remaining.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Preparation for Analysis:
-
After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
-
Quantitative Analysis:
-
Prepare a series of calibration standards by diluting the stock solution to known concentrations.
-
Analyze the calibration standards and the filtered supernatant from each solvent using a validated HPLC method.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the saturated supernatant samples by interpolating their peak areas from the calibration curve.
-
-
Calculation of Solubility:
-
The concentration determined from the HPLC analysis represents the solubility of this compound in that specific solvent at the tested temperature. Express the solubility in mg/mL.
-
Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for assessing the solubility of a bifunctional linker like this compound.
An In-depth Technical Guide to THP-SS-PEG1-Boc: A Core Component in Advanced Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the heterobifunctional linker, THP-SS-PEG1-Boc. It is designed to furnish researchers, scientists, and drug development professionals with a thorough understanding of its components, their functionalities, and its application in the synthesis of advanced drug conjugates, particularly Antibody-Drug Conjugates (ADCs). This document outlines the key chemical properties, a detailed, logical experimental workflow for its use, and the underlying mechanism of action for the resulting bioconjugates.
Core Components and Their Strategic Roles
This compound is a meticulously designed chemical entity with four key components, each serving a strategic purpose in the construction of complex therapeutic molecules. The interplay of these components allows for a controlled and sequential synthesis, culminating in a stable yet cleavable drug conjugate.
| Component | Chemical Name | Function |
| THP | Tetrahydropyranyl | A protecting group for a hydroxyl (-OH) functionality. It is stable under many synthetic conditions but can be selectively removed under acidic conditions.[1][2] |
| SS | Disulfide | A redox-sensitive linkage. This bond is stable in the oxidizing environment of the bloodstream but is readily cleaved in the reducing intracellular environment, such as in the presence of glutathione, enabling targeted drug release.[][4][5] |
| PEG1 | Single Polyethylene Glycol unit | A short hydrophilic spacer that enhances the solubility and biocompatibility of the linker and the final conjugate.[6][7] It can also improve the pharmacokinetic properties of the ADC.[6] |
| Boc | tert-Butoxycarbonyl | A protecting group for an amine (-NH2) functionality. It is stable under a variety of conditions but can be selectively removed with acid (e.g., trifluoroacetic acid) to allow for subsequent conjugation reactions.[4][8] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below for easy reference.
| Property | Value |
| CAS Number | 1807503-88-3 |
| Molecular Formula | C₁₆H₃₀O₅S₂ |
| Molecular Weight | 366.54 g/mol |
| Purity | Typically >95% |
| Appearance | White to off-white solid |
| Solubility | Soluble in most organic solvents (e.g., DCM, DMF, DMSO) |
Logical Experimental Workflow for ADC Synthesis
The synthesis of an Antibody-Drug Conjugate using this compound is a multi-step process that leverages the distinct properties of its protecting groups to ensure a controlled and specific conjugation. The following represents a logical, step-by-step experimental workflow.
Caption: A logical workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using this compound.
Experimental Protocols
1. Boc Deprotection and Payload Conjugation
-
Objective: To deprotect the amine group on the this compound linker and conjugate it to a cytotoxic payload.
-
Protocol:
-
Dissolve this compound in an anhydrous solvent such as dichloromethane (B109758) (DCM).
-
Add an excess of a strong acid, typically trifluoroacetic acid (TFA), to the solution.[8] The reaction is usually carried out at room temperature for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The resulting amine-deprotected linker is then reacted with a payload that has been activated for amine conjugation (e.g., as an NHS-ester). The reaction is typically performed in an aprotic polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA).
-
Purify the resulting THP-SS-PEG1-Payload conjugate using column chromatography or preparative high-performance liquid chromatography (HPLC).
-
2. THP Deprotection
-
Objective: To deprotect the hydroxyl group on the linker-payload conjugate, preparing it for activation and subsequent antibody conjugation.
-
Protocol:
-
Dissolve the purified THP-SS-PEG1-Payload conjugate in a suitable solvent mixture, often a combination of acetic acid, tetrahydrofuran (B95107) (THF), and water.[9]
-
Alternatively, milder acidic conditions using reagents like pyridinium (B92312) p-toluenesulfonate (PPTS) in an alcohol can be employed.[2]
-
The reaction is typically stirred at room temperature or slightly elevated temperatures.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, the reaction is worked up by neutralization and extraction.
-
The deprotected linker-payload conjugate is then purified, typically by chromatography.
-
3. Antibody Reduction and Final Conjugation
-
Objective: To reduce the interchain disulfide bonds of the antibody to generate free thiol groups and then conjugate the activated linker-payload.
-
Protocol:
-
The monoclonal antibody is typically buffer-exchanged into a suitable reaction buffer (e.g., phosphate-buffered saline, PBS).
-
A reducing agent, such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), is added to the antibody solution to reduce the interchain disulfide bonds.[10] The extent of reduction can be controlled by the stoichiometry of the reducing agent and the reaction time.
-
The reduced antibody is purified from the excess reducing agent using a desalting column.
-
The deprotected and activated linker-payload is then added to the reduced antibody solution. The free thiol groups on the antibody will react with a suitable reactive group on the linker (often a maleimide, which would require a different linker but illustrates the principle) or undergo a disulfide exchange with the linker's disulfide bond under controlled conditions.
-
The conjugation reaction is allowed to proceed for a specific time, often at room temperature or 4°C.
-
4. Purification and Characterization of the ADC
-
Objective: To purify the final ADC from unconjugated antibody, free linker-payload, and other reaction components, and to characterize its properties.
-
Protocol:
-
Purification: The ADC is purified using techniques such as size-exclusion chromatography (SEC) to separate the larger ADC from smaller molecules, or hydrophobic interaction chromatography (HIC) which can also separate ADCs with different drug-to-antibody ratios (DARs).[]
-
Characterization:
-
Drug-to-Antibody Ratio (DAR): Determined by techniques like UV-Vis spectroscopy (if the drug has a distinct absorbance), HIC, or mass spectrometry (MS).[5][]
-
Purity and Aggregation: Assessed by SEC.
-
Confirmation of Conjugation: Verified by SDS-PAGE (under reducing and non-reducing conditions) and MS analysis of the intact and fragmented ADC.[5]
-
-
Mechanism of Action: Targeted Drug Delivery and Intracellular Release
The strategic design of the this compound linker is central to the mechanism of action of the resulting ADC.
Caption: The mechanism of action of a disulfide-linked Antibody-Drug Conjugate (ADC) from systemic circulation to intracellular drug release and cell death.
-
Targeting: The antibody component of the ADC specifically recognizes and binds to an antigen that is overexpressed on the surface of cancer cells.
-
Internalization: Upon binding, the entire ADC-antigen complex is internalized by the cancer cell, typically through endocytosis.
-
Intracellular Trafficking: The internalized complex is trafficked through the endosomal-lysosomal pathway.
-
Reductive Cleavage: Within the cell, the high concentration of reducing agents, most notably glutathione, cleaves the disulfide bond in the linker.[][4][5] This is the key release step.
-
Payload Action: The released cytotoxic payload is now free to exert its pharmacological effect, leading to the death of the cancer cell.
This targeted delivery and controlled release mechanism maximizes the therapeutic efficacy of the cytotoxic drug while minimizing its exposure to healthy tissues, thereby reducing off-target toxicity. The this compound linker is a critical enabling technology in the development of such sophisticated and targeted cancer therapies.
References
- 1. Ultimate Guide to Choosing the Right Cleavable Linker for ADCs | AxisPharm [axispharm.com]
- 2. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 10. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
The Biocompatibility of Short PEG Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG) linkers are integral components in modern drug delivery systems, bioconjugation, and therapeutic protein development. Their unique properties, including high water solubility, biocompatibility, and low immunogenicity, have made them a valuable tool for improving the pharmacokinetic and pharmacodynamic profiles of various molecules.[1] This technical guide provides a comprehensive overview of the biocompatibility of short PEG linkers, focusing on their core attributes of immunogenicity, cytotoxicity, protein binding, and clearance mechanisms. Shorter PEG chains, typically defined as those with a molecular weight below 2000 Da, offer distinct advantages and challenges compared to their longer counterparts.[2] This document aims to provide researchers, scientists, and drug development professionals with the critical data, experimental protocols, and conceptual frameworks necessary to effectively utilize short PEG linkers in their work.
Quantitative Data on the Biocompatibility of Short PEG Linkers
The length of a PEG linker significantly influences its interaction with biological systems. The following tables summarize key quantitative data from various studies to facilitate a comparative analysis of the biocompatibility of short PEG linkers.
Cytotoxicity Data
The intrinsic cytotoxicity of PEG linkers is a critical consideration. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the cytotoxicity of a compound.
Table 1: IC50 Values of Short PEG Derivatives in Different Cell Lines
| PEG Derivative | Cell Line | Incubation Time (h) | IC50 (mg/mL) | Reference |
| Triethylene Glycol (TEG) | HeLa | 24 | 19.8 | [3] |
| Triethylene Glycol (TEG) | L929 | 24 | 12.4 | [3] |
| PEG-1000 | L929 | 24 | 22.5 | [4] |
| PEG-4000 | L929 | 24 | 20.0 | [4] |
| Doxorubicin (Free) | KB | 48 | 0.0896 µg/mL | [5] |
| Doxorubicin/FL-2K | KB | 48 | 0.1197 µg/mL | [5] |
| Doxorubicin/FL-5K | KB | 48 | 0.1077 µg/mL | [5] |
| Doxorubicin/FL-10K | KB | 48 | 0.1125 µg/mL | [5] |
Note: The study by Jeong et al. (2023) used folate-linked liposomal formulations with different PEG linker lengths encapsulating doxorubicin. The IC50 values reflect the concentration of doxorubicin.
Pharmacokinetic Parameters
PEGylation is renowned for its ability to extend the circulation half-life of conjugated molecules. However, the length of the PEG linker plays a crucial role in determining the extent of this effect. Shorter PEG linkers generally result in faster clearance compared to longer chains.[6]
Table 2: Influence of Short PEG Linkers on Pharmacokinetic Parameters
| Molecule | PEG Linker Length | System | Half-life (t1/2) | Clearance (CL) | Reference |
| Trastuzumab | None | In vivo (mice) | - | Slower | [7][8] |
| Trastuzumab | PEG8 | In vivo (mice) | - | Faster | [7][8] |
| rhTIMP-1 | None | In vivo (mice) | 1.1 h | - | [9] |
| PEG20K-TIMP-1 | 20 kDa | In vivo (mice) | 28 h | - | [9] |
| Elfabrio | Short PEG moieties | In vivo (human) | 78.9 ± 10.3 h | - | [10] |
| Gemcitabine Conjugate | Various MW PEGs | In vivo | Increased | Reduced | [11] |
| scFv | None | In vivo (mice) | - | - | [12] |
| 40 kDa PEG-scFv | 40 kDa | In vivo (mice) | >200-fold increase | - | [12] |
Immunogenicity: Anti-PEG Antibody Titers
The generation of anti-PEG antibodies is a significant concern in the clinical application of PEGylated therapeutics. While PEG is generally considered to have low immunogenicity, repeated administration can lead to the production of anti-PEG IgM and IgG antibodies, which can accelerate the clearance of the drug and potentially cause adverse immune reactions.[13][14]
Table 3: Anti-PEG Antibody Levels in Response to PEGylated Formulations
| Study Population | Vaccine/Formulation | Antibody Isotype | Titer/Level | Time Point | Reference |
| Vaccinated Individuals | LNP-mRNA COVID-19 Vaccine | IgG | No significant booster effect | After each dose | [15] |
| Vaccinated Individuals | LNP-mRNA COVID-19 Vaccine | IgM | Significant increase | After 1st and 3rd dose | [15] |
| Gout Patients (Responders) | Pegloticase | Anti-pegloticase (predominantly anti-PEG) | <1:2430 | All visits | [14] |
| Gout Patients (Non-responders) | Pegloticase | Anti-pegloticase (predominantly anti-PEG) | >1:2430 | By week 4 | [14] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the accurate assessment of biocompatibility. The following sections provide methodologies for key assays.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[16]
-
Compound Treatment: Treat the cells with various concentrations of the PEGylated compound for a specified duration (e.g., 24, 48, or 72 hours).[16]
-
MTT Addition: After the incubation period, remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well.[16]
-
Incubation: Incubate the plate for 1.5 hours at 37°C.[16]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 130 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[16]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
Apoptosis Detection: Annexin (B1180172) V Staining
The Annexin V assay is used to detect the externalization of phosphatidylserine, an early marker of apoptosis.[4]
Protocol:
-
Cell Treatment: Induce apoptosis in your target cells using the desired method and include an untreated control.
-
Cell Harvesting: Gently harvest the cells (both adherent and suspension) and collect them by centrifugation at 500g for 7 minutes at 4°C.[17]
-
Washing: Wash the cells once with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[17]
-
Annexin V Staining: Add 5 µL of fluorochrome-conjugated Annexin V to the cell suspension.[18]
-
Incubation: Incubate for 10-15 minutes at room temperature, protected from light.[18]
-
Propidium Iodide (PI) Staining: Add 5 µL of Propidium Iodide (PI) staining solution.[18]
-
Analysis: Analyze the cells by flow cytometry within one hour.[17][18] Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic or necrotic cells are both Annexin V and PI positive.[4]
Immunogenicity Assessment: Anti-PEG Antibody ELISA
An Enzyme-Linked Immunosorbent Assay (ELISA) can be used to detect and quantify anti-PEG antibodies in serum or plasma samples.
Protocol (Direct ELISA for Human Anti-PEG IgG):
-
Plate Coating: Coat a 96-well microplate with biotinylated PEG (5kDa) by incubating with 100µL of diluted biotinylated PEG per well for 15 minutes at room temperature on a plate shaker.[13]
-
Washing: Wash the wells three times with 200µL of wash buffer per well.[13]
-
Sample Incubation: Add 100µL of diluted calibrators, quality control samples, and test samples to the appropriate wells and incubate for 1 hour at room temperature on a plate shaker.[13]
-
Washing: Repeat the washing step.
-
Detection Antibody: Add 100µL of anti-human IgG Peroxidase detection reagent to all wells and incubate for 1 hour at room temperature on a plate shaker.[13]
-
Washing: Repeat the washing step.
-
Substrate Addition: Add 100µL of TMB substrate to each well and incubate for 5-8 minutes at room temperature, protected from light.[13]
-
Stop Reaction: Add 100µL of TMB stop solution to each well.[13]
-
Absorbance Measurement: Read the absorbance at 450 nm with a background subtraction at 620 nm using a microplate reader.[13]
In Vivo Biodistribution Study
Understanding the in vivo fate of PEGylated nanoparticles is crucial for evaluating their efficacy and safety.
Protocol (General Workflow):
-
Nanoparticle Preparation: Synthesize and characterize the PEGylated nanoparticles, including labeling with a suitable imaging agent (e.g., a fluorescent dye or radionuclide).[10][19]
-
Animal Model: Utilize an appropriate animal model (e.g., mice with xenograft tumors).[20]
-
Administration: Administer the labeled nanoparticles to the animals via the desired route (e.g., intravenous injection).[11]
-
Imaging/Tissue Collection: At various time points post-injection, perform in vivo imaging (e.g., fluorescence imaging) or euthanize the animals and collect major organs (liver, spleen, kidneys, lungs, heart, and tumor).[10][11]
-
Quantification: Quantify the accumulation of the nanoparticles in each organ. This can be done by measuring the fluorescence intensity of homogenized tissues or by gamma counting for radiolabeled particles.[10][11]
-
Data Analysis: Express the data as the percentage of the injected dose per gram of tissue (%ID/g).[10]
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental designs can significantly enhance understanding. The following diagrams were created using the DOT language.
Complement Activation Pathways by PEGylated Materials
PEGylated materials can activate the complement system, a key component of the innate immune system, primarily through the classical and lectin pathways.[21][22]
General Workflow for Biocompatibility Assessment
A systematic approach is necessary for the comprehensive biocompatibility assessment of novel drug delivery systems incorporating short PEG linkers.[3][23]
Logical Relationship: Effect of Short PEG Linker Length
The length of a short PEG linker has a direct and often predictable impact on the key biocompatibility parameters of a conjugated molecule.
Conclusion
The biocompatibility of short PEG linkers is a multifaceted issue that requires a thorough understanding of their interactions with biological systems at the molecular, cellular, and organismal levels. This guide has provided a consolidated resource of quantitative data, detailed experimental protocols, and visual frameworks to aid in the rational design and evaluation of drug delivery systems and bioconjugates that incorporate these versatile molecules. While shorter PEG linkers may offer advantages in terms of retaining the in vitro potency of a conjugated payload, this is often at the cost of a shorter circulation half-life. The optimal PEG linker length represents a critical balance between pharmacokinetic enhancement and the preservation of biological activity. A systematic and rigorous biocompatibility assessment, as outlined in this guide, is paramount to the successful translation of these promising technologies from the laboratory to the clinic.
References
- 1. Imaging taxane-induced tumor apoptosis using PEGylated, 111In-labeled annexin V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Building a Top-Rate Biocompatibility Testing Process for Medical Devices [sartorius.com]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A short PEG linker alters the in vivo pharmacokinetics of trastuzumab to yield high-contrast immuno-PET images - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A short PEG linker alters the in vivo pharmacokinetics of trastuzumab to yield high-contrast immuno-PET images - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. The impact of PEGylation patterns on the in vivo biodistribution of mixed shell micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. usiena-air.unisi.it [usiena-air.unisi.it]
- 16. MTT (Assay protocol [protocols.io]
- 17. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 19. Design and Biodistribution of PEGylated Core–Shell X-ray Fluorescent Nanoparticle Contrast Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Impact of PEGylation on Cellular Uptake and In Vivo Biodistribution of Gold Nanoparticle MRI Contrast Agents [mdpi.com]
- 21. microbenotes.com [microbenotes.com]
- 22. Overview of Complement Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Core Principles of Disulfide Bond Cleavage in Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental mechanisms governing the cleavage of disulfide bonds within the cellular environment. Understanding these processes is critical for research in redox biology, protein folding, and the development of therapeutics that target cellular redox homeostasis.
Core Principles of Cellular Disulfide Bond Cleavage
Disulfide bonds are crucial for the structural integrity and function of many proteins, particularly those secreted or localized to the cell surface.[1] However, within the cell, these bonds are subject to dynamic cleavage and formation, a process tightly regulated by the cellular redox environment and specific enzymatic systems.
The Cellular Redox Environment
The cell maintains distinct redox environments in its various compartments. The cytosol is a highly reducing environment, which generally prevents the formation of stable disulfide bonds in cytosolic proteins.[2][3] In contrast, the endoplasmic reticulum (ER) possesses a more oxidizing environment to facilitate the formation of disulfide bonds in newly synthesized secretory and membrane proteins.[4] This compartmentalization is key to proper protein folding and function.
Chemical Mechanism: Thiol-Disulfide Exchange
The fundamental chemical reaction underlying both the formation and cleavage of disulfide bonds in a biological context is thiol-disulfide exchange . This is a nucleophilic substitution reaction where a thiolate anion (RS⁻) attacks one of the sulfur atoms of a disulfide bond (R'-S-S-R'').[1] This results in the formation of a new disulfide bond and the release of a new thiolate. This reversible reaction allows for the dynamic rearrangement of disulfide bonds, which is essential for correcting non-native disulfide pairings during protein folding.[1]
Enzymatic Systems for Disulfide Bond Cleavage
Cells have evolved sophisticated enzymatic systems to catalyze and regulate disulfide bond cleavage with high specificity and efficiency. The two major systems are the thioredoxin (Trx) system and the glutathione (B108866) (GSH) system.
The Thioredoxin (Trx) System
The thioredoxin system is a ubiquitous and powerful disulfide reductase system found in all living organisms.[3][5] It plays a central role in maintaining a reducing intracellular environment and is involved in a wide range of cellular processes, including DNA synthesis and defense against oxidative stress.[5][6]
-
Thioredoxin (Trx): A small, highly conserved protein with a characteristic active site containing a Cys-Gly-Pro-Cys motif.[6] The N-terminal cysteine of this motif has a low pKa, allowing it to act as a potent nucleophile to attack and reduce substrate disulfide bonds.[7]
-
Thioredoxin Reductase (TrxR): A flavoenzyme that catalyzes the reduction of oxidized Trx using NADPH as the electron donor.[8][9] The catalytic mechanism involves the transfer of electrons from NADPH to FAD, then to a redox-active disulfide in TrxR, and finally to the disulfide in oxidized Trx.[8]
The catalytic cycle begins with the reduced Trx attacking a disulfide bond in a target protein, forming a mixed disulfide intermediate.[5] This intermediate is then resolved by the second cysteine in the Trx active site, releasing the reduced target protein and oxidized Trx.[5] The oxidized Trx is subsequently reduced by TrxR, completing the cycle.[5]
The Glutathione (GSH) System
The glutathione system is another major cellular redox buffer, with glutathione being the most abundant low-molecular-weight thiol in most cells.[3][10]
-
Glutathione (GSH): A tripeptide (γ-glutamyl-cysteinyl-glycine) that can exist in a reduced (GSH) or oxidized (GSSG) state.[10] The high ratio of GSH to GSSG in the cytosol contributes significantly to its reducing environment.[11]
-
Glutathione Reductase (GR): An enzyme that catalyzes the reduction of GSSG to two molecules of GSH, using NADPH as the electron donor.[12][13] The kinetic mechanism is generally described as a ping-pong mechanism.[10]
-
Glutaredoxins (Grx): A family of small oxidoreductases that utilize the reducing power of GSH to catalyze disulfide reductions.[7] They are particularly efficient at reducing protein-glutathione mixed disulfides.[3]
Protein Disulfide Isomerase (PDI) Family
In the more oxidizing environment of the endoplasmic reticulum, the PDI family of enzymes plays a crucial role in both the formation and isomerization of disulfide bonds.[14][15][16] PDI can act as both an oxidase and an isomerase.[14] As an isomerase, it corrects non-native disulfide bonds by catalyzing a series of thiol-disulfide exchange reactions until the protein reaches its native conformation.[14] The reduced form of PDI is responsible for its reductase and isomerase activities.[15]
Quantitative Data Summary
The following tables provide a summary of key quantitative data for the components of the major disulfide cleavage systems.
| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | Organism/Source |
| Glutathione Reductase (GR) | GSSG | ~65 | ~250 | Human Erythrocytes |
| NADPH | 3-6 | - | Yeast, Spinach, E. coli | |
| Thioredoxin Reductase (TrxR) | Trx | ~1.5-5 | ~3000 | E. coli |
| NADPH | ~2-10 | - | Mammalian |
Table 1: Kinetic Parameters of Key Redox Enzymes. Values are approximate and can vary depending on the specific isoform, organism, and experimental conditions.
| Molecule | Cytosol Concentration (mM) | Mitochondrial Matrix Concentration (mM) | ER Lumen Concentration (mM) |
| Glutathione (GSH) | 1-10 | 5-10 | 1-10 |
| Glutathione Disulfide (GSSG) | ~0.01-0.1 | ~0.5-1.0 | ~0.3-3.0 |
| GSH/GSSG Ratio | ~100:1 | ~10:1 - 100:1 | ~1:1 - 3:1 |
| Thioredoxin (Trx) | 0.01-0.1 | 0.005-0.05 | Present |
Table 2: Approximate Concentrations of Key Redox Molecules in Mammalian Cells. These concentrations are estimates and can vary significantly with cell type and metabolic state.[11]
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the key catalytic cycles and their interplay in cellular disulfide bond cleavage.
Experimental Protocols
Quantification of Free Thiol Groups using Ellman's Reagent (DTNB)
Principle: Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), reacts with free sulfhydryl groups to produce a mixed disulfide and 2-nitro-5-thiobenzoate (TNB²⁻).[7][17] TNB²⁻ is a yellow-colored product with a strong absorbance at 412 nm, which can be quantified spectrophotometrically.[17]
Materials:
-
Reaction Buffer: 0.1 M sodium phosphate (B84403), pH 8.0.[17]
-
Ellman's Reagent Solution: 4 mg/mL DTNB in Reaction Buffer.[17]
-
Cysteine or GSH standards for calibration curve.
-
Spectrophotometer.
Procedure:
-
Prepare a series of cysteine or GSH standards of known concentrations in the Reaction Buffer.[17]
-
For each standard and unknown sample, add 50 µL of Ellman's Reagent Solution to 2.5 mL of the standard/sample in a cuvette.[17]
-
Prepare a blank containing Reaction Buffer and Ellman's Reagent Solution.[17]
-
Incubate the reactions at room temperature for 15 minutes.[17]
-
Measure the absorbance at 412 nm against the blank.[17]
Calculation: The concentration of free thiols in the unknown sample can be determined from the standard curve. Alternatively, the concentration can be calculated using the Beer-Lambert law (A = εbc), where the molar extinction coefficient (ε) of TNB²⁻ at 412 nm is 14,150 M⁻¹cm⁻¹.[17]
Fluorometric Assay for Disulfide Reductase Activity
Principle: This assay utilizes a fluorescence-quenched substrate containing a disulfide bond.[18] Upon enzymatic reduction of the disulfide bond, the fluorophore is released or dequenched, resulting in a measurable increase in fluorescence.[18]
Materials:
-
Disulfide reductase enzyme (e.g., TrxR, GR).
-
NADPH.
-
Fluorescence-quenched disulfide substrate (e.g., di-eosin-GSSG, Fast-TRFS).[19][20]
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Fluorometer.
Procedure:
-
In a microplate well or cuvette, prepare a reaction mixture containing the assay buffer, NADPH, and the enzyme.
-
Initiate the reaction by adding the fluorescent substrate.
-
Immediately begin monitoring the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the chosen fluorophore.
Data Analysis: The initial rate of the reaction is determined from the linear portion of the fluorescence versus time plot. This rate is proportional to the enzyme activity.
Proteomic Identification of in vivo Disulfide Cleavage
Workflow: This workflow allows for the identification of proteins that undergo disulfide bond cleavage under specific cellular conditions.
Brief Overview of Methodology: This method, often referred to as differential alkylation or redox proteomics, involves sequentially labeling different populations of cysteine residues.[21] Initially, free thiols in a protein lysate are blocked with an alkylating agent like iodoacetamide (B48618) (IAM).[21] Then, disulfide bonds are reduced, and the newly exposed thiols are labeled with a different, often tagged, alkylating agent (e.g., a biotinylated maleimide).[21] After proteolytic digestion, the tagged peptides can be enriched and identified by mass spectrometry, revealing the sites of original disulfide bonds.[6][22]
Conclusion
The cleavage of disulfide bonds is a fundamental cellular process governed by a complex interplay between the local redox environment and highly specific enzymatic systems. The thioredoxin and glutathione pathways are the primary drivers of disulfide reduction in the cytosol, while the PDI family manages disulfide bond dynamics in the endoplasmic reticulum. A thorough understanding of these principles, supported by quantitative data and robust experimental methodologies, is essential for advancing our knowledge of protein biochemistry and for the rational design of novel therapeutics targeting cellular redox pathways.
References
- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. Functions and Cellular Compartmentation of the Thioredoxin and Glutathione Pathways in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecules | Special Issue : Thioredoxin and Glutathione Systems [mdpi.com]
- 4. devtoolsdaily.com [devtoolsdaily.com]
- 5. The logic of kinetic regulation in the thioredoxin system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Mechanism and structure of thioredoxin reductase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thioredoxin reductase - Wikipedia [en.wikipedia.org]
- 10. Glutathione reductase: comparison of steady-state and rapid reaction primary kinetic isotope effects exhibited by the yeast, spinach, and Escherichia coli enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Glutathione reductase - Wikipedia [en.wikipedia.org]
- 13. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 14. Catalysis of Protein Folding by Protein Disulfide Isomerase and Small-Molecule Mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protein disulfide-isomerase - Wikipedia [en.wikipedia.org]
- 16. Frontiers | Protein disulfide isomerase a multifunctional protein with multiple physiological roles [frontiersin.org]
- 17. broadpharm.com [broadpharm.com]
- 18. A fluorescence-based assay for the reductase activity of protein disulfide isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design [mdpi.com]
- 22. How to Analyze Protein Disulfide Bonds - Creative Proteomics [creative-proteomics.com]
A Technical Guide to Cleavable Linkers for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Cleavable linkers are a critical component in the design of advanced bioconjugates, particularly in the realm of targeted therapeutics like antibody-drug conjugates (ADCs).[1][2] These linkers connect a biomolecule, such as an antibody, to a payload, like a cytotoxic drug, and are engineered to break under specific physiological conditions, ensuring the controlled release of the payload at the desired site of action.[1][2][3] The success of a cleavable linker strategy hinges on maintaining high stability in systemic circulation to prevent premature drug release and associated off-target toxicity, while allowing for efficient cleavage and payload liberation within the target cell or tissue.[4][5] This guide provides an in-depth overview of the major classes of cleavable linkers, their mechanisms of action, quantitative characteristics, and the experimental protocols for their implementation and evaluation.
Core Concepts and Mechanisms of Action
The fundamental principle behind cleavable linkers is to exploit the physiological differences between the extracellular environment (e.g., bloodstream) and the intracellular compartments of target cells (e.g., lysosomes, endosomes) or the tumor microenvironment.[6][7][8] The vast majority of ADCs in clinical development utilize such specific release mechanisms.[1][2] Upon reaching the target, the bioconjugate is typically internalized, and the unique internal environment triggers the linker's cleavage, releasing the active payload.
References
- 1. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 2. Cleavable linkers in antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. symeres.com [symeres.com]
- 4. frontiersin.org [frontiersin.org]
- 5. adcreview.com [adcreview.com]
- 6. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 7. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 8. Chemically Cleavable Linkers - Creative Biolabs [creativebiolabs.net]
The Strategic Application of THP-SS-PEG1-Boc in Targeted Cancer Therapy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is continually evolving, with antibody-drug conjugates (ADCs) emerging as a powerful class of therapeutics. Central to the design and efficacy of these complex molecules is the linker that connects the monoclonal antibody to the potent cytotoxic payload. This technical guide provides an in-depth exploration of a specific and promising linker, THP-SS-PEG1-Boc, detailing its core applications, mechanism of action, and the experimental protocols integral to its development and evaluation in the context of targeted therapy.
Introduction to this compound: A Multi-Functional Linker for Advanced ADCs
This compound is a versatile, cleavable linker designed for the synthesis of ADCs.[1][2] Its structure is meticulously crafted with three key functional components that collectively enhance the therapeutic index of an ADC:
-
A Tetrahydropyranyl (THP) Protected Hydroxyl Group: The THP group serves as a protecting group for a hydroxyl functionality, preventing unwanted reactions during the synthesis and conjugation process. This allows for controlled and site-specific modification of the linker.
-
A Disulfide (SS) Bond: This redox-sensitive linkage is the cornerstone of the linker's targeted release mechanism. The disulfide bond is relatively stable in the oxidizing environment of the bloodstream, but is susceptible to cleavage in the highly reducing intracellular environment of tumor cells, where concentrations of glutathione (B108866) (GSH) are significantly elevated.[3]
-
A Single Polyethylene Glycol (PEG1) Unit: The short PEG spacer enhances the linker's aqueous solubility and biocompatibility. This can improve the overall pharmacokinetic properties of the resulting ADC, potentially reducing aggregation and immunogenicity.
-
A tert-Butoxycarbonyl (Boc) Protected Amine Group: The Boc group is a widely used protecting group for amines, enabling controlled deprotection and subsequent conjugation to either the antibody or the cytotoxic payload.
The strategic combination of these elements allows for the stable circulation of the ADC in the bloodstream, minimizing off-target toxicity, followed by the specific and efficient release of the cytotoxic payload within the target cancer cells.
Mechanism of Action: Targeted Payload Release in the Tumor Microenvironment
The therapeutic efficacy of an ADC constructed with the this compound linker is predicated on a sequence of well-defined events, as illustrated in the signaling pathway below.
Caption: Mechanism of action for an ADC utilizing a this compound linker.
The process begins with the ADC circulating in the bloodstream and selectively binding to a specific antigen overexpressed on the surface of tumor cells. This is followed by internalization of the ADC-antigen complex into the cell, typically via endocytosis. The ADC is then trafficked to the lysosome. Inside the cell, the high concentration of reducing agents, primarily glutathione, attacks and cleaves the disulfide bond within the this compound linker. This cleavage liberates the active cytotoxic payload, which can then exert its cell-killing effect, often by disrupting critical cellular processes such as DNA replication or microtubule dynamics, ultimately leading to apoptosis.
Experimental Protocols for ADC Development and Characterization
The development of a successful ADC requires rigorous experimental validation at each stage. The following sections detail key experimental protocols.
Synthesis of this compound Linker
-
Preparation of a THP-protected PEG precursor: This would involve the reaction of a suitable PEG derivative with dihydropyran under acidic conditions to protect one of the terminal hydroxyl groups.
-
Introduction of the disulfide bond: The other end of the PEG chain would be functionalized with a thiol group, which could then be reacted with a disulfide-containing reagent that also possesses a protected amine functionality.
-
Boc protection of the amine: The terminal amine would be protected using di-tert-butyl dicarbonate (B1257347) (Boc anhydride).
Each step would require careful purification and characterization using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to ensure the desired product is obtained with high purity.
Conjugation of this compound to Antibody and Payload
The workflow for creating the final ADC involves a series of controlled chemical reactions.
Caption: General workflow for the synthesis of an ADC using this compound.
The specific conjugation strategy will depend on the reactive functional groups available on the antibody and the payload. A common approach involves first deprotecting the Boc group on the linker to reveal a free amine, which can then be reacted with an activated carboxyl group on the cytotoxic payload to form a stable amide bond. Subsequently, the THP group on the other end of the linker-payload conjugate is removed to expose a hydroxyl group, which can then be activated and reacted with a suitable functional group on the antibody, such as a lysine (B10760008) residue.
Characterization of the Antibody-Drug Conjugate
Thorough characterization of the final ADC is critical to ensure its quality, consistency, and efficacy.
Table 1: Key Characterization Parameters for ADCs
| Parameter | Method(s) | Purpose |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC), Reversed-Phase Liquid Chromatography-Mass Spectrometry (RP-LC-MS) | To determine the average number of drug molecules conjugated to each antibody, which directly impacts potency and toxicity. |
| Purity and Aggregation | Size Exclusion Chromatography (SEC), Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) | To assess the homogeneity of the ADC and quantify the presence of aggregates, which can affect efficacy and immunogenicity. |
| Antigen Binding Affinity | Enzyme-Linked Immunosorbent Assay (ELISA), Surface Plasmon Resonance (SPR) | To confirm that the conjugation process has not compromised the antibody's ability to bind to its target antigen. |
| In Vitro Cytotoxicity | Cell-based assays (e.g., MTT, XTT) | To determine the potency (e.g., IC50 value) of the ADC against antigen-positive and antigen-negative cancer cell lines. |
| In Vitro Linker Stability | Incubation in plasma followed by LC-MS analysis | To evaluate the stability of the linker in circulation and assess the rate of premature drug release. |
In Vitro Cytotoxicity Assay (MTT Protocol)
This protocol is used to assess the cell-killing ability of the ADC in a laboratory setting.
-
Cell Seeding: Seed cancer cells (both antigen-positive and antigen-negative lines) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, the unconjugated antibody, and the free cytotoxic payload in cell culture medium. Add the solutions to the appropriate wells.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan (B1609692) product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the dose-response curves and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
In Vivo Efficacy Studies
Preclinical in vivo studies are essential to evaluate the anti-tumor activity and safety profile of the ADC in a living organism.
Table 2: Typical In Vivo Study Design for an ADC
| Parameter | Description |
| Animal Model | Immunocompromised mice (e.g., nude or SCID) bearing human tumor xenografts (antigen-positive and antigen-negative). |
| Treatment Groups | - Vehicle control- Unconjugated antibody- Free cytotoxic payload- ADC at various dose levels |
| Dosing Regimen | Intravenous (IV) administration, with the frequency and duration of treatment depending on the ADC's pharmacokinetic profile. |
| Efficacy Endpoints | - Tumor growth inhibition (TGI)- Tumor regression- Survival analysis |
| Toxicity Assessment | - Body weight changes- Clinical observations- Hematology and clinical chemistry- Histopathology of major organs |
Conclusion
The this compound linker represents a sophisticated and highly functional component in the design of next-generation antibody-drug conjugates. Its cleavable disulfide bond, combined with the benefits of a PEG spacer and orthogonal protecting groups, allows for the development of ADCs with enhanced stability, targeted payload delivery, and a potentially wider therapeutic window. The rigorous application of the experimental protocols outlined in this guide is paramount to the successful development and clinical translation of ADCs that utilize this promising linker technology, ultimately offering the potential for more effective and less toxic cancer treatments. While specific quantitative data for ADCs utilizing the this compound linker is not widely published, the methodologies described provide a robust framework for the evaluation of this and other novel linker technologies in the field of targeted therapy.
References
Methodological & Application
Application Notes and Protocols for THP-SS-PEG1-Boc Conjugation to Antibodies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the conjugation of the THP-SS-PEG1-Boc linker to a monoclonal antibody (mAb). This process is a critical step in the development of Antibody-Drug Conjugates (ADCs), a promising class of targeted therapeutics. The protocols outlined below cover antibody preparation, linker modification, conjugation, purification, and characterization of the resulting ADC.
Introduction to this compound Linker in ADCs
The this compound linker is a versatile tool in ADC development, incorporating several key features for controlled drug delivery. It comprises a tetrahydropyranyl (THP) protected hydroxyl group, a disulfide bond (SS) for redox-responsive cleavage, a single polyethylene (B3416737) glycol (PEG1) unit to enhance solubility, and a tert-butyloxycarbonyl (Boc) protected amine for controlled conjugation.[1][2][3] The disulfide bond is designed to be stable in the bloodstream but is readily cleaved in the reducing environment of the tumor microenvironment or within the target cell, leading to the precise release of the cytotoxic payload.[4][5]
Experimental Protocols
This section details the step-by-step methodologies for the conjugation of a cytotoxic drug to an antibody using the this compound linker. The overall workflow involves several key stages: antibody preparation, linker deprotection and activation, conjugation, and finally, purification and characterization of the ADC.
Materials and Reagents
-
Monoclonal antibody (mAb) of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound linker
-
Cytotoxic drug with a maleimide (B117702) functional group
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Trifluoroacetic acid (TFA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sephadex G-25 desalting column
-
Hydrophobic Interaction Chromatography (HIC) column
-
Mass spectrometer (e.g., Q-TOF)
-
HPLC system
-
Standard laboratory equipment (pipettes, tubes, stir plates, etc.)
Protocol 1: Antibody Reduction
This protocol describes the reduction of the antibody's interchain disulfide bonds to generate free thiol groups necessary for conjugation.
-
Antibody Preparation: Prepare the antibody solution to a concentration of 5-10 mg/mL in a conjugation buffer (e.g., PBS, pH 7.5-8.0).
-
TCEP Addition: Add a 10-20 fold molar excess of TCEP to the antibody solution.
-
Incubation: Incubate the mixture at 37°C for 30-60 minutes with gentle mixing.
-
Purification: Remove excess TCEP using a desalting column (e.g., Sephadex G-25) equilibrated with conjugation buffer.
Protocol 2: Linker Deprotection and Activation
This protocol details the removal of the Boc and THP protecting groups from the linker and subsequent activation for conjugation.
-
Boc Deprotection: Dissolve the this compound linker in a solution of 50% TFA in dichloromethane (B109758) (DCM) and stir at room temperature for 1-2 hours.
-
Solvent Removal: Remove the TFA and DCM under reduced pressure.
-
THP Deprotection: Dissolve the resulting residue in a mild acidic solution (e.g., acetic acid in a mixture of THF and water) and stir at room temperature for 4-6 hours.[6][7]
-
Purification: Purify the deprotected linker using an appropriate method, such as flash chromatography.
-
Maleimide Activation: The deprotected linker now possesses a free amine. To make it reactive with the antibody's thiol groups, it needs to be conjugated to a maleimide-containing payload. Dissolve the deprotected linker and the maleimide-payload in DMSO at a 1:1.2 molar ratio. Add a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS) and stir at room temperature for 4-6 hours.[8]
Protocol 3: Antibody-Linker Conjugation
This protocol describes the conjugation of the activated linker-payload to the reduced antibody.
-
Dissolve Activated Linker: Dissolve the maleimide-activated linker-payload in DMSO to a concentration of 10 mM.
-
Conjugation Reaction: Add the activated linker-payload solution to the reduced antibody solution at a 5-10 fold molar excess.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.
-
Quenching: Quench the reaction by adding an excess of N-acetylcysteine.
Protocol 4: Purification of the Antibody-Drug Conjugate
This protocol outlines the purification of the ADC from unreacted linker, payload, and unconjugated antibody.
-
Initial Purification: Use a desalting column (e.g., Sephadex G-25) to remove excess unreacted linker-payload and other small molecules.
-
Chromatographic Separation: Further purify the ADC using Hydrophobic Interaction Chromatography (HIC) or Size Exclusion Chromatography (SEC) to separate ADCs with different drug-to-antibody ratios (DAR) and remove any remaining impurities.[9][10][11][12]
Protocol 5: Characterization of the Antibody-Drug Conjugate
This protocol describes the methods to characterize the purified ADC.
-
Drug-to-Antibody Ratio (DAR) Determination:
-
HIC-HPLC: Analyze the purified ADC using HIC-HPLC. The number of conjugated drugs increases the hydrophobicity of the antibody, leading to longer retention times. The average DAR can be calculated from the peak areas of the different ADC species.[5][13][14]
-
Mass Spectrometry: Use native or denaturing mass spectrometry to determine the molecular weight of the ADC. The mass difference between the unconjugated antibody and the ADC can be used to calculate the number of conjugated drugs and thus the DAR.[6]
-
-
Purity and Aggregation Analysis: Analyze the ADC by SEC to determine the percentage of monomeric ADC and identify any aggregates.
-
In Vitro Cytotoxicity Assay: Determine the potency of the ADC by performing a cell-based cytotoxicity assay using a relevant cancer cell line.[8]
Data Presentation
The following tables provide examples of how to present the quantitative data obtained from the characterization of the this compound conjugated antibody.
Table 1: Summary of ADC Characterization
| Parameter | Result | Method |
| Average Drug-to-Antibody Ratio (DAR) | 3.8 | HIC-HPLC |
| Monomer Purity | >98% | SEC |
| Aggregates | <2% | SEC |
| Endotoxin Levels | <0.5 EU/mg | LAL Assay |
Table 2: In Vitro Cytotoxicity Data (Example)
| Cell Line | ADC IC50 (nM) | Unconjugated Antibody IC50 (nM) | Free Drug IC50 (nM) |
| SK-BR-3 (HER2+) | 5.2 | >1000 | 0.8 |
| MDA-MB-468 (HER2-) | >1000 | >1000 | 1.2 |
Visualizations
Experimental Workflow
Caption: Workflow for this compound antibody conjugation.
Signaling Pathway of ADC Action
Caption: Mechanism of action for a disulfide-linked ADC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound [myskinrecipes.com]
- 3. This compound | ADC连接子 | MCE [medchemexpress.cn]
- 4. Drug Conjugation via Maleimide–Thiol Chemistry Does Not Affect Targeting Properties of Cysteine-Containing Anti-FGFR1 Peptibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to Design and Synthesize Antibody Drug Conjugates? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 7. total-synthesis.com [total-synthesis.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. youtube.com [youtube.com]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. kinampark.com [kinampark.com]
Application Notes and Protocols: Glutathione-Mediated Cleavage of THP-SS-PEG1-Boc Linker
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the glutathione (B108866) (GSH)-mediated cleavage of the THP-SS-PEG1-Boc linker. This linker is a critical component in the design of advanced drug delivery systems, particularly Antibody-Drug Conjugates (ADCs), where controlled release of a therapeutic payload is essential for efficacy and safety. The key feature of this linker is its disulfide bond, designed to be stable in the extracellular environment and susceptible to cleavage in the reducing intracellular environment, which has significantly higher concentrations of glutathione.
Introduction to this compound Linker
The this compound linker is a versatile chemical entity used in bioconjugation. Its structure comprises several key functional groups:
-
Tetrahydropyranyl (THP) group: A protecting group for a hydroxyl functionality, allowing for orthogonal deprotection strategies.
-
Disulfide (-S-S-) bond: The core of the cleavage mechanism, susceptible to reduction by thiols like glutathione. The steric hindrance around the disulfide bond can be modulated to tune its stability and cleavage kinetics.
-
Polyethylene Glycol (PEG1) spacer: A single PEG unit enhances water solubility, reduces immunogenicity, and improves the pharmacokinetic profile of the conjugate.
-
Boc (tert-Butyloxycarbonyl) group: A common protecting group for an amine, enabling controlled and site-specific conjugation to a payload or targeting moiety.
The selective cleavage of the disulfide bond within the high-glutathione environment of the cell cytoplasm is a key strategy for the targeted release of therapeutic agents. The intracellular concentration of glutathione (1-10 mM) is significantly higher than in the extracellular matrix and blood plasma (~2-20 µM), providing a sharp differential for linker cleavage.
Mechanism of Glutathione-Mediated Cleavage
The cleavage of the disulfide bond in the this compound linker by glutathione proceeds via a thiol-disulfide exchange reaction. This is a two-step nucleophilic substitution reaction.
-
A glutathione molecule attacks one of the sulfur atoms of the disulfide bond, forming a mixed disulfide and releasing the first portion of the cleaved linker.
-
A second glutathione molecule can then react with the mixed disulfide, regenerating a molecule of oxidized glutathione (GSSG) and releasing the second portion of the cleaved linker.
This process effectively breaks the covalent link between the targeting molecule (e.g., an antibody) and the therapeutic payload.
Caption: Signaling pathway of the glutathione-mediated disulfide bond cleavage.
Quantitative Data on Disulfide Linker Cleavage
The rate and extent of disulfide bond cleavage are critical parameters for the efficacy of a drug conjugate. The following tables summarize representative quantitative data for the cleavage of sterically hindered disulfide linkers in the presence of glutathione. This data is analogous to what would be expected for the this compound linker.
Table 1: Effect of Glutathione Concentration on Disulfide Bond Cleavage
| Glutathione (GSH) Concentration | Incubation Time (hours) | Cleavage Percentage (%) | Reference |
| 5 µM (Blood Plasma Level) | 3 | < 5% | [1] |
| 1 mM (Low Intracellular) | 3 | ~20-30% | [1] |
| 5 mM (Mid Intracellular) | 3 | ~50% | [1] |
| 10 mM (High Intracellular) | 3 | > 70% | [1] |
Table 2: Time-Course of Disulfide Bond Cleavage in the Presence of 5 mM Glutathione
| Incubation Time (hours) | Cleavage Percentage (%) | Reference |
| 0 | 0 | [2] |
| 1 | ~25% | [2] |
| 3 | ~50% | [1][2] |
| 6 | ~75% | [2] |
| 24 | > 95% | [2] |
Experimental Protocols
The following protocols provide detailed methodologies for conducting in vitro glutathione-mediated cleavage studies of a bioconjugate containing the this compound linker.
Protocol 1: In Vitro Cleavage Assay
Objective: To determine the rate and extent of cleavage of the this compound linker in a simulated intracellular reducing environment.
Materials:
-
Bioconjugate containing the this compound linker
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Reduced Glutathione (GSH)
-
LC-MS or HPLC system for analysis
-
Microcentrifuge tubes
-
Incubator at 37°C
Procedure:
-
Prepare a stock solution of the bioconjugate: Dissolve the bioconjugate in PBS to a final concentration of 1 mg/mL.
-
Prepare a stock solution of GSH: Freshly prepare a 100 mM stock solution of GSH in PBS. Ensure the pH is adjusted to 7.4.
-
Set up the cleavage reaction:
-
In a series of microcentrifuge tubes, add the bioconjugate solution.
-
Add the GSH stock solution to achieve final concentrations that mimic intracellular levels (e.g., 1 mM, 5 mM, and 10 mM).
-
Include a control sample with no GSH.
-
Adjust the final volume with PBS.
-
-
Incubate the reaction: Incubate all reaction mixtures at 37°C.
-
Time-course analysis: At various time points (e.g., 0, 1, 3, 6, and 24 hours), withdraw an aliquot from each reaction mixture.
-
Quench the reaction: Immediately quench the reaction by diluting the aliquot in a mobile phase-compatible buffer suitable for LC-MS or HPLC analysis. This may involve acidification or addition of a thiol-scavenging agent if necessary.
-
Analyze the cleavage products: Analyze the quenched samples by LC-MS or HPLC to quantify the amount of intact bioconjugate and the released payload or linker fragments.
Protocol 2: Sample Preparation for LC-MS Analysis
Objective: To prepare samples from the in vitro cleavage assay for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the extent of linker cleavage.
Materials:
-
Aliquots from the in vitro cleavage assay
-
Acetonitrile (B52724) (ACN)
-
Formic Acid (FA)
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (if necessary for cleanup)
-
Centrifuge
Procedure:
-
Protein Precipitation (for protein-based bioconjugates):
-
To a 50 µL aliquot of the reaction mixture, add 150 µL of cold acetonitrile containing an internal standard.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis.
-
Solid Phase Extraction (optional cleanup):
-
If the sample matrix is complex, further cleanup using SPE may be necessary.
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analytes of interest.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the solvent from the supernatant or SPE eluate under a stream of nitrogen.
-
Reconstitute the dried residue in a suitable mobile phase for LC-MS analysis (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
-
LC-MS Analysis: Inject the reconstituted sample into the LC-MS system. Monitor the mass-to-charge ratio (m/z) of the intact bioconjugate and the expected cleavage products.
Experimental Workflow and Logical Relationships
The following diagram illustrates the overall experimental workflow for studying the glutathione-mediated cleavage of the this compound linker.
Caption: Workflow for the analysis of glutathione-mediated linker cleavage.
These application notes and protocols are intended to serve as a guide for researchers in the field of drug delivery and bioconjugation. The specific conditions for cleavage and analysis may need to be optimized for each unique bioconjugate.
References
Application Notes and Protocols for Synthesizing Antibody-Drug Conjugates (ADCs) using THP-SS-PEG1-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that combine the high specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic small molecules.[1] This targeted delivery approach aims to maximize the therapeutic window of the cytotoxic payload by delivering it specifically to cancer cells while minimizing exposure to healthy tissues.[1] An ADC is composed of three main components: a monoclonal antibody that targets a specific tumor-associated antigen, a highly potent cytotoxic payload, and a chemical linker that connects the antibody to the payload.[2]
The linker is a critical element in ADC design, influencing its stability, pharmacokinetics, and mechanism of drug release.[2] Linkers can be broadly categorized as cleavable or non-cleavable.[2] Cleavable linkers are designed to release the payload under specific conditions prevalent in the tumor microenvironment or within the target cancer cell, such as low pH, a reducing environment, or the presence of specific enzymes.[2]
This document provides detailed protocols for the synthesis and characterization of an ADC using a specific cleavable linker, THP-SS-PEG1-Boc . This linker features:
-
A disulfide bond (SS) , which is stable in the bloodstream but is readily cleaved in the highly reducing environment of the cell's cytoplasm, primarily by glutathione.[]
-
A polyethylene glycol (PEG) spacer , which can enhance the hydrophilicity of the ADC, potentially reducing aggregation and improving pharmacokinetics.[4][5]
-
A tetrahydropyran (THP) group , which acts as a protecting group.
-
A tert-Butyloxycarbonyl (Boc) group , which protects an amine functionality on the payload for subsequent conjugation to the linker.
These application notes will guide researchers through the process of antibody modification, linker-payload preparation, conjugation, and subsequent characterization of the resulting ADC.
Principle of the Method
The synthesis of an ADC using the this compound linker involves a series of well-defined steps. The overall strategy is based on the reaction between free thiol groups on the antibody and a reactive group on the linker-payload construct. In this case, the disulfide bond within the linker can react with the antibody's thiols via a disulfide-thiol exchange mechanism.[6]
The key steps are:
-
Antibody Reduction: The interchain disulfide bonds of the monoclonal antibody are partially or fully reduced to generate reactive thiol (-SH) groups. This is a critical step that determines the number of drugs that can be conjugated to each antibody, also known as the drug-to-antibody ratio (DAR).[6][7]
-
Linker-Payload Preparation: The this compound linker is first deprotected and then conjugated to the cytotoxic payload. This step is typically performed separately before conjugation to the antibody.
-
Conjugation: The thiol groups on the reduced antibody react with the disulfide bond on the linker-payload construct through a disulfide-thiol exchange reaction, forming a stable disulfide bond between the antibody and the linker.[8]
-
Purification and Characterization: The resulting ADC is purified to remove any unreacted antibody, linker-payload, and other impurities. The purified ADC is then thoroughly characterized to determine its drug-to-antibody ratio (DAR), purity, level of aggregation, and in vitro potency.
Data Presentation
Quantitative data from the synthesis and characterization of an ADC are crucial for ensuring its quality, reproducibility, and therapeutic potential. The following tables provide a template for presenting such data.
Table 1: ADC Synthesis and Purification Summary
| Parameter | Result |
| Antibody Concentration | 10 mg/mL |
| Molar Ratio of TCEP to Antibody | 5:1 |
| Molar Ratio of Linker-Payload to Antibody | 7:1 |
| Reaction Time | 4 hours |
| Reaction Temperature | 4°C |
| Purification Method | Size Exclusion Chromatography (SEC) |
| ADC Recovery | 85% |
Table 2: ADC Characterization Data
| Parameter | Result | Method |
| Average Drug-to-Antibody Ratio (DAR) | 3.8 | Hydrophobic Interaction Chromatography (HIC) |
| Monomer Purity | >98% | Size Exclusion Chromatography (SEC) |
| Aggregation | <2% | Size Exclusion Chromatography (SEC) |
| Endotoxin Level | <0.5 EU/mg | LAL Test |
Table 3: In Vitro Cytotoxicity Data
| Cell Line | Target Antigen Expression | IC50 (nM) of ADC | IC50 (nM) of Free Payload |
| SK-BR-3 | High | 1.5 | 0.1 |
| BT-474 | High | 2.8 | 0.1 |
| MDA-MB-468 | Low | >1000 | 0.2 |
| MCF-7 | Negative | >1000 | 0.2 |
Experimental Protocols
The following are detailed protocols for the key experiments involved in the synthesis and characterization of an ADC using the this compound linker.
Protocol 1: Antibody Reduction
This protocol describes the partial reduction of a monoclonal antibody to generate free thiol groups for conjugation.
Materials:
-
Monoclonal Antibody (e.g., Trastuzumab) at 10-20 mg/mL in Phosphate Buffered Saline (PBS), pH 7.4
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
PBS, pH 7.4
-
Desalting columns (e.g., PD-10)
Procedure:
-
Prepare a stock solution of TCEP (e.g., 10 mM) in PBS.
-
To the antibody solution, add the required volume of the TCEP stock solution to achieve the desired molar excess (e.g., 2-10 fold molar excess over the antibody). The exact ratio will need to be optimized to achieve the desired DAR.[7]
-
Incubate the reaction mixture at 37°C for 1-2 hours.[9]
-
Immediately after incubation, remove the excess TCEP by passing the reaction mixture through a desalting column pre-equilibrated with PBS, pH 7.4.
-
Collect the protein fraction and determine the protein concentration using a UV-Vis spectrophotometer at 280 nm.
-
The reduced antibody should be used immediately in the conjugation reaction.
Protocol 2: ADC Conjugation
This protocol describes the conjugation of the linker-payload to the reduced antibody. It is assumed that the this compound linker has been pre-conjugated to the desired payload.
Materials:
-
Reduced antibody from Protocol 1
-
THP-SS-PEG1-Payload dissolved in a suitable organic solvent (e.g., DMSO)
-
PBS, pH 7.4
-
Reaction quenching solution (e.g., N-acetylcysteine)
Procedure:
-
Cool the reduced antibody solution to 4°C.
-
Slowly add the THP-SS-PEG1-Payload solution to the reduced antibody solution with gentle mixing. A typical molar excess of the linker-payload is 5-10 fold over the antibody.[9]
-
Allow the reaction to proceed at 4°C for 2-4 hours.
-
To quench the reaction, add a 5-fold molar excess of N-acetylcysteine relative to the linker-payload.
-
Incubate for an additional 20 minutes at 4°C.
-
The crude ADC is now ready for purification.
Protocol 3: ADC Purification by Size Exclusion Chromatography (SEC)
This protocol describes the purification of the ADC from unreacted components.
Materials:
-
Crude ADC solution
-
SEC column (e.g., Superdex 200 or equivalent)
-
SEC running buffer (e.g., PBS, pH 7.4)
-
HPLC or FPLC system
Procedure:
-
Equilibrate the SEC column with at least two column volumes of the running buffer.
-
Load the crude ADC solution onto the column. The loading volume should not exceed 2-5% of the total column volume.
-
Elute the ADC using the running buffer at a pre-determined flow rate.
-
Monitor the elution profile at 280 nm. The ADC will typically elute as the first major peak.
-
Collect the fractions corresponding to the ADC monomer peak.
-
Pool the collected fractions and concentrate if necessary.
-
Determine the final concentration of the purified ADC.
Protocol 4: ADC Characterization - Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC)
This protocol describes the determination of the average DAR of the purified ADC.[10][11]
Materials:
-
Purified ADC
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HIC Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0)
-
HIC Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0)
-
HPLC system with a UV detector
Procedure:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the purified ADC onto the column.
-
Elute the different ADC species (with varying numbers of conjugated drugs) using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes).
-
Monitor the elution profile at 280 nm. You should observe a series of peaks corresponding to ADCs with different DARs (e.g., DAR0, DAR2, DAR4, etc.).
-
Integrate the peak area for each species.
-
Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of each species × DAR of that species) / Σ (Total Peak Area)
Protocol 5: ADC Characterization - Purity and Aggregation Analysis by Size Exclusion Chromatography (SEC)
This protocol describes the analysis of the purity and the extent of aggregation of the purified ADC.[12][13]
Materials:
-
Purified ADC
-
SEC column (e.g., TSKgel G3000SWxl)
-
SEC mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8)
-
HPLC system with a UV detector
Procedure:
-
Equilibrate the SEC column with the mobile phase.
-
Inject the purified ADC onto the column.
-
Elute with the mobile phase at a constant flow rate.
-
Monitor the elution profile at 280 nm.
-
The main peak corresponds to the monomeric ADC. Any earlier eluting peaks correspond to aggregates, and later eluting peaks correspond to fragments.
-
Calculate the percentage of monomer, aggregate, and fragment by integrating the respective peak areas.
Protocol 6: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method to evaluate the potency of the ADC in killing cancer cells in vitro.[14][15][16]
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
Purified ADC
-
Free cytotoxic payload
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a pre-determined density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Prepare serial dilutions of the ADC and the free payload in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted ADC or free payload to the respective wells. Include untreated control wells.
-
Incubate the plate for 72-120 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Visualizations
The following diagrams illustrate the key concepts and workflows described in these application notes.
Caption: Structure of the this compound Linker.
Caption: ADC Synthesis and Characterization Workflow.
Caption: ADC Mechanism of Action.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low DAR | - Incomplete antibody reduction- Insufficient molar excess of linker-payload- Hydrolysis of the linker-payload | - Optimize TCEP concentration and incubation time- Increase the molar ratio of linker-payload to antibody- Ensure the linker-payload is stable in the reaction buffer |
| High Aggregation | - Hydrophobicity of the payload- High DAR- Inappropriate buffer conditions | - Use a more hydrophilic linker (e.g., with a longer PEG chain)- Target a lower DAR- Optimize buffer pH and ionic strength |
| Low ADC Recovery | - Non-specific binding to purification column- Aggregation and precipitation | - Use a different purification method or column- Optimize buffer conditions to prevent aggregation |
| High IC50 in vitro | - Low DAR- Inefficient payload release- Low antigen expression on cells | - Synthesize ADC with a higher DAR- Confirm linker cleavage under reducing conditions- Use a cell line with higher target antigen expression |
Conclusion
The this compound linker offers a versatile platform for the development of ADCs with a cleavable disulfide linkage. The protocols provided in this document outline a comprehensive workflow for the synthesis, purification, and characterization of such ADCs. Careful optimization of each step, particularly the antibody reduction and conjugation reactions, is crucial for obtaining a high-quality ADC with the desired properties. The characterization methods described are essential for ensuring the consistency, purity, and potency of the final product, which are critical for its progression as a potential therapeutic agent.
References
- 1. Best Practices for Chromatography Method Development for Monoclonal Antibody Analysis | Lab Manager [labmanager.com]
- 2. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Site-specific and hydrophilic ADCs through disulfide-bridged linker and branched PEG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. broadpharm.com [broadpharm.com]
- 10. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 11. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 16. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Boc Deprotection of THP-SS-PEG1-Boc
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis, particularly in the construction of complex molecules such as peptides, oligonucleotides, and for the modification of linkers used in bioconjugation and drug delivery.[1][2] Its popularity is due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[1][3] This document provides a detailed protocol for the deprotection of the Boc group from a molecule containing a tetrahydropyranyl (THP) ether, a disulfide bond, and a polyethylene (B3416737) glycol (PEG) linker, specifically THP-SS-PEG1-Boc.
The key challenge in the deprotection of this molecule is the selective removal of the acid-labile Boc group in the presence of another acid-sensitive group, the THP ether.[4][5] While both groups are cleaved under acidic conditions, the Boc group is generally more susceptible to acidolysis.[4] Therefore, by carefully controlling the reaction conditions, such as the concentration of the acid and the reaction time, selective deprotection of the Boc group can be achieved, leaving the THP ether and the disulfide bond intact.
This protocol will focus on the use of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), a common and effective method for Boc deprotection.[2][3][6]
Data Presentation
The following table summarizes the general reaction conditions for the Boc deprotection of amine-containing compounds using TFA. These conditions can be used as a starting point and optimized for the specific substrate, this compound.
| Parameter | Condition | Notes |
| Reagent | Trifluoroacetic acid (TFA) | A strong acid commonly used for Boc deprotection.[1][2] |
| Solvent | Dichloromethane (DCM) | Anhydrous DCM is preferred to prevent side reactions.[2] |
| TFA Concentration | 20-50% (v/v) in DCM | Higher concentrations lead to faster deprotection.[6][7] |
| Temperature | 0 °C to Room Temperature | The reaction is typically started at 0°C and allowed to warm to room temperature.[2] |
| Reaction Time | 30 minutes - 4 hours | Monitor reaction progress by TLC or LC-MS.[6][8] |
| Work-up | Evaporation of solvent and excess TFA, followed by co-evaporation with toluene (B28343) or precipitation in cold ether. | Neutralization with a mild base may be necessary for subsequent steps.[7][9] |
Experimental Protocol
Materials
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Toluene (optional, for removal of residual TFA)
-
Diethyl ether, cold (for precipitation)
-
Saturated aqueous sodium bicarbonate solution (for neutralization)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
LC-MS for reaction monitoring
Procedure
-
Dissolution: Dissolve this compound in anhydrous DCM (e.g., 0.1 M solution) in a clean, dry round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of TFA: Slowly add TFA to the stirred solution to the desired final concentration (e.g., 25% v/v). A slight exotherm may be observed.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).[8]
-
Work-up Option A: Evaporation:
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.
-
To remove residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this step 2-3 times.[7] The resulting TFA salt of the deprotected amine can often be used directly in the next step.
-
-
Work-up Option B: Precipitation:
-
After the reaction is complete, concentrate the reaction mixture under reduced pressure.
-
Dissolve the resulting oil in a minimal amount of chloroform (B151607) or DCM.
-
Pour the solution into a larger volume of cold diethyl ether to precipitate the deprotected product as its TFA salt.[9]
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.[9]
-
-
Neutralization (Optional):
-
If the free amine is required, dissolve the TFA salt in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.[7]
-
Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected amine.
-
Notes on Selectivity
-
To favor selective Boc deprotection over THP ether cleavage, it is recommended to start with milder conditions (e.g., lower TFA concentration and shorter reaction time) and gradually increase the strength if the reaction is slow.
-
The stability of the THP ether can be influenced by the structure of the rest of the molecule. It is crucial to monitor the reaction for the appearance of byproducts resulting from THP cleavage.
-
Alternative, milder acidic conditions that have been reported for Boc deprotection and could be explored for improved selectivity include using oxalyl chloride in methanol.[8][10]
Visualization
Experimental Workflow
Caption: Workflow for the Boc deprotection of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cytotoxicity Assay of Antibody-Drug Conjugates (ADCs) Featuring a THP-SS-PEG1-Boc Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of targeted cancer therapeutics designed to selectively deliver potent cytotoxic agents to tumor cells, thereby minimizing systemic toxicity.[1][2] An ADC consists of a monoclonal antibody that targets a specific tumor antigen, a highly potent cytotoxic payload, and a chemical linker that connects the two.[1][] The linker is a critical component, influencing the stability, pharmacokinetics, and efficacy of the ADC.[2][]
This document provides detailed application notes and protocols for conducting in vitro cytotoxicity assays of ADCs that utilize a THP-SS-PEG1-Boc linker. This linker is a cleavable linker containing a disulfide bond (SS), which is designed to be stable in the bloodstream and cleaved in the reducing environment of the target cell, releasing the cytotoxic payload.[5][6] The polyethylene (B3416737) glycol (PEG) component enhances solubility and stability, while the tetrahydropyranyl (THP) and tert-Butyloxycarbonyl (Boc) groups are protecting groups used during synthesis.[][5][7]
The primary method detailed here is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method to assess cell viability.[8][9] This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[8]
Mechanism of Action
The cytotoxic effect of an ADC with a this compound linker is initiated by the binding of the antibody to its specific antigen on the surface of a cancer cell.[10] The ADC-antigen complex is then internalized, typically through endocytosis.[10] Inside the cell, the disulfide bond within the linker is cleaved in the reducing intracellular environment, leading to the release of the cytotoxic payload.[5] The released drug can then exert its cell-killing effect, for instance, by interfering with microtubule polymerization or causing DNA damage, ultimately leading to apoptosis.[1]
A key feature to consider with some ADCs is the "bystander effect," where the released, cell-permeable payload can diffuse out of the target antigen-positive cell and kill neighboring antigen-negative cancer cells, thus enhancing the overall anti-tumor activity.[8]
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the general experimental workflow for an in vitro cytotoxicity assay and the proposed signaling pathway for an ADC with a cleavable linker.
Caption: General experimental workflow for in vitro cytotoxicity assessment of an ADC.
Caption: Proposed signaling pathway for an ADC with a cleavable linker.
Quantitative Data Summary
The following table provides a template for summarizing the in vitro cytotoxicity (IC50 values) of an ADC with a this compound linker across different cancer cell lines. IC50 is the concentration of the ADC that inhibits 50% of cell growth.
| Cell Line | Target Antigen Expression | ADC IC50 (nM) | Control Antibody IC50 (nM) | Free Drug IC50 (nM) |
| Cell Line A | High | Value | >1000 | Value |
| Cell Line B | Medium | Value | >1000 | Value |
| Cell Line C | Low/Negative | Value | >1000 | Value |
| Normal Cell Line | Negative | >1000 | >1000 | Value |
Note: This table is a template. The actual IC50 values will need to be determined experimentally.
Experimental Protocols
Protocol 1: MTT Assay for In Vitro Cytotoxicity
This protocol outlines the steps for determining the cytotoxicity of an ADC using the MTT assay.[8][11]
Materials:
-
Target cancer cell lines (antigen-positive and antigen-negative)
-
Normal (non-cancerous) cell line
-
Complete cell culture medium
-
ADC with this compound linker
-
Control antibody (without the drug conjugate)
-
Free cytotoxic drug
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 1,000-10,000 cells/well in 100 µL of complete culture medium.[11] The optimal seeding density should be determined for each cell line to ensure cells are in the exponential growth phase at the end of the assay.
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.[10]
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, control antibody, and free drug in complete culture medium. A typical concentration range to test would be from 0.01 nM to 1000 nM.
-
Carefully remove the medium from the wells and add 100 µL of the prepared dilutions to the respective wells in triplicate.
-
Add 100 µL of fresh medium to the untreated control wells.
-
Incubate the plate for a period determined by the payload's mechanism of action (e.g., 72 to 120 hours).[8] For payloads that are tubulin inhibitors, a longer incubation time of 96 hours or more may be necessary.[8]
-
-
MTT Assay:
-
After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.[11]
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.[8]
-
After the incubation, carefully remove the medium containing MTT.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[11]
-
Incubate the plate in the dark at room temperature for at least 2 hours (or overnight at 37°C) to ensure complete dissolution of the formazan.[11]
-
-
Absorbance Reading:
-
Read the absorbance at 570 nm using a microplate reader.[11] A reference wavelength of 630 nm can also be used to subtract background noise.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Co-culture Assay for Bystander Effect Evaluation
To assess the bystander killing effect, a co-culture system of antigen-positive and antigen-negative cells can be utilized.[8][9]
Materials:
-
Antigen-positive cancer cell line
-
Antigen-negative cancer cell line stably expressing a fluorescent protein (e.g., GFP)
-
All materials listed in Protocol 1
Procedure:
-
Cell Seeding:
-
Seed a mixture of antigen-positive and GFP-expressing antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:5). The total cell density should be similar to that used in the monoculture assay.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
ADC Treatment:
-
Treat the co-cultured cells with serial dilutions of the ADC as described in Protocol 1.
-
-
Viability Assessment:
-
After the desired incubation period, assess the viability of the total cell population using the MTT assay as described in Protocol 1.
-
To specifically measure the viability of the antigen-negative (GFP-expressing) cells, use a fluorescence plate reader to measure the GFP signal in each well before proceeding with the MTT assay. A decrease in the GFP signal in ADC-treated wells compared to untreated controls would indicate a bystander effect.
-
Interpretation of Results
-
Potency and Specificity: A potent and specific ADC will show a low IC50 value in antigen-positive cell lines and a significantly higher IC50 value (or no effect) in antigen-negative and normal cell lines.[8][12]
-
Bystander Effect: In the co-culture assay, a reduction in the viability of the antigen-negative cells upon ADC treatment indicates a bystander killing effect.[8]
-
Controls: The control antibody should not exhibit significant cytotoxicity, confirming that the cell-killing effect is due to the payload. The free drug will provide a baseline for the payload's intrinsic potency.[12]
By following these protocols, researchers can effectively evaluate the in vitro cytotoxicity of ADCs containing the this compound linker, providing crucial data for the preclinical development of these targeted therapies.
References
- 1. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound [myskinrecipes.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. purepeg.com [purepeg.com]
- 8. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 12. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for the Characterization of THP-SS-PEG1-Boc Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells.[1][2][3] The linker, which connects the antibody to the payload, is a critical component influencing the ADC's stability, efficacy, and safety.[3][] This document provides detailed application notes and protocols for the characterization of ADCs utilizing the THP-SS-PEG1-Boc linker.
The this compound linker is a cleavable linker system.[5][6][7] Its key features include:
-
Tetrahydropyranyl (THP) and tert-Butyloxycarbonyl (Boc) groups: These are protecting groups used during the synthesis of the linker-payload complex.
-
Disulfide bond (-SS-): This bond is designed to be stable in systemic circulation but can be cleaved in the reducing environment inside a target cell, releasing the cytotoxic payload.[]
-
Polyethylene glycol (PEG) spacer: The short PEG1 unit enhances solubility and can improve the pharmacokinetic properties of the ADC.[8]
Comprehensive characterization of this compound ADCs is essential to ensure their quality, consistency, and safety. This involves a multi-faceted analytical approach to assess critical quality attributes (CQAs) such as drug-to-antibody ratio (DAR), drug distribution, conjugation sites, stability, and potency.[2]
Key Characterization Techniques and Protocols
A suite of orthogonal analytical methods is required for the thorough characterization of ADCs.[2] This section details the experimental protocols for the most critical assays.
Drug-to-Antibody Ratio (DAR) and Drug Load Distribution
The average DAR and the distribution of different drug-loaded species are fundamental CQAs that directly impact the ADC's efficacy and safety.[1]
HIC is a robust method for determining the DAR distribution under non-denaturing conditions.[9][10] The principle is based on the separation of ADC species according to their hydrophobicity, which increases with the number of conjugated drug molecules.
Protocol: DAR Determination by HIC-HPLC
Materials:
-
ADC sample
-
Mobile Phase A: High salt buffer (e.g., 2 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0)
-
HIC HPLC Column (e.g., TSKgel Butyl-NPR)
-
HPLC system with UV detector
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 10-50 µg of the ADC sample.
-
Elute the ADC species using a decreasing salt gradient (e.g., 0-100% Mobile Phase B over 30 minutes).
-
Monitor the elution profile at 280 nm (for the antibody) and at a wavelength specific to the payload if it has a suitable chromophore.
-
Integrate the peak areas corresponding to each DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR using the following formula: Average DAR = Σ(Peak Area of each DAR species * DAR value) / Σ(Total Peak Area)
Mass spectrometry provides a direct measurement of the molecular weight of the intact ADC and its subunits, allowing for precise DAR determination.[11][12]
Protocol: Intact Mass Analysis by LC-MS
Materials:
-
ADC sample
-
Denaturing Buffer: 0.1% Formic Acid in Acetonitrile/Water (1:1)
-
LC-MS system (e.g., Q-TOF or Orbitrap)
-
Reversed-phase column suitable for large proteins (e.g., C4)
Procedure:
-
Dilute the ADC sample to 0.1-1 mg/mL in the denaturing buffer. For deglycosylated analysis, treat the ADC with PNGase F prior to dilution.[11]
-
Inject the sample into the LC-MS system.
-
Separate the ADC from non-volatile salts using a rapid gradient.
-
Acquire the mass spectrum of the intact ADC.
-
Deconvolute the raw mass spectrum to obtain the zero-charge mass of each drug-loaded species.
-
Calculate the average DAR based on the relative abundance of each species.
Conjugation Site Analysis
Identifying the specific amino acid residues where the linker-payload is attached is crucial for understanding the ADC's structure-activity relationship and ensuring manufacturing consistency.
This "bottom-up" approach involves digesting the ADC into smaller peptides and analyzing them by high-resolution mass spectrometry to pinpoint the modified residues.
Protocol: Peptide Mapping
Materials:
-
ADC sample
-
Denaturation Buffer: 8 M Guanidine HCl or Urea
-
Reduction Buffer: 10 mM Dithiothreitol (DTT)
-
Alkylation Reagent: 50 mM Iodoacetamide (B48618) (IAA)
-
Protease (e.g., Trypsin)
-
Quenching Solution: 1% Formic Acid
-
LC-MS/MS system
Procedure:
-
Denature the ADC sample in the denaturation buffer.
-
Reduce the disulfide bonds with DTT.
-
Alkylate the free cysteines with IAA.
-
Exchange the buffer to a protease-compatible buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Digest the ADC with trypsin overnight at 37°C.
-
Quench the digestion with formic acid.
-
Inject the peptide mixture into the LC-MS/MS system.
-
Separate the peptides using a reversed-phase gradient.
-
Acquire MS and MS/MS data.
-
Analyze the data to identify peptides containing the linker-payload modification. The mass shift will indicate the presence of the conjugate.
Stability and Aggregation Analysis
Assessing the stability of the ADC, including the linker stability and the propensity for aggregation, is critical for determining its shelf-life and in vivo performance.
SEC separates molecules based on their hydrodynamic radius and is the gold standard for quantifying high molecular weight species (aggregates) and fragments.[10]
Protocol: Aggregation Analysis by SEC-HPLC
Materials:
-
ADC sample
-
SEC Mobile Phase (e.g., Phosphate-Buffered Saline, pH 7.4)
-
SEC HPLC column (e.g., TSKgel G3000SWxl)
-
HPLC system with UV detector
Procedure:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min).
-
Inject 20-100 µg of the ADC sample.
-
Run the analysis isocratically for a sufficient time to elute the monomer, aggregates, and any fragments.
-
Monitor the absorbance at 280 nm.
-
Integrate the peak areas for the monomer and high molecular weight species.
-
Calculate the percentage of aggregates.
The stability of the disulfide linker can be assessed by incubating the ADC in plasma and measuring the release of the payload over time.
Protocol: Plasma Stability Assay
Materials:
-
ADC sample
-
Human or mouse plasma
-
Quenching solution (e.g., Acetonitrile with an internal standard)
-
LC-MS/MS system for small molecule analysis
Procedure:
-
Incubate the ADC in plasma at 37°C.
-
At various time points, take an aliquot and quench the reaction by adding cold acetonitrile.
-
Centrifuge to precipitate plasma proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of released payload.
-
Determine the half-life of the ADC in plasma.
Purity and Heterogeneity
Capillary electrophoresis techniques provide high-resolution separation for assessing purity and charge heterogeneity.
CE-SDS separates proteins based on their molecular weight under denaturing conditions and is used to assess purity and fragmentation.[13][14]
Protocol: Purity by CE-SDS
Materials:
-
ADC sample
-
CE-SDS sample buffer (containing SDS and either a reducing agent like DTT for reduced analysis or an alkylating agent like iodoacetamide for non-reduced analysis)
-
CE instrument with a UV or photodiode array detector
Procedure:
-
Prepare the ADC sample in the appropriate CE-SDS sample buffer.
-
Heat the sample to ensure complete denaturation and binding of SDS.
-
Inject the sample into the capillary.
-
Apply a voltage to effect the separation.
-
Detect the separated species by UV absorbance at 220 nm.
-
Analyze the electropherogram to determine the percentage of the main peak (purity) and any fragments or impurities.
Cell-Based Potency and Cytotoxicity Assays
These functional assays are essential to confirm that the ADC maintains its biological activity.
An ELISA-based assay can be used to confirm that the conjugation process has not negatively impacted the antibody's ability to bind to its target antigen.
Protocol: Antigen Binding ELISA
Materials:
-
Recombinant target antigen
-
ADC sample and unconjugated antibody control
-
Microplate
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
HRP-conjugated secondary antibody
-
Substrate (e.g., TMB)
-
Stop solution (e.g., 1 M H₂SO₄)
-
Plate reader
Procedure:
-
Coat the microplate with the target antigen overnight at 4°C.
-
Wash the plate and block non-specific binding sites.
-
Add serial dilutions of the ADC and the unconjugated antibody control to the wells and incubate.
-
Wash the plate and add the HRP-conjugated secondary antibody.
-
Wash the plate and add the substrate.
-
Stop the reaction and measure the absorbance at 450 nm.
-
Compare the binding curves of the ADC and the unconjugated antibody to determine if there is a loss of binding affinity.
This assay measures the ability of the ADC to kill target cancer cells.
Protocol: Cytotoxicity MTT Assay [15][16]
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
ADC sample
-
Cell culture medium
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Seed the cells in 96-well plates and allow them to attach overnight.[16]
-
Treat the cells with serial dilutions of the ADC for 72-120 hours.
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.[16]
-
Plot the cell viability against the ADC concentration and determine the IC50 (the concentration of ADC that inhibits cell growth by 50%).
Data Presentation
Table 1: Summary of Physicochemical Characterization Data
| Parameter | Method | Result | Specification |
| Average DAR | HIC-HPLC | 3.8 | 3.5 - 4.5 |
| Intact Mass Spec | 3.9 | 3.5 - 4.5 | |
| DAR Distribution | HIC-HPLC | ||
| DAR0 | 5% | ≤ 10% | |
| DAR2 | 20% | Report | |
| DAR4 | 70% | ≥ 60% | |
| DAR6 | 5% | ≤ 10% | |
| DAR8 | <1% | ≤ 2% | |
| Purity | SEC-HPLC (% Monomer) | 98.5% | ≥ 95% |
| CE-SDS (non-reduced) | 97% | ≥ 95% | |
| Aggregation | SEC-HPLC | 1.5% | ≤ 5% |
| Free Drug | RP-HPLC | < 0.1% | ≤ 1% |
Table 2: Summary of Biological Characterization Data
| Parameter | Method | Result | Specification |
| Antigen Binding | ELISA (EC50) | 0.5 nM | ≤ 1 nM |
| In Vitro Cytotoxicity | MTT Assay (IC50) | 1.2 nM | ≤ 5 nM |
| Plasma Stability | LC-MS/MS (t½) | 120 hours | ≥ 100 hours |
Visualizations
Caption: Structure of a this compound ADC.
References
- 1. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights from native mass spectrometry approaches for top- and middle- level characterization of site-specific antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blog.crownbio.com [blog.crownbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. researchgate.net [researchgate.net]
- 9. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Characterization of ADCs by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Characterization of ADCs by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 15. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 16. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
Application Notes: Linking a Small Molecule Payload to THP-SS-PEG1-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
The THP-SS-PEG1-Boc linker is a versatile heterobifunctional molecule designed for the reversible conjugation of small molecule payloads. Its unique architecture incorporates several key features beneficial for applications in targeted drug delivery, such as the development of antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs). This linker comprises a tetrahydropyranyl (THP) protected hydroxyl group, a redox-sensitive disulfide (SS) bond, a single polyethylene (B3416737) glycol (PEG) unit to enhance solubility, and a tert-butyloxycarbonyl (Boc) protected amine.
The orthogonal protecting groups (THP and Boc) allow for selective deprotection and sequential conjugation of different molecular entities. The disulfide bond provides a cleavable linkage, designed to be stable in the systemic circulation but susceptible to cleavage by the high intracellular concentrations of reducing agents like glutathione (B108866) (GSH), leading to payload release within the target cell.[1] This document provides detailed protocols for the deprotection of the Boc group, conjugation of a carboxylic acid-containing small molecule payload, purification of the conjugate, and a final deprotection of the THP group to reveal a terminal hydroxyl moiety for further functionalization.
Signaling Pathways and Logical Relationships
Chemical Strategy for Payload Conjugation
The overall strategy involves a two-step deprotection and conjugation sequence. First, the Boc-protected amine is deprotected under acidic conditions to reveal a primary amine. This amine is then coupled with a carboxylic acid-containing small molecule payload using carbodiimide (B86325) chemistry. The THP-protected hydroxyl group remains intact during this process and can be deprotected in a subsequent step for further conjugation, for instance, to a targeting ligand.
Mechanism of Intracellular Payload Release
The disulfide bond within the linker is stable in the oxidizing environment of the bloodstream. Upon internalization into a cell, the conjugate is exposed to the reducing environment of the cytosol, which has a significantly higher concentration of glutathione (GSH). GSH mediates the cleavage of the disulfide bond, releasing the small molecule payload.
Experimental Protocols
Protocol 1: Boc-Deprotection of this compound
This protocol describes the removal of the Boc protecting group to yield a free primary amine.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM to a concentration of 0.1 M.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA (10-20 equivalents, typically 20-25% v/v) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
Dissolve the residue in DCM and wash with saturated NaHCO₃ solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected linker (THP-SS-PEG1-NH₂). The product is often obtained as a TFA salt if the basic wash is omitted and can be used directly in the next step.
Protocol 2: Conjugation of a Carboxylic Acid Payload
This protocol details the coupling of a small molecule containing a carboxylic acid to the deprotected amine of the linker using EDC/NHS chemistry.
Materials:
-
THP-SS-PEG1-NH₂ (from Protocol 3.1)
-
Carboxylic acid-containing small molecule payload
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or DCM
-
DIPEA (N,N-Diisopropylethylamine) (optional, as a non-nucleophilic base)
-
Reverse-phase HPLC system for purification
Procedure:
-
Dissolve the carboxylic acid payload (1 equivalent), EDC (1.5 equivalents), and NHS (1.5 equivalents) in anhydrous DMF.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid, forming an NHS ester.
-
In a separate flask, dissolve THP-SS-PEG1-NH₂ (1.2 equivalents) in anhydrous DMF. If the linker is a TFA salt, add DIPEA (2-3 equivalents) to neutralize the salt and stir for 5 minutes.
-
Add the solution of the deprotected linker to the activated payload solution.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction by LC-MS until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with an appropriate solvent (e.g., ethyl acetate) and wash with water and brine to remove water-soluble reagents.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product (THP-SS-PEG1-Payload) by reverse-phase HPLC.
Protocol 3: THP-Deprotection of the Conjugate (Optional)
This protocol is for the removal of the THP group to expose a terminal hydroxyl group for further functionalization.
Materials:
-
THP-SS-PEG1-Payload (from Protocol 3.2)
-
Acetic acid (AcOH)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Rotary evaporator
Procedure:
-
Dissolve the purified THP-SS-PEG1-Payload in a mixture of AcOH/THF/H₂O (e.g., a 4:2:1 v/v/v ratio).[2]
-
Stir the reaction at room temperature or gently heat to 40-45 °C for 2-6 hours. The THP group is generally more stable than the Boc group, but cleavage can be achieved under these mild acidic conditions.[2] Monitor the reaction by LC-MS.
-
Once deprotection is complete, remove the solvents under reduced pressure.
-
The resulting product, HO-SS-PEG1-Payload, can be purified by reverse-phase HPLC if necessary.
Data Presentation
The following tables summarize typical quantitative data for the key steps in the conjugation process. Note that yields are highly dependent on the specific payload and reaction conditions and should be optimized accordingly.
Table 1: Reaction Conditions and Expected Yields
| Step | Reaction | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1 | Boc Deprotection | TFA, DCM | DCM | 0 to RT | 1-2 | >95% |
| 2 | Payload Conjugation | EDC, NHS | DMF | RT | 4-12 | 70-90%[3] |
| 3 | THP Deprotection | AcOH/THF/H₂O | AcOH/THF/H₂O | RT to 45 | 2-6 | >90% |
Table 2: Analytical Characterization Parameters
| Analyte | Analytical Method | Typical Observation | Purpose |
| THP-SS-PEG1-NH₂ | LC-MS | Shift in molecular weight corresponding to the loss of the Boc group (100.12 Da). | Confirm Boc deprotection. |
| THP-SS-PEG1-Payload | RP-HPLC | Single major peak with a specific retention time. | Assess purity and isolate the conjugate. |
| THP-SS-PEG1-Payload | High-Resolution MS | Observed mass matches the calculated exact mass of the conjugate. | Confirm successful conjugation and identity. |
| HO-SS-PEG1-Payload | ¹H NMR | Disappearance of characteristic THP proton signals. | Confirm THP deprotection. |
In Vitro Disulfide Cleavage Assay
This assay confirms the redox-sensitive release of the payload from the linker.
Materials:
-
Payload-linker conjugate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glutathione (GSH)
-
HPLC system with a UV or MS detector
Procedure:
-
Prepare a stock solution of the payload-linker conjugate in a suitable solvent (e.g., DMSO) and dilute to a final concentration of 1 mM in PBS.
-
Prepare a stock solution of GSH in PBS (e.g., 100 mM).
-
In separate vials, mix the conjugate solution with either PBS (control) or GSH solution to a final GSH concentration of 5-10 mM (to mimic intracellular conditions).
-
Incubate the samples at 37 °C.
-
At various time points (e.g., 0, 1, 2, 4, 8 hours), take an aliquot from each reaction vial.
-
Analyze the aliquots by RP-HPLC to monitor the disappearance of the intact conjugate and the appearance of the cleaved payload.
-
Quantify the percentage of released payload over time by integrating the respective peak areas.
References
Application Notes and Protocols for the Purification of THP-SS-PEG1-Boc Conjugated Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of biotherapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small molecule. The linker connecting the antibody and the payload is a critical component influencing the ADC's stability, efficacy, and safety. The THP-SS-PEG1-Boc linker is a cleavable linker system featuring a disulfide bond, designed to be stable in circulation and release the cytotoxic payload within the reducing environment of target cells.
Effective purification of ADCs after conjugation is crucial to remove unconjugated antibodies, excess linker-payload, and process-related impurities. A multi-step chromatographic approach is typically employed to ensure a highly pure and homogeneous final product with a controlled drug-to-antibody ratio (DAR). These application notes provide a detailed, comprehensive protocol for the purification of this compound conjugated antibodies, intended for researchers, scientists, and drug development professionals.
Overview of the Purification Strategy
The purification of this compound conjugated antibodies is a multi-stage process designed to isolate the desired ADC from a heterogeneous reaction mixture. The strategy typically involves a series of chromatographic steps, each targeting different impurities based on the physicochemical properties of the components. The overall goal is to achieve high purity, control the drug-to-antibody ratio (DAR), and remove aggregates and residual reactants.
Logical Workflow for ADC Purification
The purification process is generally structured as follows:
-
Initial Capture and Removal of Unconjugated Linker-Payload: This step aims to quickly separate the conjugated antibody from the bulk of excess, unconjugated linker-payload molecules.
-
Intermediate Purification and DAR Species Separation: This stage focuses on separating ADC species with different drug-to-antibody ratios.
-
Polishing and Aggregate Removal: The final step is designed to remove any remaining impurities, particularly protein aggregates that may have formed during the conjugation or purification process.
Experimental Protocols
This section provides detailed protocols for each of the key chromatographic steps in the purification of this compound conjugated antibodies.
Step 1: Ion Exchange Chromatography (IEX) for Initial Cleanup
Ion exchange chromatography separates molecules based on their net surface charge.[1][2] This step is effective for removing charged impurities and can also provide some separation of different DAR species.[3] Cation exchange chromatography (CEX) is commonly used for antibodies.[4]
Objective: To remove positively charged impurities, excess linker-payload, and to achieve initial separation of the ADC from the unconjugated antibody.
Materials:
-
Cation Exchange Column (e.g., a column packed with a strong cation exchange resin)
-
Equilibration Buffer (e.g., 20 mM MES, pH 6.0)
-
Elution Buffer (e.g., 20 mM MES, 1 M NaCl, pH 6.0)
-
Chromatography System (e.g., FPLC or HPLC)
Protocol:
-
Column Equilibration: Equilibrate the cation exchange column with at least 5 column volumes (CV) of Equilibration Buffer at a linear flow rate of 150 cm/hr.
-
Sample Loading: Dilute the crude ADC mixture with Equilibration Buffer to reduce the conductivity and ensure efficient binding. Load the diluted sample onto the column.
-
Washing: Wash the column with 5-10 CV of Equilibration Buffer to remove unbound impurities.
-
Elution: Elute the bound ADC and other species using a linear gradient of 0-100% Elution Buffer over 20 CV.
-
Fraction Collection: Collect fractions across the elution peak and analyze for protein concentration (A280), purity (by SEC-HPLC), and DAR (by HIC-HPLC or RP-HPLC).
-
Pooling: Pool the fractions containing the ADC with the desired purity and DAR profile.
Step 2: Hydrophobic Interaction Chromatography (HIC) for DAR Separation
HIC separates molecules based on their hydrophobicity.[5] The conjugation of the hydrophobic linker-payload to the antibody increases its overall hydrophobicity. This property allows for the separation of ADC species with different DARs, as a higher DAR corresponds to greater hydrophobicity.[6][]
Objective: To separate ADC species based on their drug-to-antibody ratio and to remove unconjugated antibody.
Materials:
-
HIC Column (e.g., a column packed with a Butyl or Phenyl resin)
-
Mobile Phase A (e.g., 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0)
-
Mobile Phase B (e.g., 25 mM Sodium Phosphate, pH 7.0)
-
Chromatography System
Protocol:
-
Column Equilibration: Equilibrate the HIC column with 5-10 CV of Mobile Phase A.
-
Sample Preparation and Loading: Adjust the salt concentration of the pooled fractions from the IEX step to match that of Mobile Phase A. Load the sample onto the equilibrated HIC column.
-
Elution: Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 CV. This decreasing salt gradient will cause the elution of species in order of increasing hydrophobicity (i.e., unconjugated antibody, followed by DAR2, DAR4, etc.).
-
Fraction Collection: Collect fractions across the elution profile.
-
Analysis and Pooling: Analyze the collected fractions for protein concentration, purity, and DAR distribution. Pool the fractions containing the desired DAR species.
Step 3: Size Exclusion Chromatography (SEC) for Polishing
SEC, also known as gel filtration, separates molecules based on their hydrodynamic radius.[2] This technique is highly effective for removing high molecular weight species (aggregates) and can also be used for buffer exchange into the final formulation buffer.[8][9]
Objective: To remove aggregates and exchange the purified ADC into a suitable storage buffer.
Materials:
-
SEC Column (e.g., a column with a pore size suitable for separating antibody monomers from dimers and larger aggregates)
-
Final Formulation Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Chromatography System
Protocol:
-
Column Equilibration: Equilibrate the SEC column with at least 2 CV of the Final Formulation Buffer.
-
Sample Loading: Concentrate the pooled fractions from the HIC step if necessary. Load a sample volume that is typically 2-5% of the total column volume.
-
Elution: Elute the sample isocratically with the Final Formulation Buffer at a constant flow rate.
-
Fraction Collection: Collect the fraction corresponding to the monomeric ADC peak.
-
Analysis: Analyze the final purified ADC for purity, aggregation, DAR, and endotoxin (B1171834) levels.
Data Presentation
The following tables summarize the expected quantitative data from a typical purification run of a this compound conjugated antibody.
Table 1: Summary of Purification Steps and Expected Recovery
| Purification Step | Primary Objective | Purity (Monomer, %) | Recovery (%) |
| Crude Mixture | - | ~90% | 100% |
| Ion Exchange Chromatography | Removal of free linker-payload | >95% | 85-95% |
| Hydrophobic Interaction Chromatography | DAR species separation | >98% | 80-90% |
| Size Exclusion Chromatography | Aggregate removal & buffer exchange | >99% | 90-98% |
| Overall Process | >99% | ~60-80% |
Table 2: Impurity Profile Throughout the Purification Process
| Impurity | Crude Mixture | Post-IEX | Post-HIC | Final Product (Post-SEC) |
| Aggregates (%) | 1-5% | 1-4% | <2% | <1% |
| Free Linker-Payload (%) | 5-10% | <1% | Not Detected | Not Detected |
| Unconjugated Antibody (%) | 10-20% | 5-15% | <2% | <2% |
Table 3: Drug-to-Antibody Ratio (DAR) Distribution
| DAR Species | Post-IEX (% of Total) | Post-HIC (Isolated Fraction, %) |
| DAR 0 (Unconjugated) | 5-15% | <2% |
| DAR 2 | 20-30% | >95% (in DAR2 fraction) |
| DAR 4 | 40-50% | >95% (in DAR4 fraction) |
| DAR 6 | 10-20% | >95% (in DAR6 fraction) |
| DAR 8 | <5% | >95% (in DAR8 fraction) |
Visualization of Key Processes
Mechanism of Action of the this compound Linker
The this compound linker is designed for intracellular release of the cytotoxic payload. The disulfide bond is stable in the oxidizing environment of the bloodstream but is cleaved in the reducing environment inside a target cell, such as in the presence of glutathione.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. Impact of linker-drug on ion exchange chromatography separation of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 8. Antibody Aggregate Removal Using a Mixed-Mode Chromatography Resin | Springer Nature Experiments [experiments.springernature.com]
- 9. agilent.com [agilent.com]
Application Notes and Protocols for Cellular Uptake Studies of THP-SS-PEG1-Boc Antibody-Drug Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker connecting the antibody and the payload is a critical component that influences the stability, efficacy, and safety of the ADC. The THP-SS-PEG1-Boc linker is a cleavable linker system with distinct components designed for controlled drug release.
-
THP (Tetrahydropyranyl): A protecting group used during the chemical synthesis of the linker-payload complex.
-
SS (Disulfide Bond): A physiologically labile bond that is stable in the bloodstream but is rapidly cleaved in the reducing environment of the cytoplasm, primarily by glutathione.[][2] This ensures that the cytotoxic payload is released preferentially inside the target cancer cells.
-
PEG1 (Single Polyethylene (B3416737) Glycol Unit): A short hydrophilic spacer that can improve the solubility and pharmacokinetic properties of the ADC.[3]
-
Boc (tert-Butoxycarbonyl): A common protecting group for amine functionalities, utilized during the synthesis process to ensure specific conjugation reactions.[4][]
These application notes provide a comprehensive overview and detailed protocols for evaluating the cellular uptake, internalization, and cytotoxic activity of ADCs constructed with the this compound linker. For the purpose of these protocols, we will refer to a hypothetical ADC: Anti-HER2-THP-SS-PEG1-Boc-MMAE , targeting the HER2 receptor, which is overexpressed in various cancers.
Mechanism of Action
The general mechanism of action for an ADC utilizing a cleavable disulfide linker like this compound is a multi-step process.[] The ADC first binds to the target antigen on the surface of a cancer cell.[] This is followed by the internalization of the ADC-antigen complex, typically through receptor-mediated endocytosis. Once inside the cell, the complex is trafficked through endosomal and lysosomal compartments. The disulfide bond in the linker is then cleaved by intracellular reducing agents like glutathione, which are present in much higher concentrations inside the cell than in the bloodstream.[][2] This cleavage releases the cytotoxic payload, which can then exert its cell-killing effect, for instance, by inhibiting microtubule polymerization in the case of MMAE.
Caption: Figure 1: Mechanism of Action of a Disulfide-Linked ADC
Experimental Protocols
Detailed methodologies for the key experiments to assess the cellular uptake and efficacy of Anti-HER2-THP-SS-PEG1-Boc-MMAE are provided below.
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
This assay determines the concentration of the ADC required to inhibit the growth of cancer cells by 50% (IC50).
Materials:
-
HER2-positive cell line (e.g., SK-BR-3) and HER2-negative cell line (e.g., MDA-MB-231)
-
Complete cell culture medium (e.g., McCoy's 5A for SK-BR-3, DMEM for MDA-MB-231) with 10% FBS
-
Anti-HER2-THP-SS-PEG1-Boc-MMAE
-
Unconjugated Anti-HER2 antibody (as a control)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight at 37°C with 5% CO2.
-
ADC Treatment: Prepare serial dilutions of the Anti-HER2-THP-SS-PEG1-Boc-MMAE and the unconjugated antibody in complete medium. Remove the old medium from the cells and add 100 µL of the ADC or antibody dilutions to the respective wells. Include untreated cells as a control.
-
Incubation: Incubate the plate for 72-96 hours at 37°C with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Incubate overnight at 37°C.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.
Protocol 2: Quantitative Cellular Uptake (Flow Cytometry)
This protocol quantifies the amount of ADC bound to and internalized by cells over time. For this, the ADC needs to be labeled with a fluorescent dye (e.g., Alexa Fluor 488).
Materials:
-
Fluorescently labeled Anti-HER2-THP-SS-PEG1-Boc-MMAE (ADC-AF488)
-
HER2-positive (SK-BR-3) and HER2-negative (MDA-MB-231) cells
-
Flow cytometry buffer (PBS with 1% FBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding: Plate 1 x 10^6 cells per well in a 6-well plate and allow them to adhere overnight.
-
ADC Incubation: Treat the cells with a fixed concentration of ADC-AF488 (e.g., 10 µg/mL) in complete medium. Incubate for various time points (e.g., 0, 1, 4, 8, 24 hours) at 37°C.
-
Cell Harvesting: At each time point, wash the cells twice with ice-cold PBS. Detach the cells using Trypsin-EDTA, neutralize with complete medium, and pellet by centrifugation.
-
Sample Preparation: Wash the cell pellet twice with ice-cold flow cytometry buffer. Resuspend the cells in 500 µL of flow cytometry buffer.
-
Flow Cytometry Analysis: Analyze the cell suspension on a flow cytometer, exciting at 488 nm and measuring emission at ~520 nm. Record the Mean Fluorescence Intensity (MFI) for at least 10,000 cells per sample.
-
Data Analysis: The increase in MFI in treated cells compared to untreated controls represents the cellular uptake of the ADC. Plot the MFI against time to visualize the uptake kinetics.
Protocol 3: Visualization of ADC Internalization (Confocal Microscopy)
This method provides visual confirmation of ADC internalization and its subcellular localization.
Materials:
-
Fluorescently labeled Anti-HER2-THP-SS-PEG1-Boc-MMAE (ADC-AF488)
-
HER2-positive cells (SK-BR-3)
-
Glass-bottom culture dishes or chamber slides
-
Lysosomal stain (e.g., LysoTracker Red DND-99)
-
Nuclear stain (e.g., DAPI)
-
Paraformaldehyde (PFA) solution (4% in PBS)
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed SK-BR-3 cells on glass-bottom dishes and allow them to reach 50-70% confluency.
-
ADC Incubation: Treat the cells with ADC-AF488 (e.g., 10 µg/mL) for various time points (e.g., 1, 4, 24 hours) at 37°C.
-
Staining: In the last 30 minutes of incubation, add LysoTracker Red to the medium to stain lysosomes.
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Nuclear Staining: Wash the cells with PBS and stain with DAPI for 5 minutes.
-
Imaging: Wash the cells with PBS and image using a confocal microscope. Capture images in the green (ADC-AF488), red (lysosomes), and blue (nuclei) channels.
-
Analysis: Overlay the images to determine the subcellular localization of the ADC. Co-localization of green and red signals (appearing as yellow) indicates the ADC has trafficked to the lysosomes.
Caption: Figure 2: General Experimental Workflow for ADC Cellular Studies
Data Presentation
The quantitative data obtained from the described protocols should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: In Vitro Cytotoxicity of Anti-HER2-THP-SS-PEG1-Boc-MMAE
| Cell Line | HER2 Expression | Compound | IC50 (nM) |
| SK-BR-3 | High | Anti-HER2-THP-SS-PEG1-Boc-MMAE | 1.5 |
| SK-BR-3 | High | Unconjugated Anti-HER2 Antibody | > 1000 |
| MDA-MB-231 | Negative | Anti-HER2-THP-SS-PEG1-Boc-MMAE | 850 |
| MDA-MB-231 | Negative | Unconjugated Anti-HER2 Antibody | > 1000 |
Table 2: Cellular Uptake of Fluorescently Labeled ADC (ADC-AF488) in SK-BR-3 Cells
| Incubation Time (hours) | Mean Fluorescence Intensity (MFI) |
| 0 | 50 |
| 1 | 1200 |
| 4 | 3500 |
| 8 | 5800 |
| 24 | 7200 |
Table 3: Qualitative Summary of ADC Internalization by Confocal Microscopy in SK-BR-3 Cells
| Time Point (hours) | ADC Localization | Co-localization with Lysosomes |
| 1 | Primarily on the cell membrane with some punctate spots in the cytoplasm. | Low |
| 4 | Increased number of intracellular punctate spots. | Moderate |
| 24 | Strong intracellular signal, concentrated in perinuclear regions. | High |
Conclusion
The protocols and data presentation formats provided in these application notes offer a robust framework for the preclinical evaluation of ADCs utilizing the this compound linker. By systematically assessing cytotoxicity, cellular uptake, and internalization, researchers can gain critical insights into the performance of their ADC candidates and make informed decisions for further development. The disulfide-based cleavage mechanism is a key feature of this linker system, and these assays are designed to validate its intracellular activity.
References
- 2. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 3. Exploring the impact of PEGylation on pharmacokinetics: a size-dependent effect of polyethylene glycol on prostate-specific membrane antigen inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
Application Notes and Protocols for PROTAC Synthesis using a THP-SS-PEG1-Boc Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the body's natural protein disposal system to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (the "warhead"), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two elements. The formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.
The linker is a critical component of a PROTAC, influencing its physicochemical properties, cell permeability, and the stability and geometry of the ternary complex. This document provides detailed application notes and protocols for the synthesis of a PROTAC utilizing a cleavable THP-SS-PEG1-Boc linker. This linker features a disulfide bond, which can be cleaved under the reducing conditions found inside cells, offering a potential mechanism for controlled release of the PROTAC or its components. The linker also incorporates a single polyethylene (B3416737) glycol (PEG) unit to enhance solubility and a tert-butyloxycarbonyl (Boc) protected amine and a tetrahydropyran (B127337) (THP) protected thiol for sequential conjugation.
Signaling Pathway of PROTAC Action
PROTACs function by hijacking the ubiquitin-proteasome system (UPS). The fundamental signaling pathway is conserved for most PROTACs and is initiated by the formation of a ternary complex. The disulfide linkage in the this compound linker is designed to be stable in the extracellular environment and cleaved in the reducing intracellular environment, which could potentially influence the release and catabolism of the PROTAC after its primary function is complete.
Determining Drug-to-Antibody Ratio: A Guide to Analytical Methods
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an antibody-drug conjugate (ADC) that significantly influences its efficacy, safety, and pharmacokinetic profile. Accurate and precise determination of the average DAR and the distribution of drug-loaded species is therefore paramount throughout the discovery, development, and manufacturing of ADCs. This document provides detailed application notes and experimental protocols for the principal analytical methods used for DAR determination.
Introduction to Drug-to-Antibody Ratio
An ADC is a complex biomolecule composed of a monoclonal antibody (mAb) covalently linked to a cytotoxic small-molecule drug via a chemical linker. The manufacturing process of ADCs often results in a heterogeneous mixture of molecules with a varying number of drugs conjugated to the antibody. The DAR represents the average number of drug molecules conjugated to a single antibody. An optimal DAR is crucial; a low DAR may lead to reduced potency, while a high DAR can negatively impact pharmacokinetics and increase toxicity.[1][2]
Analytical Methods for DAR Determination
Several analytical techniques are employed to determine the DAR of ADCs, each with its own advantages and limitations. The choice of method often depends on the conjugation chemistry (e.g., cysteine-linked vs. lysine-linked), the stage of development, and the level of detail required. The most commonly used methods include:
-
UV/Vis Spectroscopy: A simple and rapid method for determining the average DAR.[1][3][4][5]
-
Hydrophobic Interaction Chromatography (HIC): A high-resolution technique for separating ADC species with different drug loads.[1]
-
Reversed-Phase Liquid Chromatography (RP-LC): Often coupled with mass spectrometry, this method provides detailed information on drug distribution on the antibody light and heavy chains.[1]
-
Mass Spectrometry (MS): A powerful tool for accurate mass measurement of intact ADCs and their subunits to determine DAR.
-
Capillary Electrophoresis (CE): An efficient separation technique for characterizing the purity and charge heterogeneity of ADCs, which can be correlated with DAR.[6][7]
The logical relationship between these primary analytical methods for DAR determination is illustrated in the diagram below.
Data Presentation: Comparison of Analytical Methods
The selection of a suitable analytical method for DAR determination depends on various factors. The following table summarizes the key performance characteristics of the commonly used techniques.
| Feature | UV/Vis Spectroscopy | Hydrophobic Interaction Chromatography (HIC) | Reversed-Phase Liquid Chromatography (RP-LC) | Mass Spectrometry (MS) | Capillary Electrophoresis (CE) |
| Information Provided | Average DAR only | Average DAR and distribution of drug-loaded species | Average DAR and distribution on light/heavy chains | Average DAR, distribution, and mass confirmation | Purity and charge heterogeneity |
| Resolution | None | High for different DAR species | High for light and heavy chains and their drug-loaded forms | High mass resolution | High for charge variants |
| Sample Throughput | High | Medium | Medium | Low to Medium | Medium |
| Instrumentation | Common laboratory spectrophotometer | HPLC/UHPLC system | HPLC/UHPLC system | LC-MS system | CE instrument |
| Sample Requirement | Low | Low | Low | Low | Very Low |
| Development Time | Short | Moderate | Moderate to Long | Long | Moderate |
| Key Advantage | Simple, rapid, and cost-effective | Resolves species with different drug loads | Amenable to MS coupling | High specificity and accuracy | High separation efficiency |
| Key Limitation | No information on distribution; assumes no interference | Not always suitable for lysine-conjugated ADCs | Denaturing conditions may alter the ADC | Complex data analysis; potential for ion suppression | Limited to charged species |
Experimental Protocols
UV/Vis Spectroscopy for Average DAR Determination
This method is based on the Beer-Lambert law and relies on the distinct UV/Vis absorbance spectra of the antibody and the conjugated drug.[1][3][4][5]
Principle: By measuring the absorbance of the ADC solution at two different wavelengths (typically at the absorbance maximum of the antibody, ~280 nm, and the drug), the concentrations of the antibody and the drug can be determined, and the average DAR can be calculated.[]
Protocol:
-
Determine Extinction Coefficients:
-
Prepare stock solutions of the unconjugated antibody and the free drug at known concentrations in the assay buffer (e.g., phosphate-buffered saline, PBS).
-
Measure the absorbance of the antibody solution at 280 nm and at the drug's maximum absorbance wavelength (λ_max_drug).
-
Measure the absorbance of the drug solution at 280 nm and λ_max_drug.
-
Calculate the molar extinction coefficients (ε) for the antibody and the drug at both wavelengths using the Beer-Lambert law (A = εcl).
-
-
Sample Measurement:
-
Dilute the ADC sample to an appropriate concentration in the assay buffer.
-
Measure the absorbance of the ADC solution at 280 nm (A₂₈₀) and λ_max_drug (A_λmax_drug).
-
-
Calculation of Average DAR:
-
The concentrations of the antibody ([Ab]) and the drug ([Drug]) in the ADC sample can be calculated using the following simultaneous equations:
-
A₂₈₀ = ε_Ab,280 * [Ab] + ε_Drug,280 * [Drug]
-
A_λmax_drug = ε_Ab,λmax_drug * [Ab] + ε_Drug,λmax_drug * [Drug]
-
-
The average DAR is then calculated as the molar ratio of the drug to the antibody:
-
Average DAR = [Drug] / [Ab]
-
-
Hydrophobic Interaction Chromatography (HIC)
HIC separates molecules based on their hydrophobicity and is a standard method for characterizing cysteine-conjugated ADCs.[1] The addition of hydrophobic drug-linker moieties to the antibody increases its overall hydrophobicity, allowing for the separation of species with different DAR values.
Protocol:
-
Instrumentation:
-
HPLC or UHPLC system with a UV detector.
-
HIC column (e.g., TSKgel Butyl-NPR, Tosoh Bioscience).[9]
-
-
Mobile Phases:
-
Mobile Phase A: High salt buffer (e.g., 2 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0), optionally containing a small percentage of an organic modifier like isopropanol.
-
-
Sample Preparation:
-
Dilute the ADC sample to a concentration of approximately 1 mg/mL in Mobile Phase A.
-
-
Chromatographic Conditions:
-
Flow rate: 0.5 - 1.0 mL/min.
-
Column temperature: 25 °C.
-
Detection: UV at 280 nm.
-
Gradient: A linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) is used to elute the ADC species in order of increasing hydrophobicity (i.e., increasing DAR).
-
Example Gradient: 0-2 min, 100% A; 2-20 min, 0-100% B; 20-25 min, 100% B; 25-30 min, 100% A.
-
-
-
Data Analysis:
-
Integrate the peak areas of all eluted ADC species.
-
The weighted average DAR is calculated using the following formula:
-
Average DAR = Σ (% Peak Area_i * DAR_i) / 100
-
Where % Peak Area_i is the relative peak area of the species with a DAR of i.
-
-
Reversed-Phase Liquid Chromatography (RP-LC)
RP-LC is a powerful technique for DAR analysis, particularly when coupled with mass spectrometry. For cysteine-linked ADCs, the antibody is typically reduced to separate the light and heavy chains prior to analysis.
Protocol:
-
Instrumentation:
-
HPLC or UHPLC system with a UV detector, often coupled to a mass spectrometer (LC-MS).
-
Reversed-phase column (e.g., Agilent PLRP-S).[10]
-
-
Sample Preparation (for reduced analysis):
-
To a solution of the ADC (e.g., 1 mg/mL in PBS), add a reducing agent such as dithiothreitol (B142953) (DTT) to a final concentration of 10 mM.
-
Incubate at 37 °C for 30 minutes to reduce the interchain disulfide bonds.
-
-
Mobile Phases:
-
Mobile Phase A: 0.1% formic acid or trifluoroacetic acid in water.
-
Mobile Phase B: 0.1% formic acid or trifluoroacetic acid in acetonitrile.
-
-
Chromatographic Conditions:
-
Flow rate: 0.3 - 0.8 mL/min.
-
Column temperature: 60-80 °C.
-
Detection: UV at 280 nm and/or MS.
-
Gradient: A linear gradient from low to high organic content (Mobile Phase B) is used to elute the light and heavy chains and their drug-conjugated forms.
-
Example Gradient: 0-2 min, 20% B; 2-15 min, 20-60% B; 15-17 min, 60-90% B; 17-20 min, 90% B; 20-22 min, 20% B.
-
-
-
Data Analysis:
-
Identify the peaks corresponding to the unconjugated and conjugated light and heavy chains using their retention times and, if available, their mass-to-charge ratios from MS.
-
Integrate the peak areas for each species.
-
The weighted average DAR is calculated based on the relative abundance of the drug-loaded light and heavy chains.[2]
-
Mass Spectrometry (MS)
MS provides highly accurate mass measurements, enabling unambiguous determination of the DAR and distribution. It can be performed on the intact ADC, on subunits after reduction, or on peptides after enzymatic digestion.
Workflow for Intact ADC Analysis:
-
Sample Preparation:
-
Desalt the ADC sample using a suitable method (e.g., size-exclusion chromatography or buffer exchange) into an MS-compatible buffer (e.g., ammonium acetate).
-
-
Instrumentation:
-
A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an LC system.
-
-
LC-MS Conditions:
-
The ADC is typically separated using size-exclusion chromatography (SEC) or reversed-phase chromatography under native conditions.
-
MS data is acquired in the positive ion mode over a mass range that encompasses the expected charge states of the intact ADC.
-
-
Data Analysis:
-
The raw mass spectrum, which shows a distribution of multiply charged ions for each DAR species, is deconvoluted to obtain the zero-charge mass spectrum.
-
The deconvoluted spectrum shows the masses of the different drug-loaded ADC species.
-
The relative abundance of each species is determined from the peak intensities.
-
The weighted average DAR is calculated from the relative abundances and the corresponding number of conjugated drugs.
-
Capillary Electrophoresis (CE)
CE separates molecules based on their size and charge. For ADCs, charge heterogeneity can arise from the conjugation process, and CE can be used to monitor this.
Protocol for CE-SDS:
-
Instrumentation:
-
Capillary electrophoresis system with a UV or photodiode array detector.
-
-
Sample Preparation:
-
Non-reduced: Dilute the ADC sample in a sample buffer containing SDS.
-
Reduced: To the ADC sample, add a sample buffer containing SDS and a reducing agent (e.g., β-mercaptoethanol or DTT).
-
Heat the samples at 70 °C for 10 minutes.
-
-
CE Conditions:
-
Capillary: Fused silica (B1680970) capillary.
-
Separation Buffer: Gel-based buffer containing SDS.
-
Voltage: Applied across the capillary to effect separation.
-
Detection: UV at 220 nm.
-
-
Data Analysis:
-
The electropherogram will show peaks corresponding to the intact ADC (non-reduced) or the light and heavy chains (reduced).
-
The distribution of drug-loaded species can be inferred from the peak profile, and the relative peak areas can be used to estimate the average DAR.
-
Conclusion
The accurate determination of the drug-to-antibody ratio is a critical aspect of antibody-drug conjugate development. A variety of analytical methods are available, each offering distinct advantages. The choice of the most appropriate technique depends on the specific ADC, the information required, and the stage of development. For routine analysis and average DAR determination, UV/Vis spectroscopy and HIC are often employed. For more detailed characterization, including drug distribution and confirmation of conjugation sites, mass spectrometry-based methods are indispensable. Capillary electrophoresis provides a high-resolution separation technique for assessing the purity and heterogeneity of ADCs. A combination of these orthogonal methods is often used to provide a comprehensive understanding of the DAR and overall quality of the ADC.
References
- 1. pharmiweb.com [pharmiweb.com]
- 2. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 3. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 4. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 6. Characterization of ADCs by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of ADCs by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 9. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 10. agilent.com [agilent.com]
Application Notes and Protocols for Disulfide Linker Cleavage Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental setups for studying the cleavage of disulfide linkers, a critical process in various biological contexts and central to the mechanism of action for many therapeutic agents, including antibody-drug conjugates (ADCs).
Introduction to Disulfide Linker Cleavage
Disulfide bonds are covalent linkages formed between the sulfur atoms of two cysteine residues. They play a crucial role in stabilizing the tertiary and quaternary structures of proteins.[1] In the field of drug delivery, disulfide linkers are frequently employed to connect a therapeutic payload to a targeting moiety, such as an antibody. These linkers are designed to be stable in the oxidizing environment of the bloodstream but are cleaved in the reducing environment found within cells, thereby releasing the active drug at the target site.[2][] This selective cleavage is primarily mediated by intracellular reducing agents like glutathione (B108866) (GSH) and the thioredoxin (Trx) and glutaredoxin (Grx) systems.[4][5][6] Understanding the kinetics and efficiency of this cleavage is paramount for the design of effective and safe therapeutics.
Key Cellular Redox Signaling Pathways
The intracellular cleavage of disulfide bonds is predominantly carried out by two major redox systems: the Glutathione/Glutaredoxin (GSH/Grx) system and the Thioredoxin (Trx) system. These pathways maintain the reducing environment of the cytoplasm and are essential for cellular homeostasis and signaling.[4][5][6]
Glutathione/Glutaredoxin (GSH/Grx) System
The GSH/Grx system is a key player in maintaining cellular redox balance. Glutathione, a tripeptide, is the most abundant non-protein thiol in cells.[4][5] The high concentration of GSH in the cytoplasm drives the reduction of disulfide bonds. Glutaredoxin catalyzes the reduction of protein-glutathione mixed disulfides, regenerating the free protein thiol.
Thioredoxin (Trx) System
The thioredoxin system is another crucial enzymatic pathway for disulfide reduction. Thioredoxin, a small, ubiquitous protein, contains a dithiol-disulfide active site.[6] Oxidized thioredoxin is reduced by thioredoxin reductase, which in turn utilizes NADPH as an electron donor.[7]
Experimental Protocols
Protocol 1: In Vitro Disulfide Linker Cleavage Using Chemical Reductants
This protocol describes a general method for assessing the chemical stability and cleavage of disulfide linkers using common reducing agents.
Materials:
-
Disulfide-linked molecule (e.g., protein, ADC)
-
Reducing agents: Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP), β-mercaptoethanol (BME)
-
Reaction Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
Quenching solution (e.g., N-ethylmaleimide (NEM) in reaction buffer)
-
Analytical equipment (e.g., HPLC, Mass Spectrometer, SDS-PAGE apparatus)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the disulfide-linked molecule in the reaction buffer.
-
Prepare fresh stock solutions of the reducing agents (DTT, TCEP, BME) in the reaction buffer.
-
-
Reaction Setup:
-
In separate microcentrifuge tubes, add the disulfide-linked molecule to the reaction buffer to a final concentration of 1-10 µM.
-
Initiate the cleavage reaction by adding the reducing agent to the desired final concentration (see table below for typical ranges).
-
Incubate the reaction mixtures at a controlled temperature (e.g., 37°C).
-
-
Time-Course Analysis:
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to the NEM solution. NEM will cap any free thiols, preventing further reaction or re-oxidation.
-
-
Analysis of Cleavage:
-
Analyze the quenched samples using a suitable analytical technique to quantify the extent of cleavage.
-
Reversed-Phase HPLC (RP-HPLC): Separate the intact and cleaved species. The peak areas can be used to calculate the percentage of cleavage.
-
Mass Spectrometry (MS): Determine the mass of the intact and cleaved products to confirm cleavage and identify cleavage sites.
-
SDS-PAGE (non-reducing): Visualize the disappearance of the intact molecule and the appearance of cleaved fragments.
-
-
Quantitative Data Summary:
| Reducing Agent | Typical Concentration Range | Optimal pH | Incubation Temperature (°C) | Notes |
| Dithiothreitol (DTT) | 1-100 mM | 7.0-8.0 | 25-37 | A strong reducing agent, but can be less stable in solution.[8][9] |
| Tris(2-carboxyethyl)phosphine (TCEP) | 1-50 mM | 3.0-8.0 | 25-37 | Odorless, more stable than DTT, and effective over a wider pH range.[4] |
| β-mercaptoethanol (BME) | 10-200 mM | 7.0-8.0 | 25-37 | Volatile with a strong odor; a large excess is often required.[4] |
Protocol 2: Quantification of Free Thiols using Ellman's Assay
Ellman's assay is a colorimetric method used to quantify the number of free sulfhydryl groups in a sample, which can be used to monitor the progress of a disulfide cleavage reaction.[8][9]
Materials:
-
Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB)
-
Reaction Buffer (0.1 M sodium phosphate, pH 8.0)
-
Cysteine or N-acetylcysteine (for standard curve)
-
Sample containing free thiols (from a cleavage reaction)
-
Spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a 4 mg/mL solution of DTNB in the reaction buffer.
-
Prepare a stock solution of cysteine (e.g., 10 mM) in the reaction buffer and create a series of dilutions for a standard curve.
-
-
Standard Curve:
-
To a 96-well plate, add 50 µL of each cysteine standard dilution in triplicate.
-
Add 200 µL of the DTNB solution to each well.
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 412 nm.
-
Plot the absorbance versus the known cysteine concentration to generate a standard curve.
-
-
Sample Measurement:
-
Add 50 µL of your sample (from the cleavage reaction, appropriately diluted) to a 96-well plate in triplicate.
-
Add 200 µL of the DTNB solution to each well.
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 412 nm.
-
-
Calculation:
-
Determine the concentration of free thiols in your sample by interpolating the absorbance value on the standard curve.
-
Experimental Workflow for Disulfide Cleavage Analysis:
Protocol 3: Monitoring Intracellular Cleavage of Disulfide-Linked ADCs
This protocol outlines a general workflow for studying the intracellular processing and payload release from an antibody-drug conjugate with a disulfide linker.
Materials:
-
Antibody-Drug Conjugate (ADC) with a disulfide linker
-
Target cancer cell line (expressing the antigen)
-
Cell culture medium and supplements
-
Fluorescently labeled secondary antibody (for tracking)
-
Lysosomal tracking dye (e.g., LysoTracker)
-
Confocal microscope or flow cytometer
-
Cell lysis buffer
-
Analytical equipment (e.g., LC-MS/MS)
Procedure:
-
Cell Culture and Treatment:
-
Culture the target cells to an appropriate confluency.
-
Treat the cells with the ADC at a predetermined concentration and incubate for various time points (e.g., 1, 4, 24 hours).
-
-
Visualization of Internalization and Trafficking (Qualitative):
-
For confocal microscopy, co-stain the ADC-treated cells with a fluorescently labeled secondary antibody (to detect the ADC) and a lysosomal tracking dye.
-
Image the cells to observe the co-localization of the ADC within the lysosomes, indicating internalization and trafficking.
-
-
Quantification of Payload Release (Quantitative):
-
After incubation, wash the cells to remove any unbound ADC.
-
Lyse the cells using a suitable lysis buffer.
-
Process the cell lysate to extract the payload and its metabolites.
-
Analyze the extracts by LC-MS/MS to identify and quantify the released payload.
-
-
Flow Cytometry Analysis:
-
If the payload is fluorescent, the internalization of the ADC can be quantified by flow cytometry.
-
After incubation and washing, detach the cells and analyze them on a flow cytometer to measure the fluorescence intensity, which correlates with the amount of internalized ADC.
-
Workflow for ADC Intracellular Trafficking and Cleavage:
Data Presentation
All quantitative data from these experiments should be summarized in clearly structured tables for easy comparison. This includes reaction conditions, time-course data of cleavage percentages, and quantification of released payloads. Graphical representations, such as time-course plots and dose-response curves, are also highly recommended for visualizing the results.
By following these detailed application notes and protocols, researchers can effectively design and execute experiments to study the critical process of disulfide linker cleavage, leading to a better understanding of their biological function and the optimization of drug delivery systems.
References
- 1. Thiol-disulfide exchange in signaling: disulfide bonds as a switch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reduction-sensitive nanoparticles - Wikipedia [en.wikipedia.org]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. mdpi.com [mdpi.com]
- 6. books.rsc.org [books.rsc.org]
- 7. The impact of thioredoxin reduction of allosteric disulfide bonds on the therapeutic potential of monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. A Protocol for the Determination of Free Thiols [v.web.umkc.edu]
Application Notes and Protocols for THP-SS-PEG1-Boc Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, step-by-step guide for the bioconjugation of a payload molecule to a biomolecule, such as an antibody, using the heterobifunctional, cleavable linker THP-SS-PEG1-Boc. This linker is particularly useful in the development of targeted therapeutics like Antibody-Drug Conjugates (ADCs), where precise control over linker chemistry and payload delivery is paramount.
The this compound linker incorporates three key functionalities:
-
A Tetrahydropyranyl (THP) protected hydroxyl group, which can be deprotected under mild acidic conditions to reveal a reactive hydroxyl group.
-
A disulfide (SS) bond, which is stable in circulation but can be cleaved in the reducing environment of the intracellular space, allowing for payload release.
-
A tert-Butoxycarbonyl (Boc) protected amine group, which can be deprotected under acidic conditions to reveal a primary amine for conjugation to a payload molecule.
This guide will cover the sequential deprotection of the linker, conjugation to a payload and an antibody, and subsequent characterization of the resulting bioconjugate.
Experimental Protocols
This section details the methodologies for the key experiments involved in the bioconjugation process.
Protocol 1: Sequential Deprotection of this compound Linker
This protocol describes the two-step deprotection of the this compound linker to prepare it for conjugation.
Step 1: THP Group Deprotection
-
Dissolution: Dissolve the this compound linker in a suitable organic solvent such as methanol (B129727) or a mixture of tetrahydrofuran (B95107) (THF) and water.
-
Acidification: Add a mild acid, such as pyridinium (B92312) p-toluenesulfonate (PPTS) or acetic acid.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Neutralize the reaction with a mild base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting product with a free hydroxyl group can be purified by flash chromatography on silica (B1680970) gel.
Step 2: Boc Group Deprotection
-
Dissolution: Dissolve the hydroxyl-deprotected linker from the previous step in an appropriate organic solvent like dichloromethane (B109758) (DCM) or 1,4-dioxane.
-
Acidification: Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane (e.g., 4M HCl in dioxane). A typical concentration for TFA is 20-50% in DCM.
-
Reaction: Stir the reaction at room temperature for 30-60 minutes.
-
Monitoring: Monitor the deprotection by TLC or LC-MS.
-
Work-up: Remove the solvent and excess acid under reduced pressure. The resulting amine salt can be used directly in the next step or neutralized with a mild base.
Protocol 2: Payload Conjugation to the Deprotected Linker
This protocol outlines the conjugation of a payload molecule (e.g., a cytotoxic drug) containing a carboxylic acid group to the deprotected linker's primary amine.
-
Activation of Payload: Dissolve the payload in an anhydrous organic solvent (e.g., DMF or DMSO). Add a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like diisopropylethylamine (DIPEA). Stir for 15-30 minutes at room temperature to form an active ester.
-
Conjugation: Add the deprotected linker (as the amine salt or free amine) to the activated payload solution.
-
Reaction: Stir the reaction mixture at room temperature for 2-12 hours.
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Purification: Purify the linker-payload conjugate by preparative HPLC.
Protocol 3: Antibody Reduction and Conjugation
This protocol describes the partial reduction of an antibody's interchain disulfide bonds and subsequent conjugation to the linker-payload.
Step 1: Antibody Reduction
-
Buffer Exchange: Prepare the antibody in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.4.
-
Reduction: Add a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (B142953) (DTT) to the antibody solution. The molar excess of the reducing agent will determine the extent of disulfide bond reduction and ultimately the drug-to-antibody ratio (DAR).[1][2] For a target DAR of 4, a molar excess of 2-5 equivalents of TCEP is a good starting point.
-
Incubation: Incubate the reaction at 37°C for 1-2 hours.
-
Purification: Remove the excess reducing agent using a desalting column or through buffer exchange.
Step 2: Conjugation to Linker-Payload
-
Reaction: Immediately after purification, add the linker-payload (which should have a thiol-reactive group, often introduced in the payload or linker design, such as a maleimide) to the reduced antibody solution. A molar excess of 5-10 fold of the linker-payload over the antibody is typically used.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours or overnight at 4°C.
-
Quenching: Quench the reaction by adding an excess of a thiol-containing molecule like N-acetylcysteine to cap any unreacted maleimide (B117702) groups on the antibody.
-
Purification: Purify the resulting Antibody-Drug Conjugate (ADC) using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated linker-payload and aggregated antibody.[3]
Data Presentation
The following tables summarize representative quantitative data for the characterization of a disulfide-linked ADC.
Table 1: Drug-to-Antibody Ratio (DAR) Analysis by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) is a standard method to determine the distribution of drug-loaded antibody species. The retention time on the HIC column increases with the number of conjugated drug molecules due to increased hydrophobicity.[4]
| Peak | Species (DAR) | Retention Time (min) | Peak Area (%) |
| 1 | D0 (Unconjugated) | 8.5 | 5.2 |
| 2 | D2 | 12.3 | 25.8 |
| 3 | D4 | 15.1 | 45.5 |
| 4 | D6 | 17.4 | 18.3 |
| 5 | D8 | 19.2 | 5.2 |
Note: Data is representative and based on typical results for a cysteine-linked ADC with a disulfide linker. Actual results may vary.
The average DAR can be calculated using the following formula: Average DAR = Σ(% Peak Area of each DAR species × DAR value) / 100
For the data above: Average DAR = ((5.2 * 0) + (25.8 * 2) + (45.5 * 4) + (18.3 * 6) + (5.2 * 8)) / 100 = 3.85
Table 2: Characterization of ADC by Size-Exclusion Chromatography (SEC)
SEC is used to assess the purity and aggregation of the final ADC product.
| Parameter | Result |
| Monomer Purity (%) | >98% |
| Aggregate Content (%) | <2% |
| Fragment Content (%) | <1% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound bioconjugation.
ADC Mechanism of Action
Caption: Mechanism of action of a disulfide-linked antibody-drug conjugate.
References
Troubleshooting & Optimization
troubleshooting low yield in THP-SS-PEG1-Boc conjugation
Welcome to the technical support center for the THP-SS-PEG1-Boc linker. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding its use in bioconjugation, particularly in the synthesis of antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the function of each component of the this compound linker?
A1: The this compound linker is a heterobifunctional, cleavable linker with four key components:
-
THP (Tetrahydropyranyl): A protecting group for a hydroxyl functionality. It is stable under many conditions but can be removed under acidic conditions.[1]
-
SS (Disulfide Bond): This is a cleavable linkage that is stable in systemic circulation but is designed to be reduced in the intracellular environment where there is a higher concentration of reducing agents like glutathione.[] This allows for the targeted release of a conjugated payload.
-
PEG1 (Polyethylene Glycol, 1 unit): A short PEG spacer is included to enhance the water solubility and biocompatibility of the linker and the final conjugate.[]
-
Boc (tert-Butyloxycarbonyl): A common protecting group for an amine functionality. It is stable to a wide range of reaction conditions but is readily removed with acid.
Q2: What is the general conjugation strategy using this linker?
A2: The this compound linker is typically used in a multi-step process to conjugate a payload (e.g., a small molecule drug) to a biomolecule (e.g., an antibody). A common strategy involves:
-
Reacting the deprotected amine (after Boc removal) of the linker with an activated payload molecule.
-
Deprotecting the THP group to reveal a reactive hydroxyl group, which can then be activated.
-
Alternatively, the disulfide bond can be used for conjugation to a thiol-containing biomolecule through thiol-disulfide exchange.
Q3: My conjugation yield is consistently low. What are the most common causes?
A3: Low conjugation yield can stem from several factors. The primary areas to investigate are the integrity of the linker, the reactivity of your biomolecule, and the reaction conditions. See the troubleshooting guide below for a detailed breakdown of potential causes and solutions.
Troubleshooting Guide: Low Conjugation Yield
Low yield in a this compound conjugation can be frustrating. This guide provides a systematic approach to identifying and resolving common issues.
Problem Area 1: Linker Integrity and Reactivity
| Potential Cause | Recommended Action |
| Incomplete Deprotection of Boc or THP Groups | Verify complete deprotection using analytical methods like TLC, LC-MS, or NMR before proceeding to the next step. Optimize deprotection conditions (acid concentration, reaction time, temperature) if necessary. |
| Premature Cleavage of the Disulfide Bond | Avoid harsh reducing agents during synthesis and purification steps prior to the intended cleavage. Ensure all reagents are free of thiol impurities. |
| Hydrolysis of Activated Intermediates | If activating a carboxyl group on the linker or payload, ensure anhydrous conditions and use fresh reagents. Perform the conjugation step immediately after activation. |
Problem Area 2: Biomolecule (e.g., Antibody) Reactivity
| Potential Cause | Recommended Action |
| Insufficient Free Thiols on the Antibody | If conjugating via thiol-disulfide exchange, ensure interchain disulfides on the antibody are sufficiently reduced. Use a mild reducing agent like TCEP or DTT, followed by its complete removal before adding the linker. |
| Steric Hindrance | The conjugation site on the biomolecule may be sterically hindered. Consider using a longer PEG linker to increase the distance between the biomolecule and the payload. |
| Biomolecule Instability | The pH, temperature, or solvent conditions of the conjugation reaction may be denaturing your biomolecule. Ensure the reaction buffer is compatible with the stability of your biomolecule. |
Problem Area 3: Reaction Conditions
| Potential Cause | Recommended Action |
| Incorrect Stoichiometry | Optimize the molar ratio of the linker-payload to the biomolecule. A typical starting point is a 5-10 fold molar excess of the linker-payload. |
| Suboptimal pH | Thiol-disulfide exchange reactions are pH-dependent, with optimal rates typically between pH 7 and 8.[4] Amine-reactive conjugations (e.g., with NHS esters) are also pH-sensitive. Ensure your buffer is at the optimal pH for your chosen conjugation chemistry. |
| Reaction Time and Temperature | Optimize the incubation time and temperature. Monitor the reaction progress using an appropriate analytical technique to determine the optimal endpoint. |
Experimental Protocols
The following are representative protocols for key steps in a this compound conjugation workflow. Note: These are general guidelines and may require optimization for your specific application.
Protocol 1: Boc Deprotection of the Linker
-
Dissolution: Dissolve the this compound linker in a suitable solvent such as dichloromethane (B109758) (DCM) or dioxane.
-
Acid Treatment: Add an excess of trifluoroacetic acid (TFA) or 4M HCl in dioxane. A typical ratio is 20-50% TFA in DCM.
-
Incubation: Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Remove the acid and solvent under reduced pressure. The resulting amine salt can be used directly or neutralized with a non-nucleophilic base (e.g., DIPEA) for subsequent reactions.
Protocol 2: Thiol-Disulfide Exchange with an Antibody
This protocol assumes the payload has been attached to the linker and the THP group has been deprotected and activated, or the disulfide is the reactive moiety for conjugation.
-
Antibody Reduction (if necessary):
-
Dissolve the antibody in a suitable buffer (e.g., PBS, pH 7.4).
-
Add a 5-10 fold molar excess of a reducing agent (e.g., TCEP).
-
Incubate at 37°C for 1-2 hours.
-
Remove the reducing agent using a desalting column.
-
-
Conjugation:
-
Immediately add the linker-payload construct to the reduced antibody solution. A 5-10 fold molar excess of the linker-payload per free thiol is a common starting point.
-
If the linker-payload is not fully water-soluble, it can be dissolved in a small amount of a co-solvent like DMSO before adding to the antibody solution.
-
Incubate the reaction at room temperature or 4°C for 2-16 hours with gentle mixing.
-
-
Quenching: Stop the reaction by adding an excess of a small molecule thiol, such as N-acetylcysteine.
-
Purification: Purify the resulting ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated linker-payload and other impurities.[5][6]
Visualizations
General Workflow for ADC Synthesis
Caption: General workflow for antibody-drug conjugate (ADC) synthesis.
Troubleshooting Logic Flow
Caption: Troubleshooting logic for low conjugation yield.
References
preventing premature cleavage of THP-SS-PEG1-Boc linker
Welcome to the technical support center for the THP-SS-PEG1-Boc linker. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing premature cleavage and to offer solutions for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the this compound linker and what are its components?
The this compound linker is a trifunctional, cleavable linker commonly used in the synthesis of antibody-drug conjugates (ADCs) and other targeted drug delivery systems.[1][2][3][4] Its structure consists of three key functional components:
-
Tetrahydropyranyl (THP) ether: An acid-labile protecting group for a hydroxyl functionality.
-
Disulfide (SS) bond: A redox-sensitive linkage that can be cleaved by reducing agents.
-
tert-Butyloxycarbonyl (Boc): An acid-labile protecting group for an amine functionality.
-
Polyethylene Glycol (PEG1): A single ethylene (B1197577) glycol unit that enhances solubility and biocompatibility.
Q2: What are the primary mechanisms of cleavage for this linker?
The this compound linker has two distinct cleavage mechanisms:
-
Acid-mediated cleavage: Both the THP ether and the Boc-protected amine are susceptible to cleavage under acidic conditions. The THP group is generally more acid-labile than the Boc group.
-
Redox-mediated cleavage: The disulfide bond is stable under normal physiological conditions but can be cleaved in a reducing environment, such as in the presence of intracellular glutathione (B108866) (GSH).[2]
Q3: What are the main causes of premature cleavage of the this compound linker?
Premature cleavage can occur due to several factors:
-
Low pH Environment: Accidental exposure to acidic conditions during synthesis, purification, or storage can lead to the unintended removal of the THP and/or Boc protecting groups.
-
Presence of Reducing Agents: Contamination with reducing agents can cause the unwanted cleavage of the disulfide bond.
-
Inappropriate Storage Conditions: Storing the linker or its conjugates in acidic buffers or in the presence of reducing contaminants can lead to degradation over time.
Q4: How can I selectively cleave one part of the linker while keeping the others intact?
This linker is designed for orthogonal deprotection, meaning each functional group can be removed under specific conditions without affecting the others.
-
To selectively cleave the disulfide bond: Use mild reducing agents like dithiothreitol (B142953) (DTT) or glutathione (GSH) under neutral pH conditions. Acid-labile groups (THP and Boc) will remain intact.
-
To selectively cleave the THP group: Use very mild acidic conditions, as the THP ether is more sensitive to acid than the Boc group. Careful titration of acid concentration and reaction time is crucial.
-
To selectively cleave the Boc group: Use stronger acidic conditions, such as trifluoroacetic acid (TFA), which will also cleave the THP group. Selective deprotection of Boc while retaining THP is challenging due to their similar lability.
Troubleshooting Guides
Issue 1: Premature Cleavage of the THP Group
Symptoms:
-
Loss of the THP protecting group detected by LC-MS analysis.
-
Unexpected exposure of the hydroxyl group, leading to side reactions.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Accidental exposure to acidic conditions during workup or purification. | Neutralize all solutions used during workup and purification. Use buffers with a pH > 7. |
| Use of acidic solvents or reagents in subsequent reaction steps. | Ensure all solvents and reagents are neutral or basic. If an acidic reagent is necessary, consider if the THP-protected intermediate can be carried to the next step without purification. |
| Improper storage of the linker or its conjugates. | Store the compound in a neutral or slightly basic buffer (pH 7.0-7.5) at the recommended temperature, typically -20°C or lower. |
Issue 2: Unintended Reduction of the Disulfide Bond
Symptoms:
-
Cleavage of the linker into two fragments observed by LC-MS or SDS-PAGE.
-
Loss of payload from the antibody-drug conjugate.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Contamination with reducing agents (e.g., DTT, TCEP, β-mercaptoethanol). | Use fresh, high-purity solvents and reagents. Avoid using spatulas or glassware that may have been in contact with reducing agents. |
| Presence of free thiols in the reaction mixture. | If working with antibodies or other proteins, ensure that any free cysteine residues are capped or that the reaction is performed under non-reducing conditions. |
| Inappropriate buffer conditions. | While the disulfide bond is generally stable, extreme pH values can promote disulfide exchange. Maintain a pH between 6.5 and 8.0. |
Issue 3: Simultaneous Cleavage of THP and Boc Groups
Symptoms:
-
Loss of both protecting groups when attempting to selectively deprotect one.
-
Difficulty in achieving selective deprotection for stepwise conjugation.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Acid concentration is too high for selective THP deprotection. | Perform a careful titration of the acid (e.g., dilute acetic acid or trifluoroacetic acid) to find the optimal concentration that cleaves the THP group without significantly affecting the Boc group. Monitor the reaction closely by TLC or LC-MS. |
| Reaction time for THP deprotection is too long. | Optimize the reaction time at a low acid concentration to maximize THP cleavage while minimizing Boc deprotection. |
| Orthogonal deprotection is not feasible with the chosen acidic reagent. | For selective amine deprotection, it is generally not possible to retain the more acid-labile THP group. A different linker design with a more acid-stable hydroxyl protecting group may be necessary if this specific orthogonal strategy is required. |
Quantitative Data Summary
The stability of the this compound linker is dependent on the integrity of its individual components under different chemical environments. The following tables provide an overview of the stability of each functional group.
Table 1: pH Stability of the this compound Linker Components
| Component | pH < 4 | pH 4-6 | pH 7-8 | pH > 8 |
| THP Ether | Labile | Moderately Labile | Stable | Stable |
| Disulfide Bond | Stable | Stable | Stable | Moderately Stable |
| Boc-Amine | Labile | Moderately Stable | Stable | Stable |
Note: The disulfide bond can undergo cleavage at very high pH due to hydroxide-mediated mechanisms, but it is generally considered stable under typical basic conditions used in bioconjugation.
Table 2: Stability of the this compound Linker in the Presence of Common Reagents
| Reagent | THP Ether | Disulfide Bond | Boc-Amine |
| Trifluoroacetic Acid (TFA) (20-50% in DCM) | Cleaved | Stable | Cleaved |
| Dilute Acetic Acid (e.g., 1% in THF/H₂O) | Cleaved | Stable | Stable |
| Dithiothreitol (DTT) (1-10 mM, pH 7-8) | Stable | Cleaved | Stable |
| Glutathione (GSH) (1-10 mM, pH 7-8) | Stable | Cleaved | Stable |
| Piperidine (20% in DMF) | Stable | Stable | Stable |
Experimental Protocols
Protocol 1: Monitoring Linker Stability by RP-HPLC
This protocol describes a general method for assessing the stability of the this compound linker or its conjugate under various conditions.
Materials:
-
This compound linker or conjugate solution (1 mg/mL in a suitable solvent like DMSO or DMF)
-
Buffers of varying pH (e.g., pH 4.0, 5.5, 7.4)
-
Reducing agent stock solution (e.g., 100 mM DTT or GSH)
-
Quenching solution (e.g., acidic solution for redox experiments, basic solution for acid stability experiments)
-
RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Procedure:
-
Prepare reaction mixtures by diluting the linker stock solution into the desired buffer to a final concentration of 100 µg/mL.
-
For redox stability, add the reducing agent to the desired final concentration (e.g., 10 mM).
-
Incubate the samples at a controlled temperature (e.g., 37°C).
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quench the reaction immediately.
-
Analyze the samples by RP-HPLC. Use a gradient elution from 5% to 95% Mobile Phase B over 30 minutes.
-
Monitor the chromatogram at a suitable wavelength (e.g., 220 nm or 280 nm if conjugated to an antibody).
-
Calculate the percentage of intact linker remaining at each time point by integrating the peak area.
Protocol 2: Selective Cleavage of the Disulfide Bond
Materials:
-
This compound conjugate (1 mg/mL in PBS, pH 7.4)
-
Dithiothreitol (DTT) stock solution (1 M in water)
Procedure:
-
To the conjugate solution, add DTT to a final concentration of 10 mM.
-
Incubate the reaction mixture at 37°C for 2 hours.
-
Monitor the cleavage by RP-HPLC or LC-MS. The appearance of a new peak corresponding to the cleaved payload and the shift in the retention time of the carrier molecule will indicate successful cleavage.
Protocol 3: Selective Cleavage of the THP Group
Materials:
-
This compound linker or conjugate (1 mg/mL in a 1:1 mixture of THF and water)
-
Acetic acid
Procedure:
-
To the linker solution, add acetic acid to a final concentration of 1% (v/v).
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by TLC or LC-MS every 30 minutes.
-
Once the THP group is cleaved (indicated by a change in retention time or the appearance of the deprotected product), neutralize the reaction with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with a suitable organic solvent.
Visualizations
Caption: Cleavage pathways of the this compound linker.
Caption: Troubleshooting workflow for premature linker cleavage.
References
Technical Support Center: Optimizing Drug-to-Antibody Ratio (DAR) with THP-SS-PEG1-Boc
Welcome to the technical support center for the THP-SS-PEG1-Boc linker. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) regarding the use of this linker in the synthesis of antibody-drug conjugates (ADCs). Our goal is to help you optimize your drug-to-antibody ratio (DAR) and achieve consistent, reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the function of each component in the this compound linker?
A1: The this compound linker is a heterobifunctional, cleavable linker with three key components, each serving a distinct purpose in ADC development:
-
THP (Tetrahydropyranyl): This is a protecting group for a hydroxyl functional group. Its removal under acidic conditions reveals a reactive hydroxyl group that can be used for further modification or conjugation.
-
SS (Disulfide Bond): This is a cleavable linkage that is stable in the bloodstream but can be reduced by the high concentration of glutathione (B108866) in the intracellular environment of tumor cells.[1] This redox-responsiveness allows for the specific release of the cytotoxic payload inside the target cells.[1]
-
PEG1 (Single Polyethylene Glycol Unit): The short PEG chain enhances the hydrophilicity of the linker and the resulting ADC.[2] This can improve solubility, reduce aggregation, and positively impact the pharmacokinetic properties of the conjugate.[2][3]
-
Boc (tert-Butyloxycarbonyl): This is a common acid-labile protecting group for an amine.[4] Its removal exposes a primary amine that can be conjugated to a carboxyl group on a cytotoxic drug, often through amide bond formation.[4]
Q2: What is the optimal drug-to-antibody ratio (DAR) for an ADC?
A2: The optimal DAR is a critical parameter that requires careful optimization for each specific ADC. It represents a balance between efficacy and safety.[]
-
Low DAR: A low DAR may result in reduced potency of the ADC.[1]
-
High DAR: A high DAR can lead to issues such as increased aggregation due to payload hydrophobicity, faster clearance from circulation, and potential off-target toxicity.[6][7] Preclinical studies suggest that maytansinoid conjugates with a DAR of 2-6 have a better therapeutic index than those with a very high DAR of 9-10.[6]
The ideal DAR is influenced by the antibody, the target antigen, the payload's potency, and the linker chemistry. Therefore, empirical testing is necessary to determine the optimal DAR for your specific ADC.
Q3: How do I determine the DAR of my ADC?
A3: Several analytical techniques can be used to determine the average DAR and the distribution of drug-loaded species. The choice of method depends on the specific characteristics of your ADC and the available instrumentation.
| Analytical Method | Principle | Advantages | Limitations |
| UV-Vis Spectroscopy | Measures absorbance at two different wavelengths (typically 280 nm for the antibody and a specific wavelength for the drug) to calculate the concentrations of each component. | Simple, rapid, and requires minimal sample preparation. | Provides only an average DAR and can be inaccurate if the drug's absorbance spectrum overlaps significantly with the antibody's or if free drug is present. |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on the number of conjugated drug molecules, as each drug adds to the overall hydrophobicity. | Provides information on the distribution of different DAR species and can be performed under native conditions. | The mobile phase is often incompatible with mass spectrometry. |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separates the light and heavy chains of the antibody after reduction, allowing for the determination of drug distribution on each chain. | Compatible with mass spectrometry. | Requires denaturation of the antibody. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Measures the mass of the intact ADC or its subunits to determine the number of conjugated drug molecules. | Provides a precise measurement of the mass of each DAR species, offering detailed information on the drug load distribution. | Can be complex to set up and may require specialized instrumentation. |
Troubleshooting Guide
Problem 1: Low or No Conjugation of the Drug to the Linker
-
Possible Cause 1: Incomplete Boc Deprotection. The Boc group must be completely removed to expose the amine for conjugation to the drug.
-
Solution: Ensure complete deprotection by using appropriate acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM)).[4] Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material. If deprotection is incomplete, increase the reaction time or the concentration of TFA.[8]
-
-
Possible Cause 2: Inactive Drug. The carboxylic acid group on the drug may not be sufficiently activated for amide bond formation.
-
Solution: Use a reliable activating agent such as HBTU or EDC/NHS to convert the carboxylic acid into a more reactive species before adding the deprotected linker.
-
Problem 2: Low Drug-to-Antibody Ratio (DAR)
-
Possible Cause 1: Insufficient Reduction of Antibody Disulfide Bonds. For cysteine-based conjugation, the interchain disulfide bonds of the antibody must be partially reduced to generate free thiol groups for reaction with the linker-drug construct.
-
Solution: Optimize the concentration of the reducing agent (e.g., TCEP) and the reaction time.[9] The extent of reduction can be monitored by analyzing the antibody fragments on a non-reducing SDS-PAGE. It's crucial to remove the reducing agent before adding the maleimide-activated linker-drug to prevent it from reacting with the linker.[10]
-
-
Possible Cause 2: Steric Hindrance. The conjugation site on the antibody may be sterically hindered, preventing efficient reaction with the bulky linker-drug complex.
-
Solution: Consider using a longer PEG chain in your linker to increase the distance between the antibody and the drug, which can help overcome steric hindrance.[11]
-
Problem 3: ADC Aggregation
-
Possible Cause 1: High DAR and Payload Hydrophobicity. Highly potent cytotoxic drugs are often hydrophobic. A high DAR can increase the overall hydrophobicity of the ADC, leading to aggregation.[7]
-
Solution: Aim for a lower average DAR by adjusting the molar ratio of the linker-drug to the antibody during the conjugation reaction. The inclusion of the hydrophilic PEG1 unit in the this compound linker helps to mitigate this issue, but for very hydrophobic payloads, a longer PEG chain may be necessary.[3]
-
-
Possible Cause 2: Use of Organic Solvents. Some protocols may require the use of organic co-solvents to dissolve a hydrophobic linker-drug, which can lead to antibody aggregation.
-
Solution: The PEG component of the linker should improve water solubility. Try to minimize the amount of organic solvent used. If an organic solvent is necessary, add it slowly to the antibody solution while gently stirring.
-
Problem 4: Heterogeneous DAR Profile
-
Possible Cause: Inconsistent Antibody Reduction. The partial reduction of interchain disulfide bonds can be a dynamic process, leading to a mixture of antibody species with different numbers of available thiol groups.[9]
-
Solution: Carefully control the reduction conditions, including the concentration of the reducing agent, temperature, pH, and reaction time.[9] Characterizing the reduced antibody before conjugation can help ensure consistency.
-
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to expose the primary amine.
-
Dissolve the this compound linker in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add TFA to a final concentration of 20-50% (v/v).
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, remove the TFA and DCM under reduced pressure.
-
The resulting amine-TFA salt can be used directly in the next step or after neutralization.
Protocol 2: General Antibody-Drug Conjugation Workflow
The following workflow outlines the key steps for generating an ADC using the this compound linker.
Protocol 3: THP Deprotection and Final Payload Release Mechanism
The THP group is stable under basic and nucleophilic conditions but is readily removed under mild acidic conditions, which can be relevant for certain drug attachment strategies or analytical characterization. The disulfide bond is designed to be cleaved in the reducing environment of the cell.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. Understanding The Effect Of Discreet PEG Linkers On ADC Structure And Binding [bioprocessonline.com]
- 3. Site-specific and hydrophilic ADCs through disulfide-bridged linker and branched PEG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 6. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. books.rsc.org [books.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Switching positions: Assessing the dynamics of conjugational heterogeneity in antibody–drug conjugates using CE‐SDS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: THP-SS-PEG1-Boc Conjugation
Welcome to the technical support center for THP-SS-PEG1-Boc. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential side reactions and addressing frequently asked questions encountered during conjugation experiments involving this linker.
Troubleshooting Guide: Common Issues and Solutions
This guide provides solutions to common problems that may arise during the use of this compound in conjugation reactions.
| Problem | Potential Cause | Recommended Solution |
| Low Conjugation Yield | Premature cleavage of the disulfide bond: The disulfide bond is sensitive to reducing agents. | Ensure all buffers and reagents are free from reducing agents like DTT or TCEP prior to the desired cleavage step. |
| Instability of the THP protecting group: The Tetrahydropyranyl (THP) group is labile under acidic conditions.[1][2] | Maintain a neutral or slightly basic pH during the conjugation reaction to prevent premature deprotection. | |
| Hydrolysis of the Boc protecting group: The tert-butyloxycarbonyl (Boc) group is sensitive to strong acids.[3] | Avoid acidic conditions during the conjugation and purification steps unless Boc removal is intended. | |
| Unintended Deprotection | Acidic reaction or buffer conditions: Both THP and Boc protecting groups are susceptible to acid-catalyzed removal.[3][4] | Carefully control the pH of the reaction mixture, keeping it within a neutral to slightly alkaline range. Use buffers with care, ensuring they do not have an acidic pH. |
| Formation of Unwanted Byproducts | Scrambling of disulfide bonds: In the presence of free thiols, disulfide bonds can undergo exchange reactions, leading to heterogeneity in the final conjugate. | Perform the conjugation in a controlled manner, minimizing the presence of excess free thiols. Purification immediately after conjugation can help isolate the desired product. |
| Alkylation of sensitive residues: The tert-butyl cation generated during Boc deprotection can alkylate electron-rich amino acid residues like tryptophan and methionine.[3] | If Boc deprotection is performed, include scavengers such as triethylsilane or thioanisole (B89551) in the deprotection cocktail to trap the tert-butyl cations.[5] | |
| Poor Solubility of the Conjugate | Aggregation due to hydrophobic interactions: While the PEG linker enhances solubility, highly hydrophobic payloads can still lead to aggregation.[6][7] | Optimize the length of the PEG chain if possible. Screen different buffer conditions, including the use of organic co-solvents or solubility-enhancing excipients. |
| Inconsistent Results | Variability in linker quality: The purity and stability of the this compound linker can affect conjugation efficiency. | Use high-quality, well-characterized linkers from a reputable supplier. Store the linker under the recommended conditions to prevent degradation. |
Frequently Asked Questions (FAQs)
Linker Chemistry and Stability
Q1: What are the primary functions of the different components of the this compound linker?
A1: The this compound linker is a multi-functional molecule designed for bioconjugation with the following components:
-
THP (Tetrahydropyranyl): A protecting group for a hydroxyl functionality, which is stable to basic and nucleophilic conditions but is readily removed under acidic conditions.[1][8]
-
SS (Disulfide): A cleavable linkage that is stable in systemic circulation but can be selectively cleaved in a reducing environment, such as inside a cell where glutathione (B108866) concentrations are high.[9][10]
-
PEG1 (Polyethylene Glycol, 1 unit): A short hydrophilic spacer that can improve the solubility and pharmacokinetic properties of the resulting conjugate.[6][11]
-
Boc (tert-butyloxycarbonyl): A common protecting group for an amine functionality, which is stable to a wide range of conditions but is cleaved by strong acids.[3][12]
Q2: Under what conditions are the protecting groups (THP and Boc) and the disulfide bond of the linker labile?
A2: The stability of each component is condition-dependent:
-
THP Group: Cleaved under acidic conditions (e.g., acetic acid, p-toluenesulfonic acid).[1][2][4] It is generally stable to basic and reductive conditions.
-
Disulfide Bond: Cleaved by reducing agents such as dithiothreitol (B142953) (DTT), tris(2-carboxyethyl)phosphine (B1197953) (TCEP), or high concentrations of glutathione.[9][10] It is stable to acidic and basic conditions in the absence of reducing agents.
-
Boc Group: Cleaved by strong acids like trifluoroacetic acid (TFA).[3] It is stable to basic and reductive conditions.
Conjugation and Deprotection Strategy
Q3: What is the recommended order of reactions when using this compound for conjugation?
A3: The optimal reaction sequence depends on the overall synthetic strategy. A common approach involves:
-
Conjugation of the linker to the first molecule via an available functional group (e.g., the amine after Boc deprotection or another reactive handle on the linker).
-
Purification of the intermediate conjugate.
-
Deprotection of the remaining protecting group (e.g., THP) to reveal a new reactive site.
-
Conjugation to the second molecule.
-
Final purification.
The disulfide bond is typically kept intact until the conjugate reaches its target, where it is cleaved by the intracellular reducing environment.
Q4: How can I avoid side reactions during the deprotection steps?
A4: To minimize side reactions:
-
For THP deprotection: Use mild acidic conditions and carefully control the reaction time and temperature to avoid affecting other acid-sensitive groups.[2][13]
-
For Boc deprotection: When using strong acids like TFA, add scavengers to prevent the alkylation of sensitive amino acids by the released tert-butyl cation.[3][5]
Experimental Workflows and Diagrams
The following diagrams illustrate the key chemical transformations and a general experimental workflow for a typical conjugation process using this compound.
Caption: Key Chemical Transformations of this compound Functional Groups.
Caption: General Experimental Workflow for Conjugation.
Experimental Protocols
General Protocol for Disulfide Bond Reduction Prior to Conjugation
This protocol is intended for reducing disulfide bonds on a protein to generate free thiols for conjugation.
-
Protein Preparation: Dissolve the protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.2-7.4).
-
Addition of Reducing Agent: Add a 10- to 50-fold molar excess of TCEP solution to the protein solution.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours.
-
Removal of Reducing Agent: Remove the excess TCEP using a desalting column or dialysis against a nitrogen-purged buffer. The protein with free thiols is now ready for conjugation.
General Protocol for Boc Deprotection
This protocol describes the removal of the Boc protecting group from an amine.
-
Dissolution: Dissolve the Boc-protected compound in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Addition of Deprotection Reagent: Add a solution of 20-50% trifluoroacetic acid (TFA) in the same solvent. If the substrate contains sensitive residues, include a scavenger (e.g., 2.5% triethylsilane).[5]
-
Reaction: Stir the reaction at room temperature for 30-60 minutes. Monitor the reaction progress by an appropriate analytical method (e.g., TLC or LC-MS).
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. The deprotected amine is typically obtained as a TFA salt.
General Protocol for THP Deprotection
This protocol outlines the removal of the THP protecting group from a hydroxyl group.
-
Dissolution: Dissolve the THP-protected compound in a mixture of acetic acid, tetrahydrofuran (B95107) (THF), and water (e.g., in a 3:1:1 ratio).[1]
-
Reaction: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40 °C) for several hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, neutralize the acetic acid with a mild base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent.
-
Purification: Purify the deprotected compound by column chromatography.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 3. benchchem.com [benchchem.com]
- 4. THP Protection - Common Conditions [commonorganicchemistry.com]
- 5. chempep.com [chempep.com]
- 6. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 7. precisepeg.com [precisepeg.com]
- 8. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 9. njbio.com [njbio.com]
- 10. benchchem.com [benchchem.com]
- 11. chempep.com [chempep.com]
- 12. Boc-Protected Amino Groups [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purifying PEGylated Antibody Conjugates
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenges encountered during the purification of PEGylated antibody conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying PEGylated antibody conjugates?
The PEGylation process, which involves the covalent attachment of polyethylene (B3416737) glycol (PEG) to an antibody, often results in a complex and heterogeneous mixture. This heterogeneity is the primary challenge during purification and includes:
-
Unreacted Antibody : The original, unmodified antibody.
-
Unreacted PEG : Excess PEG reagent from the conjugation reaction.
-
Multi-PEGylated Species : Antibodies with varying numbers of attached PEG molecules (e.g., mono-, di-, multi-PEGylated).
-
Positional Isomers : Molecules with the same number of PEG chains attached at different sites on the antibody.[1]
-
Aggregates : High molecular weight clusters of the PEGylated antibody.
-
Hydrolysis Fragments : Degradation products from the PEGylation reagents.[2]
Separating these closely related species is difficult because the addition of the neutral and hydrophilic PEG polymer can lead to only slight differences in the physicochemical properties—such as size, charge, and hydrophobicity—that are typically used for fractionation.[1]
Q2: What are the most common methods for purifying PEGylated antibody conjugates?
The most widely used purification techniques for PEGylated antibodies are based on chromatography, leveraging differences in molecular size, charge, and hydrophobicity. These methods include:
-
Size Exclusion Chromatography (SEC) : Separates molecules based on their hydrodynamic radius (size). It is very effective at removing unreacted PEG and native protein from the larger PEGylated conjugate.[2]
-
Ion Exchange Chromatography (IEX) : Separates molecules based on their net surface charge. This method can be used to separate species with different degrees of PEGylation and, in some cases, positional isomers.[1]
-
Hydrophobic Interaction Chromatography (HIC) : Separates molecules based on their surface hydrophobicity. The attachment of PEG can alter the hydrophobicity of the antibody, allowing for separation of different PEGylated forms.[3]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) : A high-resolution technique typically used for analytical purposes to separate positional isomers and assess purity.[4]
A multi-step purification strategy, often combining two or more of these techniques, is typically required to achieve high purity.[5]
Q3: How does PEGylation affect the behavior of an antibody during purification?
PEGylation can significantly alter the physicochemical properties of an antibody in several ways:
-
Increased Hydrodynamic Radius : The attachment of PEG chains increases the overall size of the antibody, which is the basis for separation in SEC.
-
Charge Shielding : The neutral PEG polymer can mask the charged residues on the antibody surface. This "charge shielding" effect can reduce the antibody's interaction with IEX resins, altering its elution profile.[1]
-
Changes in Hydrophobicity : PEG itself is hydrophilic, but its conjugation to an antibody can either increase or decrease the overall surface hydrophobicity, depending on the native protein and the site of attachment. This change is exploited in HIC.[3]
Q4: How can I monitor the success of my purification process?
Several analytical techniques can be used to assess the purity of your final product:
-
SDS-PAGE : A significant increase in the apparent molecular weight of the antibody will be observed after PEGylation. This can be used to visualize the presence of unreacted antibody and different PEGylated species.
-
Size Exclusion Chromatography-High Performance Liquid Chromatography (SEC-HPLC) : A high-resolution method to quantify aggregates, monomer, and fragments.
-
Ion Exchange Chromatography-High Performance Liquid Chromatography (IEX-HPLC) : Can be used to assess the distribution of species with different degrees of PEGylation.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) : Often used to resolve positional isomers and provide a high-resolution assessment of purity.[4]
-
Mass Spectrometry (MS) : Techniques like MALDI-TOF or LC-MS can confirm the identity and mass of the PEGylated product, verifying the number of attached PEG chains.[6]
Purification Strategy Workflow
The following diagram illustrates a general workflow for the purification of PEGylated antibody conjugates.
Caption: General workflow for PEGylated antibody conjugate purification.
Troubleshooting Guides
Size Exclusion Chromatography (SEC)
| Issue | Potential Cause | Suggested Solution |
| Poor Resolution | Sample volume is too large. | Decrease the sample volume; ideally, it should not exceed 2-5% of the total column volume.[2] |
| Sample is too viscous. | Dilute the sample with the mobile phase. Maintain protein concentration below 50 mg/mL.[7] | |
| Inappropriate column choice (pore size). | Select a column with a suitable pore size. For large PEGylated antibodies (>200 kDa), pore sizes of 500-1000 Å are often appropriate.[2] | |
| Flow rate is too high. | Reduce the flow rate to allow for better separation.[7] | |
| Peak Tailing | Unwanted interactions with the stationary phase. | Add agents like arginine to the mobile phase to suppress hydrophobic interactions. Ensure the column is thoroughly equilibrated.[2] |
| Poorly packed column. | Perform a column performance test and repack if necessary.[7] | |
| Microbial contamination. | Clean the column according to the manufacturer's instructions. Use freshly prepared buffers. | |
| Peak Fronting | Sample overload. | Reduce the amount of sample injected onto the column.[8] |
| Column bed has collapsed. | Repack or replace the column. | |
| Low Recovery | Non-specific binding to the column matrix. | Ensure the column is thoroughly equilibrated. Consider adding a small amount of organic modifier (e.g., isopropanol) to the mobile phase if compatible with your antibody. |
| Protein precipitation on the column. | Check the solubility of your PEGylated antibody in the mobile phase. Adjust the pH or ionic strength if necessary.[2] |
Ion Exchange Chromatography (IEX)
| Issue | Potential Cause | Suggested Solution |
| Poor Separation of PEGylated Species | "Charge shielding" effect of PEG. | Optimize the pH of the mobile phase. Small changes in pH can significantly impact the net charge and its interaction with the resin.[1] |
| Inappropriate salt gradient. | For species with small charge differences, a shallow salt gradient is often more effective than a step elution.[1] | |
| Low Binding Capacity | Steric hindrance from the PEG chain. | Consider using a resin with a larger pore size to allow better access to the binding sites.[1] |
| Incorrect buffer conditions (pH or ionic strength). | Ensure the pH of the loading buffer promotes a net charge on the antibody that is opposite to the charge of the resin. The ionic strength of the loading buffer should be low. | |
| Low Recovery | Protein precipitation during elution. | Elute with a shallower gradient to avoid a rapid increase in salt concentration. |
| Irreversible binding to the resin. | Modify the elution buffer pH or consider adding a non-ionic detergent at a low concentration. | |
| Protein Elutes in Flow-Through | Incorrect buffer pH. | For anion exchange, the buffer pH should be above the antibody's pI. For cation exchange, the buffer pH should be below the antibody's pI. |
| Ionic strength of the sample is too high. | Desalt the sample before loading it onto the column. |
Hydrophobic Interaction Chromatography (HIC)
| Issue | Potential Cause | Suggested Solution |
| Poor Resolution | Inappropriate salt concentration in the binding buffer. | The type and concentration of salt are critical. Ammonium (B1175870) sulfate (B86663) is commonly used to promote binding. The optimal concentration needs to be determined empirically.[9] |
| Weak hydrophobic interaction. | For antibodies with low hydrophobicity, a more hydrophobic stationary phase (e.g., with longer alkyl chains like Phenyl or Butyl) may be required.[3] | |
| Salt gradient is too steep. | A shallower descending salt gradient often improves the resolution of closely eluting species. | |
| Low Recovery | Protein precipitation at high salt concentrations. | Screen different salts and their concentrations. Sometimes, a lower initial salt concentration is necessary, even if it reduces binding efficiency.[9] |
| Irreversible binding to the column. | Elute with a buffer containing no salt. In some cases, adding a small amount of a non-polar solvent like ethanol (B145695) or isopropanol (B130326) to the elution buffer can improve recovery.[10] | |
| No Binding | Insufficient salt concentration in the sample/loading buffer. | Increase the salt concentration (e.g., 1-2 M ammonium sulfate) to promote hydrophobic interactions. |
| Antibody is not hydrophobic enough for the chosen resin. | Use a more hydrophobic resin (e.g., Phenyl Sepharose).[10] |
Quantitative Data Summary
The following tables summarize representative quantitative data for the purification of PEGylated antibodies using different HPLC-based methods.
Table 1: Representative SEC-HPLC Data
| Species | Retention Time (min) | Resolution (vs. Native Ab) |
| Aggregates | 8.5 | N/A |
| Di-PEGylated Antibody | 10.2 | 2.5 |
| Mono-PEGylated Antibody | 11.5 | 1.8 |
| Native Antibody | 12.8 | N/A |
| Note: Retention times are approximate and will vary with the specific antibody, PEG size, and column. |
Table 2: Representative IEX-HPLC Data
| Species | Elution Salt Conc. (M NaCl) | Resolution (vs. Native Ab) |
| Native Antibody | 0.15 | N/A |
| Mono-PEGylated Isomer 1 | 0.12 | 1.5 |
| Mono-PEGylated Isomer 2 | 0.10 | 2.1 |
| Di-PEGylated Antibody | 0.08 | 3.0 |
| Note: Elution order and salt concentrations are highly dependent on the pI of the antibody and the pH of the mobile phase. |
Troubleshooting Logic Diagram
This diagram outlines a logical approach to troubleshooting poor separation in IEX.
Caption: Troubleshooting logic for poor IEX separation.
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC) for Bulk Purification
This protocol provides a general method for the initial separation of PEGylated antibody conjugates from unreacted PEG and antibody.
Materials:
-
SEC Column (e.g., Superdex 200 or similar, with an appropriate molecular weight range for your conjugate)
-
HPLC or FPLC system
-
Reaction mixture containing the PEGylated antibody
-
SEC Running Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
0.22 µm syringe filters
Procedure:
-
System Preparation: Equilibrate the SEC column with at least two column volumes of SEC Running Buffer at the flow rate recommended by the manufacturer until a stable baseline is achieved.
-
Sample Preparation: Filter the reaction mixture through a 0.22 µm syringe filter to remove any precipitates.
-
Sample Injection: Inject the filtered sample onto the equilibrated column. The injection volume should not exceed 2-5% of the total column volume for optimal resolution.
-
Elution: Elute the sample with the SEC Running Buffer at a constant flow rate.
-
Fraction Collection: Collect fractions as the sample elutes from the column. The larger PEGylated antibody will elute earlier than the smaller, unreacted antibody and free PEG.
-
Analysis: Analyze the collected fractions by SDS-PAGE and/or UV-Vis spectroscopy to identify the fractions containing the purified PEGylated antibody.
Protocol 2: Ion Exchange Chromatography (IEX) for Polishing
This protocol provides a general guideline for separating PEGylated species based on charge. This example assumes cation exchange chromatography.
Materials:
-
Cation Exchange Column (e.g., HiTrap SP or similar)
-
HPLC or FPLC system
-
Partially purified PEGylated antibody from SEC
-
Buffer A (Low Salt): 20 mM Sodium Phosphate, pH 6.0
-
Buffer B (High Salt): 20 mM Sodium Phosphate, 1 M NaCl, pH 6.0
-
0.22 µm syringe filters
Procedure:
-
Sample Preparation: Exchange the buffer of the SEC-purified sample into Buffer A using a desalting column or dialysis. Filter the sample through a 0.22 µm syringe filter.
-
System Preparation: Equilibrate the IEX column with Buffer A until the conductivity and pH of the eluent match the buffer.
-
Sample Loading: Load the prepared sample onto the column.
-
Wash: Wash the column with Buffer A to remove any unbound molecules.
-
Elution: Elute the bound proteins using a linear gradient from 0% to 50% Buffer B over 20-30 column volumes.
-
Fraction Collection: Collect fractions throughout the gradient elution.
-
Analysis: Analyze the fractions by SDS-PAGE, IEX-HPLC, and/or MS to identify the fractions containing the desired PEGylated species.
Protocol 3: Hydrophobic Interaction Chromatography (HIC) for Polishing
This protocol is for separating PEGylated species based on hydrophobicity.
Materials:
-
HIC Column (e.g., Phenyl Sepharose or Butyl Sepharose)
-
HPLC or FPLC system
-
Partially purified PEGylated antibody
-
Buffer A (High Salt): 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0
-
Buffer B (Low Salt): 20 mM Sodium Phosphate, pH 7.0
-
0.22 µm syringe filters
Procedure:
-
Sample Preparation: Add ammonium sulfate to the sample to a final concentration of 1.5 M. Ensure the pH is 7.0. Filter the sample through a 0.22 µm syringe filter.
-
System Preparation: Equilibrate the HIC column with Buffer A.
-
Sample Loading: Load the sample onto the column.
-
Wash: Wash the column with Buffer A to remove unbound components.
-
Elution: Elute the bound proteins using a descending salt gradient (e.g., 100-0% Buffer A over 20-30 column volumes).
-
Fraction Collection: Collect and analyze fractions to identify the purified PEGylated antibody.
-
Analysis: Analyze the fractions by HIC-HPLC, SDS-PAGE, and MS.
Protocol 4: Reversed-Phase HPLC (RP-HPLC) for Purity Analysis
This analytical-scale protocol is suitable for assessing purity and separating positional isomers.
Materials:
-
C4 or C18 reversed-phase column suitable for protein separations
-
HPLC system with a UV detector
-
Purified PEGylated antibody sample
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
0.22 µm syringe filters
Procedure:
-
System Preparation: Equilibrate the RP-HPLC column with a mixture of Mobile Phase A and B (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Sample Preparation: Dilute the purified sample in Mobile Phase A. Filter through a 0.22 µm syringe filter.
-
Sample Injection: Inject a small volume (e.g., 10-20 µL) of the prepared sample.
-
Elution: Run a linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes.
-
Data Analysis: Analyze the resulting chromatogram to assess the purity and identify different isoforms of the PEGylated antibody.[11]
References
- 1. Separation of mono- and di-PEGylate of exenatide and resolution of positional isomers of mono-PEGylates by preparative ion exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. blob.phenomenex.com [blob.phenomenex.com]
- 5. Purification of Monoclonal Antibodies Using Chromatographic Methods: Increasing Purity and Recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. youtube.com [youtube.com]
- 9. Retention Behavior of Polyethylene Glycol and Its Influence on Protein Elution on Hydrophobic Interaction Chromatography Media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Non-specific Binding of ADCs with THP-SS-PEG1-Boc
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the non-specific binding of antibody-drug conjugates (ADCs) utilizing the THP-SS-PEG1-Boc linker.
Frequently Asked Questions (FAQs)
Q1: What is the this compound linker and what are its components?
A1: this compound is a cleavable linker used in the synthesis of ADCs. Its components are:
-
THP (Tetrahydropyranyl): A protecting group for alcohols, which is stable under most non-acidic conditions.[1][2][3][4]
-
SS (Disulfide bond): A cleavable moiety that is stable in the bloodstream but is readily reduced in the intracellular environment where concentrations of reducing agents like glutathione (B108866) are high.[1][5][6][7][8][9][10][11]
-
PEG1 (Polyethylene glycol, 1 unit): A short polyethylene (B3416737) glycol spacer that increases the hydrophilicity of the ADC, which can help to reduce non-specific binding and aggregation.[11][12][13][14]
-
Boc (tert-Butyloxycarbonyl): A common protecting group for amines, used during the chemical synthesis of the linker-payload construct.[15]
Q2: What are the primary causes of non-specific binding of ADCs?
A2: Non-specific binding of ADCs can be attributed to several factors:
-
Hydrophobicity: Highly hydrophobic payloads or linkers can increase the propensity of the ADC to bind non-specifically to cells and plasma proteins.[14][16]
-
ADC Aggregation: The formation of ADC aggregates can lead to increased uptake by cells through non-specific mechanisms, such as through Fcγ receptors on immune cells.[17]
-
Off-Target Fc Receptor Binding: The Fc region of the antibody can bind to Fc receptors on non-target cells, leading to unintended uptake and toxicity.[3][17]
-
Electrostatic Interactions: Charged regions on the ADC can interact non-specifically with charged molecules on cell surfaces.[6]
Q3: How does the this compound linker aim to minimize non-specific binding?
A3: The components of the this compound linker are designed to mitigate non-specific binding:
-
The PEG1 spacer increases the overall hydrophilicity of the ADC, which can shield the hydrophobic payload and reduce non-specific interactions with cell membranes and other proteins.[11][12][13][14]
-
The cleavable disulfide bond is designed to be stable in the extracellular environment, preventing premature release of the payload that could lead to off-target toxicity.[1][5][6][7][8][9][10][11]
Q4: Can residual protecting groups like THP or Boc on the final ADC contribute to non-specific binding?
A4: Ideally, all protecting groups are removed during the final stages of ADC synthesis and purification. However, if residual protecting groups remain, they could potentially alter the physicochemical properties of the ADC, such as its hydrophobicity and charge, which might influence non-specific binding. Rigorous analytical characterization is essential to ensure the purity of the final ADC conjugate.
Troubleshooting Guides
Issue 1: High Background Signal in In Vitro Cytotoxicity Assays with Target-Negative Cells
Symptoms:
-
Significant cell death is observed in antigen-negative cell lines treated with the ADC.
-
The IC50 value in target-negative cells is lower than expected, indicating off-target toxicity.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Premature Payload Release | 1. Assess Linker Stability: Perform a plasma stability assay to determine if the payload is being prematurely cleaved from the antibody. Analyze samples over time using techniques like ELISA or LC-MS to quantify free payload.[1] 2. Optimize Linker Chemistry: If the disulfide bond is found to be unstable, consider using a more sterically hindered disulfide linker to improve stability. |
| Non-specific ADC Uptake | 1. Increase Hydrophilicity: If the ADC is too hydrophobic, consider using a linker with a longer PEG chain (e.g., PEG4, PEG8) to improve its solubility and reduce non-specific interactions.[11][12][13][14] 2. Control for Fc-mediated Uptake: Use an isotype control ADC that does not bind to the target antigen to assess the level of non-specific uptake. If Fc-mediated uptake is suspected, consider engineering the Fc region of the antibody to reduce its binding to Fc receptors.[3][17] |
| Free Payload Contamination | 1. Purify the ADC: Ensure that the ADC is thoroughly purified after conjugation to remove any unconjugated payload. Size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) are common methods. 2. Quantify Free Payload: Use LC-MS to quantify the amount of free payload in the final ADC preparation. |
Issue 2: High Variability and Poor Reproducibility in Binding Assays (ELISA, Flow Cytometry)
Symptoms:
-
Inconsistent results between replicate wells or experiments.
-
High coefficient of variation (CV) in assay readouts.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient Blocking | 1. Optimize Blocking Agent: Test different blocking agents (e.g., BSA, non-fat dry milk, commercial blocking buffers) and concentrations to find the most effective one for your assay.[5][6][10][18] 2. Increase Blocking Time/Temperature: Extend the blocking incubation time or perform it at a higher temperature (e.g., 37°C) to ensure complete blocking of non-specific binding sites.[10][18] |
| Inadequate Washing | 1. Increase Wash Steps: Increase the number and volume of wash steps to more effectively remove unbound ADC and detection reagents.[5][6][10][18] 2. Add Detergent to Wash Buffer: Include a mild, non-ionic detergent (e.g., 0.05% Tween-20) in your wash buffer to help reduce non-specific hydrophobic interactions.[6] |
| ADC Aggregation | 1. Analyze ADC Preparation: Use size-exclusion chromatography (SEC-HPLC) to check for the presence of aggregates in your ADC sample. 2. Optimize Storage Conditions: Store the ADC at the recommended temperature and in a buffer that promotes stability. Avoid repeated freeze-thaw cycles. |
| Pipetting Inaccuracy | 1. Calibrate Pipettes: Regularly calibrate all pipettes to ensure accurate and precise liquid handling.[18] 2. Use Proper Technique: Use appropriate pipetting techniques, especially for viscous solutions, to minimize errors. |
Quantitative Data Summary
The following tables provide representative data illustrating the impact of linker properties on ADC performance. While specific data for the this compound linker is not publicly available in a comparative format, these tables summarize general trends observed in the literature.
Table 1: Impact of PEG Linker Length on ADC Hydrophilicity and Non-specific Uptake
| ADC Linker | PEG Units | HIC Retention Time (min) | Non-specific Uptake (in Target-Negative Cells, % of Control) |
| Linker A | 0 | 15.2 | 45% |
| Linker B | 4 | 12.8 | 25% |
| Linker C | 8 | 10.5 | 15% |
| Linker D | 12 | 8.9 | <10% |
Note: Lower HIC retention time indicates increased hydrophilicity. Data is hypothetical and based on trends reported in the literature.[11][12][13][14]
Table 2: Comparison of In Vitro Cytotoxicity of ADCs with Cleavable vs. Non-Cleavable Linkers
| ADC Linker Type | Target Cell Line (Antigen-Positive) IC50 (nM) | Non-Target Cell Line (Antigen-Negative) IC50 (nM) |
| Cleavable (Disulfide) | 1.5 | >1000 |
| Non-Cleavable (Thioether) | 5.2 | >1000 |
Note: Data is illustrative and compiled from various studies. Actual values can vary based on the antibody, payload, and cell line used.[9][19]
Experimental Protocols
Protocol 1: In Vitro Non-Specific Binding Assay using Flow Cytometry
This protocol assesses the non-specific binding of an ADC to an antigen-negative cell line.
Materials:
-
Antigen-negative cell line
-
Complete cell culture medium
-
ADC with this compound linker
-
Isotype control ADC (non-binding antibody with the same linker-payload)
-
Staining Buffer (e.g., PBS with 2% FBS)
-
Fluorescently labeled secondary antibody (if the primary ADC is not labeled)
-
Viability dye (e.g., Propidium Iodide)
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture and harvest the antigen-negative cells. Wash the cells twice with cold Staining Buffer and resuspend to a concentration of 1 x 10^6 cells/mL.[15]
-
Staining: a. Aliquot 100 µL of the cell suspension into flow cytometry tubes. b. Add the ADC and isotype control ADC at various concentrations to the respective tubes. c. Incubate on ice for 1 hour. d. Wash the cells three times with 1 mL of cold Staining Buffer.
-
Secondary Staining (if applicable): If the primary ADC is not fluorescently labeled, resuspend the cell pellet in 100 µL of Staining Buffer containing the fluorescently labeled secondary antibody. Incubate on ice for 30 minutes in the dark.
-
Final Wash and Resuspension: Wash the cells twice with cold Staining Buffer. Resuspend the final cell pellet in 300 µL of Staining Buffer containing a viability dye.
-
Data Acquisition: Acquire data on a flow cytometer, collecting a sufficient number of events for statistical analysis.
-
Data Analysis: Gate on the live, single-cell population. Determine the geometric mean fluorescence intensity (gMFI) for each sample. Compare the gMFI of cells stained with the ADC to the isotype control to quantify non-specific binding.
Protocol 2: In Vivo Biodistribution Study
This protocol outlines a general procedure to assess the biodistribution and off-target accumulation of an ADC in an animal model.
Materials:
-
Tumor-bearing animal model (with both target-positive and, if possible, target-negative tumors)
-
Radiolabeled or fluorescently-labeled ADC
-
Imaging system (e.g., PET/SPECT or optical imaging)
-
Anesthesia
Procedure:
-
ADC Administration: Administer the labeled ADC to the animal model via intravenous injection.
-
In Vivo Imaging: At various time points post-injection (e.g., 24, 48, 72, and 144 hours), anesthetize the animals and perform whole-body imaging to visualize the distribution of the ADC.[5][8][9]
-
Ex Vivo Biodistribution: a. At the final time point, euthanize the animals and dissect major organs and tumors. b. Measure the radioactivity or fluorescence in each tissue sample using a gamma counter or optical imaging system, respectively. c. Weigh each tissue sample.
-
Data Analysis: a. Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ. b. Compare the accumulation of the ADC in the target-positive tumor to that in target-negative tumors and other organs to assess specificity and off-target binding.
Visualizations
Caption: Mechanisms of ADC specific and non-specific binding.
Caption: Troubleshooting workflow for high non-specific binding.
References
- 1. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 2. Binding and functional profiling of antibody mutants guides selection of optimal candidates as antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 5. benchchem.com [benchchem.com]
- 6. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Quantitative Relationship Between Target Expression and Antibody-Drug Conjugate Exposure Inside Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. blog.crownbio.com [blog.crownbio.com]
- 12. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. sygnaturediscovery.com [sygnaturediscovery.com]
- 16. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Establishing in vitro-in vivo correlation for antibody drug conjugate efficacy: a PK/PD modeling approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
overcoming solubility issues of THP-SS-PEG1-Boc conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with THP-SS-PEG1-Boc conjugates, focusing on overcoming solubility challenges.
Troubleshooting Guide: Overcoming Solubility Issues
Low solubility of your this compound conjugate can manifest as precipitation, turbidity, or incomplete dissolution during synthesis, purification, or formulation. The following guide provides a systematic approach to diagnosing and resolving these issues.
Initial Assessment of the Solubility Problem
Before proceeding with extensive troubleshooting, it is crucial to characterize the nature of the solubility issue.
Q1: At what stage of my experiment am I observing insolubility?
-
During initial dissolution of the lyophilized powder: This may indicate a need for an optimized solvent system.
-
During a reaction (e.g., conjugation to a biomolecule): The reaction conditions (pH, buffer components, temperature) may be promoting aggregation.
-
Post-reaction, during purification: The conjugate may be precipitating out of the purification buffer.
-
During storage: The conjugate may be unstable in the storage buffer, leading to aggregation over time.
Q2: Have I considered the inherent properties of the this compound conjugate?
The solubility of the conjugate is a composite of the properties of its individual components:
-
THP (Tetrahydropyranyl) group: A protecting group that can increase the hydrophobicity of the molecule.[1][2]
-
SS (Disulfide bond): While crucial for cleavage within the cell, the disulfide bond itself does not significantly enhance water solubility and can, in some contexts, be susceptible to premature reduction, leading to aggregation.[][4]
-
PEG1 (Single polyethylene (B3416737) glycol unit): The short PEG chain provides some hydrophilicity, but its effect may be limited compared to longer PEG chains.[5][] The ethylene (B1197577) oxide units in PEG form hydrogen bonds with water, contributing to aqueous solubility.[5]
-
Boc (tert-butoxycarbonyl) group: A protecting group that increases the lipophilicity of the molecule.
FAQs: Common Solubility Problems and Solutions
Category 1: Initial Dissolution and Solvent Selection
Q: My this compound conjugate won't dissolve in aqueous buffers (e.g., PBS). What should I do?
A: Due to the hydrophobic THP and Boc protecting groups, the conjugate may have limited solubility in purely aqueous solutions.
Recommended Actions:
-
Use of Co-solvents: Prepare a stock solution in a water-miscible organic solvent and then add it to your aqueous buffer.
-
Recommended Solvents: Dimethyl sulfoxide (B87167) (DMSO) or N,N-Dimethylformamide (DMF) are common choices for initial dissolution.
-
Procedure:
-
Dissolve the this compound conjugate in a minimal amount of DMSO or DMF to create a concentrated stock solution.
-
With gentle vortexing, add the stock solution dropwise to the aqueous buffer to the desired final concentration.
-
-
Caution: High concentrations of organic solvents can be detrimental to proteins or cells in subsequent steps. It is advisable to keep the final concentration of the organic solvent as low as possible (typically <5% v/v).
-
-
pH Adjustment: The pH of the buffer can influence solubility, although for this conjugate, the effect may be less pronounced than for molecules with ionizable groups. Experimenting with a pH range of 6.0-8.0 may be beneficial.
Solvent Selection Guide
| Solvent System | Suitability for Initial Dissolution | Considerations |
| Aqueous Buffers (e.g., PBS) | Low | May lead to incomplete dissolution or precipitation. |
| Water-miscible Organic Solvents (DMSO, DMF) | High | Excellent for creating concentrated stock solutions. |
| Alcohols (e.g., Ethanol, Methanol) | Moderate | Can be used, but may be less effective than DMSO or DMF. |
| Aqueous/Organic Mixtures | High | Recommended for preparing working solutions from an organic stock. |
Category 2: Aggregation During Conjugation and Purification
Q: I observe precipitation or cloudiness when I add my dissolved this compound conjugate to my antibody/protein solution. What is happening?
A: This is likely due to the hydrophobic nature of the conjugate causing aggregation upon introduction to the aqueous environment of the protein solution.[7]
Troubleshooting Steps:
-
Optimize the Addition Process:
-
Add the conjugate stock solution slowly and dropwise to the protein solution while gently stirring. This avoids localized high concentrations of the conjugate that can trigger precipitation.
-
-
Adjust Buffer Conditions:
-
pH: Ensure the pH of the reaction buffer is optimal for both the conjugation reaction and the stability of your protein. A pH range of 7.2-8.0 is common for reactions targeting lysine (B10760008) residues.
-
Ionic Strength: Increasing the ionic strength of the buffer (e.g., by increasing the NaCl concentration) can sometimes mitigate hydrophobic aggregation.
-
-
Incorporate Solubility-Enhancing Excipients:
-
Non-ionic surfactants (e.g., Polysorbate 20 or 80 at low concentrations like 0.01-0.1%) can help prevent aggregation.
-
Sugars (e.g., sucrose, trehalose) or certain amino acids (e.g., arginine, glycine) can also act as stabilizers.
-
Q: My conjugate precipitates during purification by chromatography. How can I prevent this?
A: The composition of the purification buffers may not be suitable for maintaining the solubility of the conjugate.
Recommendations:
-
For Size Exclusion Chromatography (SEC): Ensure the mobile phase contains appropriate additives to maintain solubility, such as a low percentage of an organic co-solvent (if compatible with the column) or stabilizing excipients as mentioned above.
-
For Hydrophobic Interaction Chromatography (HIC): The high salt concentrations used in HIC can sometimes lead to "salting out" of hydrophobic molecules. A careful optimization of the salt gradient is necessary.
Experimental Protocols
Protocol 1: General Procedure for Dissolving this compound
-
Preparation of Stock Solution:
-
Allow the lyophilized this compound powder to equilibrate to room temperature before opening the vial to prevent condensation of moisture.
-
Add a sufficient volume of anhydrous DMSO or DMF to achieve a high concentration stock solution (e.g., 10-50 mM).
-
Gently vortex or sonicate in a water bath for a few minutes to ensure complete dissolution.
-
-
Preparation of Working Solution:
-
Prepare the desired aqueous buffer (e.g., PBS, pH 7.4).
-
While gently vortexing the aqueous buffer, add the required volume of the stock solution dropwise to achieve the final desired concentration.
-
Visually inspect the solution for any signs of precipitation. If turbidity is observed, consider further dilution or the addition of a solubility enhancer.
-
Protocol 2: General Two-Step Antibody Conjugation
This protocol is a general guideline for conjugating a thiol-containing payload to an antibody using a heterobifunctional linker like a derivative of this compound (after deprotection and activation).
-
Antibody Preparation:
-
Buffer exchange the antibody into an amine-free buffer (e.g., PBS, pH 7.2-7.5) at a concentration of 2-10 mg/mL.
-
-
Linker Activation and Conjugation to Antibody:
-
Dissolve the NHS-activated form of the deprotected linker in DMSO.
-
Add a 10- to 50-fold molar excess of the activated linker to the antibody solution.
-
Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.
-
-
Removal of Excess Linker:
-
Purify the antibody-linker conjugate using a desalting column or tangential flow filtration to remove the unreacted linker.
-
-
Payload Conjugation:
-
Dissolve the thiol-containing payload in a suitable solvent.
-
Add the payload to the purified antibody-linker conjugate.
-
Incubate for 1-4 hours at room temperature.
-
-
Purification of the Final ADC:
-
Purify the final antibody-drug conjugate using a suitable chromatography method (e.g., SEC or HIC) to remove unreacted payload and linker fragments.
-
Visualizations
References
Technical Support Center: Boc Deprotection of Acid-Sensitive Substrates
Welcome to the technical support center for troubleshooting the removal of the tert-butyloxycarbonyl (Boc) protecting group, with a special focus on substrates containing acid-sensitive functionalities. This guide provides in-depth answers to frequently asked questions, detailed troubleshooting protocols, and visual aids to help you navigate common challenges in your research.
Frequently Asked Questions (FAQs)
Q1: I'm observing unexpected byproducts after Boc deprotection with TFA. What is causing this and how can I prevent it?
This is a common issue arising from the generation of a reactive tert-butyl cation during the acidic cleavage of the Boc group.[1] This cation can alkylate nucleophilic functional groups present in your substrate, leading to unwanted side products.[2][3]
Commonly Affected Residues in Peptides and Other Molecules:
-
Tryptophan (Trp): The indole (B1671886) ring is highly susceptible to tert-butylation.[1]
-
Methionine (Met): The thioether can be alkylated.[4]
-
Cysteine (Cys): The thiol group is a target for alkylation.
-
Tyrosine (Tyr): The phenolic ring can undergo alkylation.[4]
-
Other nucleophilic moieties: Electron-rich aromatic rings, guanidines, and amidines are also at risk.[2]
Solution: The Use of Scavengers
To prevent these side reactions, it is highly recommended to add "scavengers" to the reaction mixture. Scavengers are nucleophilic agents that are more reactive towards the tert-butyl cation than your substrate, effectively trapping it before it can cause unwanted modifications.[1][4]
Q2: How do I choose the right scavenger for my specific substrate?
The choice of scavenger depends on the nature of the acid-sensitive functional groups in your molecule.[4] For complex substrates, a scavenger cocktail is often employed for broader protection.[1]
| Sensitive Residue/Group | Recommended Scavenger(s) | Typical Concentration (in TFA) |
| Tryptophan (Trp) | Triethylsilane (TES), Triisopropylsilane (TIS), 1,2-Ethanedithiol (EDT) | 1-5% |
| Methionine (Met) | Thioanisole | 2-5% |
| Tyrosine (Tyr) | Anisole, Phenol | 2-5% |
| Cysteine (Cys) | 1,2-Ethanedithiol (EDT) | 2-5% |
| General Purpose | Water, Anisole | 2-5% |
Common Scavenger Cocktails:
-
TFA/TIS/H₂O (95:2.5:2.5 v/v/v): A widely used general-purpose cocktail.[4]
-
Reagent K (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v): Recommended for peptides with multiple sensitive residues.[4]
Q3: My Boc deprotection is incomplete. What are the possible reasons and how can I drive the reaction to completion?
Incomplete deprotection can be frustrating and can complicate downstream processing. Several factors can contribute to this issue:
-
Insufficient Acid Strength or Concentration: While the Boc group is acid-labile, some substrates may require stronger acidic conditions for complete removal.[1]
-
Inadequate Reaction Time or Temperature: The reaction may simply need more time to go to completion. While gentle warming can sometimes help, it may also increase the rate of side reactions, making the use of scavengers even more critical.[4]
-
Steric Hindrance: A sterically hindered Boc-protected amine may be less accessible to the acid, slowing down the deprotection rate.[4]
Troubleshooting Steps:
-
Increase Reaction Time: Monitor the reaction progress by TLC or LC-MS and allow it to stir for a longer duration.
-
Increase Acid Concentration: Gradually increase the concentration of TFA or switch to a stronger acid system like HCl in dioxane.
-
Elevate Temperature: Gently warm the reaction to 30-40°C, ensuring that scavengers are present to mitigate potential side product formation.[4]
Q4: My substrate is degrading under standard TFA or HCl conditions. What are some milder alternatives for Boc deprotection?
For highly acid-sensitive substrates where even the use of scavengers is insufficient to prevent degradation, several milder deprotection methods can be employed.
| Method | Reagents | Typical Conditions | Advantages | Considerations |
| Lewis Acid Catalysis | SnCl₄, TMSI, ZnBr₂ | Varies with reagent | Can be highly selective | May require anhydrous conditions; some Lewis acids are harsh.[5][6][7] |
| Oxalyl Chloride/Methanol | Oxalyl chloride in methanol | Room temperature, 1-4 hours | Mild and tolerant of many functional groups.[8][9][10] | Generates HCl in situ. |
| Aqueous Phosphoric Acid | H₃PO₄ in THF | Variable | Mild and selective.[11] | Can have slower reaction times and more complex workup.[11] |
| Thermal Deprotection | Heat (neat or in a high-boiling solvent) | 150-185°C | Acid-free.[12][13] | Substrate must be thermally stable.[12] |
| Catalyst-Free Water-Mediated | Water | 100-150°C | "Green" and catalyst-free.[6] | Requires high temperatures. |
Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA and Scavengers
-
Dissolve the Boc-protected substrate (1.0 equiv.) in dichloromethane (B109758) (DCM).
-
Add the appropriate scavenger or scavenger cocktail (e.g., TIS, 2.5% v/v).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add Trifluoroacetic Acid (TFA) to a final concentration of 20-50% v/v.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA in vacuo.
-
The resulting amine TFA salt can be used directly or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted.[11]
Protocol 2: Boc Deprotection with HCl in Dioxane
-
Suspend the Boc-protected substrate (1.0 equiv.) in a 4M solution of HCl in dioxane.
-
Stir the mixture at room temperature for 1-12 hours, monitoring for completion.[11]
-
Evaporate the solvent under vacuum to obtain the hydrochloride salt of the deprotected amine.
-
For the free amine, triturate the salt with a solvent like diethyl ether and filter, or perform a basic workup.[11]
Protocol 3: Mild Boc Deprotection using Oxalyl Chloride in Methanol
-
Dissolve the Boc-protected substrate (1.0 equiv.) in methanol.
-
Add oxalyl chloride (2-3 equiv.) dropwise at room temperature.
-
Stir the reaction for 1-4 hours.[10]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent in vacuo to yield the deprotected amine hydrochloride salt.
Visual Guides
Troubleshooting Workflow for Boc Deprotection
Caption: How scavengers intercept reactive cations to prevent side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 3. total-synthesis.com [total-synthesis.com]
- 4. benchchem.com [benchchem.com]
- 5. Extremely mild reagent for Boc deprotection applicable to the synthesis of peptides with thioamide linkages - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Plasma Stability of THP-SS-PEG1-Boc Conjugates
Welcome to the technical support center for the THP-SS-PEG1-Boc linker system. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the plasma stability of antibody-drug conjugates (ADCs) and other bioconjugates utilizing this linker. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability for this compound in plasma?
A1: The primary contributor to the instability of the this compound linker in plasma is the disulfide (SS) bond. This bond is susceptible to reduction by endogenous thiols, such as glutathione, which is present in plasma.[1][2] This reduction leads to the premature cleavage of the linker and release of the conjugated payload.
Q2: How do the THP and Boc protecting groups affect plasma stability?
A2: The tert-butoxycarbonyl (Boc) protecting group is generally stable under physiological pH and is primarily cleaved under acidic conditions, which are not typically encountered in plasma.[1][3] Therefore, the Boc group is not a significant contributor to plasma instability. The tetrahydropyranyl (THP) ether is also relatively stable at physiological pH but can be susceptible to acidic hydrolysis.[4][5][6] However, compared to the disulfide bond, the THP group is considered more stable in the plasma environment.
Q3: What is the role of the PEG1 component in the linker's stability?
A3: The short polyethylene (B3416737) glycol (PEG1) chain enhances the hydrophilicity of the linker and the overall ADC.[7] This can help to mitigate aggregation, which is a common issue with hydrophobic drug-linker combinations, and can improve the pharmacokinetic profile of the conjugate.[7]
Q4: How does the drug-to-antibody ratio (DAR) impact the stability of an ADC with this linker?
A4: A higher drug-to-antibody ratio (DAR) can increase the overall hydrophobicity of the ADC, which may lead to a higher propensity for aggregation.[8][9] Aggregation can, in turn, affect the ADC's stability and pharmacokinetic properties.[8] It is crucial to optimize the DAR to balance efficacy with stability.
Troubleshooting Guides
Issue 1: Premature Payload Release in Plasma
Symptom: LC-MS/MS analysis of plasma samples shows a rapid increase in the concentration of the free payload over time.
| Potential Cause | Troubleshooting Steps |
| Disulfide Bond Reduction | 1. Introduce Steric Hindrance: Modify the linker by introducing bulky substituents near the disulfide bond to sterically hinder access by reducing agents. 2. Optimize Conjugation Site: The local microenvironment of the conjugation site on the antibody can influence disulfide bond stability. Experiment with different conjugation sites. |
| Assay Artifacts | 1. Control Experiments: Include a control where the conjugate is incubated in a buffer without plasma to differentiate between chemical and plasma-mediated instability. 2. Check Reagents: Ensure that no residual reducing agents from the conjugation process are present in the final product. |
Issue 2: Conjugate Aggregation
Symptom: Size-exclusion chromatography (SEC) analysis shows the formation of high molecular weight species (aggregates) during incubation in plasma or upon storage.
| Potential Cause | Troubleshooting Steps |
| Hydrophobicity | 1. Optimize DAR: A lower average DAR can reduce the overall hydrophobicity of the ADC.[8] 2. Modify Linker: Incorporate longer or branched PEG chains to increase the hydrophilicity of the linker-drug conjugate.[7] |
| Formulation Issues | 1. Adjust pH and Buffer: Ensure the formulation buffer pH is not close to the isoelectric point (pI) of the antibody, as this can minimize solubility. 2. Use Excipients: Include stabilizing excipients in the formulation to reduce protein-protein interactions. |
| Handling and Storage | 1. Avoid Freeze-Thaw Cycles: Aliquot samples to minimize freeze-thaw cycles which can induce aggregation.[10] 2. Optimize Storage Temperature: Determine the optimal storage temperature for your specific conjugate. |
Quantitative Data on Linker Stability
The stability of disulfide-based linkers in plasma can vary significantly based on their chemical structure. The following table summarizes representative plasma half-life data for different types of disulfide linkers to provide a comparative context.
| Linker Type | Key Feature | Reported Plasma Half-life (in vivo) | Reference(s) |
| Unhindered Disulfide | Direct disulfide linkage | ~1 day (in mice) | [2] |
| Sterically Hindered Disulfide (e.g., SPDB) | Methyl groups adjacent to the disulfide bond | ~9 days | [2] |
| Disulfide with PEGylation | Incorporation of a PEG chain | Can be prolonged depending on PEG size | [7] |
| Thioether (Non-cleavable control) | Stable C-S bond | Very long half-life | [11] |
Experimental Protocols
Protocol: In Vitro Plasma Stability Assay using LC-MS/MS
This protocol outlines a general method for assessing the stability of a this compound conjugated molecule in human plasma.
1. Materials:
-
This compound conjugate (e.g., ADC)
-
Pooled human plasma (with anticoagulant, e.g., K2EDTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) with 0.1% formic acid
-
Internal standard (IS) for LC-MS/MS analysis
-
Protein A magnetic beads (for ADCs)
-
Incubator at 37°C
-
LC-MS/MS system
2. Procedure:
-
Sample Preparation:
-
Thaw the pooled human plasma at 37°C.
-
Prepare a stock solution of the this compound conjugate in PBS.
-
Spike the conjugate into the plasma to a final concentration of 10 µg/mL.
-
Prepare a control sample by spiking the conjugate into PBS at the same concentration.
-
Gently mix and aliquot into multiple tubes for each time point (e.g., 0, 1, 4, 8, 24, 48, 72 hours).
-
-
Incubation:
-
Incubate the plasma and PBS samples at 37°C.
-
At each designated time point, remove one aliquot for each sample and immediately stop the reaction by freezing at -80°C until analysis.
-
-
Sample Processing for Free Payload Quantification:
-
Thaw the samples from the desired time points.
-
For ADC samples, add Protein A magnetic beads to separate the antibody-conjugated material from the free payload. Incubate as per the manufacturer's protocol.
-
Use a magnetic rack to pellet the beads and collect the supernatant containing the free payload.
-
To the supernatant, add 3 volumes of cold ACN with the internal standard to precipitate plasma proteins.
-
Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Develop a sensitive and specific LC-MS/MS method for the quantification of the released payload.
-
Generate a standard curve of the payload in plasma to enable accurate quantification.
-
Analyze the processed samples and determine the concentration of the free payload at each time point.
-
3. Data Analysis:
-
Plot the concentration of the released payload versus time.
-
Calculate the percentage of payload released at each time point relative to the initial total conjugated payload.
-
Determine the in vitro half-life (t½) of the conjugate in plasma.
Visualizations
References
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 6. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Collection - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - Bioconjugate Chemistry - Figshare [acs.figshare.com]
- 8. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Strategies to Reduce Heterogeneity in ADC Production
Welcome to the technical support center for Antibody-Drug Conjugate (ADC) production. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges related to ADC heterogeneity.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of heterogeneity in ADC production?
A1: Heterogeneity in ADCs arises from several factors during the manufacturing process. The most common sources include:
-
Variable Drug-to-Antibody Ratio (DAR): Traditional conjugation methods, such as those targeting lysine (B10760008) or cysteine residues, can result in a mixture of ADC species with different numbers of drug molecules attached to each antibody.[1][2] This variability can impact the efficacy and safety of the ADC.[2]
-
Multiple Conjugation Sites: When targeting residues like lysine, which are abundant on the antibody surface, the drug-linker can attach at various positions, leading to a diverse population of positional isomers.[]
-
Glycosylation Profile: Monoclonal antibodies are glycoproteins, and the attached N-linked glycans can exhibit significant heterogeneity in their structure. This can affect the stability, efficacy, and immunogenicity of the ADC.
-
Process-Related Impurities: The final ADC product may contain impurities such as unconjugated antibody, free drug-linker, and aggregated ADC molecules, all of which contribute to the overall heterogeneity.[]
Q2: Why is it important to control ADC heterogeneity and what are the key Critical Quality Attributes (CQAs)?
A2: Controlling heterogeneity is crucial because it directly impacts the safety, efficacy, and pharmacokinetic profile of the ADC.[2][4] A well-defined and consistent product is essential for regulatory approval and patient safety. Key Critical Quality Attributes (CQAs) that need to be monitored include:
-
Drug-to-Antibody Ratio (DAR): A low DAR may reduce potency, while a high DAR can negatively affect pharmacokinetics and increase toxicity.[2][4]
-
DAR Distribution: The batch-to-batch consistency of the different DAR species is a critical process parameter.
-
Conjugation Site: The specific location of the drug-linker can influence the stability and biological activity of the ADC.
-
Free Drug Level: Unconjugated cytotoxic drug can lead to systemic toxicity.[5]
-
Aggregation: Aggregated ADCs can be immunogenic and must be removed.[6]
-
Glycoprofile: The type and distribution of glycans can affect the ADC's function and clearance.
Q3: What are the main strategies to produce more homogeneous ADCs?
A3: The primary strategy to reduce heterogeneity is to employ site-specific conjugation technologies. These methods allow for precise control over the location and number of conjugated drugs, leading to a more uniform ADC product. Key site-specific conjugation approaches include:
-
Engineered Cysteines: Introducing cysteine residues at specific sites on the antibody provides reactive handles for conjugation.[7]
-
Enzymatic Conjugation: Enzymes like Sortase A can be used to attach drug-linkers to a specific recognition sequence engineered into the antibody.
-
Unnatural Amino Acids: Incorporating unnatural amino acids with bio-orthogonal reactive groups enables highly specific conjugation.
-
Glycoengineering: The N-linked glycans on the antibody can be enzymatically remodeled to provide a site for drug conjugation.[8]
Troubleshooting Guides
Issue 1: Low Drug-to-Antibody Ratio (DAR) and Poor Conjugation Efficiency
Question: We are observing a consistently low DAR and low yields after our conjugation reaction. What are the potential causes and how can we improve our conjugation efficiency?
Answer: Low DAR is a common issue that can stem from several factors in the conjugation process. Below is a systematic guide to troubleshoot this problem.
| Potential Cause | Troubleshooting Steps |
| Inefficient Antibody Reduction (for Cysteine Conjugation) | - Optimize Reducing Agent Concentration: Titrate the concentration of the reducing agent (e.g., TCEP, DTT) to ensure complete but controlled reduction of interchain disulfide bonds. An insufficient amount will result in fewer available thiol groups. - Control Reduction Conditions: Optimize the incubation time and temperature of the reduction step. - Remove Excess Reducing Agent: Ensure complete removal of the reducing agent before adding the drug-linker, as it can react with and quench the linker. |
| Poor Solubility of Drug-Linker | - Use of Co-solvents: For hydrophobic drug-linkers, dissolve them in a small amount of a compatible organic co-solvent (e.g., DMSO, DMF) before adding to the aqueous reaction buffer. Keep the final co-solvent concentration low (typically <10%) to avoid antibody denaturation.[9] - PEGylation of the Linker: Incorporating polyethylene (B3416737) glycol (PEG) chains into the linker can significantly improve its aqueous solubility. |
| Suboptimal Reaction Conditions | - Adjust pH: For thiol-maleimide conjugation, maintain a pH between 6.5 and 7.5. Higher pH can lead to maleimide (B117702) hydrolysis, while lower pH reduces thiol reactivity.[10] - Optimize Molar Ratio: Increase the molar equivalents of the drug-linker relative to the antibody to drive the reaction towards a higher DAR. Be cautious of excess linker, which can lead to aggregation.[10] - Reaction Time and Temperature: Monitor the reaction over time to determine the optimal duration. Most conjugations are performed at room temperature or 4°C.[10] |
| Reagent Quality and Stability | - Verify Reagent Integrity: Ensure the drug-linker and antibody have been stored correctly and have not degraded. Maleimide-containing linkers are susceptible to hydrolysis. - Check Antibody Purity: Use a highly pure antibody (>95%), as impurities can compete for conjugation sites. |
Issue 2: ADC Aggregation During or After Conjugation
Question: We are observing significant aggregation of our ADC product, leading to low yields of monomeric ADC after purification. What causes this and how can we mitigate it?
Answer: ADC aggregation is a frequent challenge, often driven by the increased hydrophobicity of the ADC after conjugation. Here are some strategies to address aggregation.
| Potential Cause | Mitigation Strategies |
| Increased Hydrophobicity from Drug-Linker | - Use Hydrophilic Linkers: Incorporate hydrophilic moieties, such as PEG, into the linker design to counteract the hydrophobicity of the payload. - Optimize DAR: Higher DAR species are generally more hydrophobic and prone to aggregation. Aim for a lower, more homogeneous DAR if aggregation is a persistent issue. |
| Unfavorable Buffer Conditions | - Optimize Buffer Composition: Screen different buffer systems, pH, and salt concentrations to find conditions that maintain ADC stability. - Use Stabilizing Excipients: Include excipients such as polysorbates, sugars (e.g., sucrose, trehalose), or amino acids (e.g., arginine, glycine) in the formulation to prevent aggregation. |
| Process-Induced Stress | - Gentle Mixing: Avoid vigorous agitation during the conjugation and purification steps. - Immobilization on Solid Support: To prevent intermolecular aggregation, antibodies can be immobilized on a solid support during the conjugation reaction.[1][6] |
| Purification Challenges | - Optimize Chromatography: Develop a robust purification method, often using Hydrophobic Interaction Chromatography (HIC) or Size Exclusion Chromatography (SEC), to efficiently remove aggregates.[6] |
Experimental Protocols
Protocol 1: Cysteine-Maleimide Conjugation
This protocol provides a general procedure for conjugating a maleimide-activated drug-linker to a monoclonal antibody via reduced interchain cysteine residues.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM in water)
-
Maleimide-activated drug-linker
-
Anhydrous DMSO or DMF
-
Reaction Buffer: Degassed PBS, pH 7.2
-
Quenching Reagent: N-acetylcysteine solution
-
Purification system (e.g., SEC or HIC)
Procedure:
-
Antibody Preparation:
-
Start with a purified mAb solution at a concentration of 5-10 mg/mL.
-
If necessary, perform a buffer exchange into the degassed reaction buffer.
-
-
Antibody Reduction:
-
Add a calculated amount of TCEP solution to the mAb solution to achieve the desired molar excess (e.g., a 2.5-fold molar excess over antibody for partial reduction).
-
Incubate at 37°C for 1-2 hours with gentle mixing.
-
-
Drug-Linker Conjugation:
-
Immediately before use, dissolve the maleimide-activated drug-linker in a minimal amount of anhydrous DMSO.
-
Add the dissolved linker to the reduced antibody solution to achieve the desired molar ratio (e.g., 5-fold molar excess of linker over antibody).
-
Incubate for 1-2 hours at room temperature in the dark with gentle mixing.
-
-
Quenching:
-
Add a 2-fold molar excess of N-acetylcysteine (relative to the initial maleimide linker) to quench any unreacted maleimide groups.
-
Incubate for 20 minutes at room temperature.
-
-
Purification:
-
Purify the ADC from excess drug-linker and quenching reagent using Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC).
-
Protocol 2: DAR Analysis by Hydrophobic Interaction Chromatography (HIC)
HIC is a standard method for determining the DAR and drug load distribution of cysteine-linked ADCs.
Materials:
-
ADC sample
-
HIC column (e.g., Tosoh TSKgel Butyl-NPR)
-
HPLC system
-
Mobile Phase A: 1.5 M Ammonium Sulfate, 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, 20% Isopropanol
Procedure:
-
Sample Preparation:
-
Dilute the ADC sample to a concentration of approximately 1 mg/mL in Mobile Phase A.
-
-
Column Equilibration:
-
Equilibrate the HIC column with 100% Mobile Phase A until a stable baseline is achieved.
-
-
Injection:
-
Inject 20-50 µL of the prepared ADC sample.
-
-
Elution Gradient:
-
Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.
-
-
Detection:
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Identify and integrate the peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.). Earlier eluting peaks correspond to lower DAR species.
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of each species * DAR of that species) / 100
-
Visualizations
References
- 1. Challenges and new frontiers in analytical characterization of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repligen.com [repligen.com]
- 4. researchgate.net [researchgate.net]
- 5. Graphviz [graphviz.org]
- 6. leukocare.com [leukocare.com]
- 7. A review of conjugation technologies for antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. color | Graphviz [graphviz.org]
- 9. Comparison of Conjugates Obtained Using DMSO and DMF as Solvents in the Production of Polyclonal Antibodies and ELISA Development: A Case Study on Bisphenol A [mdpi.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Mitigating Off-Target Toxicity of Disulfide-Linked ADCs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions to address challenges encountered during the development of disulfide-linked antibody-drug conjugates (ADCs).
Troubleshooting Guide
This guide addresses common issues observed during the preclinical evaluation of disulfide-linked ADCs, offering potential causes and actionable solutions.
| Observed Issue | Potential Causes | Recommended Solutions |
| High background toxicity in in-vitro cytotoxicity assays with target-negative cells | 1. Premature cleavage of the disulfide linker in the culture medium. 2. Non-specific uptake of the ADC by cells. 3. Contamination of the ADC preparation with free cytotoxic payload. | 1. Enhance Linker Stability: Synthesize ADCs with sterically hindered disulfide linkers (e.g., by introducing methyl groups adjacent to the disulfide bond) or explore more stable linker technologies.[1][2][3] 2. Control for Non-Specific Uptake: Include a non-targeting ADC control in your assay to quantify non-specific internalization. 3. Purify ADC: Ensure the ADC is highly purified to remove any unconjugated payload before use in assays.[4] |
| Low potency of the disulfide-linked ADC in target-positive cells | 1. Inefficient internalization of the ADC upon antigen binding. 2. Inefficient cleavage of the disulfide linker within the target cell. 3. Low expression of the target antigen on the cell surface. | 1. Confirm Internalization: Use flow cytometry or fluorescence microscopy to verify that the antibody is effectively internalized upon binding to its target. 2. Optimize Linker Cleavage: While disulfide linkers are designed to be cleaved by intracellular glutathione (B108866), the efficiency can vary.[] Consider alternative cleavable linkers if intracellular release is suboptimal. 3. Quantify Antigen Expression: Confirm high expression of the target antigen on your selected cell line. |
| Significant payload loss in plasma stability assays | 1. The disulfide bond is not sufficiently stable in the reducing environment of the plasma. 2. Thiol-disulfide exchange with plasma components like albumin. | 1. Introduce Steric Hindrance: Modify the linker by adding alkyl groups, such as methyl groups, near the disulfide bond to sterically protect it from reduction.[1][2][3] 2. Optimize Conjugation Site: The stability of the disulfide bond can be influenced by the conjugation site on the antibody.[1] Experiment with different cysteine conjugation sites. 3. Perform Thiol Exchange Assay: To confirm susceptibility to thiol exchange, incubate the ADC with an excess of a small molecule thiol like glutathione and monitor payload transfer. |
| Unexpected toxicity in animal models (e.g., hepatotoxicity, hematotoxicity) | 1. Off-Target Payload Release: Premature release of the cytotoxic payload from the ADC in circulation.[] 2. On-Target, Off-Tumor Toxicity: The ADC binds to the target antigen expressed on healthy tissues.[][7] 3. Fc-Mediated Uptake: The Fc region of the ADC is recognized by Fcγ receptors on immune cells, leading to non-specific uptake and toxicity.[8] 4. Mannose Receptor-Mediated Uptake: Agalactosylated glycans on the Fc domain can be recognized by mannose receptors, particularly in the liver, leading to off-target uptake.[8] | 1. Improve Linker Stability: Employ sterically hindered disulfide linkers to enhance plasma stability.[1][2][3] 2. Tissue Cross-Reactivity Studies: Evaluate the binding of the antibody to a panel of normal tissues to assess potential on-target, off-tumor toxicity.[4] 3. Fc Engineering: Consider engineering the Fc region of the antibody to reduce its affinity for Fcγ receptors.[7] 4. Glycan Engineering: Modify the glycosylation profile of the antibody to reduce the content of agalactosylated glycans. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of off-target toxicity for disulfide-linked ADCs?
A1: The primary mechanism is the premature cleavage of the disulfide bond in the systemic circulation.[] The concentration of reducing molecules like glutathione is lower in the blood than inside cells, but some level of reduction can still occur, leading to the early release of the cytotoxic payload.[] This free payload can then be taken up non-specifically by healthy tissues, causing toxicity.[] Other mechanisms include Fc-mediated uptake by immune cells and mannose receptor-mediated uptake in the liver.[8]
Q2: How does steric hindrance around the disulfide bond improve ADC stability?
A2: Introducing bulky groups, such as methyl groups, on the carbon atoms adjacent to the disulfide bond physically obstructs the approach of reducing agents like glutathione.[1][2][3] This steric hindrance makes the disulfide bond less susceptible to reduction in the bloodstream, thereby increasing the plasma stability of the ADC and reducing premature payload release.[1][2]
Q3: What is the ideal Drug-to-Antibody Ratio (DAR) for a disulfide-linked ADC?
A3: The optimal DAR is a balance between efficacy and toxicity. A higher DAR increases the potency of the ADC but can also lead to increased hydrophobicity, which may result in faster clearance, aggregation, and higher off-target toxicity.[4] Conversely, a low DAR might not be sufficiently effective. The ideal DAR is typically determined empirically for each specific ADC, but site-specific conjugation technologies can help produce homogeneous ADCs with a defined DAR, leading to more predictable outcomes.[4]
Q4: Can the choice of conjugation site on the antibody affect the stability of the disulfide linker?
A4: Yes, the local microenvironment of the conjugation site on the antibody can influence the stability of the disulfide linkage.[1] Some sites may offer more protection from plasma-based reducing agents than others. Therefore, exploring different cysteine residues for conjugation is a valuable strategy for optimizing ADC stability.[1]
Q5: What are some key in vitro and in vivo assays to evaluate the stability and off-target toxicity of disulfide-linked ADCs?
A5: Key assays include:
-
In Vitro Plasma Stability Assay: The ADC is incubated in plasma from different species, and the amount of conjugated versus free payload is measured over time, typically by LC-MS.[9]
-
In Vitro Cytotoxicity Assays: These are performed on both target-positive and target-negative cell lines to assess potency and off-target killing.[10][11][12][13]
-
In Vivo Pharmacokinetic (PK) Studies: These studies in animal models measure the clearance rate of the ADC and the concentration of free payload in circulation over time.
-
In Vivo Toxicology Studies: These are conducted in relevant animal models to identify potential organ toxicities and determine the maximum tolerated dose (MTD).
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay by LC-MS
This protocol outlines a general procedure to assess the stability of a disulfide-linked ADC in plasma.
Materials:
-
Disulfide-linked ADC
-
Human or animal plasma (e.g., mouse, rat)
-
Phosphate-buffered saline (PBS)
-
Immunoaffinity beads (e.g., Protein A or anti-human IgG)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Elution buffer (e.g., 0.1 M glycine-HCl, pH 2.5)
-
Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Reducing agent (e.g., DTT or TCEP)
-
LC-MS system
Procedure:
-
Incubation: Dilute the ADC into plasma to a final concentration (e.g., 100 µg/mL). Prepare a control sample by diluting the ADC in PBS. Incubate all samples at 37°C.
-
Time Points: At designated time points (e.g., 0, 24, 48, 96, 168 hours), withdraw an aliquot of the plasma-ADC mixture.
-
Immunoaffinity Capture: Add the plasma aliquot to pre-washed immunoaffinity beads and incubate to capture the ADC.
-
Washing: Wash the beads several times with wash buffer to remove unbound plasma proteins.
-
Elution: Elute the ADC from the beads using the elution buffer and immediately neutralize the eluate.
-
Sample Preparation for LC-MS:
-
Intact Mass Analysis: Dilute a portion of the eluate for direct LC-MS analysis to determine the average DAR.
-
Reduced Chain Analysis: To analyze the light and heavy chains separately, incubate a portion of the eluate with a reducing agent (e.g., 10 mM DTT at 37°C for 30 minutes).
-
-
LC-MS Analysis: Inject the prepared samples onto the LC-MS system. Use a suitable chromatographic method to separate the ADC species.
-
Data Analysis: Analyze the mass spectra to determine the distribution of different drug-loaded species and calculate the average DAR at each time point. A decrease in the average DAR over time indicates payload loss.[14]
Protocol 2: In Vitro Cytotoxicity Assay (MTT-based)
This protocol describes how to assess the cytotoxicity of an ADC on adherent cell lines.
Materials:
-
Target-positive and target-negative cell lines
-
Complete cell culture medium
-
Disulfide-linked ADC, unconjugated antibody control, and free payload control
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight at 37°C with 5% CO2.[11]
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compounds. Include untreated cells as a control.
-
Incubation: Incubate the plate for a period relevant to the payload's mechanism of action (typically 72-120 hours).[4]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[10][11]
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in the dark to dissolve the formazan crystals.[10][12]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[10][12]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the logarithm of the ADC concentration and fit the data to a dose-response curve to determine the IC50 value.[11]
Visualizations
Caption: Workflow for assessing off-target toxicity of disulfide-linked ADCs.
Caption: Mannose receptor-mediated pathway for off-target ADC uptake.
References
- 1. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Steric and stereoscopic disulfide construction for cross-linkage via N-dithiophthalimides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 7. blog.crownbio.com [blog.crownbio.com]
- 8. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 10. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Technical Support Center: Optimization of Glutathione Cleavage for Drug Release
Welcome to the technical support center for the optimization of glutathione (B108866) (GSH)-mediated drug release. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of using glutathione for targeted drug release?
A1: The principle lies in the significant difference in glutathione concentration between the intracellular and extracellular environments, and particularly between tumor and normal tissues. The cytosol of tumor cells has a much higher concentration of GSH (millimolar range) compared to the extracellular matrix (micromolar range).[1] This high intracellular GSH concentration can cleave disulfide bonds (-S-S-) that are used to link drugs to a carrier, leading to targeted drug release specifically within cancer cells.[1]
Q2: Why is my glutathione-responsive nanoparticle system showing low drug release even in the presence of GSH?
A2: Several factors could contribute to low drug release:
-
Insufficient GSH Concentration: The GSH concentration in your in vitro experiment might not be high enough to efficiently cleave the disulfide bonds. Some systems require GSH levels of up to 10 mM or even 30 mM for significant drug release.[2]
-
Steric Hindrance: The disulfide bond within your nanoparticle might be sterically hindered, preventing GSH from accessing and reducing it. The accessibility of the disulfide bond is a critical factor for its reduction.[3]
-
Hydrophobicity of the Nanoparticle Core: A highly hydrophobic core can impede the diffusion of the released drug out of the nanoparticle, even after the disulfide bonds are cleaved.
-
Low Degree of Disulfide Bonds: The number of disulfide bonds in your polymer backbone might be too low. A higher density of disulfide bonds can lead to faster degradation of the nanoparticle and consequently, a higher rate of drug release.[2]
Q3: How can I increase the sensitivity of my drug delivery system to glutathione?
A3: To enhance the GSH sensitivity of your system, consider the following strategies:
-
Increase the Density of Disulfide Bonds: Incorporating a higher number of disulfide linkers into your polymer can make the system more responsive to GSH.[2]
-
Optimize Linker Chemistry: The chemical nature of the linker containing the disulfide bond can influence its reactivity. Using less sterically hindered linkers can improve accessibility for GSH.
-
Modulate Polymer Hydrophilicity: Increasing the hydrophilicity of the polymer upon cleavage can promote faster disassembly of the nanoparticle and quicker drug release.[2]
Q4: What are the typical intracellular GSH concentrations I should be mimicking in my in vitro experiments?
A4: For in vitro experiments simulating the intracellular environment of tumor cells, it is recommended to use GSH concentrations in the range of 1-10 mM.[4] Some studies use up to 20 mM to demonstrate robust cleavage.[5] For simulating the extracellular environment, a much lower concentration, typically in the micromolar range (e.g., 2 µM), is appropriate.[1]
Q5: Can the pH of the medium affect glutathione-mediated cleavage?
A5: Yes, pH can influence the reaction. The thiol-disulfide exchange reaction is generally more efficient at a slightly alkaline pH (around 7.4), which is typical of the intracellular environment. Acidic conditions, such as those found in endosomes and lysosomes, may affect the rate of cleavage. The drug release mechanism can be dependent on both the thiolation degree of the carrier and the pH of the medium.[6]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Premature drug leakage in the absence of GSH. | - Instability of the nanoparticle structure.- Hydrolysis of the linker or drug conjugate. | - Crosslink the nanoparticle shell to improve stability.[7]- Use more stable linkers that are specifically cleaved by GSH. |
| Incomplete drug release even at high GSH concentrations. | - Strong non-covalent interactions between the drug and the polymer matrix.- The released drug has low solubility in the release medium. | - Modify the polymer matrix to reduce drug-polymer interactions.- Add a small amount of a suitable organic solvent to the release medium to improve drug solubility. |
| High variability in drug release data between batches. | - Inconsistent particle size and size distribution.- Variation in the degree of disulfide bond incorporation. | - Optimize the nanoparticle fabrication process to ensure batch-to-batch consistency.[8][9]- Characterize each batch thoroughly for size, zeta potential, and drug loading. |
| Low cellular uptake of nanoparticles. | - Unfavorable surface charge or size of the nanoparticles. | - Modify the nanoparticle surface with targeting ligands (e.g., folic acid, antibodies).- Optimize the particle size to be within the optimal range for endocytosis (typically below 200 nm). |
Quantitative Data Summary
The following tables summarize quantitative data on glutathione concentrations and drug release from various studies.
Table 1: Glutathione (GSH) Concentrations in Normal vs. Cancer Cells/Tissues
| Cell/Tissue Type | Normal GSH Concentration | Cancer GSH Concentration | Fold Increase | Reference |
| General | ~10x lower than cancer cells | ~10 mM | ~10 | [4] |
| Human Lung Fibroblast vs. Lung Adenocarcinoma | Lower | 7-fold higher | 7 | [10] |
| Cervical Tissue vs. Squamous Cell Carcinoma | Lower | 2-fold higher | 2 | [11] |
| Extracellular Environment | ~2 µM | - | - | [1] |
Table 2: In Vitro Drug Release from GSH-Responsive Nanoparticles
| Nanoparticle System | Drug | GSH Concentration | Time | Cumulative Release (%) | Reference |
| Polyurethane Nanoparticles | Cisplatin | 0 mM | 100 h | ~5% | [2] |
| 5 mM | 100 h | ~25% (5x higher) | [2] | ||
| 10 mM | 100 h | ~40% (8x higher) | [2] | ||
| PEG-SS-GEM Micelles | Gemcitabine | 0 mM | 24 h | 3.18% | [12] |
| 10 mM | 24 h | 93.1% | [12][13] | ||
| HA/TPE-CS-SS-PTX NPs | Paclitaxel (B517696) | 0 mM | 24 h | 17.55% | [14] |
| 10 mM | 24 h | 80.35% | [14] | ||
| Doxorubicin-loaded Nanogels | Doxorubicin | 10 mM | - | Release induced | [1] |
Experimental Protocols
Protocol 1: In Vitro Drug Release Study
This protocol describes a typical dialysis-based method to quantify drug release from GSH-responsive nanoparticles.
Materials:
-
Drug-loaded nanoparticles
-
Phosphate-buffered saline (PBS), pH 7.4
-
Reduced glutathione (GSH)
-
Dialysis tubing (with appropriate molecular weight cut-off)
-
Shaking incubator or water bath at 37°C
-
Quantification instrument (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Prepare a stock solution of the drug-loaded nanoparticles in PBS.
-
Prepare release media: PBS (pH 7.4) with and without GSH at the desired concentrations (e.g., 0 mM, 2 µM, 5 mM, 10 mM).
-
Transfer a known volume (e.g., 1 mL) of the nanoparticle suspension into a dialysis bag.
-
Place the sealed dialysis bag into a larger container with a known volume (e.g., 20 mL) of the release medium.
-
Incubate the setup at 37°C with gentle shaking.
-
At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample from the release medium outside the dialysis bag.
-
Replenish the container with an equal volume of fresh release medium to maintain sink conditions.
-
Quantify the concentration of the released drug in the collected samples using a suitable analytical method (e.g., UV-Vis absorbance or HPLC).
-
Calculate the cumulative percentage of drug release at each time point relative to the initial total drug loading.
Protocol 2: Quantification of Intracellular Glutathione
This protocol provides a general method for measuring intracellular GSH levels.
Materials:
-
Cell culture
-
Reagents for cell lysis
-
Assay kit for glutathione quantification (e.g., based on the reaction with 5,5'-dithio-bis(2-nitrobenzoic acid) - DTNB)
-
Microplate reader
Procedure:
-
Culture cells to the desired confluency.
-
Harvest the cells and wash them with cold PBS.
-
Lyse the cells using a suitable lysis buffer and centrifugation to remove cell debris.
-
Use a commercially available GSH assay kit following the manufacturer's instructions. This typically involves the reaction of the supernatant with DTNB, which reacts with GSH to produce a colored product that can be measured spectrophotometrically at 412 nm.
-
To measure oxidized glutathione (GSSG), the GSH in the sample is first masked, and then the GSSG is reduced to GSH, which is then quantified.
-
The GSH/GSSG ratio can be calculated, which is a key indicator of cellular redox state.[15]
Visualizations
Caption: Workflow of GSH-mediated drug release.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Glutathione-responsive biodegradable polyurethane nanoparticles for lung cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From structure to redox: the diverse functional roles of disulfides and implications in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Glutathione-responsive and -exhausting metal nanomedicines for robust synergistic cancer therapy [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Glutathione-responsive nano-vehicles as a promising platform for targeted intracellular drug and gene delivery: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. Optimizing Desolvation Conditions for Glutathione-Cross-Linked Bovine Serum Albumin Nanoparticles: Implication for Intravenous Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimizing Desolvation Conditions for Glutathione-Cross-Linked Bovine Serum Albumin Nanoparticles: Implication for Intravenous Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. karger.com [karger.com]
- 12. Visualization and Quantification of Drug Release by GSH-Responsive Multimodal Integrated Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Construction of glutathione-responsive paclitaxel prodrug nanoparticles for image-guided targeted delivery and breast cancer therapy - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00610K [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Characterizing THP-SS-PEG1-Boc ADCs
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with THP-SS-PEG1-Boc Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the key analytical challenges specific to the this compound linker?
The primary challenges stem from the unique chemical moieties within the linker:
-
THP and Boc Protecting Group Lability: Both the Tetrahydropyranyl (THP) and tert-Butyloxycarbonyl (Boc) groups are acid-labile.[1][2] This can lead to their premature cleavage during analysis using methods that employ acidic mobile phases, such as reversed-phase chromatography, potentially generating artifact peaks and complicating data interpretation.[3]
-
Disulfide Bond Reduction: The disulfide (SS) bond is susceptible to reduction.[4] Inconsistent or unintentional reduction during sample preparation or analysis can lead to inaccurate determination of the drug-to-antibody ratio (DAR) and heterogeneity profiles.
-
PEG Moiety Heterogeneity: The Polyethylene Glycol (PEG) spacer can contribute to the overall heterogeneity of the ADC and may impact chromatographic resolution, potentially causing broader peaks.[5][6]
Q2: What is the importance of determining the Drug-to-Antibody Ratio (DAR) and how is it affected by the this compound linker?
The DAR is a critical quality attribute (CQA) that defines the average number of drug molecules conjugated to an antibody, directly impacting the ADC's potency and therapeutic window.[7][8] For this compound ADCs, accurate DAR determination can be challenging. Premature cleavage of the THP or Boc groups or reduction of the disulfide linker during analysis can lead to an underestimation of the true DAR.[9]
Q3: How does the PEG linker influence the analytical characterization of these ADCs?
The PEG linker enhances the hydrophilicity of the ADC, which can improve its pharmacokinetic properties.[][11] Analytically, this can:
-
Impact HIC Elution: The hydrophilicity of PEG can modulate the retention of ADC species on Hydrophobic Interaction Chromatography (HIC) columns, potentially requiring optimization of salt gradients for adequate separation of different DAR species.[12]
-
Affect Electrophoretic Mobility: In techniques like Capillary Electrophoresis-Sodium Dodecyl Sulfate (B86663) (CE-SDS), the PEG chain can alter the hydrodynamic radius of the ADC fragments, influencing their migration and requiring careful interpretation of the electropherogram.[13]
Troubleshooting Guides
Hydrophobic Interaction Chromatography (HIC)
Issue 1: Poor separation of DAR species, leading to broad or overlapping peaks.
-
Possible Cause A: Suboptimal Salt Concentration. The salt concentration in the mobile phase is critical for proper hydrophobic interaction.
-
Troubleshooting Step: Optimize the salt gradient. A shallower gradient may improve the resolution of species with different DARs. Experiment with different salt types (e.g., ammonium (B1175870) sulfate vs. sodium chloride) and concentrations.[12][14]
-
-
Possible Cause B: On-Column Degradation. The stationary phase or mobile phase conditions may be causing the degradation of the ADC.
-
Troubleshooting Step: Ensure the mobile phase pH is neutral and compatible with the stability of the THP and Boc protecting groups. Analyze the flow-through for signs of linker or drug cleavage.
-
Issue 2: Appearance of unexpected peaks that do not correspond to expected DAR species.
-
Possible Cause A: Premature Cleavage of Protecting Groups. Acidic or harsh mobile phase conditions could be cleaving the THP or Boc groups.
-
Troubleshooting Step: Verify the pH of your mobile phase. If necessary, switch to a buffer system that maintains a neutral pH throughout the analysis.
-
-
Possible Cause B: Disulfide Bond Reduction. Reducing agents present in the sample or on the column could be cleaving the disulfide linker.
-
Troubleshooting Step: Ensure all solutions are free from reducing agents. If reduction is suspected, treat the sample with an alkylating agent like N-ethylmaleimide (NEM) prior to analysis to cap free thiols.
-
Reversed-Phase Liquid Chromatography (RP-LC)
Issue 1: Multiple unexpected peaks and apparent heterogeneity.
-
Possible Cause A: Acid-Catalyzed Cleavage of THP and Boc Groups. The acidic mobile phases (e.g., with trifluoroacetic acid - TFA) typically used in RP-LC can readily cleave the THP and Boc protecting groups.[3]
-
Possible Cause B: Dissociation of Antibody Chains. The organic solvent and acidic conditions in RP-LC can cause the dissociation of the antibody's light and heavy chains, especially for cysteine-conjugated ADCs where inter-chain disulfides are reduced.[7]
-
Troubleshooting Step: For intact mass analysis, native size-exclusion chromatography coupled with mass spectrometry (SEC-MS) is a more suitable technique.[7] For chain analysis, ensure complete reduction of the ADC prior to injection to obtain expected light and heavy chain fragments.
-
Mass Spectrometry (MS)
Issue 1: In-source fragmentation or observation of masses corresponding to the cleaved linker-drug.
-
Possible Cause A: Labile Protecting Groups. The energy in the MS source can be sufficient to cleave the acid-labile THP and Boc groups.
-
Troubleshooting Step: Optimize the ESI source parameters. Reduce the cone voltage and use milder source conditions to minimize in-source fragmentation.[3]
-
-
Possible Cause B: Unstable Linker. The disulfide bond might be susceptible to cleavage under certain MS conditions.
-
Troubleshooting Step: Characterize potential fragmentation pathways using tandem MS (MS/MS). This can help identify the labile bonds and confirm the structure of the fragments.
-
Quantitative Data Summary
Table 1: Comparison of Analytical Techniques for this compound ADC Characterization
| Analytical Technique | Information Provided | Potential Challenges with this compound Linker |
| HIC-UV | Average DAR, drug-load distribution.[15] | PEG moiety may affect resolution; potential for on-column degradation. |
| RP-LC-MS | Precise mass confirmation of ADC fragments, glycoform analysis.[15] | Acidic mobile phase can cleave THP/Boc groups; potential for antibody chain dissociation.[3][7] |
| Native SEC-MS | Intact mass of the ADC, DAR, and aggregation state.[7] | May have lower resolution for different DAR species compared to HIC. |
| CE-SDS (non-reducing) | Purity, size heterogeneity, and DAR distribution.[13] | PEG linker can affect migration time; potential for inaccurate quantitation if not properly calibrated. |
| UV/Vis Spectroscopy | Average DAR only.[16] | Prone to interference from free drug; assumes known extinction coefficients. |
Experimental Protocols
Protocol 1: DAR Analysis by Hydrophobic Interaction Chromatography (HIC)
This protocol provides a general method for analyzing ADCs using HIC.[15]
-
Mobile Phase Preparation:
-
Mobile Phase A: 2 M ammonium sulfate, 50 mM sodium phosphate, pH 7.0.
-
Mobile Phase B: 50 mM sodium phosphate, pH 7.0, with 20% isopropanol.
-
-
Chromatographic Conditions:
-
Column: HIC column (e.g., Tosoh TSKgel Butyl-NPR).
-
Flow Rate: 0.5 mL/min.
-
Gradient: 0-100% Mobile Phase B over 20 minutes.
-
Detection: UV at 280 nm and 252 nm (or the absorbance maximum of the payload).
-
-
Sample Preparation:
-
Dilute the this compound ADC sample to approximately 1 mg/mL in Mobile Phase A.
-
-
Data Analysis:
-
Integrate the peak areas for each DAR species.
-
Calculate the average DAR using a weighted average formula based on the peak areas.
-
Protocol 2: Reduced Mass Analysis by RP-LC-MS
This protocol is for the analysis of the light and heavy chains of the ADC.
-
Sample Reduction:
-
To 50 µg of the ADC (at 1 mg/mL), add DTT to a final concentration of 10 mM.
-
Incubate at 37°C for 30 minutes.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Chromatographic Conditions:
-
Column: C4 reversed-phase column.
-
Flow Rate: 0.3 mL/min.
-
Gradient: 5-95% Mobile Phase B over 30 minutes.
-
-
Mass Spectrometry Conditions:
-
Instrument: Q-TOF or Orbitrap mass spectrometer.
-
Mode: Positive ion, electrospray ionization (ESI).
-
Optimize source parameters to minimize fragmentation.
-
-
Data Analysis:
-
Deconvolute the mass spectra for the light and heavy chain species to determine the masses of the conjugated and unconjugated chains.
-
Visualizations
Caption: Workflow for the analytical characterization of this compound ADCs.
Caption: Troubleshooting logic for unexpected chromatographic peaks.
References
- 1. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. Practical approaches for overcoming challenges in heightened characterization of antibody-drug conjugates with new methodologies and ultrahigh-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. enovatia.com [enovatia.com]
- 6. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Challenges and new frontiers in analytical characterization of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Switching positions: Assessing the dynamics of conjugational heterogeneity in antibody-drug conjugates using CE-SDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 15. benchchem.com [benchchem.com]
- 16. blog.crownbio.com [blog.crownbio.com]
Validation & Comparative
A Head-to-Head Comparison of THP-SS-PEG1-Boc and Maleimide Linkers for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The linker connecting a potent cytotoxic payload to a monoclonal antibody is a critical component in the design of an Antibody-Drug Conjugate (ADC), profoundly influencing its stability, efficacy, and safety profile. This guide provides an objective comparison of two distinct linker technologies: the cleavable THP-SS-PEG1-Boc linker and the conventional maleimide-based linkers. This comparison is supported by a synthesis of available experimental data to inform the rational design of next-generation ADCs.
Executive Summary
Maleimide (B117702) linkers have been a cornerstone in the development of ADCs, utilized in numerous approved and clinical-stage conjugates. Their popularity stems from their high reactivity and specificity towards thiol groups on cysteine residues. However, a significant drawback is the potential for instability of the resulting thioether bond in vivo, which can lead to premature payload release through a retro-Michael reaction.[1] This off-target release can increase systemic toxicity and reduce the therapeutic window.[2]
In contrast, the this compound linker represents a newer generation of cleavable linkers designed to address the stability issues of maleimide-based conjugates. It features a disulfide bond that is relatively stable in systemic circulation but is readily cleaved in the reducing environment of the tumor microenvironment and within tumor cells, where the concentration of glutathione (B108866) is significantly higher.[] The inclusion of a polyethylene (B3416737) glycol (PEG) spacer enhances the hydrophilicity of the ADC, which can improve its solubility, reduce aggregation, and lead to more favorable pharmacokinetic properties.[4]
At a Glance: Key Differences in Linker Chemistry and Performance
| Feature | This compound Linker | Maleimide Linker |
| Bond Type | Disulfide Bond | Thioether Bond (initially) |
| Cleavage Mechanism | Reduction-sensitive; cleaved by intracellular glutathione.[] | Primarily relies on lysosomal degradation of the antibody for payload release (non-cleavable maleimides). However, the thioether bond is susceptible to a retro-Michael reaction, leading to premature payload release.[2] |
| Release Trigger | High intracellular glutathione concentration in tumor cells.[] | Lysosomal proteases (for cleavable maleimide linkers); instability in plasma can also lead to release. |
| Stability in Circulation | Generally stable, with the disulfide bond being relatively stable in the bloodstream.[] | Prone to instability due to the retro-Michael reaction, which can lead to off-target toxicity.[1][2] |
| Hydrophilicity | High, due to the polyethylene glycol (PEG) spacer.[4] | Can be hydrophobic, potentially leading to aggregation, although PEGylated maleimide linkers exist.[5] |
| Payload Release Form | Releases the payload with a free thiol group. | Can release the payload still attached to the linker and an amino acid residue after antibody degradation. Premature release can result in the transfer of the drug-linker to other proteins like albumin. |
Quantitative Performance Data
Direct head-to-head comparative studies of ADCs constructed with the specific this compound linker versus a standard maleimide linker are limited in publicly available literature. However, a comparison can be drawn from studies analyzing the performance of disulfide-based and maleimide-based ADCs.
Table 1: In Vitro Cytotoxicity
| ADC Linker Type | Target Cell Line | Payload | IC50 (nM) | Reference |
| Maleimide (rebridging) | BT-474 (HER2+) | MMAE | ~0.1-0.2 | [6][7] |
| Maleimide (rebridging) | MCF-7 (HER2-) | MMAE | No cytotoxicity | [6][7] |
| Disulfide (stabilized) | Human Lymphoma Xenograft | DM1 | Not specified, but showed tumor regression at 3 mg/kg | [8] |
Note: The IC50 values are highly dependent on the antibody, payload, cell line, and experimental conditions. The data presented is illustrative of the potency that can be achieved with these linker technologies.
Table 2: In Vivo Stability
| ADC Linker Type | Animal Model | Payload Loss (after 7 days) | Reference |
| Maleimide (conventional) | Rat | Can lose up to 50% of payload | [1] |
| Maleimide (stabilized) | Rat | Significantly less payload loss compared to conventional maleimide linkers | [9] |
| Disulfide (stabilized) | Mouse | ~10% payload loss | [8] |
Note: Payload loss is often measured as a decrease in the drug-to-antibody ratio (DAR) over time.
Signaling Pathways and Mechanisms of Action
The fundamental mechanism of action for an ADC involves its binding to a target antigen on the surface of a cancer cell, followed by internalization. Once inside the cell, the payload is released from the antibody to exert its cytotoxic effect. The linker chemistry dictates the precise mechanism of payload release.
For a maleimide-linked ADC , payload release within the lysosome typically occurs through the degradation of the antibody backbone, liberating the payload still attached to the linker and a lysine (B10760008) residue. However, the instability of the maleimide linkage can lead to premature payload release in the circulation.
For a This compound ADC , the disulfide bond is the primary site of cleavage. This occurs predominantly in the reducing environment of the tumor cell, facilitated by high concentrations of glutathione.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of different ADC constructs.
Protocol 1: Conjugation of a Maleimide Linker (SMCC) to an Antibody
This protocol describes the two-step conjugation of a thiol-containing payload to an antibody using the heterobifunctional SMCC linker.[10]
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) at 1-10 mg/mL in Amine Reaction Buffer (100 mM sodium phosphate, 150 mM sodium chloride, pH 7.2).
-
SMCC crosslinker dissolved in a water-miscible organic solvent (e.g., DMSO).
-
Thiol-containing cytotoxic payload.
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).
-
Purification system (e.g., size-exclusion chromatography).
Procedure:
-
Antibody Activation:
-
Add a 5- to 20-fold molar excess of the SMCC solution to the antibody solution.
-
Incubate for 1-2 hours at room temperature with gentle mixing.
-
-
Removal of Excess SMCC:
-
Purify the maleimide-activated antibody using a desalting column equilibrated with Thiol Reaction Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 10 mM EDTA, pH 6.5).
-
-
Conjugation to Thiol-Containing Payload:
-
Add a 1.5- to 5-fold molar excess of the thiol-containing payload to the maleimide-activated antibody.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C.
-
-
Quenching:
-
Add a final concentration of 1 mM cysteine or N-acetylcysteine to cap any unreacted maleimide groups. Incubate for 30 minutes.
-
-
Purification:
-
Purify the ADC using size-exclusion chromatography to remove unreacted payload and other small molecules.
-
-
Characterization:
-
Determine the protein concentration (A280) and drug-to-antibody ratio (DAR) using UV-Vis spectroscopy and hydrophobic interaction chromatography (HIC).
-
Protocol 2: Conjugation of a THP-SS-PEG Linker to an Antibody (General Procedure)
This protocol outlines a general strategy for conjugating a disulfide-containing PEG linker to an antibody. Specific details may vary based on the exact structure of the linker.
Materials:
-
Monoclonal antibody with available cysteine residues (either native reduced or engineered).
-
THP-SS-PEG-payload construct with a reactive group for conjugation (e.g., NHS ester for lysine conjugation or a maleimide for cysteine conjugation).
-
Appropriate reaction buffers (e.g., PBS for cysteine conjugation, borate (B1201080) buffer for lysine conjugation).
-
Purification system.
Procedure:
-
Antibody Preparation (for cysteine conjugation):
-
If using native interchain disulfides, reduce the antibody with a reducing agent like DTT or TCEP.
-
Purify the reduced antibody to remove the reducing agent.
-
-
Conjugation Reaction:
-
Dissolve the THP-SS-PEG-payload construct in an appropriate solvent.
-
Add a molar excess of the drug-linker to the antibody solution.
-
Incubate for a specified time (e.g., 1-4 hours) at a controlled temperature (e.g., room temperature or 4°C).
-
-
Purification:
-
Purify the ADC to remove unreacted drug-linker and other reagents.
-
-
Characterization:
-
Analyze the ADC for protein concentration, DAR, and aggregation.
-
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the cytotoxic potential of an ADC on target and non-target cell lines.[11][12][13]
Materials:
-
Antigen-positive and antigen-negative cancer cell lines.
-
96-well plates.
-
Complete cell culture medium.
-
ADC and control antibody solutions.
-
MTT solution (5 mg/mL).
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl).
-
Microplate reader.
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 1,000-10,000 cells/well.
-
Incubate overnight to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and control antibody.
-
Add the solutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for 48-144 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well and incubate for 1-4 hours.
-
-
Solubilization:
-
Add 100 µL of the solubilization solution and incubate overnight.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability and determine the IC50 value.
-
Protocol 4: In Vivo Plasma Stability Assay
This assay evaluates the stability of the ADC in plasma by measuring the change in DAR over time.[14][15][16]
Materials:
-
ADC.
-
Plasma from relevant species (e.g., human, mouse, rat).
-
Incubator at 37°C.
-
LC-MS system.
Procedure:
-
Incubation:
-
Incubate the ADC in plasma at 37°C.
-
-
Time Points:
-
Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
-
Sample Preparation:
-
Isolate the ADC from the plasma using affinity capture (e.g., protein A beads).
-
-
LC-MS Analysis:
-
Analyze the intact ADC or its subunits by LC-MS to determine the average DAR at each time point.
-
-
Data Analysis:
-
Plot the average DAR versus time to determine the stability profile and half-life of the ADC.
-
Protocol 5: In Vivo Xenograft Efficacy Study
This study assesses the anti-tumor efficacy of the ADC in a mouse model.[17][18][19]
Materials:
-
Immunodeficient mice (e.g., nude or SCID).
-
Human tumor cell line that expresses the target antigen.
-
ADC, control antibody, and vehicle solutions.
-
Calipers for tumor measurement.
Procedure:
-
Tumor Implantation:
-
Subcutaneously implant tumor cells into the mice.
-
-
Tumor Growth:
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Randomization and Dosing:
-
Randomize mice into treatment groups.
-
Administer the ADC, control antibody, or vehicle intravenously.
-
-
Tumor Measurement:
-
Measure tumor volume with calipers two to three times per week.
-
-
Monitoring:
-
Monitor animal body weight and overall health.
-
-
Endpoint:
-
Continue the study until tumors in the control group reach a predetermined size or for a specified duration.
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group to evaluate anti-tumor efficacy.
-
Conclusion
The choice between a this compound and a maleimide linker for ADC development depends on the specific therapeutic goals. Maleimide linkers, while historically significant and effective, carry the inherent risk of in vivo instability, which can compromise the safety and efficacy of the ADC. Strategies to stabilize the maleimide linkage are an active area of research.
The this compound linker, with its cleavable disulfide bond and hydrophilic PEG spacer, offers a promising alternative designed for enhanced stability in circulation and targeted payload release in the tumor microenvironment. The improved physicochemical properties imparted by the PEG chain can also contribute to a better overall performance of the ADC. While direct comparative data for this specific linker is still emerging, the principles of disulfide and PEG linker technology suggest a favorable profile for developing safer and more effective ADCs. Rigorous experimental evaluation, as outlined in the provided protocols, is essential to determine the optimal linker for any given ADC candidate.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Assessment of physical stability of an antibody drug conjugate by higher order structure analysis: impact of thiol- maleimide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Impact of Maleimide Disubstitution on Chemical and Biological Characteristics of HER2 Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 12. benchchem.com [benchchem.com]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 17. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 18. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Navigating the Crucial Choice: A Comparative Analysis of Disulfide and Peptide-Based Linkers in Drug Conjugates
For researchers, scientists, and drug development professionals, the selection of a linker is a critical determinant of a drug conjugate's success. The stability of this molecular bridge dictates the therapeutic's efficacy and safety profile. Premature cleavage can lead to systemic toxicity, while insufficient release at the target site can render the therapeutic ineffective. This guide provides an objective comparison of two prevalent cleavable linker technologies: disulfide and peptide-based linkers, supported by experimental data to inform rational drug design.
The ideal linker for a drug conjugate must remain stable in the systemic circulation and efficiently release its payload at the target site.[1] Disulfide and peptide-based linkers are two of the most common classes of cleavable linkers, each with distinct mechanisms of action and stability profiles. Disulfide linkers are designed to be cleaved in the reducing environment of the cell, while peptide linkers are substrates for specific enzymes, often proteases that are overexpressed in the target tissue.
Comparative Stability: A Quantitative Overview
The stability of a linker is paramount to ensure that the cytotoxic payload is delivered specifically to the target cells, minimizing off-target toxicity. The following table summarizes quantitative data on the stability of representative disulfide and peptide-based linkers in various environments.
| Linker Type | Linker Example | Condition | Stability Metric | Value | Reference |
| Disulfide | SPDB-DM4 | In vivo circulation | Half-life | ~9 days | [1] |
| Unhindered Disulfide (DM1) | In vivo circulation (mouse) | % Drug Lost in 1 day | ~50% | [1] | |
| Hindered Disulfide | In presence of 50 µM DTT | Half-life | >24 hours | [1] | |
| Unhindered Disulfide | In presence of 50 µM DTT | Half-life | <5 minutes | [1] | |
| Peptide | Val-Cit-PABC | Human Plasma | Half-life | 230 days | |
| Phe-Lys-PABC | Human Plasma | Half-life | 30 days | ||
| Val-Cit-PABC | Mouse Plasma | Half-life | 80 hours | ||
| Phe-Lys-PABC | Mouse Plasma | Half-life | 12.5 hours | ||
| Val-Cit-PABC ADC | Rat Plasma (1 week) | % Payload Loss | 20% | [2] | |
| Glucuronide-Val-Cit-PABC ADC | Rat Plasma (1 week) | % Payload Loss | 0% | [2] |
Cleavage Mechanisms: A Tale of Two Environments
The distinct cleavage mechanisms of disulfide and peptide-based linkers are central to their application.
Disulfide Linkers: These linkers exploit the significant difference in redox potential between the extracellular environment and the intracellular space. The concentration of reducing agents like glutathione (B108866) (GSH) is substantially higher within the cell (1-10 mM) compared to the plasma (~8-11 µM).[1] This differential drives the selective cleavage of the disulfide bond, releasing the payload inside the target cell. The stability of disulfide linkers can be tuned by introducing steric hindrance near the disulfide bond; increased hindrance leads to greater stability in circulation but may slow the rate of intracellular release.[1]
Peptide-Based Linkers: These linkers are designed to be substrates for specific enzymes that are abundant at the target site, such as within the lysosomes of cancer cells. A widely used example is the valine-citrulline (Val-Cit) dipeptide, which is efficiently cleaved by the lysosomal protease Cathepsin B.[] Upon internalization of the drug conjugate, the linker is exposed to the enzyme, leading to proteolytic cleavage and subsequent release of the payload. The specificity of the peptide sequence for its target enzyme is crucial for minimizing premature cleavage in circulation.
Visualizing the Pathways and Processes
To better understand the concepts discussed, the following diagrams illustrate the cleavage mechanisms and a typical experimental workflow.
References
Navigating the Cleavage Conundrum: A Comparative Guide to In Vitro Drug Release Assays for Cleavable Linkers
For researchers, scientists, and drug development professionals, the precise release of a therapeutic payload from a delivery vehicle like an antibody-drug conjugate (ADC) is paramount. Cleavable linkers, engineered to break apart under specific physiological conditions, are central to this targeted release. Validating the in vitro performance of these linkers is a critical step in preclinical development, ensuring that the cytotoxic agent is released preferentially at the tumor site while remaining stably attached in circulation.
This guide provides a comparative analysis of common in vitro assays used to validate the drug release of cleavable linkers. We present a summary of quantitative data for different linker types, detailed experimental protocols for key assays, and visualizations of experimental workflows and relevant signaling pathways to aid in the design and interpretation of your studies.
Performance Snapshot: A Comparative Look at Cleavable Linkers
The stability and cleavage susceptibility of a linker are crucial determinants of an ADC's therapeutic index. Premature drug release can lead to systemic toxicity, while inefficient cleavage at the target site can diminish efficacy. The following tables summarize the performance of common cleavable linkers in key in vitro assays.
Table 1: Comparative Plasma Stability of Common Cleavable Linkers
| Linker Type | Linker Example | Half-life in Human Plasma (t½) | Half-life in Mouse Plasma (t½) | Key Considerations |
| Enzyme-Sensitive (Dipeptide) | Valine-Citrulline (Val-Cit) | > 230 days[1] | ~80 hours[2] | High stability in human plasma, but susceptible to cleavage by mouse carboxylesterase 1c (Ces1c).[3] |
| Enzyme-Sensitive (Dipeptide) | Valine-Alanine (Val-Ala) | Stable | Improved stability vs. Val-Cit | Offers a more stable alternative in murine models compared to Val-Cit.[1] |
| Enzyme-Sensitive (Glucuronide) | β-Glucuronide | Highly Stable | Highly Stable | Demonstrates high stability and efficacy but may have tolerability concerns.[1] |
| pH-Sensitive | Hydrazone | ~2 days[1] | Variable | Prone to hydrolysis at physiological pH, which can lead to premature drug release.[1][2] |
| Redox-Sensitive | Disulfide | Variable | Variable | Stability can be modulated by steric hindrance around the disulfide bond.[1] |
Table 2: Comparative In Vitro Cytotoxicity of ADCs with Different Cleavable Linkers
| Linker Type | Linker Example | Payload | Target Antigen | Cell Line | IC50 (pM) |
| Enzyme-Sensitive (Dipeptide) | Valine-Citrulline (Val-Cit) | MMAE | HER2+ | Various | 14.3[1] |
| Enzyme-Sensitive (Dipeptide) | Valine-Alanine (Val-Ala) | MMAE | HER2+ | Various | Similar to Val-Cit[1] |
| Enzyme-Sensitive (β-Galactosidase) | β-Galactosidase-cleavable | MMAE | HER2+ | Various | 8.8[1] |
| pH-Sensitive | Hydrazone | Doxorubicin | Various | Various | Variable[1] |
In Vitro Assay Methodologies: Protocols for Success
Rigorous in vitro assessment is the cornerstone of ADC development. The two primary assays for characterizing the stability and release profile of cleavable linkers are the plasma stability assay and the lysosomal stability/release assay.
Plasma Stability Assay
This assay is designed to predict the stability of an ADC in the circulatory system, a critical factor for minimizing off-target toxicity.
Experimental Protocol:
-
Preparation: Incubate the ADC (e.g., at 1 mg/mL) in plasma from relevant species (human, mouse, rat) at 37°C. Include a buffer control to assess the intrinsic stability of the ADC.
-
Time Points: Collect aliquots at multiple time points over a period of several days (e.g., 0, 24, 48, 72, 96, 120, 144, and 168 hours).
-
Sample Processing:
-
To measure Drug-to-Antibody Ratio (DAR): Isolate the ADC from the plasma using immunoaffinity capture, such as with Protein A or Protein G magnetic beads.
-
To measure released payload: Precipitate the plasma proteins using a solvent like acetonitrile (B52724) and collect the supernatant.
-
-
Analysis:
-
DAR Analysis: Analyze the captured ADC using liquid chromatography-mass spectrometry (LC-MS) to determine the average DAR at each time point. A stable ADC will show minimal change in DAR over time.
-
Released Payload Analysis: Quantify the concentration of the free payload in the supernatant using LC-MS/MS.
-
-
Data Interpretation: Plot the average DAR or the percentage of intact ADC over time to determine the plasma half-life.
Lysosomal Release Assay
This assay simulates the intracellular environment where the linker is designed to be cleaved, providing insight into the efficiency of payload release at the target site.
Experimental Protocol:
-
Preparation: Incubate the ADC with isolated liver lysosomes or liver S9 fractions, which contain the necessary enzymes for linker cleavage, in a metabolically supportive buffer at 37°C.
-
Time Points: Collect samples at various time points, typically over 24 hours, to monitor the kinetics of drug release.
-
Sample Processing: Stop the reaction (e.g., by heat inactivation or addition of a quenching solvent). Precipitate the proteins to separate the released payload from the ADC and lysosomal proteins.
-
Analysis: Analyze the supernatant containing the released payload by LC-MS to quantify the amount of cleaved drug over time.
-
Data Interpretation: An effective cleavable linker will demonstrate efficient and timely payload release in the lysosomal fraction. For instance, Val-Cit linkers can show rapid cleavage, with over 80% digestion within 30 minutes in human liver lysosomes.[4]
Mechanism of Action: Payload-Induced Signaling Pathways
Understanding the downstream effects of the released payload is crucial for evaluating the overall therapeutic strategy. Here, we illustrate the signaling pathways for two commonly used cytotoxic agents.
Monomethyl Auristatin E (MMAE): A Tubulin Inhibitor
MMAE is a potent antimitotic agent that disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.
Doxorubicin: A DNA Damaging Agent
Doxorubicin has a multi-faceted mechanism of action that includes DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and cell death.
By employing these standardized in vitro assays and understanding the downstream consequences of payload release, researchers can build a robust data package to support the selection and advancement of promising ADC candidates. This comparative guide serves as a foundational resource for navigating the complexities of cleavable linker validation.
References
- 1. benchchem.com [benchchem.com]
- 2. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 3. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison of Cleavable Linkers for PROTACs: A Guide for Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, shifting the paradigm from protein inhibition to targeted protein degradation.[1] These heterobifunctional molecules are composed of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][2] By forming a ternary complex, the PROTAC brings the POI into proximity with the E3 ligase, leading to the POI's ubiquitination and subsequent degradation by the proteasome.[1][3]
The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, selectivity, and physicochemical properties.[2][4][5] While traditional linkers like polyethylene (B3416737) glycol (PEG) and alkyl chains have been widely used, "smart" cleavable linkers are gaining prominence.[2][] These linkers are designed to be severed under specific physiological conditions, offering spatiotemporal control over PROTAC activity, potentially enhancing target specificity and minimizing off-target effects.[1][7]
This guide provides an objective, head-to-head comparison of the major classes of cleavable linkers used in PROTAC design, supported by experimental data and detailed protocols to aid researchers in the rational design of next-generation protein degraders.
The PROTAC Mechanism of Action
The fundamental role of a PROTAC is to hijack the cell's own ubiquitin-proteasome system (UPS) to eliminate disease-causing proteins.[1] This event-driven mechanism allows PROTACs to be effective at substoichiometric concentrations, offering a significant advantage over traditional occupancy-driven inhibitors.[1]
Caption: The catalytic mechanism of a PROTAC molecule.
Types of Cleavable Linkers
Cleavable linkers are designed to be stable in systemic circulation but break apart in response to specific triggers within the target cellular or subcellular environment. This controlled release can improve the therapeutic window by concentrating the active PROTAC at the site of action.[8][9] The main strategies involve sensitivity to enzymes, pH, or the cellular redox environment.
Caption: Major stimuli for triggering cleavable linkers in PROTACs.
Enzymatically Cleavable Linkers
These linkers incorporate peptide sequences that are substrates for enzymes, such as proteases, which are often overexpressed in tumor cells.[10][11] A commonly used motif is the valine-citrulline (Val-Cit) dipeptide, which is selectively cleaved by cathepsin B, an enzyme found in high concentrations within the lysosomes of cancer cells.[10][12]
pH-Sensitive (Acid-Labile) Linkers
Exploiting the lower pH of the tumor microenvironment (pH ~6.5) and intracellular compartments like endosomes (pH 5-6) and lysosomes (pH ~4.8) compared to blood plasma (pH 7.4), these linkers are designed to hydrolyze in acidic conditions.[10][13] Common acid-labile chemical groups include hydrazones and acetals.[8][10][13] This strategy ensures that the PROTAC remains intact in circulation and releases its active form upon cellular internalization.[14]
Redox-Sensitive Linkers
This approach leverages the significant difference in redox potential between the extracellular and intracellular environments. The concentration of glutathione (B108866) (GSH), a key cellular reducing agent, is substantially higher inside the cell (~1-10 mM) than in the bloodstream (~2 µM).[10] Linkers containing disulfide bonds (-S-S-) are stable in the oxidizing extracellular space but are rapidly cleaved by intracellular GSH, releasing the active molecule inside the target cell.[8][14]
Head-to-Head Comparison of Cleavable Linker Types
The choice of a cleavable linker is a critical design decision that depends on the target disease, the specific POI, and the desired therapeutic outcome. Each linker type presents a unique set of advantages and challenges.
| Linker Type | Cleavage Stimulus | Common Chemical Moiety | Advantages | Disadvantages & Considerations |
| Enzymatic | Specific enzymes (e.g., proteases, esterases) overexpressed in target cells. | Dipeptides (e.g., Val-Cit), Glucuronides.[8][10] | High specificity due to reliance on enzymatic activity.[12] Well-established chemistry from the ADC field. | Dependent on sufficient expression levels of the target enzyme in the tumor cell. Potential for off-target cleavage if the enzyme is present in healthy tissues. |
| pH-Sensitive | Acidic environment (pH < 6.8).[13] | Hydrazones, Acetals, Orthoesters.[8][10][13] | Broad applicability for internalized PROTACs (endosomal/lysosomal release).[14] Does not depend on specific enzyme expression. | Potential for premature cleavage in slightly acidic tumor microenvironments before cell entry. Hydrazone linkers can have slower cleavage kinetics.[15] |
| Redox-Sensitive | High intracellular glutathione (GSH) concentration.[10] | Disulfide bonds (-S-S-).[8][14] | Rapid intracellular cleavage.[14] Leverages a universal difference between intracellular and extracellular environments. | Susceptible to cleavage by circulating thiols, potentially leading to premature drug release. The stability of the disulfide bond needs careful optimization.[15] |
Quantitative Data on Linker Performance
Direct, systematic head-to-head comparisons of different cleavable linkers within a single PROTAC system are not extensively available in the literature. However, studies optimizing PROTACs demonstrate that linker composition is paramount to degradation efficiency. The efficacy of a PROTAC is typically measured by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation).[4]
The table below presents representative data showing how linker modifications can significantly impact PROTAC performance. While not a direct comparison of cleavable types, it underscores the critical role of linker optimization.
| Target Protein (POI) | E3 Ligase | Linker Description | DC50 (nM) | Dmax (%) | Reference |
| Bruton's Tyrosine Kinase (BTK) | Cereblon (CRBN) | 12-atom alkyl/ether chain | ~5 | >90% | [2] |
| BTK (C481S mutant) | Cereblon (CRBN) | PEG3-based linker | <10 | >95% | [16] |
| Estrogen Receptor α (ERα) | Von Hippel-Lindau (VHL) | 16-atom alkyl chain | ~1 | >90% | [17] |
| PARP1 | MDM2 | Amine and azide (B81097) functionalized linker | Potent Cleavage | N/A | [2] |
| TBK1 | Cereblon (CRBN) | 21-atom alkyl/ether chain | 3 | 96% | [2] |
Note: Direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions.[17]
Key Experimental Protocols
Accurate and reproducible data are essential for the rational design and optimization of PROTACs. Below are detailed methodologies for key experiments used to evaluate the performance of cleavable linkers.[4]
Western Blotting for Protein Degradation Analysis
This is the gold-standard assay to directly quantify the degradation of the target protein following PROTAC treatment.[18]
-
Cell Culture and Treatment: Plate cells to achieve 70-80% confluency at the time of treatment.[18] Treat cells with a range of PROTAC concentrations for a specified duration (e.g., 16-24 hours), including a vehicle control (e.g., DMSO).[18]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.[18]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.[18]
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-polyacrylamide gel. Separate proteins via electrophoresis and transfer them to a PVDF membrane.[18]
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific for the POI. A loading control antibody (e.g., GAPDH, β-actin) must be used.[18] Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Quantification: Visualize protein bands using an ECL substrate.[18] Quantify band density using image analysis software to determine the relative protein levels compared to the vehicle control. This data is used to calculate DC50 and Dmax values.
Caption: Experimental workflow for quantifying PROTAC-induced protein degradation.
Plasma Stability Assay
This assay is crucial for evaluating the stability of the linker in a biological matrix, predicting its in vivo half-life.[19]
-
Preparation: Prepare a stock solution of the test PROTAC in DMSO.
-
Incubation: In a 96-well plate, add the PROTAC stock solution to human plasma and incubate at 37°C. Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).[19]
-
Sample Processing: Quench the reaction by adding ice-cold acetonitrile (B52724) containing an internal standard to precipitate plasma proteins. Centrifuge to pellet the precipitate.
-
Analysis: Analyze the concentration of the parent PROTAC in the supernatant using LC-MS/MS.[19]
-
Calculation: Determine the percentage of the PROTAC remaining at each time point relative to the 0-minute sample to calculate its half-life (t½) in plasma.
Cell Viability Assay (e.g., MTS or MTT Assay)
This assay assesses the general cytotoxicity of the PROTAC, which can help distinguish targeted degradation from non-specific toxic effects.[4]
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Add serial dilutions of the PROTAC to the wells and incubate for a specified period (e.g., 72 hours).
-
Reagent Addition: Add MTS or MTT reagent to each well and incubate according to the manufacturer's protocol.[4]
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).[4]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Conclusion
The linker is a central component in the design of a successful PROTAC, and the incorporation of cleavable moieties offers a sophisticated strategy for enhancing therapeutic efficacy and safety. Enzymatically, pH-, and redox-sensitive linkers each provide unique mechanisms for achieving controlled PROTAC activation within target cells.
The optimal choice of a cleavable linker is not universal but must be tailored to the specific biological context of the disease. Key considerations include the expression levels of target enzymes, the pH of the tumor microenvironment, and the desired site of payload release. As our understanding of the intricate interplay between the linker and the formation of a productive ternary complex grows, the rational design of these "smart" linkers will continue to be a driving force in the evolution of targeted protein degradation as a powerful therapeutic modality.
References
- 1. chempep.com [chempep.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteolysis-Targeting Chimeras (PROTACs) in Cancer Therapy: Present and Future [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. The Essential Role of Linkers in PROTACs [axispharm.com]
- 7. Enriching Proteolysis Targeting Chimeras with a Second Modality: When Two Are Better Than One - PMC [pmc.ncbi.nlm.nih.gov]
- 8. purepeg.com [purepeg.com]
- 9. benchchem.com [benchchem.com]
- 10. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 11. Enzymatically Cleavable Linkers | BroadPharm [broadpharm.com]
- 12. Ultimate Guide to Choosing the Right Cleavable Linker for ADCs | AxisPharm [axispharm.com]
- 13. pH-Sensitive Linkers - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 14. Cleavable Linkers Play a Pivotal Role in the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 15. adcreview.com [adcreview.com]
- 16. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
A Comparative Guide to Analytical Method Validation for ADC Characterization
For Researchers, Scientists, and Drug Development Professionals
The intricate nature of Antibody-Drug Conjugates (ADCs), which combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload via a chemical linker, presents unique analytical challenges. Robust and validated analytical methods are imperative to ensure the quality, safety, and efficacy of these complex biotherapeutics. This guide provides an objective comparison of key analytical techniques for ADC characterization, supported by experimental data and detailed methodologies, to assist in the establishment of rigorous validation strategies in line with regulatory expectations.
Section 1: Drug-to-Antibody Ratio (DAR) Determination
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute (CQA) that defines the average number of drug molecules conjugated to an antibody. It directly impacts the ADC's efficacy and potential toxicity. Several analytical techniques are employed for DAR determination, each with distinct advantages and limitations.
Comparison of Analytical Techniques for DAR Determination
| Analytical Technique | Principle | Throughput | Key Advantages | Key Limitations |
| Hydrophobic Interaction Chromatography (HIC-UV/Vis) | Separates ADC species based on hydrophobicity, which increases with the number of conjugated drug molecules. | High | - Non-denaturing conditions preserve the native structure. - Good for initial screenings and routine analysis.[1][2] | - Ambiguous peak assignment can occur. - Lower resolution compared to MS-based methods.[1][2] |
| Reversed-Phase Liquid Chromatography-Mass Spectrometry (RPLC-MS) | Separates ADC components (light and heavy chains after reduction) based on hydrophobicity, with mass spectrometry for identification and quantification. | Medium | - Provides accurate molecular weights of conjugated chains.[1][2] - MS compatibility allows for detailed characterization.[3] | - Denaturing conditions. - Potential for bias towards certain fragments.[1][2] |
| Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) | Measures the mass-to-charge ratio of intact or reduced ADC species. | High | - Rapid analysis, suitable for high-throughput screening.[1][2] - No chromatographic separation needed.[1] | - Lower resolution and mass accuracy compared to LC-MS. - Potential for sample preparation artifacts.[1][4] |
A comparative study on cysteine-linked ADCs found that the determined DAR from HIC-UV/Vis, RPLC-MS (using both QToF and Orbitrap analyzers), and MALDI-TOF-MS were comparable.[1][2] However, the accuracy of molecular weight determination for the light and heavy chains varied, with RPLC-MS providing more precise measurements.[1] For initial screenings in the early discovery phase, HIC-UV/Vis and MALDI-TOF-MS were noted for their faster analysis times.[1][2]
Experimental Protocols
Hydrophobic Interaction Chromatography (HIC-HPLC)
This protocol is a general guideline for the analysis of cysteine-linked ADCs.[5][6]
-
Column: Tosoh TSKgel Butyl-NPR, 2.5 µm, 4.6 x 35 mm.[7]
-
Mobile Phase A: 1.2 M Ammonium Sulfate, 25 mM Sodium Phosphate, pH 6.0.[7]
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 6.0 with 25% v/v Isopropanol (B130326).[7]
-
Gradient: A linear gradient from Mobile Phase A to Mobile Phase B.
-
Flow Rate: 0.8 mL/min.[7]
-
Temperature: 30 °C.[7]
-
Detection: UV at 280 nm.[7]
Reversed-Phase Liquid Chromatography-Mass Spectrometry (RPLC-MS)
This protocol is suitable for the analysis of reduced ADC samples.[8]
-
Sample Preparation: The ADC is reduced using a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to separate the light and heavy chains.[4][8]
-
Column: Agilent AdvanceBio RP-mAb Diphenyl, 3.5 µm, 2.1 x 100 mm.[7]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.[9]
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.[9]
-
Gradient: A linear gradient from Mobile Phase A to Mobile Phase B.
-
Flow Rate: 0.3 mL/min.[9]
-
Temperature: 80-90 °C.[9]
-
Detection: UV at 280 nm and coupled to a high-resolution mass spectrometer (e.g., Q-TOF).[3]
Method Validation Workflow for DAR Analysis
Caption: Workflow for validating a DAR analytical method based on ICH Q2(R2) guidelines.
Section 2: Aggregation and Fragmentation Analysis
Aggregation is a common degradation pathway for therapeutic proteins and can impact the efficacy and immunogenicity of ADCs. Size Exclusion Chromatography (SEC) is the industry standard for quantifying aggregates and fragments.[10]
Comparison of Analytical Techniques for Aggregation Analysis
| Analytical Technique | Principle | Throughput | Key Advantages | Key Limitations |
| Size Exclusion Chromatography (SEC-HPLC) | Separates molecules based on their hydrodynamic radius in solution. | High | - Well-established and robust method.[10] - Good precision and sensitivity.[10] | - Potential for non-specific interactions between the ADC and the column stationary phase.[11] - Mobile phase may not represent the formulation buffer.[12] |
| Analytical Ultracentrifugation (AUC) | Monitors the movement of molecules in a centrifugal field to determine their size, shape, and aggregation state. | Low | - No interaction with a stationary phase.[12] - Can be performed directly in the formulation buffer.[12] - Orthogonal to SEC.[4] | - Lower precision than SEC.[13] - Lower throughput and requires specialized expertise.[14] |
| Dynamic Light Scattering (DLS) | Measures the size of particles in solution by analyzing the fluctuations in scattered light intensity. | High | - Rapid analysis. - Sensitive to the presence of large aggregates. | - Less quantitative than SEC and AUC. - Provides an average size distribution rather than discrete species. |
While SEC is the workhorse for aggregate analysis, AUC is a valuable orthogonal technique that can reveal formulation and concentration dependencies that SEC might miss.[12] For some ADCs, hydrophobic interactions with the SEC column can lead to anomalous results, making AUC a critical complementary method.[12]
Quantitative Performance Data for SEC
| Validation Parameter | Acceptance Criteria | Observed Performance (Trastuzumab & ADC) |
| Precision (RSD) | ≤ 2.0%[15] | < 1% for peak area.[10] |
| Accuracy | 98.0 - 102.0%[15] | Within acceptable limits (data not specified).[10] |
| Linearity (r²) | ≥ 0.99[1] | Excellent coefficient values (data not specified).[10] |
| LOD | Reportable | 15 µg/mL.[10] |
| LOQ | Reportable | 31 µg/mL.[10] |
Experimental Protocol
Size Exclusion Chromatography (SEC-HPLC)
This protocol is a general guideline for the analysis of ADC aggregation.[10][11]
-
Column: Agilent AdvanceBio SEC 300Å, 2.7 µm, 7.8 x 300 mm.[10]
-
Mobile Phase: 150 mM Sodium Phosphate buffer, pH 7.0.[16] For more hydrophobic ADCs, the addition of an organic modifier like isopropanol (e.g., 10% v/v) may be necessary to mitigate non-specific interactions.[7][11]
-
Flow Rate: 1.0 mL/min.
-
Temperature: Ambient.
-
Detection: UV at 280 nm.[7]
-
Sample Preparation: Dilute the sample to a concentration of 1 mg/mL in the mobile phase and filter through a 0.22 µm membrane.[16]
Experimental Workflow for ADC Aggregation Analysis
Caption: Workflow for the analysis of ADC aggregation using orthogonal methods.
Section 3: Charge Variant Analysis
Charge heterogeneity is an important quality attribute of ADCs that can arise from post-translational modifications or the conjugation process itself. Ion-Exchange Chromatography (IEX) and Imaged Capillary Isoelectric Focusing (icIEF) are the primary techniques for assessing charge variants.
Comparison of Analytical Techniques for Charge Variant Analysis
| Analytical Technique | Principle | Throughput | Key Advantages | Key Limitations |
| Ion-Exchange Chromatography (IEX) | Separates molecules based on their surface charge interactions with a charged stationary phase. | Medium | - Well-established technique. - Allows for fraction collection for further characterization.[17] | - Method development can be complex and product-specific.[17] - Separation can be influenced by the conjugated drug.[17] |
| Imaged Capillary Isoelectric Focusing (icIEF) | Separates molecules based on their isoelectric point (pI) in a pH gradient. | High | - High resolution and rapid analysis.[18] - Less influenced by the conjugated drug compared to IEX.[17] | - Does not allow for easy fraction collection.[14] |
A study comparing weak anion exchange chromatofocusing and icIEF for the analysis of maytansine-conjugated ADCs found that icIEF provided better resolution of charge variants.[19] Another study highlighted that while IEX offers good selectivity for positional isomers, it has limited resolution for different drug load species, making the resulting chromatograms complex.[17] The integration of mass spectrometry with icIEF (icIEF-MS) can significantly reduce analysis time compared to IEX with fraction collection.[18]
Experimental Protocol
Ion-Exchange Chromatography (IEX)
This protocol is a general guideline for cation-exchange chromatography of ADCs.[12][20]
-
Column: BioResolve SCX mAb, 4.6 x 100 mm.[12]
-
Mobile Phase A: 20 mM MES, pH 6.6.[12]
-
Mobile Phase B: 20 mM MES, pH 6.6 with 1 M NaCl.
-
Gradient: A linear salt gradient, for example, from 30-110 mM NaCl over 30 minutes.[12]
-
Flow Rate: 0.8 mL/min.[12]
-
Temperature: Ambient.
-
Detection: UV at 280 nm.[12]
Logical Relationship of Charge Variant Analysis
Caption: Logical relationship between sources of charge heterogeneity and analytical techniques for ADC characterization.
Section 4: Free Drug Analysis
The presence of unconjugated (free) drug in the final ADC product is a critical quality attribute that needs to be monitored and controlled due to its potential for off-target toxicity.[21][22]
Comparison of Analytical Techniques for Free Drug Analysis
| Analytical Technique | Principle | Throughput | Key Advantages | Key Limitations |
| Reversed-Phase HPLC (RP-HPLC) | Separates the small molecule drug from the large ADC based on hydrophobicity. | High | - Well-established and robust method.[23] - Good for routine quantification. | - Lower sensitivity compared to LC-MS.[24] - Potential for column fouling without sample preparation.[22][25] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of LC with the high sensitivity and specificity of MS for detection and quantification. | Medium | - High sensitivity and specificity.[21][24] - Can identify and quantify trace levels of free drug and related impurities.[21][24] | - More complex instrumentation and data analysis. |
| Two-Dimensional Liquid Chromatography (2D-LC) | Uses two different chromatographic separations (e.g., SEC followed by RP-HPLC) to enhance resolution and remove the protein matrix before free drug analysis. | Low | - Automates sample cleanup, reducing manual labor.[22][25] - Protects the analytical column from fouling.[22][25] | - More complex setup and longer analysis times. |
A study comparing UV and MS detection for a free drug surrogate found that MS detection was two orders of magnitude more sensitive, with a limit of quantitation (LOQ) of 0.30 ng/mL compared to UV detection.[21][24] Another study reported a 250-fold improvement in sensitivity with MS detection (LOQ = 0.33 ng/mL) compared to UV-based results (LOQ = 85 ng/mL) for a free drug impurity.
Experimental Protocol
Reversed-Phase HPLC (RP-HPLC)
This protocol is a general guideline for the analysis of free drug in an ADC formulation.[23]
-
Sample Preparation: While direct injection is possible with some methods, sample pretreatment such as protein precipitation with an organic solvent (e.g., acetonitrile) or solid-phase extraction (SPE) is often recommended to protect the column.[22][25]
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: Water with an acidic modifier (e.g., 0.1% TFA or formic acid).
-
Mobile Phase B: Acetonitrile with the same acidic modifier.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Temperature: Ambient to elevated temperatures (e.g., 40 °C).
-
Detection: UV at a wavelength specific to the drug molecule, or coupled to a mass spectrometer.
Section 5: Method Validation According to ICH Q2(R2)
The validation of analytical procedures for ADCs should follow the principles outlined in the ICH Q2(R2) guideline to ensure that the methods are fit for their intended purpose.[26][27][28]
Key Validation Parameters and Typical Acceptance Criteria
| Validation Parameter | Description | Typical Acceptance Criteria for Biopharmaceutical HPLC Methods |
| Accuracy | The closeness of agreement between the measured value and the true value. | Recovery of 98.0-102.0% for drug substance assays.[15] |
| Precision | The degree of scatter between a series of measurements. - Repeatability: Precision under the same operating conditions over a short interval. - Intermediate Precision: Precision within the same laboratory, but with different analysts, on different days, or with different equipment. | RSD ≤ 2.0% for assays.[15][21] |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | The method should be able to separate the main peak from impurities and degradation products. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99.[1] |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Typically 80-120% of the test concentration for assays.[1] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | A signal-to-noise ratio of 3:1 is often used. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | A signal-to-noise ratio of 10:1 is often used. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | The results should remain within the defined acceptance criteria when parameters are varied. |
It is important to note that these acceptance criteria are general guidelines and should be justified based on the specific product and its development stage.[21] For bioassays, wider acceptance criteria may be acceptable.[8][29]
References
- 1. demarcheiso17025.com [demarcheiso17025.com]
- 2. Qualitative analysis of antibody-drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. rsc.org [rsc.org]
- 5. agilent.com [agilent.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biopharminternational.com [biopharminternational.com]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. shimadzu.com [shimadzu.com]
- 12. waters.com [waters.com]
- 13. Precision of protein aggregation measurements by sedimentation velocity analytical ultracentrifugation in biopharmaceutical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biopharminternational.com [biopharminternational.com]
- 15. altabrisagroup.com [altabrisagroup.com]
- 16. SEC-HPLC Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 17. Impact of linker-drug on ion exchange chromatography separation of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sciex.com [sciex.com]
- 19. Best Practices for Chromatography Method Development for Monoclonal Antibody Analysis | Lab Manager [labmanager.com]
- 20. molnar-institute.com [molnar-institute.com]
- 21. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 22. lcms.cz [lcms.cz]
- 23. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 24. A sensitive multidimensional method for the detection, characterization, and quantification of trace free drug species in antibody-drug conjugate samples using mass spectral detection - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. qbdgroup.com [qbdgroup.com]
- 27. m.youtube.com [m.youtube.com]
- 28. Evaluation of an icIEF‐MS system for comparable charge variant analysis of biotherapeutics with rapid peak identification by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 29. thomasalittleconsulting.com [thomasalittleconsulting.com]
A Head-to-Head Battle: Comparing the In Vivo Efficacy of ADC Linkers
A comprehensive analysis of how cleavable and non-cleavable linkers dictate the success of Antibody-Drug Conjugates in preclinical models, supported by experimental data.
The efficacy of an Antibody-Drug Conjugate (ADC) is not solely reliant on its antibody or cytotoxic payload, but critically on the linker that connects them. The choice of linker technology—primarily categorized as cleavable or non-cleavable—profoundly influences an ADC's stability in circulation, its mechanism of payload release, and ultimately, its therapeutic window. This guide provides an objective comparison of the in vivo performance of different ADC linkers, drawing upon experimental data to inform researchers, scientists, and drug development professionals.
At a Glance: Cleavable vs. Non-Cleavable Linkers
| Feature | Cleavable Linkers (e.g., Val-Cit, Disulfide) | Non-Cleavable Linkers (e.g., Thioether) |
| Mechanism of Release | Enzymatic cleavage (e.g., by Cathepsin B in lysosomes) or chemical cleavage (e.g., in the acidic tumor microenvironment).[1][2] | Proteolytic degradation of the entire antibody backbone within the lysosome.[3] |
| Released Payload | Typically the unmodified, potent cytotoxic drug. | The cytotoxic drug attached to the linker and an amino acid residue from the antibody.[3] |
| Plasma Stability | Can be susceptible to premature cleavage in circulation, potentially leading to off-target toxicity.[1][4] | Generally exhibit higher plasma stability, minimizing premature drug release.[3] |
| Bystander Effect | High potential, as the released, membrane-permeable payload can diffuse and kill neighboring antigen-negative tumor cells. | Low to negligible, as the released payload is typically charged and less membrane-permeable. |
| Therapeutic Index | Can be limited by off-target toxicities if the linker is unstable.[4] | Potentially wider therapeutic window due to enhanced stability and reduced off-target effects.[3] |
| Tumor Microenvironment Sensitivity | Can be designed to be sensitive to specific conditions within the tumor microenvironment (e.g., low pH, high glutathione (B108866) levels).[2] | Less dependent on the specific characteristics of the tumor microenvironment for payload release.[3] |
In Vivo Efficacy: A Tale of Two Strategies
Preclinical xenograft models are instrumental in elucidating the in vivo performance of ADCs with different linker technologies. The data consistently demonstrates that the choice of linker is a critical determinant of anti-tumor activity and tolerability.
Cleavable Linkers: Potent but with a Caveat
Cleavable linkers are designed to release their potent payload upon encountering specific triggers within the tumor microenvironment or inside the cancer cell. A widely used example is the valine-citrulline (Val-Cit) linker, which is susceptible to cleavage by lysosomal proteases like Cathepsin B.
One study demonstrated that a tandem-cleavage linker, designed for enhanced stability, led to complete tumor regression in all treated animals in a Jeko-1 xenograft model, outperforming a standard cleavable linker.[4] This highlights a key aspect of cleavable linkers: their stability in circulation is paramount to their success. Premature release of the payload can lead to systemic toxicity, a common challenge observed with less stable linker designs.[1][4]
The "bystander effect" is a significant advantage of many cleavable linkers.[5] By releasing a membrane-permeable payload, such as monomethyl auristatin E (MMAE), the ADC can kill not only the target antigen-expressing cancer cells but also adjacent antigen-negative cells, which is particularly beneficial in heterogeneous tumors.
Non-Cleavable Linkers: Stability and Precision
Non-cleavable linkers offer a more stable connection between the antibody and the payload, relying on the complete degradation of the antibody in the lysosome to release the drug.[3] This inherent stability often translates to a better safety profile and a wider therapeutic window in preclinical models.[3]
Studies have shown that ADCs with non-cleavable linkers generally exhibit better in vivo performance compared to their less stable cleavable counterparts.[3] The released payload from a non-cleavable ADC is an amino acid-linker-drug adduct, which is typically charged and less able to cross cell membranes, thus limiting the bystander effect. This makes non-cleavable ADCs a preferred choice for targeting hematological malignancies or solid tumors with homogenous antigen expression, where a localized cytotoxic effect is desired.[2]
Quantitative In Vivo Performance Data
The following table summarizes representative in vivo efficacy data from preclinical studies comparing different ADC linker technologies.
| ADC Target & Payload | Linker Type | Animal Model | Dosing Regimen | Key Efficacy Outcome | Reference |
| Anti-CD79b-MMAE | Tandem-Cleavage (Cleavable) | Jeko-1 Xenograft | Single 3 mg/kg IV dose | Superior tumor growth inhibition compared to a standard cleavable linker.[4] | ACS Bioconjugate Chem. |
| Anti-CD79b-MMAE | vcMMAE (Cleavable) | Granta 519 Xenograft | Single 5 mg/kg IV dose | 3 out of 6 mice showed complete tumor response.[4] | ACS Bioconjugate Chem. |
| Anti-CD79b-MMAE | Tandem-Cleavage (Cleavable) | Granta 519 Xenograft | Single 5 mg/kg IV dose | 6 out of 6 mice showed complete tumor response.[4] | ACS Bioconjugate Chem. |
| Trastuzumab-DM1 (Kadcyla®) | SMCC (Non-Cleavable) | HER2+ Breast Cancer PDX | 15 mg/kg IV | Significant tumor growth inhibition. | Frontiers in Pharmacology |
| aCD22-MCC-DM1 | MCC (Non-Cleavable) | BJAB Xenograft | Single 3 mg/kg IV dose | Better efficacy than fractionated doses (3 x 1 mg/kg).[6] | Frontiers in Pharmacology |
Experimental Protocols
Standard methodologies are employed to assess the in vivo efficacy of ADCs, ensuring comparability across different studies.
Xenograft Tumor Model Establishment
-
Cell Culture: Human cancer cell lines (e.g., Jeko-1, Granta 519, A549) are cultured in appropriate media and conditions.[4][7]
-
Animal Models: Immunocompromised mice (e.g., athymic nude or SCID) are typically used to prevent rejection of human tumor cells.[8][9]
-
Tumor Implantation: A suspension of cancer cells (typically 2 x 10^6 to 1 x 10^7 cells) is injected subcutaneously into the flank of the mice.[7]
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (Length x Width^2) / 2.[4] Studies typically commence when tumors reach a predetermined average volume (e.g., 100-200 mm³).[4]
In Vivo Efficacy Study
-
Group Allocation: Animals are randomized into treatment groups (e.g., vehicle control, ADC with cleavable linker, ADC with non-cleavable linker).
-
ADC Administration: ADCs are administered intravenously (IV) via the tail vein at specified doses and schedules (e.g., single dose or multiple doses).[4][6]
-
Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition. Other endpoints may include tumor regression, survival, and body weight (as a measure of toxicity).
-
Data Analysis: Tumor growth curves are plotted, and statistical analyses are performed to compare the efficacy between different treatment groups.
Visualizing the Mechanisms of Action
To better understand the distinct pathways of payload delivery and action, the following diagrams illustrate the processes for ADCs with cleavable and non-cleavable linkers.
Figure 1: General mechanism of action for an Antibody-Drug Conjugate.
Figure 2: Comparison of payload release for cleavable and non-cleavable linkers.
Conclusion
The choice between a cleavable and a non-cleavable linker is a pivotal decision in the design of an ADC, with profound implications for its in vivo efficacy and safety profile. Cleavable linkers offer the advantage of potent, unmodified payload release and the potential for a bystander effect, which can be crucial for treating heterogeneous tumors. However, this comes with the challenge of ensuring sufficient plasma stability to avoid off-target toxicity. Non-cleavable linkers provide enhanced stability, often leading to a wider therapeutic window, but their efficacy is confined to antigen-expressing cells due to the limited membrane permeability of the released payload adduct.
Ultimately, the optimal linker strategy is context-dependent and must be tailored to the specific target antigen, tumor biology, and the desired therapeutic outcome. The experimental data from preclinical in vivo models provides invaluable guidance in navigating this critical aspect of ADC development.
References
- 1. adcreview.com [adcreview.com]
- 2. What Are ADC Payloads? | Biopharma PEG [biochempeg.com]
- 3. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 7. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 9. mdpi.com [mdpi.com]
Navigating Cross-Reactivity: A Comparative Guide to THP-SS-PEG1-Boc Conjugates in Drug Development
For researchers, scientists, and drug development professionals, the specificity of antibody-drug conjugates (ADCs) is paramount to their safety and efficacy. The linker connecting the antibody to the cytotoxic payload plays a critical role in this delicate balance. This guide provides a comprehensive comparison of the cross-reactivity potential of THP-SS-PEG1-Boc linkers and their alternatives, supported by experimental data and detailed protocols to aid in the rational design and evaluation of next-generation ADCs.
The this compound linker is a cleavable linker system utilized in the synthesis of ADCs. Its design incorporates a tetrahydropyranyl (THP) protected hydroxyl group, a disulfide (SS) bond sensitive to the reducing environment within cells, a single polyethylene (B3416737) glycol (PEG) unit to enhance solubility, and a tert-butyloxycarbonyl (Boc) protected amine for controlled conjugation. While the THP and Boc protecting groups are removed during the synthesis of the final ADC, the core disulfide and PEG components are critical to its performance and potential for cross-reactivity.
Understanding Cross-Reactivity in ADC Linkers
Cross-reactivity in the context of ADCs can manifest in two primary ways:
-
Off-target toxicity: The premature release of the cytotoxic payload in circulation or its delivery to healthy tissues can lead to significant side effects. This is often a result of linker instability in the bloodstream.
-
Immunogenicity: The linker itself, or the entire ADC, can be recognized by the immune system as foreign, leading to the generation of anti-drug antibodies (ADAs). This can result in accelerated clearance of the ADC, reduced efficacy, and potential hypersensitivity reactions.
The disulfide bond in the this compound linker is designed to be cleaved by the high concentration of glutathione (B108866) in the cytoplasm of target cells, releasing the payload. However, the stability of this bond in plasma is a crucial factor in preventing off-target toxicity.[1][2] Furthermore, the PEG component, while generally considered biocompatible, has been shown to be immunogenic in some cases, leading to the formation of anti-PEG antibodies.[3][4]
Quantitative Comparison of Linker Performance
The selection of a linker technology has a direct impact on the pharmacokinetic and pharmacodynamic properties of an ADC. The following tables summarize key quantitative data comparing the performance of different linker types, providing a framework for evaluating the potential cross-reactivity of a this compound-based ADC.
Table 1: Plasma Stability of Cleavable Linkers
A critical attribute of an ADC linker is its stability in systemic circulation. Premature release of the payload can lead to off-target toxicity and reduced efficacy.[5]
| Linker Type | Linker Example | Half-life in Human Plasma | Key Findings |
| Glutathione-Sensitive | Disulfide | Variable | Stability can be modulated by steric hindrance around the disulfide bond.[6] |
| Protease-Sensitive | Valine-Citrulline (Val-Cit) | > 230 days | Highly stable in human plasma, but can be less stable in mouse plasma due to carboxylesterases.[6][7] |
| Valine-Alanine (Val-Ala) | Stable | Exhibits high stability in human plasma and improved stability in mouse plasma compared to Val-Cit.[6] | |
| pH-Sensitive | Hydrazone | ~2 days | Demonstrates pH-dependent hydrolysis but can exhibit instability in circulation, leading to premature drug release.[6][8] |
| Enzyme-Sensitive (Other) | β-Glucuronide | Highly Stable | Shows greater stability and efficacy in vivo compared to some peptide linkers, but may have tolerability issues.[8] |
Note: The data presented are illustrative and can vary based on the specific antibody, payload, and experimental conditions.
Table 2: In Vitro Cytotoxicity (IC50) of ADCs with Different Linker Technologies
The in vitro cytotoxicity of an ADC is a measure of its potency against cancer cell lines. While high potency is desired, it is also important to assess cytotoxicity against non-target cells to evaluate off-target effects.
| Linker Type | Payload | Target Cell Line | IC50 (ng/mL) | Reference(s) |
| Cleavable (Disulfide) | DM1 | HER2+ (SK-BR-3) | 5-20 | [9] |
| Cleavable (Val-Cit) | MMAE | HER2+ (SK-BR-3) | 10-50 | [9] |
| Non-Cleavable (SMCC) | DM1 | HER2+ (SK-BR-3) | 20-100 | [9] |
| Cleavable (Hydrazone) | Doxorubicin | HER2+ (BT-474) | 50-200 | [8] |
Note: Lower IC50 values indicate higher potency. Data is representative and can vary.
Table 3: Immunogenicity of PEGylated Therapeutics
The presence of pre-existing or treatment-induced anti-PEG antibodies can impact the safety and efficacy of PEGylated ADCs.
| PEGylated Therapeutic | Patient Population | Prevalence of Anti-PEG Antibodies | Key Findings |
| PEG-IFN-λ-1a | Naive Patients | Baseline: 1.4% - 25% | Pre-existing anti-PEG antibodies are present in a significant portion of the population.[10] |
| PEGylated Liposomal Doxorubicin | Cancer Patients | Variable | Anti-PEG IgM can lead to accelerated blood clearance of the drug.[4] |
| PEG-Uricase | Gout Patients | High | High titers of anti-PEG antibodies are associated with loss of efficacy and infusion reactions.[11] |
Experimental Protocols
To aid researchers in the evaluation of ADCs with different linkers, detailed methodologies for key experiments are provided below.
In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and the rate of premature payload release in plasma.
Methodology:
-
Incubation: Incubate the ADC (e.g., 50 µg/mL) in plasma from relevant species (e.g., human, mouse, rat) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 168 hours).
-
Quantification:
-
Intact ADC: Measure the concentration of the intact ADC using methods like ELISA or liquid chromatography-mass spectrometry (LC-MS).[9]
-
Free Payload: Quantify the amount of released payload in the plasma supernatant using LC-MS/MS.
-
-
Data Analysis: Calculate the percentage of intact ADC remaining or the concentration of released payload over time to determine the linker's stability.
In Vitro Off-Target Cytotoxicity Assay
Objective: To determine the cytotoxic effect of the ADC on antigen-negative cells, indicating potential for off-target toxicity.
Methodology:
-
Cell Culture: Culture an antigen-negative cell line (a cell line that does not express the target antigen of the ADC's antibody).
-
ADC Treatment: Treat the cells with a range of concentrations of the ADC and a control ADC with a non-cleavable linker.
-
Incubation: Incubate the cells for a period that allows for potential non-specific uptake and payload release (e.g., 72-96 hours).
-
Viability Assay: Assess cell viability using a standard method such as MTT or a luminescence-based assay that measures ATP levels.
-
Data Analysis: Determine the IC50 value for the ADC on the antigen-negative cell line. A lower IC50 suggests higher off-target toxicity.[12]
Anti-PEG Antibody Detection ELISA
Objective: To detect and quantify the presence of anti-PEG antibodies in serum or plasma samples.
Methodology:
-
Plate Coating: Coat a 96-well microplate with a PEG-conjugated protein (e.g., PEG-BSA).
-
Sample Incubation: Add diluted serum or plasma samples from preclinical or clinical studies to the wells and incubate.
-
Detection Antibody: Add a horseradish peroxidase (HRP)-conjugated anti-human (or relevant species) IgG or IgM antibody.
-
Substrate Addition: Add a TMB substrate solution to develop a colorimetric signal.
-
Data Analysis: Measure the absorbance at 450 nm. The signal intensity is proportional to the amount of anti-PEG antibodies in the sample. A standard curve can be used for quantification.[13]
Visualizing Experimental Workflows
Signaling Pathway of a Disulfide-Linked ADC
Conclusion
The this compound linker offers a versatile platform for the development of ADCs, with its cleavable disulfide bond providing a mechanism for targeted payload release. However, a thorough evaluation of its cross-reactivity profile is essential. By leveraging the comparative data and experimental protocols outlined in this guide, researchers can make informed decisions in the design and selection of linker technologies. A careful balance between linker stability in circulation and efficient cleavage within the tumor cell, coupled with an assessment of potential immunogenicity, will be key to developing safer and more effective antibody-drug conjugates. Non-cleavable linkers may offer an alternative with increased plasma stability and a potentially better safety profile, though they often lack a bystander effect.[8][9] Ultimately, the optimal linker strategy will be dependent on the specific antibody, payload, and therapeutic indication.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Comparative Enzymatic and Stability Assays Reveal GPLG as an Effective Cathepsin B Cleavable Linker for Tumor-Targeting Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. creative-diagnostics.com [creative-diagnostics.com]
A Head-to-Head Comparison of Cleavable PEG Linkers for Advanced Drug Delivery: Benchmarking THP-SS-PEG1-Boc
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker is a cornerstone in the design of effective targeted therapeutics, particularly antibody-drug conjugates (ADCs). Cleavable linkers are engineered to provide stability in systemic circulation and trigger the release of a therapeutic payload under specific physiological conditions found within target cells or the tumor microenvironment.[1] This guide provides a comparative analysis of THP-SS-PEG1-Boc against other prominent classes of cleavable PEG linkers, supported by experimental data and detailed methodologies.
This compound is a versatile ADC linker featuring a glutathione-sensitive disulfide bond for payload release, a single polyethylene (B3416737) glycol (PEG) unit to enhance solubility, and terminal groups protected by tetrahydropyranyl (THP) and tert-butyloxycarbonyl (Boc) for controlled synthesis.[2][3][4] Its performance will be benchmarked against two other major categories of cleavable linkers: pH-sensitive and protease-sensitive linkers.
Overview of Cleavable Linker Technologies
Cleavable linkers exploit the unique physiological differences between the bloodstream and the intracellular environment of target cells.[5] The three predominant cleavage mechanisms are:
-
Glutathione-Sensitive (Redox-Cleavable) Linkers : This category, which includes the disulfide (-S-S-) bond in this compound, relies on the significantly higher concentration of glutathione (B108866) (GSH) inside cells (1-10 mM) compared to the bloodstream (~5 µM).[] This steep gradient allows the disulfide bond to remain stable in circulation but undergo rapid reductive cleavage within the cell, releasing the payload.[][7] Steric hindrance around the disulfide bond can be modulated to fine-tune the release kinetics.[8]
-
pH-Sensitive (Acid-Labile) Linkers : These linkers, such as those containing hydrazone or cis-aconityl bonds, are designed to be stable at the physiological pH of blood (~7.4) but hydrolyze in the acidic environments of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[][10] This pH differential serves as the trigger for payload release following internalization of the drug conjugate.[] However, some acid-labile linkers, particularly earlier-generation hydrazones, have shown limited plasma stability, leading to premature drug release.[10][12]
-
Protease-Sensitive Linkers : These linkers incorporate specific peptide sequences that are substrates for proteases, like cathepsin B, which are overexpressed in the lysosomes of many tumor cells.[5] The most common example is the valine-citrulline (Val-Cit) dipeptide, which demonstrates high stability in plasma but is efficiently cleaved by intracellular proteases.[1][13]
Caption: Mechanisms of action for major cleavable linker classes.
Comparative Performance Data
The choice of a cleavable linker has a profound impact on the stability, efficacy, and toxicity profile of a drug conjugate. The following tables summarize key quantitative data for different linker types, compiled from various experimental sources.
Table 1: Stability and Potency of ADCs with Different Cleavable Linkers
| Linker Type | Example Linker | ADC Example | Plasma Stability (Half-life) | In Vitro Cytotoxicity (IC50) | Key Features & Trade-offs |
| Glutathione-Sensitive | Disulfide (SPDB) | Maytansinoid-based ADC | High stability in circulation.[14] | Potent (sub-nanomolar range) | Release kinetics can be tuned by steric hindrance; potential for bystander effect.[5][8] |
| pH-Sensitive | Hydrazone | Gemtuzumab ozogamicin | Variable; early versions showed insufficient plasma stability.[10] | Effective, but potency can be limited by premature release. | Simple mechanism, but achieving the right balance of stability and lability is challenging.[] |
| Protease-Sensitive | Valine-Citrulline (Val-Cit) | Brentuximab Vedotin | High stability in human plasma.[1] | Highly potent (picomolar to nanomolar range). | Well-established and potent; cleavage is dependent on target cell protease expression.[13] |
| Protease-Sensitive | β-Glucuronide | Payload-Glucuronide | Highly stable.[1] | Potent | Offers greater stability than some peptide linkers but may have tolerability issues.[1] |
Note: The data presented are illustrative and can vary significantly based on the specific antibody, payload, and experimental conditions. Lower IC50 values indicate higher potency.[1]
Experimental Protocols
Robust and standardized experimental protocols are critical for the accurate evaluation and comparison of cleavable linkers.
1. In Vitro Plasma Stability Assay
This assay assesses the stability of an ADC and the integrity of its linker in plasma over time.
-
Objective : To quantify the rate of premature payload release from an ADC in a plasma environment.
-
Methodology :
-
Incubate the ADC (e.g., 1 mg/mL) in fresh human or mouse plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
Immediately quench the reaction by diluting the sample in cold PBS.[15]
-
Capture the ADC from the plasma sample using Protein A or Protein G affinity chromatography.[15]
-
Elute the ADC and analyze by LC-MS to determine the average drug-to-antibody ratio (DAR) at each time point.[15]
-
Calculate the percentage of intact ADC remaining to determine the plasma half-life.[15]
-
2. Reductive Cleavage Assay (for Disulfide Linkers)
This assay evaluates the cleavage of a disulfide linker in a reducing environment mimicking the intracellular cytoplasm.
-
Objective : To determine the cleavage kinetics of a disulfide linker in the presence of glutathione (GSH).
-
Methodology :
-
Prepare solutions of the ADC in a suitable buffer (e.g., PBS) at 37°C.
-
Initiate the reaction by adding a physiological concentration of GSH (e.g., 5 mM).
-
Collect aliquots at various time points.
-
Quench the reaction (e.g., by acidification or addition of a thiol-scavenging agent).
-
Analyze the samples by LC-MS/MS to quantify the amount of released payload.[15]
-
Plot the concentration of the released payload over time to determine the cleavage rate.[15]
-
3. In Vitro Cytotoxicity Assay (IC50 Determination)
This assay measures the potency of an ADC in killing a target cancer cell line.
-
Objective : To determine the half-maximal inhibitory concentration (IC50) of an ADC.
-
Methodology :
-
Plate cancer cells expressing the target antigen in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC, a control antibody, or a vehicle control.[15]
-
Incubate for a period sufficient to allow for internalization, cleavage, and cytotoxic effect (e.g., 72-96 hours).
-
Assess cell viability using a colorimetric or fluorometric assay (e.g., MTS, CellTiter-Glo).
-
Plot cell viability versus ADC concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Caption: A typical workflow for the comparative evaluation of ADC linkers.
Conclusion
The selection of a cleavable linker is a critical decision in the development of targeted therapies like ADCs, directly influencing the therapeutic index.[1]
-
This compound , representing the glutathione-sensitive class, offers a robust mechanism for intracellular drug release, leveraging the natural redox gradient between the extracellular and intracellular environments.[] The stability of this class can be fine-tuned, and it holds the potential for a "bystander effect," where the released payload can kill adjacent antigen-negative tumor cells.[1]
-
pH-sensitive linkers provide a valuable alternative, triggered by the acidic conditions of endosomes and lysosomes.[] However, they require careful optimization to balance plasma stability with efficient cleavage to avoid off-target toxicity.[]
-
Protease-sensitive linkers , especially the well-established Val-Cit dipeptide, demonstrate excellent plasma stability and high potency, though their efficacy is contingent on the expression levels of specific proteases within the target cancer cells.[1][13]
Ultimately, the optimal linker choice depends on the specific antibody, the nature of the payload, and the biological characteristics of the target cell. A thorough evaluation using standardized in vitro and in vivo assays is essential to identify the linker that provides the best balance of stability, targeted release, and overall therapeutic efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. targetmol.cn [targetmol.cn]
- 4. This compound [myskinrecipes.com]
- 5. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 7. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 8. njbio.com [njbio.com]
- 10. Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cleavable linkers for ADCs - ProteoGenix [proteogenix.science]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. Disulfide Linkers - Creative Biolabs [creativebiolabs.net]
- 15. benchchem.com [benchchem.com]
Evaluating the Impact of Linker Length on ADC Potency: A Comparative Guide
The efficacy of an Antibody-Drug Conjugate (ADC) is a finely tuned interplay between its three core components: the antibody, the cytotoxic payload, and the linker that connects them. The linker, in particular, plays a pivotal role in the overall therapeutic index of an ADC, influencing its stability, pharmacokinetics (PK), and potency. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) has become a valuable tool for modulating the properties of ADCs. The length of the PEG chain can significantly impact the ADC's performance, creating a critical trade-off between in vitro and in vivo efficacy.[1] This guide provides a comprehensive comparison of how different linker lengths affect ADC potency, supported by experimental data, to aid researchers, scientists, and drug development professionals in the rational design of next-generation ADCs.
The Balancing Act: In Vitro vs. In Vivo Potency
The selection of an optimal linker length is not a one-size-fits-all solution; it represents a crucial balance between enhancing pharmacokinetic properties and maintaining potent cytotoxicity.[1] While longer linkers generally lead to improved in vivo performance, they can sometimes compromise the ADC's in vitro potency.[1] Conversely, shorter linkers may exhibit high in vitro potency but suffer from rapid clearance in vivo, limiting their overall therapeutic efficacy.
Quantitative Data Summary
The following tables summarize quantitative data from various studies, highlighting the impact of PEG linker length on key performance metrics of ADCs.
Table 1: Impact of PEG Linker Length on In Vitro Cytotoxicity and Half-Life
| Linker Length | Change in In Vitro Cytotoxicity | Change in Half-Life | Reference |
| No PEG Insertion | Baseline | Baseline | [2][3] |
| 4 kDa PEG | 4.5-fold reduction | 2.5-fold extension | [2][3] |
| 10 kDa PEG | 22-fold reduction | 11.2-fold extension | [2][3] |
Table 2: Impact of PEG Linker Length on In Vivo Efficacy (Xenograft Models)
| Linker (PEG Units) | Tumor Weight Reduction | ADC Components & Model | Reference |
| Non-PEGylated Control | 11% | Anti-HER2 ADC in xenograft mice | [4] |
| 2 and 4 PEG units | 35-45% | Anti-HER2 ADC in xenograft mice | [4] |
| 8, 12, and 24 PEG units | 75-85% | Anti-HER2 ADC in xenograft mice | [4][5] |
Table 3: Qualitative Summary of Different PEG Linker Lengths
| Linker Length | Pharmacokinetics | Efficacy | General Considerations |
| Short (e.g., PEG2-PEG4) | Faster clearance, shorter half-life. | May retain higher in vitro potency but can lead to reduced in vivo efficacy due to rapid clearance. | Suitable for payloads that do not require prolonged exposure.[1] |
| Intermediate (e.g., PEG8-PEG12) | Slower clearance, longer half-life, often reaching a plateau of PK improvement. | Often shows a significant improvement in in vivo efficacy with a moderate impact on in vitro potency. | Represents a balanced approach for many ADCs.[1][5] |
| Long (e.g., PEG24, 4kDa, 10kDa) | Significantly prolonged half-life. | Can lead to the highest in vivo efficacy, but may also cause a more substantial reduction in in vitro cytotoxicity. | Beneficial for miniaturized ADCs or when maximum exposure is required.[1][2] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are generalized protocols for key experiments cited in the evaluation of ADC potency.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding : Seed target cancer cells in a 96-well plate at a density of 1,000-10,000 cells/well and incubate overnight.
-
ADC Treatment : Treat the cells with serial dilutions of the ADC and incubate for a period of 48 to 144 hours.
-
MTT Addition : Add MTT solution to each well and incubate for 1-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization : Add a solubilizing agent (e.g., 10% SDS-HCl) to dissolve the formazan crystals.
-
Absorbance Reading : Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value.
In Vivo Efficacy Study (Xenograft Model)
Xenograft models are commonly used to evaluate the in vivo anti-tumor activity of ADCs.
-
Model Establishment : Implant human tumor cells subcutaneously into immunocompromised mice.
-
Tumor Growth : Allow tumors to grow to a predetermined size.
-
ADC Administration : Administer a single intravenous dose of the ADC at various concentrations.
-
Tumor Monitoring : Monitor tumor volumes three times a week.
-
Data Analysis : Compare the tumor growth in ADC-treated mice to that in vehicle-treated control mice to determine the percentage of tumor growth inhibition.
Visualizations
ADC Structure and Mechanism of Action
Caption: General mechanism of action of an Antibody-Drug Conjugate (ADC).
General Structure of a PEGylated ADC
Caption: Diagram illustrating the general structure of a PEGylated ADC.
Experimental Workflow for Evaluating ADC Potency
Caption: A typical experimental workflow for the preclinical evaluation of ADCs.
References
A Comparative Analysis of Antibody-Drug Conjugate Homogeneity with Different Linkers
For Researchers, Scientists, and Drug Development Professionals
The homogeneity of an antibody-drug conjugate (ADC) is a critical quality attribute that significantly influences its efficacy, safety, and pharmacokinetic profile. The choice of linker technology, which connects the monoclonal antibody to the cytotoxic payload, is a key determinant of ADC homogeneity. This guide provides an objective comparison of different linker strategies, supported by experimental data, to inform the rational design and development of next-generation ADCs.
The Impact of Linker Technology on ADC Homogeneity
The drug-to-antibody ratio (DAR) is a crucial parameter for assessing ADC homogeneity, representing the average number of drug molecules conjugated to a single antibody. An optimal DAR is essential, as a low drug load can diminish potency, while a high drug load may negatively affect pharmacokinetics and increase toxicity.[1] The heterogeneity in ADCs arises from the distribution of different drug-loaded species.[2]
Linkers are broadly classified as cleavable or non-cleavable, each with distinct effects on the ADC's properties and homogeneity.
-
Cleavable Linkers: These are designed to release the payload in response to specific triggers within the tumor microenvironment or inside the cancer cell, such as low pH, high glutathione (B108866) concentrations, or the presence of specific enzymes.[3][4] This targeted release can lead to a "bystander effect," where the released payload can kill neighboring antigen-negative tumor cells.[2][3] Common cleavable linkers include protease-sensitive (e.g., valine-citrulline), pH-sensitive (hydrazone), and glutathione-sensitive (disulfide) linkers.[3][5]
-
Non-cleavable Linkers: These linkers release the drug only after the complete lysosomal degradation of the antibody.[4][6] This generally leads to greater plasma stability and a more favorable safety profile due to minimized off-target toxicity.[1][4] A common example is a thioether linker.[4][7]
Site-specific conjugation technologies have emerged to overcome the heterogeneity associated with traditional stochastic conjugation to lysine (B10760008) or cysteine residues, resulting in more homogeneous ADCs with a defined DAR.[8][9][10][11]
Data Presentation: A Quantitative Comparison of ADC Performance with Different Linkers
The following tables summarize quantitative data from comparative studies of ADCs with different linker technologies.
Table 1: Impact of Linker Hydrophilicity on ADC Physicochemical Properties
| Linker Type | Drug-to-Antibody Ratio (DAR) | Aggregation (%) | In Vitro Cytotoxicity (IC50, nM) |
| Hydrophobic Linker | ~4 | >5% | 0.5 - 2.0 |
| Short PEG Linker (e.g., PEG4) | ~8 | <2% | 0.1 - 0.5 |
| Long PEG Linker (e.g., PEG24) | ~8 | <1% | 0.2 - 0.8 |
Data compiled from multiple sources. As demonstrated in the table, the inclusion of hydrophilic polyethylene (B3416737) glycol (PEG) linkers can enable a higher DAR with significantly reduced aggregation, while generally maintaining or improving in vitro cytotoxicity.[12]
Table 2: In Vivo Performance of ADCs with Different Linkers
| Linker Type | Tumor Growth Inhibition (%) | Plasma Half-life (days) | Off-Target Toxicity |
| Hydrophobic Linker | 50 - 70 | 5 - 7 | Moderate to High |
| Hydrophilic (PEG-based) Cleavable Linker | 80 - 95 | 10 - 14 | Low to Moderate |
| Hydrophilic (PEG-based) Non-Cleavable Linker | 75 - 90 | 12 - 16 | Low |
This in vivo data highlights the superior performance of ADCs with hydrophilic linkers, which show greater tumor growth inhibition, extended plasma half-life, and reduced off-target toxicity.[12]
Table 3: Comparative Plasma Stability of ADCs with Different Linkers
| Linker Type | ADC | % Intact ADC Remaining (Day 7) |
| Cleavable | ||
| Valine-Citrulline (vc) | Ab095-vc-MMAE | ~50% (in mouse plasma) |
| Tandem-Cleavage (β-glucuronide-vc) | 1-CD79b | >80% (in rat serum) |
| Non-Cleavable | ||
| Thioether (SMCC) | T-DM1 | High |
Tandem-cleavage linkers have been shown to improve the in vivo stability of ADCs compared to traditional monocleavage linkers like valine-citrulline.[13] Non-cleavable linkers generally exhibit high plasma stability.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Hydrophobic Interaction Chromatography (HIC) for DAR Analysis
Objective: To separate and quantify ADC species with different drug loads based on their hydrophobicity.
Protocol:
-
System: A high-pressure liquid chromatography (HPLC) system equipped with a UV detector.
-
Column: A HIC column (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A: 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0.
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0.
-
Gradient: A linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) is used to elute the ADC species. A typical gradient might be 0-100% B over 30 minutes.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Data Analysis: The average DAR is calculated from the weighted average of the peak areas of the different drug-loaded species.
This protocol is a general guideline and may require optimization for specific ADCs.[14][15][][17][18]
Liquid Chromatography-Mass Spectrometry (LC-MS) for DAR Determination
Objective: To determine the precise mass of the intact ADC and its subunits to calculate the average DAR and identify the distribution of drug-loaded species.
Protocol:
-
Sample Preparation: The ADC sample may be analyzed intact or after reduction to separate the light and heavy chains. Deglycosylation can also be performed to reduce spectral complexity.[19]
-
LC System: An ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase column suitable for protein separations (e.g., Agilent PLRP-S, 1000 Å, 2.1 × 150 mm, 8 µm).[19]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile (B52724).
-
Gradient: A suitable gradient to elute the ADC species (e.g., 20-90% B over 5 minutes for intact ADC).[19]
-
Flow Rate: 0.4 mL/min.[19]
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF).
-
Data Analysis: The raw mass spectra are deconvoluted to obtain the zero-charge mass of each ADC species. The average DAR is then calculated based on the relative abundance of each species.[19][20]
Size Exclusion Chromatography (SEC) for Aggregation Analysis
Objective: To separate and quantify ADC monomers from aggregates and fragments.
Protocol:
-
System: An HPLC or UHPLC system with a UV detector.
-
Column: A size exclusion column with appropriate pore size for separating monoclonal antibodies and their aggregates (e.g., Agilent AdvanceBio SEC 300Å).[21][22]
-
Mobile Phase: A phosphate-based buffer, such as 150 mM sodium phosphate, pH 7.0. For more hydrophobic ADCs, the addition of an organic modifier like isopropanol (B130326) or acetonitrile may be necessary to prevent non-specific interactions with the column.[23]
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Data Analysis: The percentage of aggregate is calculated by integrating the peak area of the high molecular weight species and dividing it by the total peak area.
SEC can be coupled with multi-angle light scattering (SEC-MALS) for absolute determination of molar mass and aggregation state.[13][24][25]
Mandatory Visualizations
Mechanism of Action for MMAE-based ADCs
Experimental Workflow for ADC Homogeneity Analysis
References
- 1. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. dovepress.com [dovepress.com]
- 4. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 5. Induction of growth inhibition and apoptosis in pancreatic cancer cells by auristatin-PE and gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 10. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. benchchem.com [benchchem.com]
- 13. wyatt.com [wyatt.com]
- 14. benchchem.com [benchchem.com]
- 15. Characterization of ADCs by Capillary Electrophoresis [pubmed.ncbi.nlm.nih.gov]
- 17. Characterization of ADCs by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 18. costunolide.com [costunolide.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. lcms.cz [lcms.cz]
- 22. agilent.com [agilent.com]
- 23. shimadzu.com [shimadzu.com]
- 24. cytivalifesciences.com [cytivalifesciences.com]
- 25. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
A Comparative Guide to Analytical Methods for Drug-to-Antibody Ratio (DAR) Determination
For Researchers, Scientists, and Drug Development Professionals
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute (CQA) of an antibody-drug conjugate (ADC) that profoundly influences its efficacy, safety, and pharmacokinetic profile. Accurate and precise determination of the DAR is therefore essential throughout the discovery, development, and manufacturing of ADCs. This guide provides a comprehensive comparison of the most widely used analytical methods for DAR determination: UV/Vis Spectroscopy, Hydrophobic Interaction Chromatography (HIC), and Liquid Chromatography-Mass Spectrometry (LC-MS).
At a Glance: Comparison of DAR Determination Methods
The selection of an appropriate analytical method for DAR determination depends on several factors, including the conjugation chemistry (e.g., cysteine or lysine-linked), the developmental stage of the ADC, and the level of detail required. The following table summarizes the key performance characteristics of the three primary methods.
| Feature | UV/Vis Spectroscopy | Hydrophobic Interaction Chromatography (HIC) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Information Provided | Average DAR | Average DAR, DAR distribution, naked antibody content | Average DAR, DAR distribution, precise mass of ADC species, conjugation site information |
| Principle | Spectrophotometric measurement of antibody and drug absorbance | Separation based on hydrophobicity | Separation by chromatography coupled with mass-to-charge ratio detection |
| Typical Application | Rapid, routine analysis of average DAR | Standard method for cysteine-linked ADCs | Detailed characterization, analysis of lysine-linked and complex ADCs |
| Advantages | Simple, fast, and convenient.[1][2][][4] | Robust, non-denaturing conditions, provides distribution information.[1][5][6] | High resolution and specificity, provides detailed structural information.[7][8] |
| Disadvantages | Provides only average DAR, susceptible to interference from free drug and formulation components, less accurate.[][6][9][10] | Not ideal for lysine-linked ADCs, potential for peak broadening, use of non-volatile salts can be incompatible with MS.[1][6] | Can be complex, potential for different ionization efficiencies affecting accuracy, denaturing conditions in RPLC-MS can disrupt non-covalent interactions.[11] |
| Sample Throughput | High | Moderate | Moderate to Low |
| Cost | Low | Moderate | High |
In-Depth Analysis of Methods
UV/Vis Spectroscopy
UV/Vis spectroscopy is a straightforward and rapid method for determining the average DAR of an ADC population.[1][2][][4] This technique relies on the distinct absorbance maxima of the antibody (typically at 280 nm) and the conjugated small molecule drug at another wavelength. By measuring the absorbance at these two wavelengths and using the known extinction coefficients of the antibody and the drug, the average DAR can be calculated.[1][2]
Key Considerations:
-
Requires that the drug and antibody have significantly different maximum absorption wavelengths.[1][]
-
The presence of free, unconjugated drug in the sample can lead to an overestimation of the DAR.[6]
-
It is a simple and convenient method for routine analysis but provides no information on the distribution of different drug-loaded species.[1][2][][4]
Hydrophobic Interaction Chromatography (HIC)
HIC is a robust and widely used chromatographic technique that separates molecules based on their hydrophobicity.[1][6] In the context of ADCs, the addition of a hydrophobic drug molecule to the antibody increases its overall hydrophobicity. HIC can therefore separate the naked antibody from ADCs with different numbers of conjugated drugs. The peak area of each species can be used to calculate the average DAR and determine the distribution of the drug load.[1] HIC is considered the standard technique for the analysis of cysteine-conjugated ADCs as it employs non-denaturing conditions that preserve the ADC's structure.[1][5]
Key Considerations:
-
The use of a high-salt mobile phase promotes the interaction of the ADC with the hydrophobic stationary phase, and a decreasing salt gradient is used for elution.[6]
-
While excellent for cysteine-linked ADCs, HIC is less effective for lysine-linked ADCs due to the high number of possible conjugation sites, which results in a complex mixture that is difficult to resolve.[1]
-
The high salt concentrations in the mobile phase are often incompatible with direct coupling to mass spectrometry.[6]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry to provide a highly detailed characterization of ADCs.[7][8] This technique can provide information on the average DAR, the distribution of drug-loaded species, and the precise molecular weight of each component.[7] Reversed-phase liquid chromatography (RPLC) is often used in LC-MS analysis of ADCs. For cysteine-linked ADCs, the sample is typically reduced to separate the light and heavy chains prior to analysis.[12] For lysine-linked ADCs, the intact ADC can often be analyzed directly.[8]
Key Considerations:
-
LC-MS offers the highest resolution and provides the most comprehensive information of the three methods.[7]
-
The denaturing conditions of RPLC-MS can disrupt the non-covalent interactions that hold the chains of cysteine-linked ADCs together.[1]
-
Variations in the ionization efficiency of different DAR species can potentially impact the accuracy of the calculated average DAR.[11]
Experimental Protocols
UV/Vis Spectroscopy: Average DAR Determination
This protocol outlines the general steps for determining the average DAR of an ADC using UV/Vis spectroscopy.
Materials:
-
Purified ADC sample
-
Conjugation buffer (e.g., PBS)
-
UV-transparent cuvettes
-
UV-Vis spectrophotometer
Procedure:
-
Sample Preparation: Dilute the ADC sample in the conjugation buffer to a concentration that provides an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).[13]
-
Blank Measurement: Use the conjugation buffer to zero the spectrophotometer at both 280 nm and the wavelength of maximum absorbance for the drug.
-
Sample Measurement: Measure the absorbance of the diluted ADC sample at both 280 nm and the drug's maximum absorbance wavelength.
-
Calculation: Use the Beer-Lambert law and the known molar extinction coefficients of the antibody and the drug at both wavelengths to calculate their respective concentrations. The average DAR is then determined by the molar ratio of the drug to the antibody.[13]
UV/Vis Spectroscopy Workflow for Average DAR Determination.
Hydrophobic Interaction Chromatography (HIC): DAR Distribution Analysis
This protocol provides a general procedure for determining the average DAR and drug load distribution of a cysteine-linked ADC using HIC.
Materials:
-
Purified ADC sample
-
HIC column (e.g., Butyl or Phenyl)
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7, with a small percentage of organic modifier like isopropanol)
-
HPLC or UHPLC system with a UV detector
Procedure:
-
System Equilibration: Equilibrate the HIC column with Mobile Phase A.
-
Sample Injection: Inject the ADC sample onto the column.
-
Elution: Apply a linear gradient from high to low salt concentration (decreasing percentage of Mobile Phase A and increasing percentage of Mobile Phase B). This will elute the unconjugated antibody first, followed by the ADC species with increasing DAR.[6]
-
Detection: Monitor the elution profile at 280 nm.
-
Data Analysis: Integrate the peak areas corresponding to the naked antibody and each DAR species. Calculate the weighted average DAR using the relative peak areas.[13]
HIC Workflow for DAR Distribution Analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS): Detailed DAR Characterization
This protocol describes a general workflow for the detailed characterization of an ADC using RPLC-MS. For cysteine-linked ADCs, a reduction step is typically required.
Materials:
-
Purified ADC sample
-
Reducing agent (e.g., DTT) for cysteine-linked ADCs
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Reversed-phase column suitable for proteins (e.g., C4)
-
LC-MS system (e.g., Q-TOF or Orbitrap)
Procedure:
-
Sample Preparation (for cysteine-linked ADCs): Reduce the ADC sample by incubation with a reducing agent like DTT to separate the heavy and light chains.[13]
-
LC Separation: Inject the prepared sample onto the reversed-phase column. Elute the components using a gradient of increasing organic solvent (Mobile Phase B).
-
Mass Spectrometry Analysis: Introduce the eluent into the mass spectrometer. Acquire mass spectra across the elution profile of the protein chains.
-
Data Analysis: Deconvolute the mass spectra to determine the molecular weights of the unconjugated and drug-conjugated light and heavy chains. Calculate the average DAR based on the relative abundance of each species.[14]
LC-MS Workflow for Detailed DAR Characterization.
References
- 1. pharmiweb.com [pharmiweb.com]
- 2. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 4. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are the limitations of UV-Vis spectroscopy? | AAT Bioquest [aatbio.com]
- 10. Limitations on the use of UV/Vis spectroscopy for the evaluation of conjugation effectiveness - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. agilent.com [agilent.com]
A Comparative Guide to the Plasma Stability of Cleavable ADC Linkers
For Researchers, Scientists, and Drug Development Professionals
The stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index. Premature cleavage of the linker in systemic circulation can lead to off-target toxicity and reduced efficacy.[1][2] This guide provides an objective comparison of the plasma stability of commonly used cleavable linkers, supported by experimental data, to aid researchers in the selection of the most appropriate linker for their ADC development.
Quantitative Comparison of Linker Plasma Stability
The following table summarizes the plasma stability of various cleavable linkers based on data from multiple studies. It is important to note that stability can be influenced by the specific antibody, payload, and conjugation site.[3]
| Linker Type | Specific Linker Example | Half-life in Human Plasma | Half-life in Mouse Plasma | Key Findings & Considerations |
| pH-Sensitive | Hydrazone | ~2 days[2] | Variable, generally low | Susceptible to hydrolysis at physiological pH, leading to premature drug release.[4] Stability is influenced by the chemical structure of the hydrazine (B178648) and carbonyl precursors.[4] |
| Enzyme-Sensitive (Protease) | Valine-Citrulline (Val-Cit) | > 230 days[2][3] | 80 hours[3] | Highly stable in human plasma but significantly less stable in mouse plasma due to cleavage by carboxylesterase 1c (Ces1c).[5][6][7] |
| Valine-Alanine (Val-Ala) | Stable[2] | Improved stability over Val-Cit | Exhibits greater stability in mouse plasma compared to the Val-Cit linker.[2] | |
| Asparagine-containing (e.g., AsnAsn) | High | High | Demonstrates high stability in both human and mouse serum and is resistant to cleavage by neutrophil elastase.[8][9] | |
| Enzyme-Sensitive (Other) | β-Glucuronide | Highly Stable[2][10] | Stable | Exhibits high stability in circulation and allows for selective payload release by β-glucuronidase, which is abundant in the tumor microenvironment and lysosomes.[10][11][12][13] The hydrophilic nature of the linker can also reduce ADC aggregation.[10][11][12] |
| Sulfatase-Cleavable | Not explicitly stated, but high | > 7 days | Demonstrates high plasma stability in mouse plasma and potent in vitro cytotoxicity.[2][14] | |
| Redox-Sensitive | Disulfide | Variable[2] | Variable | Stability is dependent on the steric hindrance around the disulfide bond.[2][15] Unhindered disulfides show lower stability, while increased steric hindrance improves plasma half-life.[16] |
Mechanisms of Linker Cleavage
The stability of a cleavable linker is intrinsically linked to its cleavage mechanism, which is designed to be triggered by the specific conditions of the target tumor microenvironment or intracellular compartments.
Caption: Mechanisms of payload release for different cleavable linkers.
Experimental Protocols for Assessing Plasma Stability
A robust assessment of ADC plasma stability is crucial for preclinical development. The following outlines a general experimental workflow for an in vitro plasma stability assay.
Caption: A typical workflow for the comparative evaluation of ADC linkers.
Detailed Methodology: In Vitro Plasma Stability Assay
1. Objective: To quantify the stability of an ADC and the rate of payload release in plasma from one or more species over time.[4]
2. Materials:
-
Test ADC
-
Control ADC (with a known stable or unstable linker)
-
Plasma (e.g., human, mouse, rat, cynomolgus monkey)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
Analytical equipment (LC-MS/MS or ELISA plate reader)
-
Reagents for sample processing (e.g., protein A/G beads for immunoaffinity capture, quenching solution like acetonitrile)[17][18]
3. Procedure:
-
Preparation: Prepare a stock solution of the test ADC in a suitable buffer.[4]
-
Incubation: Spike the ADC into pre-warmed plasma to a final concentration (e.g., 1-10 µM or 1.3 mg/mL).[4][17] A control incubation in PBS should also be performed to assess the intrinsic stability of the ADC.[17] Incubate the samples at 37°C with gentle agitation.
-
Time-Point Sampling: Collect aliquots at predetermined time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours, and up to 7 days).[4][17]
-
Sample Processing: Immediately quench the reaction to stop further degradation. This can be done by adding a quenching solution (e.g., cold acetonitrile) to precipitate plasma proteins. For analysis of the intact ADC, immunoaffinity capture using Protein A or G magnetic beads can be employed to isolate the ADC from plasma components.[17][18]
-
Analysis:
-
LC-MS/MS: This method can be used to quantify the amount of released payload in the supernatant after protein precipitation or to determine the average drug-to-antibody ratio (DAR) of the intact ADC at each time point.[19][20]
-
ELISA: A sandwich ELISA can be designed to specifically measure the concentration of the intact, fully conjugated ADC.
-
4. Data Interpretation: The percentage of intact ADC or the concentration of released payload is plotted against time to determine the half-life (t½) of the ADC in plasma. A longer half-life indicates greater plasma stability.
Conclusion
The choice of a cleavable linker is a critical decision in the design of an ADC, with profound implications for its therapeutic index.[2] While protease-sensitive linkers like Val-Cit are well-established and show excellent stability in human plasma, their instability in rodent plasma can pose challenges for preclinical evaluation.[6] Newer generation linkers, such as β-glucuronide and specific protease-sensitive sequences like Asn-containing peptides, offer potential advantages in terms of improved stability across species and different mechanisms of action.[2][8] Disulfide linker stability can be modulated through steric hindrance, providing a tunable approach to balance stability and payload release.[15][21] Ultimately, the optimal linker will depend on the specific ADC construct and the target indication. Rigorous experimental evaluation of plasma stability in relevant species is essential for the successful development of safe and effective ADCs.
References
- 1. adcreview.com [adcreview.com]
- 2. benchchem.com [benchchem.com]
- 3. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin cleavable ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. β-Glucuronide Linkers | Enzymatically Cleavable ADC Technology for Enhanced Stability - Creative Biolabs [creativebiolabs.net]
- 11. adcreview.com [adcreview.com]
- 12. mdpi.com [mdpi.com]
- 13. β-Glucuronide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 14. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 19. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 21. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Antibody-Drug Conjugate Linkers: Unraveling the Therapeutic Index
For researchers, scientists, and drug development professionals, the choice of linker is a critical determinant of an Antibody-Drug Conjugate's (ADC) success. This guide provides an objective comparison of cleavable and non-cleavable linkers, focusing on their impact on the therapeutic index—the crucial balance between efficacy and toxicity. Supported by experimental data and detailed methodologies, this document aims to inform the strategic design of next-generation ADCs.
The therapeutic index (TI) of an ADC is fundamentally influenced by the stability of the linker in systemic circulation and the efficiency of payload release within the target tumor cells.[1][2] An ideal linker remains intact in the bloodstream, preventing premature release of the cytotoxic payload that can lead to off-target toxicity, and then efficiently liberates the payload upon internalization into the cancer cell.[1] The two primary classes of linkers, cleavable and non-cleavable, achieve this through distinct mechanisms, each with inherent advantages and disadvantages that affect the overall therapeutic window.[]
Comparing Cleavable and Non-Cleavable Linkers: A Data-Driven Overview
The selection of a linker strategy has profound implications for an ADC's pharmacokinetic profile, mechanism of action, and ultimately, its therapeutic index.[2] Non-cleavable linkers are noted for their enhanced plasma stability, which generally translates to a lower risk of off-target toxicities and a wider therapeutic window.[1] Conversely, cleavable linkers can offer potent bystander killing effects, which may be advantageous in treating heterogeneous tumors.[4]
Below is a summary of preclinical data from various studies comparing ADCs with cleavable and non-cleavable linkers. It is important to note that direct head-to-head comparisons using the same antibody and payload under identical experimental conditions are limited in published literature.[4] This table, therefore, represents a synthesized overview from multiple sources to illustrate the general performance characteristics of each linker type.
| Linker Type | ADC Example (Antibody-Linker-Payload) | Maximum Tolerated Dose (MTD) (mg/kg) | Minimum Effective Dose (MED) (mg/kg) | Therapeutic Index (MTD/MED) | Key Observations |
| Cleavable | Anti-CD30-vc-MMAE | ~3 | ~0.5 | ~6 | Potent anti-tumor activity, but potential for off-target toxicity due to premature linker cleavage. |
| Non-Cleavable | Anti-HER2-SMCC-DM1 (similar to Kadcyla) | >10 | ~1 | >10 | Higher MTD suggests better tolerability. Efficacy is dependent on lysosomal degradation of the antibody. |
| Cleavable | Anti-EpCAM-SPDB-DM4 | ~5 | ~1 | ~5 | Disulfide-based cleavable linker; stability can be influenced by the reducing environment. |
| Non-Cleavable | Anti-CD22-MCC-DM1 | ~15 | ~2.5 | ~6 | Demonstrates the high stability and tolerability often associated with non-cleavable linkers. |
Note: The values presented are approximations derived from multiple preclinical studies and are intended for comparative purposes only. Actual values will vary depending on the specific ADC components, tumor model, and experimental conditions.
Deciphering the Mechanisms: How Linkers Dictate Payload Release
The fundamental difference between cleavable and non-cleavable linkers lies in their payload release mechanism. This distinction has a direct impact on the bystander effect and the overall toxicity profile of the ADC.
The Action of Cleavable vs. Non-Cleavable Linkers
References
The Influence of Linker Chemistry on Antibody-Drug Conjugate Pharmacokinetics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The linker connecting a potent cytotoxic payload to a monoclonal antibody is a critical determinant of an antibody-drug conjugate's (ADC) success, profoundly influencing its stability, mechanism of action, and, crucially, its pharmacokinetic (PK) profile. The ideal linker must remain stable in systemic circulation to prevent premature payload release and associated off-target toxicity, yet efficiently release the payload upon internalization into target tumor cells.[1][2] This guide provides a comparative analysis of how different linker chemistries—cleavable versus non-cleavable, variations in hydrophilicity, and conjugation site—impact the pharmacokinetics of ADCs, supported by experimental data.
Cleavable vs. Non-Cleavable Linkers
The fundamental difference between cleavable and non-cleavable linkers lies in their payload release mechanism, which in turn dictates their pharmacokinetic behavior and therapeutic window.[3]
Cleavable linkers are designed to release the payload in response to specific conditions within the tumor microenvironment or inside the cancer cell, such as low pH or the presence of certain enzymes.[4][5] A key advantage of this strategy is the potential for a "bystander effect," where the released, membrane-permeable payload can diffuse out of the target cell and kill neighboring antigen-negative tumor cells.[3][6] However, this can be associated with lower plasma stability and a higher risk of off-target toxicity.[3]
Non-cleavable linkers , conversely, rely on the complete lysosomal degradation of the antibody to release the payload, which remains attached to the linker and an amino acid residue from the antibody.[2] This generally results in greater plasma stability, a more favorable safety profile by minimizing premature drug release, and a reduced bystander effect as the released adduct is less membrane-permeable.[2][3][7] Consequently, non-cleavable linkers are often preferred for targeting homogenous tumors with high antigen expression.[7] In general, ADCs with non-cleavable linkers exhibit longer half-lives and lower plasma clearance compared to those with cleavable linkers.[8]
Signaling Pathway: ADC Mechanism of Action
References
- 1. A Case Study Comparing Heterogeneous Lysine- and Site-Specific Cysteine-Conjugated Maytansinoid Antibody-Drug Conjugates (ADCs) Illustrates the Benefits of Lysine Conjugation: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 3. benchchem.com [benchchem.com]
- 4. Comparative clinical pharmacokinetics of antibody-drug conjugates in first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Overview: Mechanism of Action of ADC – Creative Biolabs ADC Blog [creative-biolabs.com]
- 7. benchchem.com [benchchem.com]
- 8. Key considerations based on pharmacokinetic/pharmacodynamic in the design of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of THP-SS-PEG1-Boc: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing THP-SS-PEG1-Boc, a crucial aspect of laboratory safety and operational integrity lies in its proper disposal. This guide provides essential, immediate safety and logistical information, offering a clear, procedural framework for the safe handling and disposal of this cleavable ADC linker.
Due to its chemical composition, which includes a tetrahydropyranyl (THP) ether, a disulfide bond, a polyethylene (B3416737) glycol (PEG) spacer, and a tert-butyloxycarbonyl (Boc) protecting group, this compound requires careful management as chemical waste. Adherence to institutional, local, state, and federal regulations is paramount. While a specific Safety Data Sheet (SDS) should always be consulted, this document outlines a comprehensive disposal procedure based on the known hazards of its constituent chemical moieties.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound, including weighing and dissolution, should be conducted in a well-ventilated chemical fume hood.
Summary of Chemical Hazards
The disposal protocol for this compound is informed by the potential hazards associated with its structural components.
| Component | Potential Hazard | Disposal Consideration |
| Tetrahydropyranyl (THP) ether | Flammable, potential for explosive peroxide formation upon storage. | Segregate from oxidizing agents. Dispose of as flammable organic waste. |
| Disulfide (-SS-) bond | Reductively cleavable, potentially releasing thiols. | Consider potential for cleavage under certain waste conditions. |
| Polyethylene Glycol (PEG) | Generally low toxicity. | |
| tert-Butyloxycarbonyl (Boc) group | Acid-labile, releasing isobutylene (B52900) and carbon dioxide. | Avoid mixing with acidic waste streams to prevent uncontrolled gas evolution. |
Step-by-Step Disposal Protocol
This protocol provides a general framework for the disposal of pure this compound and contaminated labware.
1. Waste Segregation and Collection:
-
Solid Waste: Collect un-used or expired solid this compound in a clearly labeled, dedicated hazardous waste container. The container should be made of a material compatible with organic solids.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for flammable organic liquids. Do not mix with aqueous or acidic waste streams.
-
Contaminated Labware: Disposable labware (e.g., pipette tips, weighing boats, gloves) that has come into contact with this compound should be placed in a designated solid hazardous waste container. Non-disposable glassware should be decontaminated prior to washing.
2. Decontamination of Glassware:
-
Rinse contaminated glassware with a suitable organic solvent (e.g., ethanol (B145695) or isopropanol) to remove residual this compound.
-
Collect the rinse solvent as flammable organic liquid waste.
-
After the initial rinse, glassware can typically be washed with soap and water.
3. Waste Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the primary hazards (e.g., Flammable).
-
Store waste containers in a designated, well-ventilated, and secondary containment area away from heat, sparks, and open flames.
4. Final Disposal:
-
Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Provide the waste disposal vendor with a complete and accurate description of the waste, including a copy of the Safety Data Sheet if available.
Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Workflow for the proper disposal of this compound.
Disclaimer: This information is intended as a guide and is based on the general chemical properties of the compound's components. Always consult the official Safety Data Sheet (SDS) provided by the manufacturer and follow all protocols established by your institution's Environmental Health and Safety (EHS) department for definitive guidance on the proper disposal of this compound. Waste disposal regulations can vary significantly by location.
Personal protective equipment for handling THP-SS-PEG1-Boc
This guide provides crucial safety and logistical information for handling THP-SS-PEG1-Boc, a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs).[1][2][3] The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Required Personal Protective Equipment |
| Weighing and Aliquoting (Dry Powder) | - Respirator: Full-face or half-mask air-purifying respirator (NIOSH approved) to prevent inhalation of dust.[4] - Eye Protection: Splash goggles or safety glasses with side shields. - Hand Protection: Chemical-resistant inner and outer gloves (e.g., nitrile).[5] - Body Protection: Full laboratory suit or coveralls.[4] - Footwear: Closed-toe shoes, with chemical-resistant boot covers if a large spill is possible.[5] |
| Dissolving in Solvent | - Eye Protection: Splash goggles.[4] - Hand Protection: Chemical-resistant gloves (e.g., nitrile).[5] - Body Protection: Laboratory coat. - Ventilation: Perform in a certified chemical fume hood. |
| Performing Reactions and Conjugations | - Eye Protection: Splash goggles.[4] - Hand Protection: Chemical-resistant gloves (e.g., nitrile).[5] - Body Protection: Laboratory coat. - Ventilation: Perform in a certified chemical fume hood. |
| Handling Waste and Decontamination | - Eye Protection: Splash goggles.[4] - Hand Protection: Heavy-duty, chemical-resistant gloves. - Body Protection: Chemical-resistant apron over a laboratory coat. |
Operational Plan: Step-by-Step Handling Procedures
1. Receiving and Inspection:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Verify that the container is tightly sealed.
-
Confirm that the product name and CAS number (1807503-88-3) on the label match the order.[6]
2. Storage:
-
Store the compound in a tightly closed container.[4]
-
Keep in a cool, dry, and well-ventilated area.
-
Keep away from heat, sources of ignition, and strong oxidizing agents.[4]
3. Handling and Use:
-
All handling of the solid compound should be conducted in a designated area, preferably within a chemical fume hood or a glove box to control exposure.
-
Use process enclosures or local exhaust ventilation to keep airborne levels below recommended exposure limits.[4]
-
Avoid inhalation of dust.[4]
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling and before eating, drinking, or smoking.[4]
4. Spill Management:
-
Small Spills: Carefully sweep or scoop up the spilled material using appropriate tools and place it into a designated, labeled waste container.
-
Large Spills: Evacuate the area. Use a shovel to collect the material and place it in a suitable container for disposal.[4] A self-contained breathing apparatus should be used to avoid inhalation of the product.[4] It is advisable to consult a specialist before handling a large spill.[4]
Disposal Plan
-
Waste Disposal: All waste materials must be disposed of in accordance with federal, state, and local environmental control regulations.[4]
-
Contaminated Materials: Any materials that have come into contact with this compound, including gloves, pipette tips, and empty containers, should be considered chemical waste.
-
Waste Container: Use a dedicated, clearly labeled, and sealed container for the disposal of this compound waste.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
